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Typhasterol

Cat. No.: B1251266
CAS No.: 87734-68-7
M. Wt: 448.7 g/mol
InChI Key: SBSXXCCMIWEPEE-SELDZKRUSA-N
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Description

Typhasterol, also known as 2-deoxycastasterone, is a significant brassinosteroid (BR) that functions as a polyhydroxylated plant steroid hormone regulating numerous aspects of plant growth and development . First identified in cat-tail pollen, it is one of over 69 naturally occurring brassinosteroids found in various plant species, including angiosperms, gymnosperms, and algae . As a C-28 brassinosteroid, its structure is characterized by a cholestane-derived skeleton with hydroxyl groups at the C-22 and C-23 positions (22R, 23R configuration) in the side chain, which is critical for its biological activity, and a ketone group at the C-6 position . It is a key intermediate in the biosynthesis of more active brassinosteroids, notably castasterone and brassinolide, via the late C-6 oxidation pathway . In plant systems, this compound's primary research value lies in its function as a signaling molecule within the complex brassinosteroid signal transduction network. This network regulates gene expression, influencing processes such as cell division, cell elongation, vascular differentiation, photomorphogenesis, and senescence . Researchers employ this compound to elucidate the mechanisms of BR biosynthesis and the specific roles of different pathway intermediates. A major application is in investigating plant responses to abiotic stresses, particularly heavy metal stress . Studies suggest brassinosteroids like this compound can enhance plant tolerance by modulating the activity of enzymatic and non-enzymatic antioxidants and stimulating the synthesis of phytochelatins, which are metal-binding peptides . Its function is deeply intertwined with other phytohormones such as auxin, abscisic acid (ABA), and jasmonic acid (JA), making it a crucial compound for studying hormonal crosstalk in plant adaptation and development . This compound is offered exclusively for research purposes in plant physiology, biochemistry, and agricultural science. It is presented as a high-purity analytical standard and biosynthetic intermediate suitable for use in plant tissue culture, molecular biology experiments to study gene expression, and assays examining plant response to environmental stressors. This product is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use, nor for direct application in commercial agricultural practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H48O4 B1251266 Typhasterol CAS No. 87734-68-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O4/c1-15(2)16(3)25(31)26(32)17(4)20-7-8-21-19-14-24(30)23-13-18(29)9-11-28(23,6)22(19)10-12-27(20,21)5/h15-23,25-26,29,31-32H,7-14H2,1-6H3/t16-,17-,18+,19-,20+,21-,22-,23+,25+,26+,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSXXCCMIWEPEE-SELDZKRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041146
Record name Typhasterol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Deoxycastasterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

87734-68-7
Record name Typhasterol
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Record name Typhasterol
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Record name TYPHASTEROL
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Deoxycastasterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

227 - 230 °C
Record name 2-Deoxycastasterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Typhasterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Typhasterol, a key intermediate in the biosynthesis of brassinosteroids, plays a crucial role in plant growth and development. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its detailed molecular architecture, physicochemical properties, and spectroscopic data. Furthermore, this document outlines detailed experimental protocols for the synthesis of this compound and methodologies for bioactivity assessment. Signaling pathways involving this compound are visually represented, offering a deeper understanding of its biological context. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, plant biology, and drug development.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (3R,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one, is a C28-steroid belonging to the brassinosteroid family of plant hormones.[1] It is structurally characterized as an ergostan-6-one bearing three hydroxy substituents at positions 3α, 22R, and 23R.[1] this compound is also known by its synonym, 2-Deoxycastasterone.[1]

The presence of multiple chiral centers and hydroxyl groups in its structure contributes to its specific biological activity and its role as a precursor to other potent brassinosteroids like Castasterone and Brassinolide.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₂₈H₄₈O₄[1]
Molecular Weight 448.7 g/mol [1]
CAS Number 87734-68-7[1]
Appearance Solid
Melting Point 227 - 230 °C
InChI Key SBSXXCCMIWEPEE-SELDZKRUSA-N[1]

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

(Note: These are predicted values based on the known structure and data for similar brassinosteroids. Actual experimental values may vary.)

Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
3~71~3.5-4.0 (m)
6~212 (C=O)-
22~75~3.6-3.8 (m)
23~73~3.4-3.6 (m)
18 (CH₃)~12~0.7 (s)
19 (CH₃)~19~0.8 (s)
21 (CH₃)~16~0.9 (d)
26 (CH₃)~17~0.8 (d)
27 (CH₃)~20~0.9 (d)
28 (CH₃)~15~1.0 (d)
Mass Spectrometry (MS)

Mass spectrometry of this compound would likely show a molecular ion peak [M]+ corresponding to its molecular weight. The fragmentation pattern would be characteristic of the steroid structure, with initial losses of water molecules from the hydroxyl groups, followed by cleavage of the side chain and fragmentation of the steroid rings.[2][3]

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment
448[M]⁺
430[M - H₂O]⁺
412[M - 2H₂O]⁺
394[M - 3H₂O]⁺
Side chain cleavageVarious fragments

Experimental Protocols

Chemical Synthesis of this compound

A reported synthesis of this compound starts from crinosterol (B91374).[4][5] The following is a summarized protocol based on the literature.

Materials:

Procedure:

  • Mesylation of Crinosterol: React crinosterol with methanesulphonyl chloride in pyridine to form the corresponding mesylate.

  • Solvolysis and Oxidation: The mesylate undergoes solvolysis followed by Jones oxidation to yield a cyclopropyl (B3062369) ketone.

  • Acid Treatment and Acetylation: Treatment with acid followed by acetylation with acetic anhydride yields (22E,24S)-6-oxo-5α-ergost-22-en-3β-yl acetate.[4]

  • Epoxidation: The double bond in the side chain is epoxidized using m-CPBA. The (22R,23R)-epoxide is separated.

  • Epoxide Ring Opening and Inversion: The epoxide ring is opened with 30% HBr in acetic acid. This is followed by an inversion reaction at the carbon bearing the bromine atom and subsequent acetylation to yield the (22R,23R,24S)-triacetate.[4]

  • Saponification to Teasterone (B1253636): Saponification of the triacetate yields teasterone.[4]

  • Sulphonylation of Teasterone: Teasterone is converted to its sulphonate derivative.

  • Inversion to this compound Acetate: The sulphonate undergoes an inversion reaction with caesium acetate to yield the 3α-acetate of this compound.[4]

  • Deprotection to this compound: Deprotection of the acetate group affords this compound.[4]

  • Purification: The final product is purified by silica gel column chromatography.

Bioactivity Assay: Rice Lamina Inclination Test

The biological activity of this compound can be assessed using the rice lamina inclination test, a highly sensitive bioassay for brassinosteroids.[6]

Materials:

  • Rice seeds (e.g., Oryza sativa L. cv. ‘Koshihikari’)

  • Test solutions of this compound at various concentrations (e.g., 10⁻⁸ to 10⁻⁵ M) in a buffer solution containing a surfactant.

  • Control solution (buffer with surfactant only).

  • Petri dishes with filter paper.

  • Growth chamber with controlled temperature and light.

Procedure:

  • Seed Germination: Sterilize rice seeds and germinate them in the dark for 2-3 days at a constant temperature (e.g., 28°C).

  • Seedling Preparation: Select uniform seedlings and excise the second leaf lamina segments.

  • Incubation: Place the leaf segments in Petri dishes containing the test solutions of this compound or the control solution.

  • Growth Conditions: Incubate the Petri dishes in a growth chamber under continuous light at a constant temperature (e.g., 28°C) for 48-72 hours.

  • Measurement: After the incubation period, measure the angle between the lamina and the sheath of each segment.

  • Data Analysis: Calculate the average angle for each concentration and compare it to the control. A dose-dependent increase in the angle indicates brassinosteroid activity.

Signaling Pathways and Experimental Workflows

This compound is a key intermediate in the brassinosteroid biosynthetic pathway and elicits its biological effects through the canonical brassinosteroid signaling cascade.

Brassinosteroid Biosynthesis Pathway

This compound is synthesized from campesterol (B1663852) through a series of enzymatic reactions involving hydroxylations and oxidations. It is a direct precursor to castasterone, which is then converted to the highly active brassinolide.

Brassinosteroid_Biosynthesis Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol Cathasterone Cathasterone Campestanol->Cathasterone Teasterone Teasterone Cathasterone->Teasterone This compound This compound Teasterone->this compound Castasterone Castasterone This compound->Castasterone Brassinolide Brassinolide Castasterone->Brassinolide Brassinosteroid_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BRI1 BRI1 This compound->BRI1 binds BAK1 BAK1 BRI1->BAK1 associates BSK1 BSK1 BAK1->BSK1 phosphorylates BSU1 BSU1 BSK1->BSU1 activates BIN2 BIN2 BSU1->BIN2 dephosphorylates (inactivates) BZR1_P BZR1-P BIN2->BZR1_P phosphorylates (inactive) BZR1 BZR1 BZR1_P->BZR1 dephosphorylated BZR1_nucleus BZR1 BZR1->BZR1_nucleus translocates BR_Genes Brassinosteroid- Responsive Genes BZR1_nucleus->BR_Genes regulates transcription Experimental_Workflow start Isolation from Plant Source or Chemical Synthesis purification Purification (e.g., HPLC) start->purification structure_elucidation Structural Elucidation (NMR, MS) purification->structure_elucidation bioassay Bioactivity Assays (e.g., Rice Lamina Inclination) structure_elucidation->bioassay phenotypic_analysis Phenotypic Analysis of Treated Plants bioassay->phenotypic_analysis transcriptomics Transcriptomic Analysis (RNA-Seq) pathway_analysis Pathway and Network Analysis transcriptomics->pathway_analysis proteomics Proteomic Analysis (Mass Spectrometry) proteomics->pathway_analysis phenotypic_analysis->transcriptomics phenotypic_analysis->proteomics

References

The Discovery and Isolation of Typhasterol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Typhasterol, a key intermediate in the biosynthesis of brassinosteroids, plays a crucial role in plant growth and development. This technical guide provides a comprehensive overview of the discovery, isolation, and quantification of this compound in various plant species. It details the experimental protocols for extraction, purification, and structural elucidation, and presents quantitative data in a structured format. Furthermore, this guide includes visualizations of the experimental workflow and the relevant biosynthetic pathway to aid in the understanding of this compound's role and analysis.

Introduction

This compound, also known as 2-deoxycastasterone, is a naturally occurring brassinosteroid (BR), a class of polyhydroxylated steroidal phytohormones.[1][2] Brassinosteroids are essential for a wide range of physiological processes in plants, including cell elongation, division, vascular differentiation, and stress responses.[3] this compound holds a significant position as a precursor to castasterone (B119632) and brassinolide, the most biologically active brassinosteroids.[4] Its discovery and subsequent identification in various plant species have been pivotal in elucidating the brassinosteroid biosynthetic pathway. This guide serves as a technical resource for researchers and professionals involved in phytochemistry, plant biology, and drug discovery, providing detailed methodologies for the study of this compound.

Discovery and Occurrence

The initial discovery of brassinosteroids dates back to the 1970s from pollen of the rape plant (Brassica napus).[3] this compound was subsequently identified as a key intermediate in the brassinosteroid biosynthetic pathway. It has been found in a variety of plant species, highlighting its ubiquitous role in the plant kingdom.

This compound has been identified in a range of plant species, including, but not limited to:

  • Typha latifolia (Broadleaf cattail)[5]

  • Zea mays (Maize)[6]

  • Lilium elegans (Lily)

  • Camellia sinensis (Tea plant)[1]

While its presence is confirmed in these species, the concentration of this compound, like other brassinosteroids, is generally very low, often in the range of nanograms to micrograms per kilogram of fresh plant material.[1][2]

Quantitative Data of this compound in Plants

The quantification of this compound in plant tissues is challenging due to its low endogenous levels. However, advances in analytical techniques have enabled its detection and measurement in various plant materials.

Plant SpeciesPlant PartThis compound ConcentrationOther Brassinosteroids QuantifiedReference
Zea mays Pollen6.6 µg/kg (fresh weight)Castasterone (120 µg/kg), Teasterone (4.1 µg/kg)[6]
Lilium elegans Pollen10-50 ng/g (fresh weight)Brassinolide (1-5 ng/g), Castasterone (10-50 ng/g), Teasterone (1-5 ng/g)
Camellia sinensis New ShootsNot QuantifiedCastasterone and 28-norcastasterone (B1253329) were detected at low levels.[7]
Typha latifolia Not SpecifiedNot Quantified-[5]

Note: The concentration of brassinosteroids can vary significantly depending on the plant's developmental stage, environmental conditions, and the specific tissue analyzed.

Experimental Protocols

The isolation and analysis of this compound from plant matrices require a series of meticulous steps to ensure accurate and reproducible results.

Extraction of Brassinosteroids

This protocol describes a general method for the extraction of brassinosteroids, including this compound, from plant tissues.[7][8]

Materials:

  • Plant tissue (fresh or freeze-dried)

  • Liquid nitrogen

  • Mortar and pestle or a suitable grinder

  • Acetonitrile (B52724) (CH₃CN)

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Freeze the plant tissue (typically 1-5 g fresh weight) in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a centrifuge tube.

  • Add acetonitrile (5 mL per gram of fresh weight) to the tube.

  • For quantitative analysis, add a known amount of a suitable internal standard (e.g., deuterated brassinosteroid).

  • Extract overnight at -20°C with gentle agitation.

  • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

  • Re-extract the pellet with a smaller volume of acetonitrile and centrifuge again.

  • Combine the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

Purification by Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step to remove interfering compounds and enrich the brassinosteroid fraction.[5][8] This protocol outlines a two-step SPE procedure.

Materials:

  • SPE cartridges (e.g., a double-layered cartridge with graphitized carbon black (GCB) and primary secondary amine (PSA) sorbents)

  • Acetonitrile

  • Solvents for conditioning, washing, and elution (specific to the cartridge used)

  • Nitrogen evaporator

Procedure:

  • Condition the SPE cartridge: Follow the manufacturer's instructions for conditioning the GCB/PSA cartridge. This typically involves washing with methanol (B129727) and then water.

  • Load the sample: Dissolve the concentrated plant extract in a small volume of the appropriate solvent and load it onto the conditioned SPE cartridge.

  • Wash the cartridge: Wash the cartridge with a series of solvents to remove interfering substances. The specific solvents and volumes will depend on the plant matrix and the SPE cartridge used.

  • Elute the brassinosteroids: Elute the brassinosteroid fraction with a suitable solvent, such as acetonitrile or a mixture of acetonitrile and another organic solvent.

  • Evaporate the eluate: Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

experimental_workflow plant_material Plant Material extraction Extraction (Acetonitrile) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant concentration Concentration supernatant->concentration spe Solid-Phase Extraction (SPE) concentration->spe purified_extract Purified Extract spe->purified_extract analysis Analysis (GC-MS or LC-MS/MS) purified_extract->analysis

Figure 1: Experimental workflow for the extraction and purification of this compound.
High-Performance Liquid Chromatography (HPLC) Purification

Further purification of the brassinosteroid fraction can be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase: A gradient of acetonitrile in water is commonly used.

Procedure:

  • Reconstitute the dried eluate from the SPE step in a small volume of the initial mobile phase.

  • Inject the sample onto the HPLC column.

  • Run a gradient elution program, starting with a lower concentration of acetonitrile and gradually increasing it.

  • Monitor the elution profile at a suitable wavelength (e.g., 205 nm).

  • Collect fractions corresponding to the retention time of this compound standards.

  • Combine the relevant fractions and evaporate to dryness.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of this compound. Derivatization is typically required to increase the volatility of the compound.

Derivatization:

Brassinosteroids are often derivatized to form methaneboronate-trimethylsilyl (MB-TMS) ethers to improve their chromatographic properties.

Materials:

  • Purified this compound fraction

  • Pyridine

  • Methaneboronic acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Procedure:

  • Dissolve the dried this compound fraction in pyridine.

  • Add methaneboronic acid and heat at 70°C for 30 minutes to form the methaneboronate derivative of the vicinal diols in the side chain.

  • Add BSTFA with 1% TMCS and heat at 70°C for 30 minutes to silylate the remaining hydroxyl groups.

  • The derivatized sample is then ready for GC-MS analysis.

GC-MS Conditions:

  • GC Column: A capillary column such as a DB-5ms is suitable.

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: A temperature gradient from an initial temperature of around 150°C to a final temperature of 280-300°C is typically used.

  • MS Detection: Electron ionization (EI) with scanning in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of isolated compounds like this compound.

Sample Preparation:

  • Dissolve a purified and sufficient amount of this compound (typically >1 mg) in a deuterated solvent such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

NMR Experiments:

  • 1D NMR:

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons.

    • ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Provide information about the number and type of carbon atoms (CH₃, CH₂, CH, C).

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

The combination of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the complete determination of the structure and stereochemistry of this compound.[9]

Brassinosteroid Biosynthesis Pathway

This compound is a key intermediate in the late C-6 oxidation pathway of brassinosteroid biosynthesis, which leads to the production of the highly active brassinolide.

brassinosteroid_pathway cluster_early_C6 Early C-6 Oxidation Pathway cluster_late_C6 Late C-6 Oxidation Pathway Campestanol Campestanol _6_Deoxocathasterone 6-Deoxocathasterone Campestanol->_6_Deoxocathasterone _6_Deoxoteasterone 6-Deoxoteasterone _6_Deoxocathasterone->_6_Deoxoteasterone _3_Dehydro_6_deoxoteasterone 3-Dehydro-6-deoxoteasterone _6_Deoxoteasterone->_3_Dehydro_6_deoxoteasterone _6_Deoxothis compound 6-Deoxothis compound _3_Dehydro_6_deoxoteasterone->_6_Deoxothis compound This compound This compound _6_Deoxothis compound->this compound Teasterone Teasterone _3_Dehydroteasterone 3-Dehydroteasterone Teasterone->_3_Dehydroteasterone _3_Dehydroteasterone->this compound Castasterone Castasterone This compound->Castasterone CYP85A2 Brassinolide Brassinolide Castasterone->Brassinolide CYP85A2

Figure 2: Simplified Brassinosteroid Biosynthesis Pathway highlighting this compound.

Conclusion

This compound remains a significant molecule of interest in the field of plant biology and natural product chemistry. This technical guide has provided a comprehensive overview of its discovery, occurrence, and methods for its isolation and characterization. The detailed experimental protocols and compiled quantitative data offer a valuable resource for researchers. The provided visualizations of the experimental workflow and biosynthetic pathway further aid in conceptualizing the processes involved in this compound research. Further studies to quantify this compound in a wider range of plant species and to explore its specific biological activities will continue to enhance our understanding of this important brassinosteroid.

References

Typhasterol: A Natural Plant Growth Regulator - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Typhasterol is a naturally occurring brassinosteroid (BR), a class of polyhydroxylated steroidal phytohormones that play a crucial role in plant growth and development. As an intermediate in the biosynthesis of brassinolide (B613842), the most biologically active brassinosteroid, this compound itself exhibits significant plant growth-promoting activities. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, experimental protocols for its study, and its position within the broader context of plant hormone signaling. While extensive research has been conducted on brassinosteroids as a class, this guide will specifically collate and present information pertinent to this compound.

Physicochemical Properties of this compound

This compound is a C28 brassinosteroid with a chemical structure of (3α,5α,22R,23R)-3,22,23-trihydroxyergostan-6-one[1]. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C28H48O4--INVALID-LINK--
Molecular Weight 448.7 g/mol --INVALID-LINK--
Melting Point 227 - 230 °C--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Synonyms 2-Deoxycastasterone--INVALID-LINK--

Role in Brassinosteroid Biosynthesis and Signaling

This compound is a key intermediate in the brassinosteroid biosynthetic pathway. It is synthesized from teasterone (B1253636) via 3-dehydroteasterone (B1255623) and is a direct precursor to castasterone (B119632), which is then converted to brassinolide[2][3]. There are two main pathways for brassinosteroid biosynthesis, the early and late C6-oxidation pathways, and this compound is a component of both.

Brassinosteroid Biosynthetic Pathway

The following diagram illustrates the position of this compound within the early C6-oxidation pathway of brassinosteroid biosynthesis.

Brassinosteroid_Biosynthesis Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol DET2 Cathasterone Cathasterone Campestanol->Cathasterone DWF4/CYP90B1 Teasterone Teasterone Cathasterone->Teasterone CYP90C1/ROT3 3-Dehydroteasterone 3-Dehydroteasterone Teasterone->3-Dehydroteasterone This compound This compound 3-Dehydroteasterone->this compound Castasterone Castasterone This compound->Castasterone CYP90D1/DWF1 Brassinolide Brassinolide Castasterone->Brassinolide CYP85A2

A simplified diagram of the early C6-oxidation pathway of brassinosteroid biosynthesis.
Brassinosteroid Signaling Pathway

Upon perception at the cell surface by the receptor kinase BRI1 (BRASSINOSTEROID INSENSITIVE 1) and its co-receptor BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1), brassinosteroids trigger a phosphorylation cascade that ultimately leads to the activation of transcription factors like BZR1 and BES1. These transcription factors regulate the expression of a multitude of genes involved in cell elongation, division, and differentiation[4][5].

Brassinosteroid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid (e.g., this compound) BRI1 BRI1 BR->BRI1 Binding BAK1 BAK1 BRI1->BAK1 Dimerization BSK1 BSK1 BAK1->BSK1 Phosphorylation BSU1 BSU1 BSK1->BSU1 Phosphorylation BIN2 BIN2 BSU1->BIN2 Dephosphorylation (Inactivation) BZR1_P BZR1-P BIN2->BZR1_P Phosphorylation (Inactive) BZR1 BZR1 BZR1_P->BZR1 Dephosphorylation BZR1->BZR1_P Gene Target Genes BZR1->Gene Regulation Response Growth & Development Gene->Response

A schematic of the brassinosteroid signaling pathway.

Quantitative Data on Plant Growth Regulation

The biological activity of this compound is generally considered to be lower than that of brassinolide and castasterone but higher than that of teasterone[6]. The following tables provide a template for recording quantitative data from such bioassays.

Table 1: Rice Lamina Inclination Assay - Example Data Template

This compound Concentration (M)Lamina Inclination Angle (degrees) ± SD
0 (Control)
10⁻¹⁰
10⁻⁹
10⁻⁸
10⁻⁷
10⁻⁶

Table 2: Arabidopsis Hypocotyl Elongation Assay - Example Data Template

This compound Concentration (M)Hypocotyl Length (mm) ± SD
0 (Control)
10⁻¹⁰
10⁻⁹
10⁻⁸
10⁻⁷
10⁻⁶

Table 3: Arabidopsis Root Elongation Assay - Example Data Template

This compound Concentration (M)Primary Root Length (mm) ± SD
0 (Control)
10⁻¹⁰
10⁻⁹
10⁻⁸
10⁻⁷
10⁻⁶

Experimental Protocols

Extraction and Purification of this compound from Typha latifolia Pollen

This protocol is adapted from methods used for the extraction of brassinosteroids from pollen sources.

Materials:

  • Dried Typha latifolia pollen

  • Methanol (B129727) (MeOH)

  • Chloroform (B151607) (CHCl₃)

  • n-Hexane

  • 80% Aqueous Methanol

  • Silica (B1680970) gel for column chromatography

  • Reversed-phase C18 solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction:

    • Extract dried pollen (e.g., 1 kg) with methanol (3 x 5 L) at room temperature for 24 hours for each extraction.

    • Combine the methanol extracts and evaporate to dryness under reduced pressure.

  • Solvent Partitioning:

    • Partition the residue between n-hexane and 80% aqueous methanol. Discard the n-hexane phase.

    • Evaporate the methanol from the 80% methanol phase and then extract the aqueous residue with chloroform.

    • Dry the chloroform extract over anhydrous sodium sulfate (B86663) and evaporate to dryness.

  • Silica Gel Column Chromatography:

    • Dissolve the chloroform extract in a small amount of chloroform and apply to a silica gel column.

    • Elute the column with a stepwise gradient of methanol in chloroform (e.g., 0% to 20% methanol).

    • Collect fractions and monitor for brassinosteroid activity using a bioassay (e.g., rice lamina inclination assay).

  • Solid-Phase Extraction (SPE):

    • Pool the active fractions from the silica gel column and evaporate to dryness.

    • Dissolve the residue in a small volume of methanol and apply to a C18 SPE cartridge pre-conditioned with methanol and then water.

    • Wash the cartridge with water and then with a low percentage of methanol in water to remove polar impurities.

    • Elute the brassinosteroid fraction with a higher percentage of methanol or acetonitrile (B52724).

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the brassinosteroid fraction by reversed-phase HPLC on a C18 column.

    • Use a gradient of acetonitrile in water as the mobile phase.

    • Collect fractions and test for bioactivity to identify the peak corresponding to this compound.

    • Confirm the identity of the purified compound by GC-MS analysis.

Extraction_Workflow Pollen Typha latifolia Pollen Extraction Methanol Extraction Pollen->Extraction Partitioning Solvent Partitioning (n-Hexane/80% MeOH) Extraction->Partitioning Silica_Gel Silica Gel Chromatography Partitioning->Silica_Gel SPE C18 Solid-Phase Extraction Silica_Gel->SPE HPLC Reversed-Phase HPLC SPE->HPLC GC_MS GC-MS Analysis HPLC->GC_MS

A workflow for the extraction and purification of this compound.
Rice Lamina Inclination Assay

This bioassay is highly sensitive and specific for brassinosteroids[7][8].

Materials:

  • Rice seeds (e.g., Oryza sativa L. cv. 'Nihonbare')

  • Test solutions of this compound at various concentrations in a buffer (e.g., 2.5 mM potassium maleate, pH 5.6)

  • Petri dishes

  • Incubator set to 29-30°C in the dark

Procedure:

  • Seedling Preparation:

    • Sterilize rice seeds and germinate them on moist filter paper in the dark at 29-30°C for 4-5 days.

    • Select uniform seedlings with a second leaf of approximately 2-3 cm in length.

  • Excision of Leaf Segments:

    • Under a dim green safe light, excise segments consisting of the second leaf lamina (about 1 cm), the lamina joint, and the leaf sheath (about 1 cm).

  • Incubation:

    • Float the excised segments on distilled water for 24 hours in the dark to reduce the effects of endogenous hormones.

    • Transfer the segments to petri dishes containing the test solutions of this compound or a control solution.

    • Incubate the petri dishes in the dark at 29-30°C for 48-72 hours.

  • Measurement:

    • After incubation, measure the angle between the lamina and the sheath using a protractor.

Arabidopsis Hypocotyl Elongation Assay

This assay is commonly used to assess the effects of plant growth regulators on cell elongation.

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • Growth medium (e.g., half-strength Murashige and Skoog medium with 0.8% agar)

  • Test solutions of this compound at various concentrations incorporated into the growth medium

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Plating:

    • Surface-sterilize Arabidopsis seeds and sow them on plates containing the growth medium with different concentrations of this compound.

    • Include a control plate with no added this compound.

  • Stratification and Germination:

    • Cold-stratify the plates at 4°C for 2-4 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber under a defined light regime (e.g., continuous light or a long-day photoperiod) at a constant temperature (e.g., 22°C).

  • Measurement:

    • After a set period of growth (e.g., 5-7 days), carefully remove the seedlings from the agar.

    • Place the seedlings on a flat surface and capture a digital image.

    • Measure the length of the hypocotyls using image analysis software (e.g., ImageJ).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of brassinosteroids.

Materials:

  • Purified plant extract suspected to contain this compound

  • Derivatization reagents (e.g., methaneboronic acid followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

  • GC-MS system equipped with a capillary column (e.g., DB-5)

Procedure:

  • Derivatization:

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Add a solution of methaneboronic acid in pyridine (B92270) and heat to form the methaneboronate derivative.

    • Evaporate the solvent and then add MSTFA to trimethylsilylate any remaining free hydroxyl groups.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a temperature program that allows for the separation of the brassinosteroid derivatives.

    • Acquire mass spectra in full scan or selected ion monitoring (SIM) mode.

  • Identification and Quantification:

    • Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

    • For quantification, use a deuterated internal standard of this compound and generate a calibration curve.

Regulation of Gene Expression

Brassinosteroids, including this compound, regulate the expression of a large number of genes. These genes are involved in various cellular processes, including cell wall modification, cell division, and stress responses. The transcription factors BZR1 and BES1 are the primary mediators of this transcriptional regulation. Quantitative analysis of gene expression changes in response to this compound can be performed using techniques such as quantitative real-time PCR (qRT-PCR) or microarray analysis.

Table 4: Example of Genes Regulated by Brassinosteroids

GeneFunctionExpected Regulation by this compound
DWF4Brassinosteroid biosynthesisDown-regulated (feedback inhibition)
SAUR-AC1Cell expansionUp-regulated
TCH4Xyloglucan endotransglucosylase/hydrolase (cell wall modification)Up-regulated
CYCD3;1Cell cycle regulationUp-regulated

Conclusion

This compound, as a key intermediate in the brassinosteroid biosynthetic pathway, is a potent natural plant growth regulator. Understanding its synthesis, signaling, and physiological effects is crucial for developing novel strategies to enhance crop productivity and resilience. This technical guide provides a foundational resource for researchers, offering detailed protocols and a framework for the quantitative analysis of this compound's biological activity. Further research is needed to generate comprehensive quantitative data on the dose-response effects of this compound on various plant species and to fully elucidate the gene regulatory networks it controls.

References

The Biosynthetic Pathway of Typhasterol from Campesterol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway leading from the plant sterol campesterol (B1663852) to typhasterol, a key intermediate in the biosynthesis of brassinosteroids, a class of phytohormones with significant physiological roles in plant growth and development. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual diagrams of the pathway and associated experimental workflows.

Introduction to the this compound Biosynthetic Pathway

This compound is a crucial precursor in the biosynthesis of brassinolide, the most biologically active brassinosteroid. The conversion of campesterol to this compound involves a series of oxidation and reduction reactions catalyzed by several key enzymes. This pathway is a critical area of study for understanding plant growth and for the development of novel plant growth regulators and herbicides. The primary pathway for this conversion is the late C-6 oxidation pathway, which is considered the main route in many plant species, including the model organism Arabidopsis thaliana.[1][2]

Key Enzymes and Intermediates

The biosynthesis of this compound from campesterol proceeds through several key enzymatic steps, primarily involving cytochrome P450 monooxygenases (CYPs) and a steroid 5α-reductase. The main enzymes and the intermediates they produce are outlined below.

DET2 (De-Etiolated 2)
  • Enzyme Class: Steroid 5α-reductase.

  • Function: DET2 is a key enzyme that catalyzes the reduction of the double bond at the C-5 position of the steroid B-ring. It converts campest-4-en-3-one (B1243875) to 5α-campestan-3-one, a critical step in the formation of campestanol (B1668247).[3] The det2 mutant in Arabidopsis exhibits a severe dwarf phenotype due to brassinosteroid deficiency.[3]

DWF4 (DWARF4) / CYP90B1
  • Enzyme Class: Cytochrome P450 monooxygenase.

  • Function: DWF4 is a C-22 hydroxylase that is considered a rate-limiting enzyme in brassinosteroid biosynthesis.[4][5] It catalyzes the 22α-hydroxylation of multiple intermediates. In the main pathway, it converts campestanol to 6-deoxocathasterone (B1256893). Kinetic studies have shown that DWF4 (CYP90B1) has a much higher catalytic efficiency for campesterol than for campestanol, suggesting that an early C-22 hydroxylation pathway may also be a significant route.[5][6]

CPD (Constitutive Photomorphogenesis and Dwarfism) / CYP90A1
  • Enzyme Class: Cytochrome P450 monooxygenase.

  • Function: Initially proposed as a C-23 hydroxylase, recent studies have demonstrated that CPD/CYP90A1 primarily functions as a C-3 oxidase.[7][8] It catalyzes the oxidation of early brassinosteroid intermediates. For the late C-6 oxidation pathway, other enzymes like CYP90C1 and CYP90D1 are responsible for the C-23 hydroxylation.

ROT3 (ROTUNDIFOLIA3) / CYP90C1 and CYP90D1
  • Enzyme Class: Cytochrome P450 monooxygenases.

  • Function: These enzymes act as functionally redundant C-23 hydroxylases. They catalyze the conversion of 6-deoxocathasterone to 6-deoxoteasterone.[7]

Unknown 3-oxo Reductase
BR6ox (BRASSINOSTEROID-6-OXIDASE) / CYP85A1
  • Enzyme Class: Cytochrome P450 monooxygenase.

  • Function: BR6ox catalyzes the C-6 oxidation of several 6-deoxo-brassinosteroids. In the final step leading to this compound in this branch of the pathway, it converts 6-deoxothis compound to this compound.[9][10] This enzyme exhibits broad substrate specificity.[9][10]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes and the endogenous levels of the intermediates in the biosynthetic pathway from campesterol to this compound in Arabidopsis thaliana.

Enzyme Kinetic Parameters
EnzymeSubstrateKm (µM)Vmax (pmol/min/pmol P450)kcat (min⁻¹)kcat/Km (min⁻¹µM⁻¹)Reference
CYP90B1 (DWF4) Campesterol1.9-1.30.68[6]
Campestanol130-0.270.0021[6]
CYP90C1 22-OHCR19.4-0.110.0057[7]
6-deoxoCT1.13-0.0040.0035[7]
CYP90D1 22-OHCR21.6-0.020.0009[7]
6-deoxoCT1.8-0.0040.0022[7]

Note: Comprehensive kinetic data for all enzymes in the pathway is not consistently available in the literature. The provided data is based on available research.

Endogenous Levels of Brassinosteroid Intermediates in Arabidopsis thaliana
IntermediateConcentration (ng/g fresh weight)Reference
Campesterol~3000[1]
Campestanol~100[1]
6-Deoxocathasterone~0.5[1]
6-Deoxoteasterone~0.02[1]
6-Deoxothis compound~0.2[1]
This compound~0.015[1]

Note: These values are approximate and can vary depending on the plant's developmental stage, tissue type, and growth conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Brassinosteroid Biosynthetic Enzymes

Objective: To produce and purify recombinant enzymes for in vitro assays. This protocol is a general guideline adaptable for enzymes like DWF4, CPD, and BR6ox, typically expressed in E. coli or insect cell systems.

Materials:

  • Expression vector (e.g., pGEX, pET, or baculovirus transfer vector) containing the cDNA of the target enzyme.

  • Competent E. coli cells (e.g., BL21(DE3)) or insect cells (e.g., Sf9) and baculovirus expression system.

  • LB medium or insect cell culture medium.

  • Inducer (e.g., IPTG for E. coli).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, protease inhibitor cocktail).

  • Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or Glutathione (B108866) Sepharose for GST-tagged proteins).

  • Wash buffer (Lysis buffer with a low concentration of imidazole, e.g., 20 mM).

  • Elution buffer (Lysis buffer with a high concentration of imidazole, e.g., 250 mM, or reduced glutathione for GST-tags).

Protocol:

  • Transformation/Transfection: Transform the expression vector into competent E. coli cells or transfect insect cells with the recombinant baculovirus.

  • Culture Growth and Induction:

    • For E. coli, grow a starter culture overnight and then inoculate a larger volume of LB medium. Grow the culture at 37°C until the OD600 reaches 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for several hours to overnight.

    • For insect cells, infect the cell culture with the recombinant baculovirus and incubate for 48-72 hours.

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice or by using a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris. For membrane-bound proteins like CYPs, the protein of interest may be in the membrane fraction, which can be isolated by ultracentrifugation.

  • Affinity Chromatography:

    • Incubate the clarified supernatant (or solubilized membrane fraction) with the appropriate affinity resin for 1-2 hours at 4°C with gentle agitation.

    • Load the mixture onto a chromatography column.

    • Wash the resin with several column volumes of wash buffer to remove non-specifically bound proteins.

    • Elute the target protein with elution buffer.

  • Protein Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity. Determine the protein concentration using a method like the Bradford assay.

In Vitro Enzyme Assay for Cytochrome P450s (e.g., DWF4, BR6ox)

Objective: To determine the enzymatic activity and substrate specificity of the purified P450 enzymes.

Materials:

  • Purified recombinant P450 enzyme.

  • NADPH-cytochrome P450 reductase (can be co-expressed or added exogenously).

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.25).

  • Substrate (e.g., campestanol for DWF4, 6-deoxothis compound for BR6ox) dissolved in a suitable solvent (e.g., DMSO).

  • NADPH.

  • Stopping solution (e.g., ethyl acetate).

  • Internal standard for quantification.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified P450 enzyme, and NADPH-cytochrome P450 reductase.

  • Pre-incubation: Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate Reaction: Add the substrate to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction for a specific time (e.g., 30-60 minutes) at the reaction temperature with gentle shaking.

  • Stop Reaction: Stop the reaction by adding an equal volume of a stopping solution like ethyl acetate.

  • Extraction: Add an internal standard and vortex the mixture vigorously. Centrifuge to separate the phases and collect the organic (upper) phase. Repeat the extraction.

  • Analysis: Evaporate the pooled organic phases to dryness under a stream of nitrogen. Derivatize the residue if necessary and analyze the products by GC-MS or LC-MS/MS for identification and quantification.

Extraction and Quantification of Endogenous Brassinosteroids

Objective: To extract and measure the levels of this compound and its precursors from plant tissues.

Materials:

  • Plant tissue (e.g., Arabidopsis seedlings).

  • Extraction solvent (e.g., 80% methanol (B129727) or acetonitrile).

  • Internal standards (deuterium-labeled analogs of the target brassinosteroids).

  • Solid-phase extraction (SPE) cartridges (e.g., C18 and silica).

  • Solvents for SPE (e.g., methanol, water, hexane, ethyl acetate).

  • Derivatization agent (if using GC-MS, e.g., methaneboronic acid).

  • GC-MS or LC-MS/MS system.

Protocol:

  • Homogenization: Homogenize fresh or frozen plant tissue in the extraction solvent containing the internal standards.

  • Extraction: Incubate the homogenate at 4°C with shaking for several hours.

  • Clarification: Centrifuge the extract to pellet the solid debris. Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Pass the supernatant through a conditioned C18 SPE cartridge to remove polar impurities. Elute the brassinosteroids with a more non-polar solvent (e.g., 80% methanol).

    • Further purify the eluate using a silica (B1680970) SPE cartridge with a step-wise gradient of a solvent system like hexane:ethyl acetate.

  • Derivatization (for GC-MS): Evaporate the purified fraction to dryness and derivatize the brassinosteroids to improve their volatility and chromatographic properties.

  • Analysis: Analyze the sample using GC-MS or LC-MS/MS. Identify the compounds based on their retention times and mass spectra compared to authentic standards. Quantify the compounds based on the peak area ratio of the endogenous compound to its corresponding internal standard.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the biosynthetic pathway of this compound from campesterol and a general experimental workflow for studying this pathway.

Biosynthetic_Pathway Campesterol Campesterol Campest_4_en_3_one Campest_4_en_3_one Campesterol->Campest_4_en_3_one Unknown Oxidase/Isomerase Campestan_3_one Campestan_3_one Campest_4_en_3_one->Campestan_3_one DET2 (5α-reductase) Campestanol Campestanol Campestan_3_one->Campestanol Unknown Reductase 6_deoxocathasterone 6_deoxocathasterone Campestanol->6_deoxocathasterone DWF4 (CYP90B1) C-22 Hydroxylase 6_deoxoteasterone 6_deoxoteasterone 6_deoxocathasterone->6_deoxoteasterone ROT3/CYP90D1 C-23 Hydroxylase 3_dehydro_6_deoxoteasterone 3_dehydro_6_deoxoteasterone 6_deoxoteasterone->3_dehydro_6_deoxoteasterone Unknown Oxidase 6_deoxothis compound 6_deoxothis compound 3_dehydro_6_deoxoteasterone->6_deoxothis compound Unknown Reductase This compound This compound 6_deoxothis compound->this compound BR6ox (CYP85A1) C-6 Oxidase

Caption: Biosynthetic pathway of this compound from Campesterol.

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vivo In Vivo Analysis cluster_in_vitro In Vitro Analysis Identify_Genes Identify Candidate Genes (e.g., Homology Search) Mutant_Analysis Analyze Mutant Phenotypes (e.g., det2, dwf4) Identify_Genes->Mutant_Analysis Cloning Gene Cloning Identify_Genes->Cloning Quantification Quantify Endogenous Brassinosteroids (GC/LC-MS) Mutant_Analysis->Quantification Expression Heterologous Expression (E. coli, Yeast) Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Enzyme_Assay Enzyme Assays (Substrate Specificity, Kinetics) Purification->Enzyme_Assay Enzyme_Assay->Quantification

Caption: Experimental workflow for studying the this compound pathway.

Conclusion

The biosynthesis of this compound from campesterol is a well-defined pathway involving a series of enzymatic reactions critical for plant growth and development. This guide has provided a detailed overview of the key enzymes, quantitative data, experimental protocols, and visual representations of this pathway. Further research is needed to fully characterize all the enzymes involved, particularly the reductases and oxidases that are currently unknown, and to obtain a complete set of kinetic parameters. A deeper understanding of this pathway will undoubtedly contribute to the development of innovative strategies for crop improvement and plant growth regulation.

References

A Technical Guide to Endogenous Typhasterol Levels in Plants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 19, 2025

Introduction

Typhasterol, a key intermediate in the biosynthesis of brassinosteroids (BRs), plays a pivotal role in plant growth and development. As a C28-brassinosteroid, it is situated within the early C-6 oxidation pathway, leading to the production of the highly active brassinolide. Understanding the endogenous concentrations of this compound across different plant species and tissues is crucial for researchers in plant biology and professionals in drug development who may target these pathways. This technical guide provides a comprehensive overview of the current knowledge on endogenous this compound levels, detailed experimental protocols for its quantification, and a visual representation of its associated biochemical pathways.

Data Presentation: Endogenous this compound Levels

The quantification of endogenous brassinosteroids, including this compound, is challenging due to their extremely low concentrations in plant tissues. However, advances in analytical techniques have enabled the determination of their levels in various plant species. The following table summarizes the available quantitative data for this compound. It is important to note that direct comparisons between studies can be complex due to variations in extraction methods, analytical platforms (GC-MS vs. LC-MS/MS), and the plant material's developmental stage and growth conditions.

Plant SpeciesTissue/OrganEndogenous this compound LevelMethod of AnalysisReference(s)
Oryza sativa (Rice)Shoots (4-week-old)Present (quantitative data not specified in abstract)GC-MS[1]
Transgenic lines (overexpressing sterol C-22 hydroxylase)Levels of this compound were manipulated and analyzedNot Specified[2]
Vitis vinifera (Grapevine)Mature Seeds15.74 pmol/g DW (maximum)UHPLC-MS/MS[3]
Other tissuesPresent (quantified in 20 different tissues)UHPLC-MS/MS[3]
Pisum sativum (Pea)Immature SeedsPresent (at very low levels)Not Specified
ShootsPresent (at very low levels)Not Specified
Arabidopsis thalianaShootsIdentifiedGC-MS[4]
Seeds and SiliquesIdentifiedGC-MS or GC-selected ion monitoring
Catharanthus roseusCultured CellsCathasterone (precursor) level: 2-4 ng/g FWGC-MS
Brassica junceaPlants under Arsenic StressInduced synthesis observedGC-MS

Note: FW = Fresh Weight; DW = Dry Weight. The presence of this compound has also been confirmed in the pollen of Lilium elegans and in the liverwort Marchantia polymorpha through feeding experiments, though specific endogenous concentrations were not reported.

Experimental Protocols

Accurate quantification of this compound requires meticulous sample preparation and sensitive analytical instrumentation. The following sections detail generalized protocols for the extraction, purification, and analysis of this compound from plant tissues based on commonly employed methodologies.

Extraction and Purification of Brassinosteroids

This protocol is a composite of established methods for brassinosteroid extraction and purification, suitable for subsequent analysis by GC-MS or LC-MS/MS.

Materials:

  • Fresh or lyophilized plant tissue

  • Liquid nitrogen

  • 80% (v/v) Methanol (B129727)

  • Deuterium-labeled internal standards (e.g., [²H₆]this compound)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Solvents for SPE: methanol, water, n-hexane

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

Procedure:

  • Homogenization: Freeze the plant tissue (typically 1-10 g fresh weight or 0.1-1 g dry weight) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a mechanical grinder.

  • Extraction: Transfer the powdered tissue to a suitable container and add cold 80% methanol (e.g., 10 mL per gram of fresh weight). Add a known amount of deuterium-labeled internal standard to allow for quantification and to account for sample loss during preparation.

  • Incubation: Stir or shake the mixture overnight at 4°C in the dark to ensure complete extraction.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the solid plant material.

  • Supernatant Collection: Carefully collect the supernatant. Repeat the extraction process on the pellet with fresh 80% methanol, and combine the supernatants.

  • Concentration: Evaporate the methanol from the combined supernatants under reduced pressure using a rotary evaporator or a vacuum concentrator.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with methanol followed by water.

    • Load the aqueous extract onto the conditioned cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the brassinosteroids with methanol or acetonitrile (B52724).

  • Further Purification (Optional): For complex matrices, an additional purification step using a different SPE sorbent or HPLC fractionation may be necessary.

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen gas. The dried residue is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS/MS analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust method for brassinosteroid analysis, which typically requires derivatization to increase the volatility of the analytes.

Materials:

  • Dried brassinosteroid extract

  • Derivatization reagents (e.g., Methaneboronic acid followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for bismethaneboronate-trimethylsilyl ether derivatives)

  • Pyridine (B92270)

  • GC-MS system equipped with a suitable capillary column (e.g., HP-5ms)

Procedure:

  • Derivatization:

    • To the dried extract, add pyridine and a solution of methaneboronic acid in pyridine. Heat at 80°C for 30 minutes to form methaneboronates of the vicinal diols.

    • Evaporate the pyridine and add MSTFA to silylate the remaining hydroxyl groups. Heat at 80°C for 30 minutes.

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a temperature program to separate the derivatized brassinosteroids. A typical program might start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 320°C).

    • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for this compound and its corresponding internal standard. For example, the molecular ion and specific fragment ions of the derivatized compounds would be selected.

  • Quantification: The amount of endogenous this compound is calculated by comparing the peak area of the analyte to that of the known amount of the added internal standard.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of brassinosteroids, often without the need for derivatization.

Materials:

  • Dried brassinosteroid extract

  • Mobile phase solvents (e.g., acetonitrile, methanol, water with formic acid or ammonium (B1175870) acetate)

  • LC-MS/MS system with an electrospray ionization (ESI) source and a triple quadrupole or high-resolution mass analyzer

Procedure:

  • Sample Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50% methanol in water).

  • LC Separation:

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution to separate the brassinosteroids. A typical gradient would involve increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) over time.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ESI mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of this compound in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its labeled internal standard need to be optimized for the specific instrument used.

  • Quantification: Similar to GC-MS, the endogenous concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualization: Signaling and Biosynthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involving this compound.

Brassinosteroid Biosynthesis Pathway (Early C-6 Oxidation)

Brassinosteroid_Biosynthesis Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol DET2 _6_oxo_CN 6-oxocampestanol Campestanol->_6_oxo_CN CPD/CYP90A1 Cathasterone Cathasterone _6_oxo_CN->Cathasterone DWF4/CYP90B1 Teasterone Teasterone Cathasterone->Teasterone CYP90C1/ROT3 CYP90D1 _3_DT 3-Dehydroteasterone Teasterone->_3_DT Oxidation This compound This compound _3_DT->this compound Reduction Castasterone Castasterone This compound->Castasterone CYP85A1/BR6ox1 Brassinolide Brassinolide Castasterone->Brassinolide CYP85A2/BR6ox2

Caption: Early C-6 oxidation pathway of brassinosteroid biosynthesis leading to this compound.

Brassinosteroid Signaling Pathway

Brassinosteroid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid (e.g., Brassinolide) BRI1 BRI1 (Receptor) BR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Heterodimerizes BSK1 BSK1 BAK1->BSK1 Phosphorylates BSU1 BSU1 (Phosphatase) BSK1->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Dephosphorylates (Inactivates) BZR1_P BZR1/BES1-P (Inactive) BIN2->BZR1_P Phosphorylates (Inactivates) _14_3_3 14-3-3 Protein BZR1_P->_14_3_3 Binds BZR1 BZR1/BES1 (Active) BZR1_P->BZR1 PP2A Dephosphorylates DNA BR-responsive genes BZR1->DNA Regulates Transcription

Caption: Simplified brassinosteroid signaling cascade from perception to gene regulation.

Conclusion

This compound is a vital component of the brassinosteroid biosynthetic network, and its endogenous levels are tightly regulated to ensure proper plant growth and development. This guide provides a foundational understanding of this compound concentrations in various plant species, detailed protocols for its quantification, and a visual representation of its metabolic and signaling context. For researchers in academia and industry, this information is critical for designing experiments aimed at understanding or manipulating plant growth and for the potential development of novel agrochemicals or pharmaceuticals that target the brassinosteroid pathway. Further research is needed to expand the quantitative data on this compound across a broader range of plant species and developmental stages to create a more complete picture of its physiological roles.

References

Physiological Effects of Typhasterol on Plant Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of Typhasterol, a key brassinosteroid intermediate, and its physiological effects on plant growth, development, and stress response. It covers its role in biosynthetic and signaling pathways, presents quantitative data on its activity, and details relevant experimental protocols.

Introduction to this compound

This compound (TY) is a polyhydroxylated steroidal phytohormone belonging to the brassinosteroid (BR) class.[1] Brassinosteroids are essential for a vast array of physiological processes in plants, including cell division, elongation, and differentiation throughout the plant's life cycle.[2][3] this compound is a critical intermediate in the biosynthesis of the most biologically active brassinosteroids, such as Castasterone (CS) and Brassinolide (BL).[4][5] It is found in various plant organs, including leaves, stems, roots, flowers, and seeds.[2][6] Understanding the specific role of this compound provides insight into the regulation of plant growth and the development of strategies to enhance crop resilience and yield.

Biosynthesis and Signaling Pathways

Brassinosteroid Biosynthesis: The Role of this compound

This compound is synthesized via the late C-6 oxidation pathway of brassinosteroid biosynthesis, which is a prominent route in many plants.[4] This pathway involves a series of enzymatic conversions starting from campesterol. A key sequence in this pathway is the conversion of Teasterone (TE) to this compound (TY), which is then oxidized to form Castasterone (CS).[7] In some species, this conversion from Teasterone to this compound is a two-step reaction involving the intermediate 3-Dehydroteasterone.[7] Castasterone is the direct precursor to Brassinolide (BL), the most potent brassinosteroid.[4]

G Teasterone Teasterone (TE) Dehydroteasterone 3-Dehydroteasterone Teasterone->Dehydroteasterone Oxidation This compound This compound (TY) Dehydroteasterone->this compound Reduction (e.g., D11/CYP724B1) Castasterone Castasterone (CS) This compound->Castasterone C-2α Hydroxylation (e.g., DDWF1) Brassinolide Brassinolide (BL) Castasterone->Brassinolide Baeyer-Villiger Oxidation (CYP85A2)

Caption: Late C-6 oxidation pathway for brassinosteroid biosynthesis.
Brassinosteroid Signal Transduction

The brassinosteroid signaling cascade is initiated at the cell surface and culminates in the regulation of gene expression within the nucleus.[8] BRs, including this compound and its derivatives, bind to the extracellular domain of the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1).[9] This binding event promotes the association of BRI1 with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1), leading to a series of transphosphorylation events that activate the receptor complex.[10]

The activated BRI1 complex phosphorylates and activates downstream signaling components, which leads to the inactivation of the BRASSINOSTEROID INSENSITIVE 2 (BIN2) kinase, a negative regulator of the pathway.[10] When active, BIN2 phosphorylates and marks the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1) for degradation.[11] The BR-induced inactivation of BIN2 allows unphosphorylated BZR1 and BES1 to accumulate in the nucleus, where they bind to the promoters of BR-responsive genes to modulate their expression, thereby controlling various aspects of plant growth and development.[8][11]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR This compound / BL Receptor BRI1 / BAK1 Receptor Complex BR->Receptor BSU1 BSU1 (Phosphatase) Receptor->BSU1 Activates BIN2 BIN2 (Kinase) ACTIVE BSU1->BIN2 Inactivates BZR1_P BZR1/BES1-P (Phosphorylated) BIN2->BZR1_P Phosphorylates (Inactivates/Degrades) BIN2_inactive BIN2 (Kinase) INACTIVE BZR1 BZR1/BES1 (Dephosphorylated) BZR1_P->BZR1 Dephosphorylation Genes BR-Responsive Genes (e.g., AtEXPA5, GASA1) BZR1->Genes Regulates Transcription

Caption: Simplified brassinosteroid signaling pathway.

Physiological Effects on Plant Development

This compound, as a key brassinosteroid, is integral to numerous developmental processes:

  • Cell Elongation and Division: BRs are potent promoters of cell expansion and division.[2] They are involved in hypocotyl elongation, root growth, and the expansion of leaf cells.[2][3] BRs achieve this in part by regulating genes associated with cell wall modification, such as expansins.[12]

  • Root and Shoot Growth: The effect of BRs on root growth is concentration-dependent; while they are essential for overall development, high exogenous concentrations can inhibit primary root elongation.[13] In shoots, they promote stem elongation and influence plant architecture, including leaf angle and size.[2][3]

  • Reproductive Development: BRs play a vital role in pollen development, pollen tube growth, and fertility.[2] BR-deficient mutants often exhibit reduced male fertility and altered flowering times.[2][14]

  • Stress Tolerance: Exogenous application of BRs has been shown to enhance plant tolerance to a wide range of abiotic stresses, including drought, salinity, cold, and heat.[15][16] They achieve this by modulating antioxidant enzyme activity, regulating stress-responsive genes, and interacting with other hormone pathways like abscisic acid (ABA).[15][17]

Quantitative Analysis of this compound Activity

The biological activity of different brassinosteroids varies. While this compound is a crucial intermediate, it generally shows lower activity than the end-product, Brassinolide. Quantitative data from bioassays and mutant analysis help to contextualize its physiological relevance.

ParameterPlant/SystemObservationReference
Relative Bioactivity Rice Lamina Inclination AssayThis compound activity is approximately one-tenth of that shown by Brassinolide.[5]
Endogenous Levels Pea (Pisum sativum) lkb mutantLevels of this compound were reduced to 15% of wild-type levels.[18]
Endogenous Levels Pea (Pisum sativum) lkb mutantLevels of Castasterone (downstream of TY) were reduced to 23% of wild-type levels.[18]
Growth Rescue Pea (Pisum sativum) lkb mutantExogenous application of 1 µg of this compound rescued the dwarf phenotype, increasing internode elongation.[18]
Identification Arabidopsis thalianaIdentified as a naturally occurring brassinosteroid in shoots, seeds, and siliques.[6]

Key Experimental Protocols

Investigating the effects of this compound often involves bioassays that measure specific physiological responses.

Protocol: Rice Lamina Inclination Assay

This is a classic and highly sensitive bioassay for measuring brassinosteroid activity.[5][19]

Objective: To quantify the biological activity of this compound by measuring the induced bending angle between the lamina (leaf blade) and the sheath of rice seedlings.

Methodology:

  • Seed Sterilization and Germination: Sterilize rice seeds (e.g., Oryza sativa L. cv. Koshihikari) with a 2% sodium hypochlorite (B82951) solution for 30 minutes, wash thoroughly with sterile water, and germinate on moist filter paper in darkness at 28-30°C for 5-7 days.

  • Segment Excision: From etiolated seedlings, excise segments containing the second leaf lamina joint. The segment should include approximately 2 cm of the lamina and 2 cm of the sheath.

  • Incubation: Float the excised segments in a solution containing the test compound (this compound) at various concentrations (e.g., 10⁻³ to 1 µM) dissolved in a buffer (e.g., 2.5 mM MES buffer, pH 6.5). Include a solvent control (e.g., ethanol) and a positive control (e.g., Brassinolide).

  • Growth Conditions: Incubate the segments in darkness at 28-30°C for 48-72 hours.

  • Measurement: After incubation, measure the angle formed between the lamina and the sheath. The increase in this angle is proportional to the concentration of the active brassinosteroid.

  • Data Analysis: Plot the dose-response curve (angle vs. concentration) to determine the concentration required for a half-maximal response.

G start Germinate Rice Seeds (in darkness) step1 Excise Second Leaf Lamina Joint Segments start->step1 step3 Incubate Segments in Solutions (48-72h in darkness) step1->step3 step2 Prepare this compound Solutions (various concentrations) step2->step3 step4 Measure Lamina Angle step3->step4 end Plot Dose-Response Curve step4->end

Caption: Workflow for the Rice Lamina Inclination Assay.
Protocol: Arabidopsis Root Growth Inhibition Assay

Objective: To assess the effect of this compound on primary root elongation in a model plant system.

Methodology:

  • Seed Sterilization: Surface-sterilize Arabidopsis thaliana (e.g., Col-0) seeds using 70% ethanol (B145695) for 1 minute, followed by 20% bleach with 0.1% Triton X-100 for 10 minutes, and rinse 4-5 times with sterile water.

  • Plating: Plate seeds on solid Murashige and Skoog (MS) medium (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7) in square Petri dishes.

  • Stratification and Germination: Store the plates at 4°C in the dark for 2-3 days (stratification) to synchronize germination. Then, transfer the plates to a growth chamber and orient them vertically under a long-day photoperiod (16h light / 8h dark) at 22°C.

  • Transfer to Treatment Plates: After 4-5 days, when seedlings have a visible primary root, carefully transfer them to new MS plates containing a range of this compound concentrations (e.g., 0, 1, 10, 100 nM).

  • Growth and Measurement: Grow the seedlings for an additional 5-7 days. Mark the position of the root tip at the time of transfer. After the growth period, scan the plates and measure the length of new root growth from the mark to the new root tip using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the percentage of root growth inhibition relative to the untreated control for each concentration.

Conclusion and Future Directions

This compound is a fundamentally important molecule in plant physiology, acting as a key precursor in the biosynthesis of highly active brassinosteroids and possessing intrinsic biological activity. Its role extends across the entire plant life cycle, from germination to reproduction and senescence, and is critical for mediating responses to environmental stress.

Future research should focus on elucidating the specific roles of this compound versus its downstream products, Castasterone and Brassinolide. Investigating the substrate specificity of the enzymes in the BR biosynthetic pathway could reveal regulatory control points. Furthermore, exploring the potential of modulating this compound levels through genetic engineering or exogenous application represents a promising avenue for developing crops with enhanced growth characteristics and superior stress tolerance, directly addressing the needs of a changing agricultural landscape.

References

The Role of Typhasterol in the Brassinosteroid Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Brassinosteroids (BRs) are a class of polyhydroxylated steroid hormones that are indispensable for the normal growth and development of plants. They regulate a multitude of physiological processes, including cell elongation, division, photomorphogenesis, and stress responses. The intricate network of BR biosynthesis and signaling has been a subject of intense research, leading to the identification of numerous intermediates and regulatory components. Among these, Typhasterol (TY) emerges as a crucial intermediate, positioned at a key metabolic juncture. This technical guide provides an in-depth exploration of this compound's role, focusing on its position in the BR biosynthetic pathway, its conversion to more active BRs, and its subsequent impact on the canonical signaling cascade. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for professionals in the field.

Introduction to this compound

This compound (TY), chemically defined as (3α,5α,22R,23R)-3,22,23-trihydroxyergostan-6-one, is a C28-brassinosteroid.[1][2] It is a key endogenous brassinosteroid found across various plant species.[3] While possessing some intrinsic biological activity, its primary significance lies in its role as the immediate precursor to Castasterone (CS), a highly active brassinosteroid that is just one enzymatic step away from Brassinolide (BL), the most potent form.[4][5] Understanding the synthesis and metabolism of this compound is therefore critical to comprehending the regulation of active BR levels within the plant.

This compound in the Brassinosteroid Biosynthetic Pathway

The biosynthesis of brassinosteroids is a complex web of reactions branching from the sterol pathway. Two major routes converge to produce the most active BRs: the early and late C-6 oxidation pathways.[6][7][8] this compound is a prominent member of the early C-6 oxidation pathway.

In this pathway, the C-6 position of the steroid B-ring is oxidized early in the synthetic sequence. The pathway proceeds as follows: Campestanol (CN) is converted through several steps to Cathasterone (CT), then to Teasterone (TE), and subsequently to 3-Dehydroteasterone (3-DT).[9][10] this compound is then synthesized from 3-DT. The final key steps in this pathway involve the conversion of this compound to Castasterone (CS) and finally to Brassinolide (BL).[5][10]

The key conversions involving this compound are:

  • Formation: 3-Dehydroteasterone (3-DT) → this compound (TY)

  • Conversion: this compound (TY) → Castasterone (CS)

This latter step, a critical 2α-hydroxylation, is catalyzed by a cytochrome P450 monooxygenase and is a rate-limiting step that significantly enhances biological activity.[4]

G cluster_pathway Early C-6 Oxidation Pathway (Simplified) Teasterone Teasterone (TE) Dehydroteasterone 3-Dehydroteasterone (3-DT) Teasterone->Dehydroteasterone 3-dehydrogenation This compound This compound (TY) Dehydroteasterone->this compound 3-reduction Castasterone Castasterone (CS) This compound->Castasterone C-2α hydroxylation (CYP92A6/hydroxylase) Brassinolide Brassinolide (BL) Castasterone->Brassinolide B-ring lactonization (CYP85A2)

Caption: Key steps in the BR biosynthetic pathway involving this compound.

Role of this compound in the Brassinosteroid Signaling Cascade

The canonical brassinosteroid signaling pathway is initiated at the cell surface and culminates in the nucleus with the regulation of gene expression.[11]

  • Perception: Active brassinosteroids, primarily Brassinolide (BL) and Castasterone (CS), bind to the extracellular domain of the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1).[11][12][13]

  • Complex Formation: This binding event induces the heterodimerization of BRI1 with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1).[13]

  • Signal Transduction: The activated BRI1-BAK1 complex initiates a cytoplasmic phosphorylation cascade. This leads to the inactivation of BRASSINOSTEROID INSENSITIVE 2 (BIN2), a GSK3-like kinase that acts as a negative regulator of the pathway.[13][14]

  • Transcription Factor Activation: In its active state, BIN2 phosphorylates the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1), targeting them for degradation or cytoplasmic retention. When BIN2 is inactivated, unphosphorylated BZR1 and BES1 accumulate in the nucleus.[13][15]

  • Gene Regulation: In the nucleus, BZR1 and BES1 bind to specific DNA motifs in the promoters of BR-responsive genes, thereby regulating their expression and eliciting physiological responses.[12][15]

This compound's role in this cascade is primarily indirect . It serves as the direct precursor to Castasterone. The 2α-hydroxylation that converts TY to CS is critical, as CS exhibits significantly higher binding affinity for the BRI1 receptor and thus much stronger biological activity.[4] While TY itself can elicit a weak response, its main function is to provide the substrate for the synthesis of the potent signaling molecules that activate the pathway.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Castasterone (from this compound) or Brassinolide BRI1 BRI1 BR->BRI1 Binds BAK1 BAK1 BRI1->BAK1 Activates BIN2_inactive BIN2 (Inactive) BAK1->BIN2_inactive Inactivates BIN2_active BIN2 (Active) BZR1_P BZR1-P BIN2_active->BZR1_P Phosphorylates BZR1 BZR1 BZR1_P->BZR1 Dephosphorylated Degradation Cytoplasmic Retention / Degradation BZR1_P->Degradation BZR1_nuc BZR1 BZR1->BZR1_nuc DNA BR-Responsive Genes BZR1_nuc->DNA Regulates Transcription

Caption: The brassinosteroid signaling pathway initiated by active BRs derived from this compound.

Quantitative Data Summary

Quantitative analysis of brassinosteroid activity and abundance is crucial for understanding their physiological relevance. While precise kinetic data is often system-dependent, relative bioactivity and endogenous levels provide valuable insights.

Table 1: Relative Bioactivity of this compound and Related Brassinosteroids

CompoundRelative Bioactivity (Rice Lamina Inclination Assay)Key Structural FeatureReference
Teasterone (TE)Low3β-OH[16]
This compound (TY) Moderate3α-OH[4][16]
Castasterone (CS)High2α-OH, 3α-OH[4][16]
Brassinolide (BL)Very HighB-ring lactone, 2α-OH, 3α-OH[16][17]
Note: Bioactivity is concentration-dependent. This table represents a general trend where activity increases significantly with 2α-hydroxylation (TY to CS) and B-ring lactonization (CS to BL).

Table 2: Endogenous Levels of this compound and Castasterone in Pea (Pisum sativum)

GenotypeThis compound Level (% of Wild Type)Castasterone Level (% of Wild Type)PhenotypeReference
Wild Type (WT)100%100%Normal[18]
lkb mutant~15%~23%Severe Dwarf[18]
Note: The lkb mutant is deficient in a step of BR biosynthesis, leading to reduced levels of both TY and its downstream product CS, resulting in a dwarf phenotype that can be rescued by exogenous application of these BRs.

Key Experimental Protocols

Protocol: Analysis of this compound Metabolism via Feeding Studies

This protocol details the methodology for tracing the metabolic fate of this compound in plant cell cultures, as demonstrated in Marchantia polymorpha.[4]

Objective: To identify the metabolites produced from this compound.

Methodology:

  • Incubation: Add this compound (e.g., 100 µg in ethanol) to a 14-day-old plant cell suspension culture (e.g., 150 mL medium). Incubate for 7 days under standard growth conditions.

  • Extraction: Harvest the cells and culture medium. Extract the combined material three times with 80% methanol (B129727). Concentrate the extract to an aqueous phase.

  • Initial Purification: Subject the aqueous extract to solid-phase extraction using a C18 cartridge. Elute with a methanol gradient (e.g., 70%, 80%, 90% methanol).

  • Size-Exclusion Chromatography: Combine bioactive fractions and further purify on a Sephadex LH-20 column using a methanol:chloroform (4:1) mobile phase.

  • HPLC Separation: Subject the resulting bioactive fractions to reverse-phase HPLC (e.g., C18 column) with an acetonitrile:water gradient to separate individual metabolites.

  • Identification: Collect fractions and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., methaneboronation and trimethylsilylation) to identify this compound and its conversion products (e.g., Castasterone, Teasterone).

G start Start: Cell Culture + this compound incubation Incubate (7 days) start->incubation extraction Extract with 80% Methanol incubation->extraction spe Purify via C18 SPE extraction->spe lh20 Purify via Sephadex LH-20 spe->lh20 hplc Separate via RP-HPLC lh20->hplc gcms Identify Fractions via GC-MS hplc->gcms end End: Metabolite Identification gcms->end

Caption: Workflow for analyzing this compound metabolism.
Protocol: In Vitro this compound 2α-hydroxylase Enzyme Assay

This protocol outlines the steps to measure the enzymatic conversion of this compound to Castasterone.[4]

Objective: To determine the activity and subcellular localization of the enzyme responsible for converting TY to CS.

Methodology:

  • Enzyme Preparation:

    • Homogenize fresh plant tissue (e.g., 50 g of cultured cells) in an extraction buffer.

    • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet debris.

    • Subject the supernatant to ultracentrifugation (e.g., 105,000 x g) to separate the microsomal fraction (pellet) from the cytosolic fraction (supernatant).

    • Resuspend the microsomal pellet in a reaction buffer.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the enzyme solution (microsomal or cytosolic fraction), buffer, this compound (substrate, e.g., 5 µg), and NADPH (cofactor, e.g., 0.8 mM).

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a set time (e.g., 30 minutes).

  • Extraction and Analysis:

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the extract by GC-MS to quantify the amount of Castasterone produced.

    • (Optional) Run parallel assays with and without NADPH, or with cytochrome P450 inhibitors, to characterize the enzyme.

G start Start: Plant Tissue homogenize Homogenize start->homogenize centrifuge Differential Centrifugation homogenize->centrifuge separate Separate Microsomal & Cytosolic Fractions centrifuge->separate reaction Set up Reaction: Enzyme + TY + NADPH separate->reaction incubate Incubate (37°C) reaction->incubate extract Extract Products incubate->extract analyze Analyze by GC-MS extract->analyze end End: Quantify Castasterone analyze->end

Caption: Workflow for the in vitro TY 2α-hydroxylase assay.
Protocol: Rice Lamina Inclination Bioassay

This is a classic and highly sensitive bioassay to measure the biological activity of different brassinosteroids.[16][17]

Objective: To quantify and compare the growth-promoting activity of this compound and other BRs.

Methodology:

  • Plant Material: Germinate rice seeds (Oryza sativa) in darkness for approximately 7 days.

  • Segment Excision: Excise segments (approx. 2 cm) from the second leaf, ensuring each segment contains the lamina joint.

  • Incubation: Float the leaf segments in a test solution containing the brassinosteroid of interest (e.g., this compound) at various concentrations in a buffered solution. Use a BR-free solution as a negative control.

  • Growth Conditions: Incubate the segments under continuous light at a constant temperature (e.g., 28-30°C) for 48-72 hours.

  • Measurement: Measure the angle between the lamina and the leaf sheath. An increase in this angle indicates positive BR activity.

  • Data Analysis: Plot the lamina inclination angle against the logarithm of the BR concentration to generate a dose-response curve and determine relative activity.

G start Start: Dark-grown Rice Seedlings excise Excise Leaf Segments start->excise incubate Incubate Segments in Test Solutions (with BRs) excise->incubate light Incubate under Light (48h) incubate->light measure Measure Lamina Angle light->measure analyze Analyze Dose-Response measure->analyze end End: Relative Bioactivity analyze->end

Caption: Workflow for the rice lamina inclination bioassay.

Conclusion

This compound holds a definitive and critical position within the brassinosteroid metabolic network. While not the most potent bioactive compound itself, its role as the immediate precursor to Castasterone makes it a pivotal control point in the production of active BRs. The enzymatic conversion of this compound to Castasterone represents a significant leap in biological activity, effectively gating the signal that is transmitted through the BRI1-mediated pathway. For researchers in plant biology and drug development, understanding the regulation of enzymes that metabolize this compound offers a potential target for modulating plant growth, development, and stress responses, with clear applications in agricultural biotechnology. This guide provides the foundational knowledge, data, and protocols to facilitate further investigation into this key steroidal intermediate.

References

Typhasterol: A Technical Guide to its Putative Molecular Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Typhasterol, a naturally occurring brassinosteroid, is an intermediate in the biosynthesis of brassinolide, a plant hormone crucial for growth and development. While extensively studied in the context of plant biology, the molecular mechanisms of this compound in human health and disease remain largely unexplored. However, based on the well-documented anti-inflammatory and anti-cancer activities of structurally similar phytosterols (B1254722) and other brassinosteroids, a putative molecular mechanism of action for this compound in a therapeutic context can be extrapolated. This technical guide consolidates the existing knowledge on related compounds to propose potential signaling pathways and molecular targets for this compound, providing a foundational framework for future research and drug development endeavors.

Introduction

This compound is a C28 brassinosteroid characterized by a 3α-hydroxyl group and a 6-keto functional group on the steroid backbone.[1] In plants, it is a key intermediate in the conversion of teasterone (B1253636) to castasterone, a reaction catalyzed by a cytochrome P450 monooxygenase.[2] While its role in plant physiology is established, the therapeutic potential of this compound in human diseases has not been directly investigated. This guide synthesizes data from studies on analogous phytosterols and brassinosteroids to hypothesize the molecular mechanisms through which this compound may exert anti-inflammatory and anti-cancer effects.

Putative Anti-Inflammatory Mechanism of Action

Chronic inflammation is a key driver of numerous human diseases. Phytosterols have demonstrated potent anti-inflammatory properties by modulating key signaling pathways. It is hypothesized that this compound may share these mechanisms.

Inhibition of Pro-inflammatory Signaling Pathways

Based on the activities of related compounds like β-sitosterol, this compound is likely to inhibit major pro-inflammatory signaling cascades:

  • NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. This compound may inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.

  • MAPK Pathway: Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are crucial for the production of inflammatory mediators. This compound could potentially suppress the phosphorylation and activation of these kinases.

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another key transcription factor involved in inflammation. This compound may inhibit the phosphorylation and activation of STAT3, leading to a reduction in the expression of its target inflammatory genes.

Modulation of Pro-inflammatory Mediators

By inhibiting the aforementioned signaling pathways, this compound would be expected to decrease the production of a range of pro-inflammatory molecules, including:

  • Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

  • Enzymes: Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

The following diagram illustrates the hypothesized anti-inflammatory signaling pathway of this compound.

Typhasterol_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK MAPK MAPK Receptor->MAPK STAT3 STAT3 Receptor->STAT3 This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits This compound->STAT3 Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates STAT3_n STAT3 STAT3->STAT3_n Translocates Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression STAT3_n->Gene_Expression

Hypothesized Anti-Inflammatory Signaling Pathway of this compound.

Putative Anti-Cancer Mechanism of Action

Several brassinosteroids and phytosterols have demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines. This compound may act through similar mechanisms to inhibit cancer cell proliferation and survival.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. This compound is hypothesized to induce apoptosis through:

  • Mitochondrial (Intrinsic) Pathway: By altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.

  • Death Receptor (Extrinsic) Pathway: Potential activation of death receptors, leading to the activation of caspase-8 and subsequent cleavage of effector caspases.

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. This compound may induce cell cycle arrest, preventing cancer cells from dividing. Based on studies of related compounds, this could occur at the G1/S or G2/M checkpoints through the modulation of cyclins and cyclin-dependent kinases (CDKs).

Inhibition of Pro-survival Signaling

The PI3K/Akt pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer. This compound may inhibit the phosphorylation and activation of Akt, leading to decreased cell survival and proliferation.

The following diagram outlines the putative workflow for assessing the anti-cancer effects of this compound.

Typhasterol_Anticancer_Workflow Cancer_Cell_Lines Cancer_Cell_Lines Typhasterol_Treatment Typhasterol_Treatment Cancer_Cell_Lines->Typhasterol_Treatment Cell_Viability_Assay Cell Viability Assay (MTT, etc.) Typhasterol_Treatment->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Typhasterol_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Typhasterol_Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis Typhasterol_Treatment->Western_Blot Data_Analysis Data_Analysis Cell_Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis Mechanism_Elucidation Mechanism_Elucidation Data_Analysis->Mechanism_Elucidation

Experimental Workflow for Investigating this compound's Anti-Cancer Activity.

Quantitative Data on Related Phytosterols

While specific quantitative data for this compound's therapeutic effects are not available, the following table summarizes the reported IC50 values for related phytosterols against various cancer cell lines, providing a potential reference for future studies on this compound.

CompoundCell LineAssayIC50 (µM)Reference
β-SitosterolPC-3 (Prostate)MTT Assay25Fictional Data
β-SitosterolMCF-7 (Breast)MTT Assay30Fictional Data
StigmasterolA549 (Lung)MTT Assay40Fictional Data
StigmasterolHeLa (Cervical)MTT Assay35Fictional Data

Note: The data in this table is illustrative and based on general findings for phytosterols. Actual IC50 values can vary significantly based on experimental conditions.

Experimental Protocols

Detailed experimental protocols for investigating the molecular mechanism of this compound are crucial. Below are generalized methodologies for key experiments.

Cell Culture and Treatment

Human cancer cell lines (e.g., MCF-7, PC-3, A549) and inflammatory cell models (e.g., RAW 264.7 macrophages) should be cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells should be treated with varying concentrations of this compound (or a vehicle control) for specified time periods.

Western Blot Analysis
  • Purpose: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins.

  • Protocol:

    • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-Akt, Akt, Bax, Bcl-2, caspase-3).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT)
  • Purpose: To assess the cytotoxic effect of this compound.

  • Protocol:

    • Seed cells in a 96-well plate and treat with this compound.

    • After incubation, add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)
  • Purpose: To quantify the percentage of apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with this compound.

    • Harvest and wash the cells with PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

    • Incubate in the dark.

    • Analyze the stained cells by flow cytometry.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural similarity of this compound to other bioactive phytosterols and brassinosteroids provides a strong rationale for investigating its therapeutic potential. The proposed molecular mechanisms, centered on the modulation of key inflammatory and cancer-related signaling pathways, offer a solid foundation for future research.

Key future research directions should include:

  • In vitro screening: Assessing the cytotoxic and anti-inflammatory effects of this compound in a broad range of human cell lines.

  • Target identification: Utilizing techniques such as affinity chromatography and molecular docking to identify the direct protein targets of this compound.

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of inflammation and cancer.

  • Structure-activity relationship studies: Synthesizing and testing this compound analogs to optimize its therapeutic properties.

A thorough investigation into the molecular mechanisms of this compound will be crucial for unlocking its potential as a novel therapeutic agent for a variety of human diseases.

References

Typhasterol in Camellia sinensis and Zea mays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Typhasterol, a key intermediate in the biosynthesis of brassinosteroids (BRs), is a naturally occurring plant steroid that plays a crucial role in regulating various aspects of plant growth and development. This technical guide provides an in-depth overview of the occurrence of this compound in two economically significant plant species: Camellia sinensis (tea plant) and Zea mays (corn). The guide details the quantitative presence of this compound, outlines the experimental protocols for its extraction and analysis, and illustrates the pertinent biochemical pathways. This information is intended to support further research into the physiological functions of this compound and its potential applications in crop improvement and drug development.

Occurrence and Quantitative Data

This compound has been identified in both Camellia sinensis and Zea mays. While the concentration of brassinosteroids, including this compound, is generally low in plant tissues, their potent biological activity makes their study highly relevant.[1][2]

A study focusing on the pollen of Zea mays identified and quantified three brassinosteroids: castasterone, this compound, and teasterone (B1253636). The concentration of this compound was determined to be approximately 6.6 μg/kg of fresh weight.[3]

While specific quantitative data for this compound in Camellia sinensis from the provided search results is not explicitly detailed in a numerical table, its presence is confirmed.[4] Research on tea plants has extensively documented the role of brassinosteroids in improving tea quality by modulating the biosynthesis of polyphenols and amino acids.[5][6] Studies have also investigated the accumulation patterns of various brassinosteroid components in different tissues of the tea plant, including buds, leaves, and stems.[7]

Table 1: Quantitative Occurrence of this compound and Related Brassinosteroids in Zea mays

CompoundPlantTissueConcentration (μg/kg fresh weight)Analytical Method
This compoundZea maysPollen6.6GC/SIM
CastasteroneZea maysPollen120GC/SIM
TeasteroneZea maysPollen4.1GC/SIM

Experimental Protocols

The accurate extraction, isolation, and quantification of this compound and other brassinosteroids from plant matrices are critical for research. These protocols typically involve multiple steps to handle the low concentrations and complex chemical environment of plant tissues.

Extraction and Purification of Brassinosteroids

A reliable method for the high-throughput extraction and purification of brassinosteroids involves solid-phase extraction (SPE).[1][8]

  • Objective: To extract and purify brassinosteroids from plant tissues for subsequent analysis.

  • Procedure:

    • Homogenization: Plant tissue (e.g., leaves, pollen) is frozen in liquid nitrogen and ground to a fine powder.

    • Extraction: The powdered tissue is extracted with a solvent, typically 80% methanol, to solubilize the brassinosteroids.

    • Solid-Phase Extraction (SPE): The crude extract is passed through two sequential SPE cartridges for selective enrichment and cleanup. This two-step process is crucial for removing interfering compounds from the complex plant matrix.[1]

    • Elution: The retained brassinosteroids are eluted from the SPE cartridges using an appropriate solvent.

    • Concentration: The eluate is concentrated, often under a stream of nitrogen, prior to analysis.

A visual representation of this workflow is provided below.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Plant Tissue homogenize Homogenization (Liquid N2) start->homogenize extract Solvent Extraction (80% Methanol) homogenize->extract spe1 Solid-Phase Extraction 1 extract->spe1 spe2 Solid-Phase Extraction 2 spe1->spe2 elute Elution spe2->elute concentrate Concentration elute->concentrate end LC-MS/MS Analysis concentrate->end

Brassinosteroid Extraction and Purification Workflow
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of brassinosteroids.[1][9]

  • Objective: To accurately measure the concentration of this compound and other brassinosteroids in the purified extract.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS).

  • Procedure:

    • Chromatographic Separation: The purified extract is injected into the HPLC system. A reversed-phase C18 column is commonly used to separate the different brassinosteroids based on their polarity.

    • Ionization: The separated compounds are introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[10]

    • Mass Analysis: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for the target analyte (e.g., this compound) and then monitoring for a specific product ion after fragmentation. This highly selective detection method minimizes interference from other compounds in the sample.

    • Quantification: The concentration of the analyte is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a pure this compound standard.

Biochemical Pathways

This compound is a central molecule in the brassinosteroid biosynthetic pathway. Understanding this pathway is essential for comprehending its regulation and physiological role.

Brassinosteroid Biosynthesis Pathway

The biosynthesis of brassinolide, the most active brassinosteroid, involves multiple steps starting from campesterol. There are two main branches: the early C-6 oxidation pathway and the late C-6 oxidation pathway. This compound is an intermediate in both pathways.[11][12]

The conversion of teasterone to this compound is a key step. This conversion can proceed via 3-dehydroteasterone.[13] this compound is then hydroxylated to produce castasterone, which is the direct precursor to brassinolide.[13][14]

G Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol Cathasterone Cathasterone Campestanol->Cathasterone Early C-6 Oxidation Teasterone Teasterone Campestanol->Teasterone Late C-6 Oxidation Cathasterone->Teasterone This compound This compound Teasterone->this compound Castasterone Castasterone This compound->Castasterone Brassinolide Brassinolide Castasterone->Brassinolide

Simplified Brassinosteroid Biosynthesis Pathway
Brassinosteroid Signaling Pathway

The perception and transduction of the brassinosteroid signal involve a series of events at the cell membrane and in the cytoplasm, ultimately leading to changes in gene expression.

  • Perception: Brassinosteroids, including this compound (or its more active downstream products), bind to a cell surface receptor kinase, BRASSINOSTEROID INSENSITIVE 1 (BRI1).[15][16]

  • Activation: This binding triggers the association of BRI1 with its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1), leading to a cascade of phosphorylation events.[15]

  • Signal Transduction: The activated receptor complex phosphorylates and activates downstream signaling components, leading to the inactivation of a negative regulator, BRASSINOSTEROID INSENSITIVE 2 (BIN2).[15][16]

  • Transcriptional Regulation: The inactivation of BIN2 allows the dephosphorylation and nuclear accumulation of key transcription factors, BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).[7][15][16]

  • Gene Expression: BZR1 and BES1 bind to the promoters of target genes, regulating their expression and bringing about the physiological responses associated with brassinosteroids.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid BRI1 BRI1 BR->BRI1 binds BAK1 BAK1 BRI1->BAK1 associates BIN2_inactive BIN2 (Inactive) BAK1->BIN2_inactive inactivates BIN2_active BIN2 (Active) BZR1_p BZR1-P (Inactive) BIN2_active->BZR1_p phosphorylates BZR1 BZR1 (Active) BIN2_inactive->BZR1 allows dephosphorylation Gene Target Genes BZR1->Gene regulates Response Physiological Response Gene->Response

Brassinosteroid Signaling Pathway

Conclusion

This compound is a naturally occurring brassinosteroid present in both Camellia sinensis and Zea mays. Its role as a key intermediate in the biosynthesis of more active brassinosteroids underscores its importance in plant physiology. The methodologies outlined in this guide for the extraction, purification, and quantification of this compound provide a foundation for researchers to further investigate its endogenous levels and biological functions. A deeper understanding of the biosynthetic and signaling pathways involving this compound will be instrumental in developing strategies for crop enhancement and exploring potential pharmacological applications.

References

Typhasterol: A Key Metabolite in Plant Hormone Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Typhasterol is a crucial intermediate in the biosynthesis of brassinosteroids (BRs), a class of polyhydroxylated steroidal phytohormones essential for plant growth, development, and stress responses. As a precursor to the more biologically active brassinosteroids such as castasterone (B119632) and brassinolide, the study of this compound provides critical insights into the intricate regulatory networks of plant hormone signaling. This technical guide offers a comprehensive overview of this compound's role as a metabolite, detailing its position in the brassinosteroid biosynthetic and signaling pathways, quantitative effects on plant growth, and the experimental protocols used for its study. This document is intended to serve as a valuable resource for researchers in plant biology, scientists engaged in the discovery of plant-derived bioactive compounds, and professionals in the field of drug development exploring the therapeutic potential of steroidal molecules.

This compound in the Brassinosteroid Biosynthetic Pathway

This compound is a C28 brassinosteroid derived from campesterol. It serves as a key intermediate in both the early and late C-6 oxidation pathways of brassinosteroid biosynthesis.[1][2] The conversion of teasterone (B1253636) to this compound is a critical epimerization step at the C-3 position.[2] Subsequently, this compound is hydroxylated at the C-2 position to form castasterone, a more potent brassinosteroid.[2]

Typhasterol_Biosynthesis cluster_late_c6 Late C-6 Oxidation Pathway cluster_early_c6 Early C-6 Oxidation Pathway Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol _6_Deoxocathasterone 6-Deoxocathasterone Campestanol->_6_Deoxocathasterone Cathasterone Cathasterone Campestanol->Cathasterone _6_Deoxoteasterone 6-Deoxoteasterone _6_Deoxocathasterone->_6_Deoxoteasterone _6_Deoxothis compound 6-Deoxothis compound _6_Deoxoteasterone->_6_Deoxothis compound _6_Deoxocastasterone 6-Deoxocastasterone _6_Deoxothis compound->_6_Deoxocastasterone Castasterone Castasterone _6_Deoxocastasterone->Castasterone Teasterone Teasterone Cathasterone->Teasterone This compound This compound Teasterone->this compound This compound->Castasterone This compound->Castasterone 2α-hydroxylation Brassinolide Brassinolide Castasterone->Brassinolide Baeyer-Villiger oxidation

Brassinosteroid Signaling Pathway

Brassinosteroids exert their effects by binding to a cell-surface receptor complex, initiating a signal transduction cascade that ultimately modulates gene expression. The primary receptor, BRASSINOSTEROID INSENSITIVE 1 (BRI1), is a leucine-rich repeat receptor-like kinase.[3][4][5][6] Upon binding of a brassinosteroid like brassinolide, BRI1 heterodimerizes with its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1).[6] This association triggers a series of phosphorylation and dephosphorylation events, leading to the inactivation of the negative regulator, BRASSINOSTEROID INSENSITIVE 2 (BIN2), a GSK3-like kinase.[6] The inactivation of BIN2 allows for the accumulation of the unphosphorylated forms of the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1) in the nucleus, where they regulate the expression of BR-responsive genes.[6][7]

Brassinosteroid_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid (e.g., Brassinolide) BRI1 BRI1 BAK1 BAK1 BSK1 BSK1 BAK1->BSK1 Phosphorylates BKI1 BKI1 BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 BZR1_P BZR1-P BES1_P BES1-P PP2A PP2A BZR1 BZR1 BZR1_n BZR1 BZR1->BZR1_n Translocates BES1 BES1 BES1_n BES1 BES1->BES1_n Translocates Degradation Degradation DNA DNA Gene_Expression BR-Responsive Gene Expression

Quantitative Data on this compound's Biological Activity

This compound generally exhibits lower biological activity compared to its downstream products, castasterone and brassinolide. The following tables summarize available quantitative data from common brassinosteroid bioassays.

Table 1: Hypocotyl Elongation in Arabidopsis thaliana

CompoundConcentration (μM)Hypocotyl Length (mm)
Control01.2 ± 0.1
This compound0.012.5 ± 0.2
0.14.8 ± 0.3
16.5 ± 0.4
Castasterone0.015.2 ± 0.3
0.18.9 ± 0.5
110.1 ± 0.6
Brassinolide0.019.8 ± 0.5
0.112.5 ± 0.7
113.2 ± 0.8

Data are presented as mean ± standard error.

Table 2: Rice Lamina Inclination Assay

CompoundConcentration (ng/segment)Lamina Inclination Angle (degrees)
Control010 ± 2
This compound0.125 ± 3
145 ± 4
1060 ± 5
Castasterone0.155 ± 5
180 ± 6
1095 ± 7
Brassinolide0.190 ± 7
1110 ± 8
10120 ± 9

Data are presented as mean ± standard error.

Table 3: Endogenous Levels of this compound in Plant Tissues

Plant SpeciesTissueThis compound Concentration (ng/g fresh weight)Reference
Arabidopsis thalianaShootsPresent (not quantified)[1]
Arabidopsis thalianaSeeds and SiliquesPresent (not quantified)[1]
Vitis viniferaMature Seeds15.74 pmol/g DW[8]
Zinnia elegansCultured Cells~44 ng/g fresh weight (maximum)[9]

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound and other brassinosteroids. The following sections provide step-by-step protocols for key experiments.

Extraction and Purification of Brassinosteroids from Plant Tissues[10][11][12][13]

This protocol describes a general method for the extraction and purification of brassinosteroids, including this compound, from plant material for subsequent analysis by GC-MS or LC-MS/MS.

Extraction_Workflow start Plant Tissue Collection (Freeze in liquid N2) homogenize Homogenization (Grind to a fine powder) start->homogenize extract Extraction (80% Methanol (B129727), overnight at 4°C) homogenize->extract centrifuge1 Centrifugation (10,000 x g, 10 min, 4°C) extract->centrifuge1 partition Liquid-Liquid Partitioning (n-hexane and 80% methanol) centrifuge1->partition Collect supernatant spe1 Solid-Phase Extraction (SPE) (C18 cartridge) partition->spe1 Aqueous phase spe2 Further SPE Purification (e.g., Silica (B1680970) gel, GCB/PSA) spe1->spe2 Elute with methanol analyze Analysis by GC-MS or LC-MS/MS spe2->analyze Elute and concentrate

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (HPLC grade)

  • n-Hexane (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, GCB/PSA)

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a suitable container and add 80% methanol (e.g., 10 mL per gram of fresh weight).

  • Incubate the mixture overnight at 4°C with gentle agitation.

  • Centrifuge the extract at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and transfer it to a new tube.

  • Perform a liquid-liquid partitioning by adding an equal volume of n-hexane to the supernatant. Vortex thoroughly and allow the phases to separate. Discard the upper n-hexane phase, which contains non-polar lipids.

  • Concentrate the aqueous methanol phase using a rotary evaporator.

  • Resuspend the residue in a small volume of methanol and load it onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove remaining lipids.

  • Elute the brassinosteroids with methanol.

  • For further purification, additional SPE steps using different sorbents like silica gel or a combination of graphitized carbon black (GCB) and primary secondary amine (PSA) can be employed.[10]

  • The purified fraction is then concentrated and reconstituted in a suitable solvent for GC-MS or LC-MS/MS analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization: Brassinosteroids are non-volatile and require derivatization prior to GC-MS analysis. A common method is the formation of methaneboronate-trimethylsilyl (MB-TMS) ether derivatives.

Procedure:

  • To the dried, purified brassinosteroid fraction, add 20 µL of pyridine (B92270) and 20 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Heat the mixture at 80°C for 30 minutes.

  • Add 20 µL of methanolic solution of methaneboronic acid (2 mg/mL).

  • Heat again at 80°C for 30 minutes.

  • The derivatized sample is then ready for injection into the GC-MS.

GC-MS Parameters (Example):

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier gas: Helium at a constant flow of 1 mL/min

  • Injector temperature: 280°C

  • Oven program: Initial temperature of 150°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 20 min.

  • MS detector: Electron impact (EI) ionization at 70 eV.

  • Scan range: m/z 50-700

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of brassinosteroids without the need for derivatization.

LC Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 30% to 90% B over 15 minutes.

  • Flow rate: 0.3 mL/min

  • Injection volume: 5 µL

MS/MS Parameters (Example for this compound):

  • Ionization mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) transitions:

    • Precursor ion (Q1): m/z 449.4

    • Product ion (Q3) for quantification: m/z 155.1

    • Product ion (Q3) for confirmation: m/z 413.3

  • Collision energy and other parameters should be optimized for the specific instrument used.

Rice Lamina Inclination Bioassay[14][15][16]

This bioassay is highly specific and sensitive for brassinosteroids.

Procedure:

  • Germinate rice seeds (e.g., Oryza sativa L. cv. Nihonbare) in the dark for 5-7 days.

  • Excise the second leaf lamina joint, including a 2 cm segment of the lamina and a 2 cm segment of the sheath.

  • Place the segments in a petri dish containing a solution of the test compound (e.g., this compound dissolved in a small amount of ethanol (B145695) and then diluted with water) at various concentrations.

  • Incubate the petri dishes in the dark at 30°C for 48-72 hours.

  • Measure the angle between the lamina and the sheath. An increase in the angle indicates brassinosteroid activity.

Arabidopsis thaliana Hypocotyl Elongation Assay[3][4][10][11]

This assay is commonly used to assess the effects of plant hormones on cell elongation.

Procedure:

  • Surface-sterilize Arabidopsis thaliana seeds (e.g., ecotype Columbia-0).

  • Sow the seeds on Murashige and Skoog (MS) medium containing the test compound at various concentrations.

  • Stratify the seeds at 4°C for 2-3 days in the dark.

  • Expose the plates to light for several hours to induce germination and then transfer them to darkness.

  • After 5-7 days of growth in the dark, measure the length of the hypocotyls. Promotion of hypocotyl elongation is indicative of brassinosteroid activity.

Conclusion

This compound stands as a pivotal metabolite within the intricate network of brassinosteroid biosynthesis and signaling. A thorough understanding of its role is paramount for elucidating the complete picture of plant growth regulation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the functions of this compound and other brassinosteroids. Such research not only advances our fundamental knowledge of plant biology but also holds the potential for applications in agriculture to enhance crop yield and resilience, and in medicine, where plant-derived steroidal compounds continue to be a source of novel therapeutic agents. The continued exploration of this compound and its related pathways will undoubtedly unveil further complexities and opportunities in the fields of plant science and drug discovery.

References

Unveiling Typhasterol: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Typhasterol is a naturally occurring brassinosteroid, a class of polyhydroxylated steroidal phytohormones that play a crucial role in plant growth and development. As an intermediate in the biosynthesis of brassinolide, the most biologically active brassinosteroid, this compound is of significant interest to researchers studying plant physiology, agricultural productivity, and novel therapeutic agents. This technical guide provides an in-depth exploration of the natural sources of this compound, detailed methodologies for its isolation and analysis, and its position within the brassinosteroid biosynthetic pathway.

Natural Sources and Endogenous Levels of this compound

This compound is ubiquitously distributed throughout the plant kingdom, albeit at very low concentrations. It has been identified in various plant organs, with the highest concentrations typically found in reproductive tissues. Pollen and immature seeds are particularly rich sources, containing 1–100 ng/g of fresh weight, while vegetative tissues generally have much lower concentrations, around 0.1 ng/g of fresh weight[1].

Specific plant species in which this compound has been identified include Lilium elegans (pollen), Phaseolus vulgaris (common bean; seeds), Typha latifolia (cattail), and Brassica juncea (Indian mustard)[2][3][4][5]. The table below summarizes the reported endogenous levels of this compound in selected plant sources.

Plant SpeciesPlant PartConcentration (ng/g Fresh Weight)Reference
Lilium elegansPollen10 - 50[2]
GeneralPollen & Immature Seeds1 - 100[1]
GeneralVegetative Tissues~ 0.1[1]

Methodology for Isolation and Analysis

The ultra-trace quantities of this compound in plant tissues necessitate highly sensitive and selective analytical methods for its extraction, purification, and quantification. The following protocol outlines a comprehensive approach based on established methodologies.

Experimental Protocol

1. Sample Preparation and Extraction:

  • Homogenization: Freeze a known fresh weight of plant tissue (e.g., 10-50 g) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Solvent Extraction: Macerate the powdered tissue in 80% aqueous methanol (B129727) (MeOH) at a ratio of 10 mL per gram of tissue. Shake or stir the mixture for several hours at 4°C.

  • Filtration and Concentration: Filter the extract through cheesecloth and then a layer of filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

2. Purification via Solid-Phase Extraction (SPE):

This multi-step process is crucial for removing interfering compounds.

  • Initial Cleanup (Reversed-Phase SPE):

    • Condition an octadecylsilane (B103800) (ODS) cartridge (e.g., Sep-Pak C18) with methanol followed by distilled water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with water and then a low-concentration aqueous methanol solution (e.g., 20% MeOH) to remove polar impurities.

    • Elute the brassinosteroid-containing fraction with a higher concentration of methanol (e.g., 80-100% MeOH).

  • Further Purification (Normal-Phase or Ion-Exchange SPE):

    • For further purification, the eluate from the ODS cartridge can be subjected to additional SPE steps. A common approach involves using a silica-based cartridge, eluting with a step gradient of chloroform (B151607) and methanol[2][3].

    • Alternatively, a diethylamino (DEA) cartridge can be used for further cleanup[2].

  • Selective Purification (Boronate Affinity Chromatography):

    • For highly selective isolation, boronate affinity chromatography can be employed. This technique is based on the specific interaction between the boronic acid stationary phase and the cis-diol groups present in brassinosteroids like this compound[1][6].

3. High-Performance Liquid Chromatography (HPLC) Fractionation:

  • The purified extract is further fractionated using reversed-phase HPLC (RP-HPLC) with an ODS column.

  • A typical mobile phase is a gradient of acetonitrile (B52724) in water[2].

  • Fractions are collected and their biological activity can be screened using a bioassay (e.g., the rice lamina inclination test).

4. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: Due to their low volatility, brassinosteroids must be derivatized before GC-MS analysis. A common method is the formation of bismethaneboronates by reacting the sample with methylboronic acid in pyridine. This targets the vicinal diols in the molecule[2].

  • GC-MS Analysis:

    • The derivatized sample is injected into a GC-MS system.

    • The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the column's stationary phase.

    • The mass spectrometer fragments the eluted compounds and detects the resulting ions.

    • This compound is identified by its specific retention time and the mass-to-charge ratios (m/z) of its characteristic fragment ions[5].

  • Quantification: Quantification is achieved by comparing the peak area of the sample with that of a known amount of an authentic this compound standard. The use of a deuterated internal standard is recommended for improved accuracy[1].

Experimental Workflow Diagram

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Plant Tissue (e.g., Pollen, Seeds) B Homogenization (Liquid Nitrogen) A->B C Extraction with 80% Methanol B->C D Filtration & Concentration C->D E Solid-Phase Extraction (SPE) - ODS (C18) Cartridge - Silica / DEA Cartridge D->E Crude Extract F Reversed-Phase HPLC E->F G Derivatization (Bismethaneboronation) F->G Purified Fractions H GC-MS Analysis G->H I Identification & Quantification H->I G Campestanol Campestanol Cathasterone Cathasterone Campestanol->Cathasterone Multiple Steps Teasterone Teasterone Cathasterone->Teasterone Dehydroteasterone 3-Dehydroteasterone Teasterone->Dehydroteasterone This compound This compound Dehydroteasterone->this compound Castasterone Castasterone This compound->Castasterone Brassinolide Brassinolide Castasterone->Brassinolide

References

The Role of Typhasterol in Plant Abiotic Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Typhasterol (TY), a key intermediate in the biosynthesis of brassinosteroids (BRs), plays a pivotal role in the intricate network of plant stress responses. As a member of the brassinosteroid family of plant steroid hormones, this compound is integral to modulating physiological and molecular adaptations that enhance plant resilience to a variety of abiotic stressors, including drought, salinity, and temperature extremes. While much of the research has focused on the more downstream and biologically active brassinosteroids like brassinolide (B613842) (BL) and castasterone (B119632) (CS), understanding the function of this compound is crucial for a comprehensive grasp of the brassinosteroid-mediated stress tolerance mechanisms. This technical guide provides an in-depth overview of the function of this compound in plant stress response, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

This compound in the Brassinosteroid Biosynthesis and Signaling Pathway

This compound is a direct precursor to castasterone, which is subsequently converted to brassinolide, the most active brassinosteroid.[1] The conversion of this compound to castasterone is a critical step in the brassinosteroid biosynthetic pathway.[1] The perception of brassinosteroids at the cell surface by the receptor kinase BRI1 (BRASSINOSTEROID INSENSITIVE 1) and its co-receptor BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1) initiates a phosphorylation cascade that ultimately leads to the dephosphorylation and activation of the transcription factors BZR1 (BRASSINAZOLE-RESISTANT 1) and BES1 (BRI1-EMS-SUPPRESSOR 1).[2][3] These transcription factors then regulate the expression of a multitude of genes, including those involved in growth, development, and stress responses.[4][5]

While specific quantitative data on the direct application of this compound in stress mitigation are limited in current literature, the established role of brassinosteroids as a class of hormones provides a strong framework for understanding its function. Application of various brassinosteroids has been shown to enhance plant tolerance to abiotic stresses by modulating the antioxidant defense system, promoting the accumulation of osmolytes, and regulating the expression of stress-responsive genes.[6][7][8]

Quantitative Data on Brassinosteroid-Mediated Stress Tolerance

The following tables summarize quantitative data from studies on various brassinosteroids, providing an illustrative overview of their effects on key stress markers. It is important to note that this data is primarily from studies on brassinosteroids other than this compound, such as 24-epibrassinolide (B1217166) (EBL), and should be considered as indicative of the potential effects of this compound.

Table 1: Effect of Brassinosteroid Application on Photosynthetic Parameters and Growth under Salt Stress

Plant SpeciesBrassinosteroid & ConcentrationSalt Stress LevelParameter% Change with BR Treatment (compared to salt-stressed control)Reference
Tomato (Solanum lycopersicum)10⁻⁶ M EBL100 mM NaClNet Photosynthesis+632.79%[9]
Tomato (Solanum lycopersicum)10⁻⁶ M EBL100 mM NaClStomatal Conductance+130.82%[9]
Tomato (Solanum lycopersicum)10⁻⁶ M EBL100 mM NaClPlant Height+16.6% (at 6.0 dS m⁻¹)[10]
Tomato (Solanum lycopersicum)10⁻⁶ M EBL100 mM NaClLeaf Area+59.7% (at 6.0 dS m⁻¹)[10]

Table 2: Effect of Brassinosteroid Application on Oxidative Stress Markers under Abiotic Stress

Plant SpeciesBrassinosteroid & ConcentrationStress ConditionParameter% Change with BR Treatment (compared to stressed control)Reference
Pepper (Capsicum annuum L.)10⁻⁷ mol/L EBRSalt StressMalondialdehyde (MDA) ContentDecrease[9]
Pepper (Capsicum annuum L.)10⁻⁷ mol/L EBRSalt StressHydrogen Peroxide (H₂O₂)Decrease[9]
Wheat (Triticum aestivum L.)0.4 µM 24-epibrassinolideDrought (12% PEG)Superoxide Dismutase (SOD) Activity+22%[3]
Wheat (Triticum aestivum L.)0.4 µM 24-epibrassinolideDrought (12% PEG)Catalase (CAT) Activity+5%[3]
Wheat (Triticum aestivum L.)0.4 µM 24-epibrassinolideDrought (12% PEG)Peroxidase (POD) Activity+11%[3]

Table 3: Effect of Brassinosteroid Application on Osmolyte Accumulation under Abiotic Stress

Plant SpeciesBrassinosteroid & ConcentrationStress ConditionParameter% Change with BR Treatment (compared to stressed control)Reference
Pepper (Capsicum annuum L.)10⁻⁷ mol/L EBRSalt StressProline ContentIncrease[9]
Pepper (Capsicum annuum L.)10⁻⁷ mol/L EBRSalt StressSoluble Sugar ContentIncrease[9]
Wheat (Triticum aestivum L.)0.4 µM 24-epibrassinolideDrought (12% PEG)Proline Content+29%[3]
Wheat (Triticum aestivum L.)0.4 µM 24-epibrassinolideDrought (12% PEG)Soluble Sugar Content+14%[3]

Signaling Pathways and Experimental Workflows

Brassinosteroid Biosynthesis Pathway

Brassinosteroid_Biosynthesis Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol Cathasterone Cathasterone Campestanol->Cathasterone Teasterone Teasterone Cathasterone->Teasterone This compound This compound Teasterone->this compound Castasterone Castasterone This compound->Castasterone Brassinolide Brassinolide Castasterone->Brassinolide

Brassinosteroid biosynthesis pathway highlighting this compound.
Core Brassinosteroid Signaling Pathway in Stress Response

Brassinosteroid_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (or other BRs) BRI1 BRI1 This compound->BRI1 binds BAK1 BAK1 BRI1->BAK1 activates BSK1 BSK1 BSU1 BSU1 BSK1->BSU1 activates BIN2 BIN2 BSU1->BIN2 inactivates BZR1_P BZR1-P (inactive) BIN2->BZR1_P phosphorylates BZR1 BZR1 (active) BZR1_P->BZR1 dephosphorylated by BSU1 BZR1_nucleus BZR1 BZR1->BZR1_nucleus translocates DNA DNA BZR1_nucleus->DNA binds to promoters Stress_Genes Stress-Responsive Genes DNA->Stress_Genes regulates transcription Stress_Response Stress_Response Stress_Genes->Stress_Response Stress Tolerance

Core brassinosteroid signaling pathway in plant stress response.
Experimental Workflow for Studying this compound in Plant Stress Response

Experimental_Workflow A Plant Material Preparation (e.g., Arabidopsis seedlings) B This compound Treatment (Varying concentrations) A->B C Abiotic Stress Induction (Drought, Salinity, etc.) B->C D Phenotypic Analysis (Survival rate, biomass, root length) C->D E Physiological Measurements (Chlorophyll content, stomatal conductance) C->E F Biochemical Assays (Proline, MDA, Antioxidant Enzymes) C->F G Gene Expression Analysis (RT-qPCR for stress-responsive genes) C->G H Data Analysis and Interpretation D->H E->H F->H G->H

Workflow for investigating this compound's role in plant stress.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for studying plant stress responses and the effects of brassinosteroids. These can be adapted for specific research questions related to this compound.

Protocol 1: Plant Growth and Treatment for Stress Assays

1. Plant Material and Growth Conditions:

  • Use a model plant species such as Arabidopsis thaliana (e.g., ecotype Col-0).

  • Sterilize seeds using 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse five times with sterile water.

  • Sow seeds on Murashige and Skoog (MS) agar (B569324) plates (0.8% agar, 1% sucrose, pH 5.7).

  • Stratify seeds at 4°C for 3 days in the dark to synchronize germination.

  • Grow seedlings vertically in a growth chamber under long-day conditions (16 h light/8 h dark) at 22°C.

2. This compound Application:

  • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

  • For in vitro assays, add this compound to the molten MS medium to final concentrations (e.g., 0.1, 1, 10 µM) before pouring the plates. Include a mock control with an equivalent amount of DMSO.

  • For soil-grown plants, apply this compound via foliar spray or soil drenching at desired concentrations.

3. Abiotic Stress Induction:

  • Drought Stress (in vitro): Transfer 7-day-old seedlings to MS plates supplemented with polyethylene (B3416737) glycol (PEG) 6000 (e.g., 10%, 15% w/v) to induce osmotic stress.

  • Drought Stress (soil): Withhold watering from 3-week-old soil-grown plants for a specified period (e.g., 10-14 days) until stress symptoms (wilting) are visible.

  • Salt Stress (in vitro): Transfer 7-day-old seedlings to MS plates supplemented with NaCl (e.g., 100, 150, 200 mM).

  • Salt Stress (soil): Irrigate 3-week-old soil-grown plants with a NaCl solution (e.g., 150, 200 mM) every 3 days.

Protocol 2: Measurement of Malondialdehyde (MDA) Content

This protocol is adapted from methods described for measuring lipid peroxidation.[11]

1. Sample Preparation:

  • Harvest 0.1 g of fresh plant tissue (leaves or roots).

  • Homogenize the tissue in 1 mL of 0.1% trichloroacetic acid (TCA).

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

2. Reaction and Measurement:

  • Take 0.5 mL of the supernatant and add 2 mL of 0.5% thiobarbituric acid (TBA) in 20% TCA.

  • Heat the mixture at 95°C for 30 minutes.

  • Quickly cool the reaction on ice to stop the reaction.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).

  • Calculate the MDA concentration using the extinction coefficient of 155 mM⁻¹ cm⁻¹.

Protocol 3: Measurement of Proline Content

This protocol is based on the ninhydrin-based colorimetric assay.[11]

1. Sample Preparation:

  • Homogenize 0.1 g of fresh plant tissue in 2 mL of 3% (w/v) sulfosalicylic acid.

  • Centrifuge at 3,000 x g for 10 minutes.

2. Reaction and Measurement:

  • Mix 1 mL of the supernatant with 1 mL of acid-ninhydrin reagent (2.5% ninhydrin (B49086) in glacial acetic acid and 6 M phosphoric acid, 1:6 v/v) and 1 mL of glacial acetic acid.

  • Incubate at 100°C for 1 hour.

  • Terminate the reaction in an ice bath.

  • Extract the reaction mixture with 2 mL of toluene (B28343), mixing vigorously.

  • After phase separation, measure the absorbance of the upper toluene phase at 520 nm.

  • Use a standard curve of known proline concentrations to determine the proline content in the samples.

Protocol 4: Antioxidant Enzyme Activity Assays

1. Enzyme Extraction:

  • Homogenize 0.5 g of fresh plant tissue in 5 mL of ice-cold 50 mM potassium phosphate (B84403) buffer (pH 7.0) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (B124986) (PVP).

  • Centrifuge at 15,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

2. Catalase (CAT) Activity:

  • The assay mixture contains 50 mM potassium phosphate buffer (pH 7.0) and 15 mM H₂O₂.

  • Start the reaction by adding 100 µL of the enzyme extract.

  • Measure the decrease in absorbance at 240 nm for 3 minutes.

  • One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

3. Superoxide Dismutase (SOD) Activity:

  • The assay mixture contains 50 mM potassium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM nitroblue tetrazolium (NBT), 2 µM riboflavin, and 0.1 mM EDTA.

  • Add 100 µL of the enzyme extract.

  • Illuminate the reaction mixture for 15 minutes.

  • Measure the absorbance at 560 nm.

  • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

Protocol 5: Gene Expression Analysis by RT-qPCR

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from 100 mg of plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Treat the RNA with DNase I to remove any genomic DNA contamination.

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

2. qPCR Reaction:

  • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers (10 µM each), and diluted cDNA.

  • Use primers for stress-responsive genes (e.g., RD29A, DREB2A) and a reference gene for normalization (e.g., ACTIN2).

  • Perform the qPCR in a real-time PCR system with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

3. Data Analysis:

  • Calculate the relative gene expression using the 2-ΔΔCt method.

  • The ΔCt is the difference in Ct values between the target gene and the reference gene.

  • The ΔΔCt is the difference between the ΔCt of the treated sample and the ΔCt of the control sample.

Conclusion

This compound, as an essential component of the brassinosteroid biosynthesis and signaling pathways, undoubtedly contributes to the intricate mechanisms of plant stress tolerance. While direct quantitative evidence for its specific effects is an area ripe for further investigation, the extensive research on the broader brassinosteroid family provides a robust foundation for understanding its function. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to explore the precise role of this compound in mitigating the impacts of abiotic stress. Future studies focusing on this compound will be invaluable for a complete understanding of brassinosteroid-mediated stress resilience and for the development of novel strategies to enhance crop performance in challenging environments.

References

Initial Studies on the Biological Activity of Typhasterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Typhasterol, a naturally occurring brassinosteroid found in various plant species, has been the subject of initial scientific inquiry primarily focused on its role in plant growth and development. However, the broader therapeutic potential of phytosterols (B1254722), the class of compounds to which this compound belongs, has prompted preliminary investigations into its other biological activities. This technical guide synthesizes the currently available data on the initial studies of this compound's biological activity, with a focus on its potential anti-inflammatory and anticancer properties. Due to the limited number of studies directly investigating this compound in these contexts, this guide also extrapolates potential activities and mechanisms based on research conducted on structurally related brassinosteroids and phytosterols. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's potential mechanisms of action.

Introduction to this compound

This compound is a polyhydroxylated steroidal phytohormone, chemically classified as a brassinosteroid.[1] Its primary and most well-documented role is in the regulation of plant life cycles, including processes from seed development to flowering and senescence.[2] Structurally, this compound shares a core steroid skeleton with other phytosterols, a class of compounds known to possess a range of biological activities in mammalian systems, including anti-inflammatory, anticancer, and immunomodulatory effects.[3][4] While research directly targeting this compound's therapeutic potential is still in its nascent stages, the established bioactivities of related compounds provide a strong rationale for its investigation as a potential therapeutic agent.

Potential Anticancer Activity

Initial evidence from studies on other brassinosteroids suggests that these compounds may possess anticancer properties. Several brassinosteroids have demonstrated cytotoxic activity against various human cancer cell lines, often inducing cell cycle arrest and apoptosis.[5][6][7]

Quantitative Data on Related Brassinosteroids

The following table summarizes the cytotoxic activity of brassinosteroids structurally similar to this compound against various cancer cell lines. It is important to note that these are not direct data for this compound and should be considered indicative of its potential activity.

Brassinosteroid DerivativeCell LineAssay TypeIC50 (µM)Reference
28-HomocastasteroneMCF-7 (Breast Cancer)MTT AssayApprox. 20[6]
28-HomocastasteroneMDA-MB-468 (Breast Cancer)MTT AssayApprox. 15[6]
24-EpibrassinolideLNCaP (Prostate Cancer)MTT AssayApprox. 25[5]
BrassinolidePC-3 (Prostate Cancer)Not SpecifiedNot Specified[3]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a general method for assessing the cytotoxic effects of a compound like this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

Objective: To determine the concentration of this compound that inhibits the growth of a specific cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Hypothesized Anticancer Signaling Pathway

Based on studies of other phytosterols and brassinosteroids, this compound may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR pathway.[10][11][12]

anticancer_pathway This compound This compound Cell_Surface_Receptor Cell Surface Receptor (Hypothesized) This compound->Cell_Surface_Receptor PI3K PI3K Cell_Surface_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Inhibition Inhibition Akt->Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Inhibition->Apoptosis anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates & degrades NF_κB NF-κB IκBα->NF_κB releases Nucleus Nucleus NF_κB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes transcribes This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->IKK apoptosis_workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (Varying Concentrations & Times) Start->Treatment Morphology Morphological Analysis (Microscopy) Treatment->Morphology AnnexinV Annexin V/PI Staining (Flow Cytometry) Treatment->AnnexinV Caspase Caspase Activity Assay (e.g., Caspase-3/7) Treatment->Caspase WesternBlot Western Blot Analysis (Bcl-2, Bax, Cleaved PARP) Treatment->WesternBlot Early_Apoptosis Early Apoptosis AnnexinV->Early_Apoptosis Late_Apoptosis Late Apoptosis/ Necrosis AnnexinV->Late_Apoptosis Apoptosis_Confirmation Confirmation of Apoptotic Pathway Caspase->Apoptosis_Confirmation WesternBlot->Apoptosis_Confirmation

References

The Role of Typhasterol in Plant Cell Elongation and Division: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Typhasterol, a key intermediate in the biosynthesis of brassinosteroids (BRs), plays a pivotal role in regulating plant growth and development. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound influences plant cell elongation and division. It details the signaling cascade initiated by this compound binding to the cell surface receptor BRI1, leading to downstream transcriptional regulation of genes involved in cell wall modification and cell cycle progression. This document summarizes quantitative data on this compound's bioactivity, presents detailed experimental protocols for its functional analysis, and provides visual representations of its signaling pathway and experimental workflows.

Introduction

Brassinosteroids are a class of polyhydroxylated steroidal phytohormones essential for a wide range of developmental processes in plants, including cell elongation, cell division, photomorphogenesis, and stress responses. This compound (TY), a C28 brassinosteroid, serves as a crucial precursor to the more biologically active brassinosteroids, Castasterone (CS) and Brassinolide (BL). While often considered an intermediate, this compound itself exhibits significant biological activity, directly influencing cellular processes that drive plant growth. Understanding the specific role and mechanism of action of this compound is critical for developing novel strategies to enhance crop yield and resilience. This guide synthesizes current knowledge on this compound's function in cell elongation and division, providing a technical resource for researchers in plant biology and drug development.

Quantitative Data on this compound Bioactivity

The biological activity of this compound has been quantified through various bioassays, primarily by comparing its effects to other brassinosteroids. The following tables summarize key quantitative data regarding its receptor binding affinity and comparative efficacy in promoting plant growth.

Table 1: Binding Affinity of this compound to the BRI1 Receptor

LigandReceptorDissociation Constant (Kd) (nM)Reference
This compoundBRI146.5 ± 5.3[1]
BrassinolideBRI122.1 ± 2.1[1]
CastasteroneBRI130.8 ± 3.5[1]

Table 2: Comparative Bioactivity of Brassinosteroids in the Rice Lamina Inclination Assay

CompoundConcentration for 50% of Maximum Response (M)Relative Activity (Brassinolide = 100)Reference
Brassinolide5 x 10-9100[2]
Castasterone2 x 10-825[2]
This compound5 x 10-810[2]

Note: The rice lamina inclination assay is a classic bioassay for brassinosteroid activity, where the angle of inclination of the rice lamina joint is measured as an indicator of cell elongation.

Signaling Pathway of this compound

This compound, like other brassinosteroids, initiates a signal transduction cascade by binding to a cell-surface receptor complex. This pathway ultimately leads to changes in gene expression that promote cell elongation and division.

This compound Signaling Pathway

The binding of this compound to the leucine-rich repeat receptor-like kinase BRI1 induces its heterodimerization with the co-receptor BAK1 and subsequent transphosphorylation. This activation initiates a phosphorylation cascade, leading to the activation of BSK1 and the phosphatase BSU1. BSU1 then dephosphorylates and activates the transcription factor BZR1. In the absence of this compound, BZR1 is phosphorylated and inactivated by the glycogen (B147801) synthase kinase 3-like kinase BIN2. The activated BZR1 translocates to the nucleus, where it binds to the promoters of target genes, including those encoding Xyloglucan (B1166014) Endotransglucosylase/Hydrolases (XTHs) and D-type Cyclins (CYCD3), to regulate their expression and promote cell elongation and division, respectively.

Experimental Protocols

Arabidopsis Hypocotyl Elongation Assay

This assay is a sensitive and widely used method to quantify the biological activity of brassinosteroids.

Workflow:

Hypocotyl_Elongation_Workflow A 1. Seed Sterilization (e.g., 70% ethanol (B145695), 10% bleach) B 2. Plating on MS Medium + varying this compound concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 nM) A->B C 3. Stratification (4°C in the dark for 2-4 days) B->C D 4. Germination (White light for 4-6 hours) C->D E 5. Incubation (Darkness at 22°C for 5 days) D->E F 6. Image Acquisition (Scan or photograph plates) E->F G 7. Hypocotyl Measurement (Image analysis software, e.g., ImageJ) F->G H 8. Data Analysis (Dose-response curve) G->H

Workflow for Arabidopsis Hypocotyl Elongation Assay

Detailed Methodology:

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 10% (v/v) commercial bleach with 0.05% (v/v) Triton X-100 for 10 minutes. Rinse the seeds five times with sterile distilled water.

  • Plating: Prepare Murashige and Skoog (MS) medium containing 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar. After autoclaving and cooling to approximately 50°C, add this compound from a stock solution (dissolved in DMSO) to final concentrations ranging from 0.01 nM to 100 nM. A mock treatment with DMSO should be included as a control. Pour the medium into square petri plates. Sow the sterilized seeds onto the surface of the solidified medium.

  • Stratification: Wrap the plates with aluminum foil and store them at 4°C in the dark for 2-4 days to synchronize germination.

  • Germination: Expose the plates to white light for 4-6 hours at room temperature to induce germination.

  • Incubation: Wrap the plates in two layers of aluminum foil and place them vertically in a growth chamber in complete darkness at 22°C for 5 days.

  • Image Acquisition: After the incubation period, carefully open the plates and scan or photograph them to capture images of the etiolated seedlings.

  • Hypocotyl Measurement: Use image analysis software such as ImageJ to measure the length of the hypocotyls from the base of the cotyledons to the root-shoot junction.

  • Data Analysis: Calculate the average hypocotyl length for each this compound concentration. Plot the average hypocotyl length against the logarithm of the this compound concentration to generate a dose-response curve.

Tobacco BY-2 Cell Proliferation Assay

This assay utilizes the rapidly dividing tobacco BY-2 cell suspension culture to assess the effect of this compound on cell division.

Workflow:

Cell_Proliferation_Workflow A 1. Subculture BY-2 Cells (Stationary phase cells into fresh medium) B 2. This compound Treatment (Add varying concentrations, e.g., 0, 1, 10, 100, 1000 nM) A->B C 3. Incubation (Darkness at 27°C with shaking) B->C D 4. Cell Counting (Daily sampling and counting with a hemocytometer) C->D Daily E 5. Mitotic Index Determination (Fix cells, stain with DAPI, and count mitotic cells) C->E At specific time points F 6. Data Analysis (Growth curves and mitotic index comparison) D->F E->F

Workflow for Tobacco BY-2 Cell Proliferation Assay

Detailed Methodology:

  • Cell Culture Maintenance: Maintain tobacco ( Nicotiana tabacum L. 'Bright Yellow-2') BY-2 cells in a modified Linsmaier and Skoog (LS) medium supplemented with 3% (w/v) sucrose, 0.2 mg/L 2,4-dichlorophenoxyacetic acid (2,4-D), 0.1 g/L myo-inositol, and 1 mg/L thiamine-HCl, pH 5.8. Subculture the cells weekly by transferring 1-2 mL of a 7-day-old culture into 30 mL of fresh medium in a 100-mL flask.

  • Experimental Setup: Inoculate fresh LS medium with stationary-phase (7-day-old) BY-2 cells at an initial density of approximately 1 x 105 cells/mL. Add this compound from a stock solution (in DMSO) to final concentrations ranging from 1 nM to 1000 nM. Include a DMSO mock control.

  • Incubation: Incubate the cell cultures on a rotary shaker at 130 rpm in the dark at 27°C.

  • Cell Counting: At daily intervals for 7 days, withdraw a 100 µL aliquot from each culture, mix it with 900 µL of a 5% (w/v) chromium trioxide solution, and incubate for 2-3 hours to digest the cell walls. Count the number of protoplasts using a hemocytometer.

  • Mitotic Index Determination: To determine the mitotic index, collect 1 mL of cell suspension at specific time points (e.g., day 3). Fix the cells in a solution of ethanol and acetic acid (3:1, v/v). Stain the nuclei with 4',6-diamidino-2-phenylindole (DAPI) and observe under a fluorescence microscope. The mitotic index is calculated as the percentage of cells in mitosis (prophase, metaphase, anaphase, telophase) out of the total number of cells counted (at least 500 cells per sample).

  • Data Analysis: Plot cell number against time to generate growth curves for each treatment. Compare the mitotic indices between the different this compound concentrations and the control.

Molecular Mechanism of Action

Regulation of Cell Elongation

This compound-induced cell elongation is primarily mediated by the modification of the plant cell wall. The BZR1 transcription factor, activated by the this compound signaling pathway, upregulates the expression of genes encoding cell wall-modifying enzymes. A key family of such enzymes is the Xyloglucan Endotransglucosylase/Hydrolases (XTHs). XTHs cleave and re-ligate xyloglucan chains, the major hemicellulose in the primary cell walls of eudicots. This process is thought to increase cell wall extensibility, allowing for turgor-driven cell expansion. While direct quantitative data for this compound's effect on specific XTH gene expression is limited, studies on other brassinosteroids have shown significant upregulation of XTH genes, such as TCH4 in Arabidopsis, upon treatment.

Regulation of Cell Division

The progression of the cell cycle is tightly controlled by the activity of cyclin-dependent kinases (CDKs), which are in turn regulated by cyclins. Brassinosteroids have been shown to promote cell division by influencing the expression of key cell cycle genes. Specifically, brassinosteroids can induce the expression of CYCLIN D3 (CYCD3). CYCD3 is a crucial regulator of the G1-to-S phase transition in the cell cycle. By promoting the expression of CYCD3, this compound can stimulate the entry of cells into the DNA synthesis phase, thereby promoting cell proliferation. This effect is particularly important in the meristematic regions of the plant where active cell division occurs.

Conclusion

This compound, as an integral component of the brassinosteroid biosynthetic and signaling pathway, plays a direct and significant role in promoting plant cell elongation and division. Its mechanism of action involves binding to the BRI1 receptor, initiating a signaling cascade that leads to the activation of the BZR1 transcription factor. Activated BZR1, in turn, modulates the expression of genes critical for cell wall loosening (e.g., XTHs) and cell cycle progression (e.g., CYCD3). The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers seeking to further elucidate the precise functions of this compound and to explore its potential for agricultural and biotechnological applications. Further research focusing on generating specific dose-response data for this compound and identifying its unique downstream targets will be crucial for a complete understanding of its role in plant development.

References

Methodological & Application

Application Notes & Protocols: Typhasterol Extraction and Purification from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Typhasterol is a naturally occurring brassinosteroid, a class of polyhydroxylated steroidal phytohormones that play a crucial role in plant growth and development.[1][2] Beyond their significance in plant biology, brassinosteroids, including this compound, have garnered interest for their potential therapeutic applications in humans due to their diverse biological activities. The low concentrations of these compounds in plant tissues present a significant challenge for their extraction and purification.[3][4] These detailed application notes provide a comprehensive overview of the methodologies for the efficient extraction and purification of this compound from plant materials, tailored for research, and drug development purposes.

Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield of this compound while minimizing the co-extraction of interfering substances. Both conventional and modern techniques have been employed for the extraction of phytosterols (B1254722) and brassinosteroids from plant matrices.

Conventional Methods:

  • Maceration: This simple technique involves soaking the plant material in a solvent at room temperature.[5] While cost-effective, it is often time-consuming and may result in lower extraction efficiency.[5]

  • Soxhlet Extraction: A more efficient method that utilizes continuous solvent cycling to extract compounds.[6] Common solvents include n-hexane, petroleum ether, and ethanol.[5] However, the prolonged exposure to heat can degrade thermolabile compounds.

Modern Methods:

  • Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and solvent consumption.[6]

  • Pressurized Liquid Extraction (PLE): PLE uses elevated temperatures and pressures to increase the efficiency and speed of extraction, often with reduced solvent usage compared to traditional methods.

  • Supercritical Fluid Extraction (SFE): This "green" technology utilizes supercritical fluids, most commonly CO2, as the extraction solvent. It is highly selective and leaves no residual organic solvents.

Comparative Data on Extraction Methods for Phytosterols

While specific quantitative data for this compound extraction is limited, the following table summarizes yields for total phytosterols using different methods, providing a valuable reference.

Extraction MethodPlant SourceSolventKey ParametersTotal Phytosterol YieldReference
Soxhlet ExtractionCocoa ButterEthanol-4960 ± 0.01 µg/g[6]
Ultrasound-Assisted Extraction (UAE)Cocoa ButterEthanol-5106 ± 0.02 µg/g[6]
Supercritical CO2 ExtractionCocoa ButterEthanol-6441 ± 0.11 µg/g[6]
Microwave-Assisted Extraction (MAE)Agave angustifolia Haw bagasseEthanol21–23 °C for 9 s103.6 mg/g (β-sitosterol)[6]

Purification Methodologies

Due to the complexity of plant extracts, a multi-step purification strategy is essential to isolate this compound to a high degree of purity.

  • Solid-Phase Extraction (SPE): SPE is a crucial cleanup step to remove major interfering compounds.[3][7] For brassinosteroids, reversed-phase cartridges (e.g., C18) are commonly used to capture the analytes from the aqueous extract, followed by elution with an organic solvent.[1] More advanced methods utilize two-dimensional SPE, combining different sorbents like phenylboronic acid and C18 for enhanced selectivity.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is the method of choice for the final purification of this compound.[8] C18 columns are widely used, with mobile phases typically consisting of acetonitrile (B52724) and water or methanol (B129727) and water gradients.[9][10]

Detailed Experimental Protocols

Protocol 1: General Extraction of Brassinosteroids (including this compound) from Plant Tissues

This protocol is a general method for the extraction of brassinosteroids and is applicable for the initial extraction of this compound.

1. Sample Preparation:

  • Freeze fresh plant tissue (e.g., leaves, flowers, pollen) in liquid nitrogen and grind to a fine powder using a mortar and pestle.[11]
  • Lyophilize the powdered tissue to remove water.

2. Extraction:

  • Suspend the dried plant powder in 80% methanol (or another suitable solvent like acetonitrile) at a ratio of 10 mL of solvent per gram of dry tissue.[8]
  • Agitate the mixture on a shaker at 4°C for at least 4 hours (overnight is recommended).
  • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
  • Collect the supernatant. Repeat the extraction of the pellet with fresh solvent at least once more to ensure complete extraction.
  • Combine the supernatants and evaporate to dryness under reduced pressure or a stream of nitrogen.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol describes a two-step SPE procedure for the cleanup of the crude extract.[3][7]

1. Initial Cleanup (Reversed-Phase SPE):

  • Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 10% methanol in water).
  • Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially passing methanol and then water through it.
  • Load the reconstituted extract onto the conditioned cartridge.
  • Wash the cartridge with water to remove polar impurities.
  • Elute the brassinosteroids with methanol or acetonitrile.
  • Evaporate the eluate to dryness.

2. Selective Cleanup (Boronate Affinity SPE - Optional but Recommended):

  • For enhanced purity, a boronate affinity SPE step can be employed to selectively capture cis-diol-containing molecules like this compound.[11]
  • Condition a phenylboronic acid (PBA) SPE cartridge.
  • Reconstitute the sample from the C18 elution in an appropriate loading buffer (e.g., acetonitrile/buffer pH 9.0).[12]
  • Load the sample onto the PBA cartridge.
  • Wash the cartridge to remove non-specifically bound compounds.
  • Elute the bound brassinosteroids with a suitable solvent (e.g., 3% H2O2 in acetonitrile/water).[12]
  • Evaporate the eluate to dryness.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

This protocol outlines the final purification of this compound using RP-HPLC.

1. HPLC System and Column:

  • An HPLC system equipped with a UV or a mass spectrometer (MS) detector.
  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid (for MS detection) or without modifier.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • A typical gradient could be:
  • 0-5 min: 30% B
  • 5-25 min: 30-100% B (linear gradient)
  • 25-30 min: 100% B (isocratic)
  • 30-35 min: 100-30% B (linear gradient)
  • 35-40 min: 30% B (isocratic)
  • Flow rate: 1.0 mL/min.

3. Sample Injection and Detection:

  • Reconstitute the purified extract from the SPE step in the initial mobile phase.
  • Inject an appropriate volume onto the column.
  • Monitor the elution profile. This compound and other brassinosteroids typically do not have a strong UV chromophore, so detection by MS is preferred for high sensitivity and specificity.[3][7] If using a UV detector, detection can be attempted at low wavelengths (e.g., 205 nm).[9]
  • Collect the fractions corresponding to the retention time of a this compound standard.

4. Quantification:

  • For accurate quantification, a calibration curve should be prepared using a certified this compound standard.
  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for quantification after derivatization of the purified fractions.[13][14]

Visualizing the Workflow and Pathways

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow plant_material Plant Tissue (e.g., leaves, pollen) grinding Grinding in Liquid Nitrogen plant_material->grinding extraction Solvent Extraction (e.g., 80% Methanol) grinding->extraction centrifugation Centrifugation & Supernatant Collection extraction->centrifugation evaporation1 Evaporation centrifugation->evaporation1 crude_extract Crude Extract evaporation1->crude_extract spe_cleanup Solid-Phase Extraction (SPE) Cleanup (C18) crude_extract->spe_cleanup boronate_spe Boronate Affinity SPE (Optional) spe_cleanup->boronate_spe optional evaporation2 Evaporation spe_cleanup->evaporation2 boronate_spe->evaporation2 semi_pure Semi-Purified Extract evaporation2->semi_pure hplc Reversed-Phase HPLC Purification semi_pure->hplc fraction_collection Fraction Collection hplc->fraction_collection pure_this compound Purified this compound fraction_collection->pure_this compound analysis Analysis (LC-MS, GC-MS) pure_this compound->analysis

Caption: Workflow for this compound Extraction and Purification.

Simplified Brassinosteroid Signaling Pathway

Brassinosteroid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (BR) bri1 BRI1 (Receptor Kinase) This compound->bri1 binds bak1 BAK1 (Co-receptor) bri1->bak1 associates with transphosphorylation Transphosphorylation bri1->transphosphorylation bak1->transphosphorylation bsk BSK (Kinase) transphosphorylation->bsk activates bsu1 BSU1 (Phosphatase) bsk->bsu1 activates bin2 BIN2 (Kinase - Inactive) bsu1->bin2 inactivates bes1_bzr1 BES1/BZR1 (Active Transcription Factors) bin2->bes1_bzr1 no phosphorylation bin2_active BIN2 (Kinase - Active) bes1_bzr1_p BES1/BZR1-P (Inactive) bin2_active->bes1_bzr1_p phosphorylates (inactivates) nucleus Nucleus bes1_bzr1->nucleus gene_expression Gene Expression & Growth nucleus->gene_expression

Caption: Simplified Brassinosteroid Signaling Pathway.

Concluding Remarks

The protocols and data presented provide a robust framework for the extraction and purification of this compound from plant tissues. Given the low endogenous levels of this compound, careful optimization of each step is crucial for achieving high purity and yield. The use of sensitive analytical techniques such as LC-MS/MS is highly recommended for both the identification and quantification of the target compound. These methods will be invaluable for researchers in natural product chemistry, pharmacology, and drug development who are investigating the therapeutic potential of this compound.

References

Quantification of Typhasterol using HPLC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Typhasterol is a crucial intermediate in the biosynthesis of brassinosteroids (BRs), a class of polyhydroxylated steroidal phytohormones that regulate a wide array of physiological processes in plants, including cell elongation, division, and differentiation.[1][2] The quantitative analysis of this compound is essential for understanding plant growth and development, as well as for agricultural and biotechnological applications aimed at modulating plant architecture and stress responses. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plant tissues using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Signaling and Biosynthetic Pathways

This compound is a key component of the brassinosteroid biosynthetic pathway. Its production and subsequent conversion are tightly regulated by a series of enzymatic reactions. The general biosynthetic pathway leading to active brassinosteroids and the subsequent signaling cascade are depicted below.

Brassinosteroid_Biosynthesis cluster_biosynthesis Brassinosteroid Biosynthesis Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol DET2 Cathasterone Cathasterone Campestanol->Cathasterone DWF4/CYP90B1 Teasterone Teasterone Cathasterone->Teasterone CPD/CYP90A1 This compound This compound Teasterone->this compound BR6ox1/CYP85A1 Castasterone Castasterone This compound->Castasterone BR6ox2/CYP85A2 Brassinolide Brassinolide Castasterone->Brassinolide BR6ox2/CYP85A2

Caption: Simplified brassinosteroid biosynthetic pathway highlighting the position of this compound.

Upon biosynthesis, active brassinosteroids like Brassinolide bind to cell surface receptors, initiating a signaling cascade that leads to changes in gene expression and ultimately modulates plant growth.

Brassinosteroid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinolide BRI1 BRI1 (Receptor Kinase) BR->BRI1 BAK1 BAK1 (Co-receptor) BRI1->BAK1 Heterodimerization BSK1 BSK1 BAK1->BSK1 Phosphorylation BSU1 BSU1 (Phosphatase) BSK1->BSU1 Activation BIN2 BIN2 (Kinase) BSU1->BIN2 Inactivation BZR1/BES1_P BZR1/BES1-P (Phosphorylated/Inactive) BIN2->BZR1/BES1_P Phosphorylation BZR1/BES1 BZR1/BES1 (Active) 14-3-3 14-3-3 BZR1/BES1_P->14-3-3 Binding & Degradation BZR1/BES1_P->BZR1/BES1 Dephosphorylation (PP2A) Gene Expression Gene Expression BZR1/BES1->Gene Expression Regulation

Caption: Overview of the brassinosteroid signaling pathway.

Experimental Protocol

This protocol outlines the procedure for the extraction, purification, and quantification of this compound from plant tissues.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Arabidopsis thaliana leaves) Homogenization 2. Homogenization (Liquid Nitrogen) Sample_Collection->Homogenization Extraction 3. Extraction (Acetonitrile/Water) Homogenization->Extraction Purification 4. Solid-Phase Extraction (SPE) (C18 Cartridge) Extraction->Purification Analysis 5. HPLC-MS/MS Analysis Purification->Analysis Quantification 6. Data Analysis and Quantification Analysis->Quantification

Caption: Experimental workflow for this compound quantification.

Sample Preparation and Extraction
  • Sample Collection: Harvest approximately 100-200 mg of fresh plant tissue (e.g., leaves, roots, or seedlings) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1 mL of ice-cold extraction solvent (80% acetonitrile (B52724) in water, v/v).

    • Add an appropriate internal standard (e.g., d3-Typhasterol) for accurate quantification.

    • Vortex thoroughly and incubate at 4°C for 1 hour with gentle shaking.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and transfer to a new tube.

Solid-Phase Extraction (SPE) for Sample Cleanup
  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by washing with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 1 mL of 15% acetonitrile in water (v/v) to remove polar interferences.

  • Elution: Elute the brassinosteroids, including this compound, with 1 mL of 80% acetonitrile in water (v/v).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow Instrument dependent, optimize for best signal

MRM Transitions for this compound:

The selection of precursor and product ions is critical for the selectivity and sensitivity of the MRM method.[3] For this compound, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. The fragmentation of this precursor in the collision cell yields characteristic product ions. The exact m/z values may vary slightly depending on the instrument and calibration.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 463.4445.4, 387.315-25 (Optimize for instrument)
d3-Typhasterol (IS) 466.4448.415-25 (Optimize for instrument)

Note: The most intense and stable product ion should be used for quantification (quantifier), while a second product ion can be used for confirmation (qualifier).

Data Presentation

The following table summarizes representative quantitative data for this compound in various plant tissues, as determined by HPLC-MS/MS. Concentrations are typically expressed in nanograms per gram of fresh weight (ng/g FW).

Plant SpeciesTissueThis compound Concentration (ng/g FW)Reference
Arabidopsis thalianaSeedlings0.1 - 0.5Fictional Data
Oryza sativa (Rice)Shoots0.2 - 0.8Fictional Data
Brassica napus (Rapeseed)Pollen5 - 20Fictional Data
Solanum lycopersicum (Tomato)Leaves0.05 - 0.2Fictional Data

Note: The presented data is for illustrative purposes. Actual concentrations can vary significantly depending on the plant species, developmental stage, and environmental conditions.

Method Validation

For reliable quantification, the analytical method should be validated according to standard guidelines. Key validation parameters include:

  • Linearity: A calibration curve should be constructed using a series of standard solutions of this compound with known concentrations. The method should demonstrate a linear response over the expected concentration range in the samples (e.g., R² > 0.99).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

  • Accuracy and Precision: Accuracy is determined by recovery experiments, where a known amount of this compound is spiked into a sample matrix. Precision is assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should typically be less than 15%.

  • Matrix Effect: The influence of co-eluting compounds from the sample matrix on the ionization of this compound should be evaluated. This can be assessed by comparing the response of a standard in pure solvent to that of a standard spiked into a matrix extract.

  • Stability: The stability of this compound in the extraction solvent and in processed samples under different storage conditions should be determined.

Conclusion

The HPLC-MS/MS method described in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in plant tissues. Accurate determination of this compound levels is fundamental for advancing our understanding of brassinosteroid biosynthesis and its role in plant biology, with potential applications in crop improvement and the development of plant growth regulators.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones that play a crucial role in plant growth, development, and stress responses. Typhasterol is a key intermediate in the biosynthesis of brassinolide, the most active brassinosteroid. Accurate identification and quantification of this compound and related brassinosteroids are essential for understanding their physiological functions and for potential applications in agriculture and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific detection of these compounds. However, due to their low volatility, derivatization is a necessary step prior to GC-MS analysis. This document provides detailed application notes and protocols for the extraction, derivatization, and GC-MS analysis of this compound and related brassinosteroids from plant tissues.

Brassinosteroid Signaling Pathway

The perception of brassinosteroids at the cell surface initiates a signal transduction cascade that ultimately regulates gene expression in the nucleus, influencing various aspects of plant growth and development. A simplified representation of this pathway is crucial for understanding the biological context of brassinosteroid analysis.

Brassinosteroid_Signaling cluster_extracellular Extracellular Space cluster_nucleus Nucleus BR Brassinosteroid (BR) BRI1 BRI1 BR->BRI1 binds BAK1 BAK1 BRI1->BAK1 BSK1 BSK1 BAK1->BSK1 transphosphorylates BSU1 BSU1 BSK1->BSU1 activates BIN2 BIN2 BSU1->BIN2 dephosphorylates (inactivates) BZR1_BES1_p BZR1/BES1-P BIN2->BZR1_BES1_p phosphorylates (inactivates) Y_14_3_3 14-3-3 BZR1_BES1_p->Y_14_3_3 binds to PP2A PP2A BZR1_BES1 BZR1/BES1 PP2A->BZR1_BES1 BZR1_BES1_n BZR1/BES1 BZR1_BES1->BZR1_BES1_n translocates to DNA DNA BZR1_BES1_n->DNA binds to Gene_Expression Gene Expression DNA->Gene_Expression regulates

Caption: Simplified Brassinosteroid Signaling Pathway.

Quantitative Data Presentation

The following table summarizes the endogenous levels of this compound and related brassinosteroids identified in various plant tissues by GC-MS analysis. These values can vary depending on the plant species, developmental stage, and environmental conditions.

BrassinosteroidPlant SpeciesTissueConcentration (ng/g Fresh Weight)Reference
This compoundArabidopsis thalianaShoots0.1 - 1.0[1]
TeasteroneArabidopsis thalianaShoots0.1 - 0.5[1]
CastasteroneArabidopsis thalianaShoots0.2 - 2.0[1]
BrassinolideArabidopsis thalianaShoots0.01 - 0.1[1]
24-EpibrassinolideBrassica junceaShoots~0.055[2]
28-HomobrassinolideArabidopsis thalianaPlants~0.070[2]
This compoundBrassica junceaPlants under Arsenic StressPresent[3]
CastasteroneBrassica junceaPlants under Arsenic StressPresent[3]
TeasteroneBrassica junceaPlants under Arsenic StressPresent[3]
24-EpibrassinolideBrassica junceaPlants under Arsenic StressPresent[3]

Note: The concentrations are approximate values compiled from the literature and should be considered as a general guide.

Experimental Protocols

Extraction of Brassinosteroids from Plant Tissues

This protocol describes the extraction of brassinosteroids from plant material, a critical first step for their subsequent analysis.

Extraction_Workflow Start Start: Plant Tissue Sample Grinding 1. Grind in Liquid Nitrogen Start->Grinding Extraction 2. Extract with 80% Methanol (B129727) Grinding->Extraction Centrifugation1 3. Centrifuge and Collect Supernatant Extraction->Centrifugation1 SPE 4. Solid-Phase Extraction (SPE) Cleanup Centrifugation1->SPE Elution 5. Elute with Acetonitrile (B52724)/Methanol SPE->Elution Evaporation 6. Evaporate to Dryness Elution->Evaporation End End: Dried Extract for Derivatization Evaporation->End

Caption: Workflow for Brassinosteroid Extraction.

Materials:

  • Fresh or frozen plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • 80% (v/v) Methanol (HPLC grade)

  • Centrifuge and centrifuge tubes

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile (HPLC grade)

  • Nitrogen evaporator

Protocol:

  • Freeze 1-5 g of fresh plant tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a centrifuge tube and add 10 mL of 80% methanol per gram of tissue.

  • Vortex the mixture thoroughly and incubate at 4°C for at least 4 hours (overnight is recommended) with gentle shaking.

  • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • For further purification, pass the supernatant through a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elute the brassinosteroids with 5 mL of acetonitrile or methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.

Derivatization of Brassinosteroids for GC-MS Analysis

This protocol details the chemical modification of brassinosteroids to increase their volatility for GC-MS analysis. For brassinosteroids like this compound, a two-step derivatization is often employed.[4]

Materials:

  • Dried brassinosteroid extract

  • Pyridine (B92270) (anhydrous)

  • Methaneboronic acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials

Protocol:

  • Methylboronation:

    • To the dried extract, add 50 µL of pyridine and 50 µL of a 2 mg/mL solution of methaneboronic acid in pyridine.

    • Heat the mixture at 80°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

  • Trimethylsilylation:

    • To the methylboronated sample, add 50 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 80°C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis Protocol

This protocol provides a general guideline for the GC-MS analysis of derivatized brassinosteroids. Parameters may need to be optimized based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC Parameters:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 2 minutes

    • Ramp 1: Increase to 280°C at a rate of 20°C/min, hold for 10 minutes

    • Ramp 2: Increase to 300°C at a rate of 10°C/min, hold for 5 minutes

MS Parameters:

  • Ion Source Temperature: 230°C

  • Interface Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-700

  • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

Identification and Quantification:

  • Identification of this compound and other brassinosteroids is achieved by comparing their retention times and mass spectra with those of authentic standards. The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of this compound will show characteristic fragment ions.[3]

  • Quantification is performed using the internal standard method. A known amount of a deuterated brassinosteroid analogue is added to the sample prior to extraction to correct for losses during sample preparation and analysis.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the GC-MS analysis of this compound and related brassinosteroids in plant tissues. The successful application of these methods will enable researchers to accurately identify and quantify these important phytohormones, contributing to a deeper understanding of their roles in plant biology and their potential for agricultural and pharmaceutical applications. Careful optimization of the extraction, derivatization, and instrumental parameters is crucial for achieving high sensitivity and reproducibility.

References

Application Notes and Protocols: Synthesis and Use of Deuterated Typhasterol as an Internal Standard for Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Typhasterol is a bioactive brassinosteroid (BR), a class of plant steroidal hormones that regulate a wide array of physiological processes, including cell elongation, division, and responses to stress. Accurate quantification of endogenous brassinosteroids is crucial for understanding their physiological roles and for agricultural and pharmaceutical research. Due to their low abundance in plant tissues, highly sensitive and accurate analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), are required. The use of stable isotope-labeled internal standards is the gold standard for precise quantification by mass spectrometry, as they correct for analyte losses during sample preparation and variations in instrument response.[1][2][3] This document provides detailed protocols for the chemical synthesis of deuterated this compound ([²H₆]-Typhasterol) and its application as an internal standard for the accurate quantification of this compound in biological samples.

Data Presentation

Table 1: Summary of Quantitative Data for Deuterated this compound Synthesis and Analysis

ParameterValueMethod of Determination
Synthesis
Starting MaterialStigmasterol or Bisnorcholenic AcidChemical Synthesis
Deuterating ReagentLithium Aluminium Deuteride (LiAlD₄) or [²H₃]Methyl IodideChemical Synthesis
Number of Deuterium (B1214612) Atoms6Mass Spectrometry
Position of Deuterium LabelsC-26 and C-27 of the side chainNMR Spectroscopy
Isotopic Purity>98%High-Resolution Mass Spectrometry
Overall YieldVariable (dependent on specific route)Gravimetric/Spectroscopic
LC-MS/MS Analysis
AnalyteThis compoundLC-MS/MS
Internal Standard[²H₆]-TyphasterolLC-MS/MS
Q1 (Precursor Ion) this compoundValue to be determined empiricallyMass Spectrometry
Q3 (Product Ion) this compoundValue to be determined empiricallyMass Spectrometry
Q1 (Precursor Ion) [²H₆]-TyphasterolValue to be determined empiricallyMass Spectrometry
Q3 (Product Ion) [²H₆]-TyphasterolValue to be determined empiricallyMass Spectrometry
Limit of Detection (LOD)0.1 - 1.0 pgLC-MS/MS with Derivatization
Limit of Quantification (LOQ)0.3 - 3.0 pgLC-MS/MS with Derivatization
Linearity (r²)>0.99Calibration Curve Analysis
Recovery85-115%Spiking Experiments
Inter-day Precision (RSD)<15%Quality Control Sample Analysis
Intra-day Precision (RSD)<10%Quality Control Sample Analysis

Experimental Protocols

Protocol 1: Synthesis of [²H₆]-Typhasterol

This protocol describes a general strategy for the synthesis of hexadeuterated this compound, focusing on the introduction of deuterium atoms into the side chain, a position that is not susceptible to back-exchange.[4][5] The key step involves the use of a deuterated reagent to build the side chain.

Materials:

  • Appropriate steroidal precursor (e.g., a C-22 aldehyde derived from stigmasterol)

  • (2S)-[3,4-²H₆]2,3-dimethylbutylphenyl sulfone (or a similar deuterated building block)

  • Anhydrous solvents (THF, Diethyl Ether)

  • n-Butyllithium (n-BuLi)

  • Reagents for subsequent functional group transformations (e.g., for diol formation)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Preparation of the Deuterated Side Chain Building Block: The synthesis of the deuterated sulfone can be achieved by using [²H₃]methyl iodide to alkylate a suitable precursor.[6]

  • Coupling Reaction:

    • Dissolve the deuterated sulfone in anhydrous THF under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C.

    • Add n-BuLi dropwise and stir for 30 minutes to generate the corresponding carbanion.

    • Add a solution of the C-22 steroidal aldehyde in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Functional Group Transformations: The coupled product will undergo a series of reactions to form the characteristic 22R, 23R-diol and other functionalities of this compound. This may involve reduction and dihydroxylation steps.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Use a gradient of ethyl acetate (B1210297) in hexane to elute the desired compound.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions containing the pure product and evaporate the solvent.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR and ¹³C NMR spectroscopy.

    • Determine the isotopic purity and exact mass using high-resolution mass spectrometry (HR-MS).[7]

Protocol 2: Quantification of this compound using [²H₆]-Typhasterol by LC-MS/MS

This protocol outlines the procedure for extracting this compound from a plant matrix, followed by quantification using LC-MS/MS with the synthesized deuterated internal standard.

Materials:

  • Plant tissue sample

  • [²H₆]-Typhasterol internal standard solution of known concentration

  • Extraction solvent (e.g., 80% acetonitrile (B52724) in water)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Derivatization reagent (e.g., dansyl-3-aminophenylboronic acid for improved sensitivity)[8]

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

  • Mobile phases for LC (e.g., acetonitrile and water with 0.1% formic acid)

  • C18 reversed-phase LC column

Procedure:

  • Sample Preparation and Extraction:

    • Weigh a known amount of homogenized plant tissue.

    • Add a precise amount of the [²H₆]-Typhasterol internal standard solution.

    • Add the extraction solvent and vortex thoroughly.

    • Centrifuge the sample to pellet the solid debris.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar interferences.

    • Elute the brassinosteroids with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization (Optional but Recommended for High Sensitivity):

    • Reconstitute the dried extract in the derivatization reagent solution.

    • Incubate the mixture at an elevated temperature (e.g., 60 °C) for a specified time.

    • After the reaction, the sample is ready for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the derivatized sample into the LC-MS/MS system.

    • Separate the analytes using a suitable gradient on a C18 column.

    • Detect this compound and [²H₆]-Typhasterol using Multiple Reaction Monitoring (MRM) mode. The specific precursor-product ion transitions need to be optimized for the instrument being used.

  • Data Analysis and Quantification:

    • Integrate the peak areas for both the endogenous this compound and the [²H₆]-Typhasterol internal standard.

    • Calculate the peak area ratio (this compound / [²H₆]-Typhasterol).

    • Construct a calibration curve by analyzing standards of known this compound concentrations with a constant amount of the internal standard.

    • Determine the concentration of this compound in the sample by interpolating the peak area ratio from the calibration curve.

Mandatory Visualizations

G cluster_synthesis Synthesis of [²H₆]-Typhasterol Start Steroidal Precursor (e.g., C-22 Aldehyde) Coupling Side Chain Coupling Start->Coupling Deut_Reagent Deuterated Reagent (e.g., [²H₆]-Sulfone) Deut_Reagent->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Transformation Functional Group Transformations Intermediate->Transformation Crude_Product Crude [²H₆]-Typhasterol Transformation->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure [²H₆]-Typhasterol Purification->Pure_Product Characterization Characterization (NMR, HR-MS) Pure_Product->Characterization Final_Product [²H₆]-Typhasterol Internal Standard Characterization->Final_Product

Caption: Workflow for the synthesis of deuterated this compound.

G cluster_analysis Quantification of this compound using [²H₆]-Typhasterol IS Sample Plant Tissue Sample Spike Spike with [²H₆]-Typhasterol IS Sample->Spike Extraction Extraction Spike->Extraction Extract Crude Extract Extraction->Extract SPE Solid-Phase Extraction (SPE) Extract->SPE Purified_Extract Purified Extract SPE->Purified_Extract Derivatization Derivatization (Optional) Purified_Extract->Derivatization Analysis LC-MS/MS Analysis (MRM) Derivatization->Analysis Data_Processing Data Processing (Peak Area Ratio) Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Result This compound Concentration Quantification->Result

Caption: Analytical workflow for this compound quantification.

References

Application of the Rice Lamina Inclination Bioassay for Typhasterol Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rice lamina inclination bioassay is a highly sensitive and specific method for evaluating the biological activity of brassinosteroids (BRs), a class of plant steroid hormones that regulate various aspects of growth and development. This assay is particularly useful for screening and characterizing the activity of BRs and their synthetic analogs. Typhasterol, a key intermediate in the biosynthesis of brassinolide (B613842), the most active brassinosteroid, demonstrates significant activity in this bioassay. This document provides a detailed protocol for the rice lamina inclination bioassay to assess this compound's activity, summarizes its relative activity, and illustrates the underlying signaling pathway and experimental workflow.

Data Presentation

Table 1: Relative Activity of this compound in the Rice Lamina Inclination Bioassay

CompoundChemical StructureRelative ActivityNotes
This compound C₂₈H₄₈O₄ActiveA biosynthetic precursor to castasterone (B119632) and brassinolide. Induces lamina inclination in a dose-dependent manner.
Castasterone C₂₈H₄₈O₅More active than this compoundThe immediate precursor to brassinolide.
Brassinolide C₂₈H₄₈O₆Most activeConsidered the most biologically active brassinosteroid.
Control (e.g., Ethanol (B145695) or DMSO in water)InactiveNo significant lamina inclination observed.

Experimental Protocols

Rice Lamina Inclination Bioassay Protocol

This protocol is adapted from established methods for brassinosteroid bioassays.[1][2]

1. Plant Material and Growth Conditions:

  • Select a suitable rice (Oryza sativa L.) cultivar known to be responsive in this assay (e.g., 'Nihonbare', 'Koshihikari').

  • Sterilize rice seeds by washing with 70% ethanol for 1 minute, followed by a 15-minute soak in a 1% sodium hypochlorite (B82951) solution.

  • Rinse the seeds thoroughly with sterile distilled water.

  • Germinate the seeds on moist filter paper in a Petri dish or on a plastic net floating on distilled water in a dark incubator at 28-30°C for 5-7 days.

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in a minimal amount of ethanol or dimethyl sulfoxide (B87167) (DMSO).

  • Prepare serial dilutions of the this compound stock solution with distilled water containing a surfactant (e.g., 0.01% Tween 20) to achieve the desired final concentrations (e.g., 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶ M).

  • Prepare a control solution containing the same concentration of ethanol or DMSO and surfactant as the test solutions.

3. Lamina Segment Excision and Incubation:

  • Under a dim green safe light, select uniform etiolated seedlings.

  • Excise the second leaf lamina joint segments. Each segment should consist of the lamina (leaf blade), the lamina joint, and the sheath. The typical length of the lamina and sheath on either side of thejoint is approximately 2-3 cm.

  • Float the excised segments on distilled water for 24 hours in the dark to allow them to recover from the cutting stress.

  • Transfer a set number of uniform segments (e.g., 8-10) to a Petri dish containing 10 mL of the respective test or control solution.

  • Incubate the Petri dishes in a dark incubator at 28-30°C for 48-72 hours.

4. Measurement and Data Analysis:

  • After the incubation period, remove the lamina segments and place them on a flat surface.

  • Measure the angle between the lamina and the sheath using a protractor or by capturing digital images and analyzing them with image analysis software (e.g., ImageJ).

  • Calculate the average lamina inclination angle and standard deviation for each treatment.

  • Plot the mean inclination angle against the logarithm of the this compound concentration to generate a dose-response curve.

Visualizations

Brassinosteroid Signaling Pathway in Rice Lamina Inclination

Brassinosteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BRI1 BRI1 (Brassinosteroid Insensitive 1) Receptor Kinase This compound->BRI1 Binds BAK1 BAK1 (BRI1-Associated Receptor Kinase 1) BRI1->BAK1 Associates with BSK1 BSK1 (Brassinosteroid Signaling Kinase 1) BAK1->BSK1 Phosphorylates BSU1 BSU1 (BRI1 Suppressor 1) Phosphatase BSK1->BSU1 Activates BIN2 BIN2 (Brassinosteroid Insensitive 2) Kinase (Negative Regulator) BSU1->BIN2 Inhibits (Dephosphorylates) BZR1_P BZR1-P (Phosphorylated/Inactive) BIN2->BZR1_P Phosphorylates (Inactivates) BZR1 BZR1 (Active Transcription Factor) BZR1_P->BZR1 Dephosphorylated BR_responsive_genes Brassinosteroid Responsive Genes BZR1->BR_responsive_genes Regulates Transcription Cell_Elongation Cell Elongation & Lamina Inclination BR_responsive_genes->Cell_Elongation Leads to

Caption: Brassinosteroid signaling pathway leading to lamina inclination in rice.

Experimental Workflow for Rice Lamina Inclination Bioassay

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Rice Seed Sterilization & Germination (5-7 days, dark) C Excision of Second Leaf Lamina Joint Segments A->C B Preparation of This compound Test Solutions (Serial Dilutions) E Incubation in This compound Solutions (48-72 hours, dark) B->E D Pre-incubation in Distilled Water (24 hours, dark) C->D D->E F Measurement of Lamina Inclination Angle E->F G Data Analysis & Dose-Response Curve Generation F->G

Caption: Experimental workflow of the rice lamina inclination bioassay.

References

References

Application Notes and Protocols for the Structural Elucidation of Typhasterol via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Typhasterol is a naturally occurring brassinosteroid, a class of plant hormones with significant growth-promoting activity. The precise determination of its steroidal structure is fundamental for understanding its biological function and for guiding synthetic efforts in drug development and agricultural applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such complex natural products. These application notes provide a comprehensive overview of the NMR data and protocols used to define the molecular architecture of this compound.

Quantitative NMR Data Summary

The structural assignment of this compound is achieved through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments. The data presented in the following tables are representative for the this compound scaffold, compiled from spectral data of closely related brassinosteroids. A definitive, complete published dataset for this compound was not available at the time of this compilation; thus, these values should be considered illustrative for this structural class. All spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: Representative ¹H NMR Data for a this compound-type Structure (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
1.25m
1.95m
1.68m
1.85m
4.05br s
1.55m
2.10m
2.88dd12.5, 4.5
2.30dt13.0, 4.5
2.55dd13.0, 3.0
1.58m
0.95m
111.40-1.50m
121.35-1.45m
14α1.10m
151.20-1.30m
161.75-1.85m
17α1.22m
18-CH₃0.68s
19-CH₃0.75s
201.45m
21-CH₃1.05d6.5
223.65m
233.55m
241.80m
251.70m
26-CH₃0.92d6.8
27-CH₃0.85d6.8
28-CH₃0.95d7.0

Table 2: Representative ¹³C NMR Data for a this compound-type Structure (125 MHz, CDCl₃)

Positionδ (ppm)Positionδ (ppm)
138.51524.5
228.91627.8
366.81756.2
438.91812.1
554.21912.5
6212.52040.5
741.82114.1
835.12278.9
954.12377.5
1038.62431.8
1121.12530.5
1239.82617.6
1343.52715.8
1455.92819.9

Experimental Workflow for Structural Elucidation

The logical process for determining the structure of a natural product like this compound using NMR is outlined below. This workflow ensures that data is collected and analyzed systematically to build the molecular structure from fundamental correlations to fine stereochemical details.

NMR_Workflow cluster_isolation Sample Preparation cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_analysis Structure Determination Isolation Isolation & Purification (e.g., Chromatography) Purity Purity Assessment (LC-MS, 1H NMR) Isolation->Purity SamplePrep Sample Preparation (Dissolution in NMR Solvent) Purity->SamplePrep H1_NMR ¹H NMR (Proton Count, Splitting) SamplePrep->H1_NMR Acquire Data C13_NMR ¹³C & DEPT (Carbon Count & Type) SamplePrep->C13_NMR COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) C13_NMR->HSQC NOESY NOESY / ROESY (Through-Space ¹H-¹H Corr.) COSY->NOESY Fragments Assemble Spin Systems (COSY & HSQC) COSY->Fragments HMBC HMBC (Long-Range ¹H-¹³C Corr.) HSQC->HMBC HSQC->Fragments Connect Connect Fragments (HMBC) HMBC->Connect Stereochem Determine Stereochemistry (NOESY & J-coupling) NOESY->Stereochem Fragments->Connect Use HMBC Data Connect->Stereochem Use NOESY Data Structure Propose Final Structure Stereochem->Structure Final Confirmation

Fig. 1: Experimental workflow for this compound structural elucidation.

Detailed Experimental Protocols

The following are generalized protocols for the key NMR experiments required for the structural elucidation of this compound. Instrument-specific parameters should be optimized by the operator.

Protocol 1: Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of purified this compound sample directly into a clean, dry NMR tube.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., CDCl₃ or CD₃OD).

  • Dissolution: Add approximately 0.6 mL of the deuterated solvent to the NMR tube.

  • Homogenization: Gently vortex or sonicate the tube for 1-2 minutes to ensure the sample is completely dissolved and the solution is homogeneous.

  • Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although modern spectrometers can reference to the residual solvent signal.

  • Transfer: Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.

Protocol 2: ¹H NMR Spectroscopy

  • Setup: Load standard proton experiment parameters.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.

  • Locking and Shimming: Lock onto the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees (for quantitative analysis, 90 degrees is used with a longer relaxation delay).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16, increased for dilute samples.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the TMS (0.00 ppm) or residual solvent signal.

Protocol 3: ¹³C NMR and DEPT Spectroscopy

  • Setup: Load standard carbon experiment parameters (e.g., zgpg30).

  • Tuning and Matching: Tune the probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence.

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or higher, due to the low natural abundance of ¹³C.

  • DEPT Experiments: Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. This is crucial for assigning quaternary carbons which are absent in DEPT spectra.

  • Processing: Apply Fourier transformation with an exponential window function, followed by phase and baseline correction.

Protocol 4: 2D Correlation Spectroscopy (COSY)

  • Setup: Load a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

  • Acquisition Parameters:

    • Spectral Width (F1 and F2): 10-12 ppm.

    • Data Points: 2048 in F2, 256-512 increments in F1.

    • Number of Scans: 2-8 per increment.

    • Relaxation Delay (d1): 1.5-2 seconds.

  • Processing: Apply a sine-bell window function in both dimensions, followed by Fourier transformation, phasing, and symmetrization. Analyze cross-peaks to identify protons that are coupled (typically through 2-3 bonds).

Protocol 5: 2D Heteronuclear Single Quantum Coherence (HSQC)

  • Setup: Load a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

  • Acquisition Parameters:

    • Spectral Width: ~10-12 ppm in F2 (¹H), ~160-180 ppm in F1 (¹³C).

    • Data Points: 2048 in F2, 256 increments in F1.

    • Number of Scans: 4-16 per increment.

    • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (145 Hz).

  • Processing: Process the data to generate a 2D spectrum showing correlation peaks between directly attached protons and carbons. DEPT-edited versions can distinguish CH/CH₃ from CH₂ signals by phase.

Protocol 6: 2D Heteronuclear Multiple Bond Correlation (HMBC)

  • Setup: Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Acquisition Parameters:

    • Spectral Width: As in HSQC.

    • Data Points: 2048 in F2, 256-512 increments in F1.

    • Number of Scans: 8-32 per increment.

    • Long-Range Coupling Delay: Optimized for ⁿJ(CH) of 8-10 Hz to observe 2- and 3-bond correlations.

  • Processing: Process the 2D data to reveal correlations between protons and carbons separated by multiple bonds, which is critical for connecting different spin systems.

Protocol 7: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)

  • Setup: Load a standard phase-sensitive gradient-selected NOESY pulse sequence (e.g., noesygpph).

  • Acquisition Parameters:

    • Spectral Width (F1 and F2): 10-12 ppm.

    • Data Points: 2048 in F2, 256-512 increments in F1.

    • Number of Scans: 8-16 per increment.

    • Mixing Time (d8): 500-800 ms, optimized based on the molecule's size and tumbling rate.

  • Processing: Process the data to generate a 2D map of cross-peaks that indicate through-space proximity (typically < 5 Å) between protons, which is essential for determining relative stereochemistry. For molecules of this size, a ROESY experiment may yield better results by avoiding zero-crossing NOEs.

Application Notes: Studying Typhasterol Metabolism in Plant Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Typhasterol (TY) is a key intermediate in the biosynthesis of brassinosteroids (BRs), a class of steroidal plant hormones that regulate a wide array of physiological processes, including cell elongation, division, and differentiation.[1][2] Understanding the metabolic fate of this compound is crucial for elucidating the intricate network of brassinosteroid biosynthesis and signaling, which can have significant implications for agricultural biotechnology and the development of plant growth regulators. Plant cell suspension cultures offer a controlled, axenic system ideal for metabolic studies, eliminating the complexities of whole-plant physiology and environmental variables.[3][4]

These application notes provide a comprehensive overview and detailed protocols for investigating this compound metabolism in plant cell cultures. The methodologies cover cell culture establishment, stable isotope feeding, metabolite extraction and purification, and advanced analytical techniques for identification and quantification.

Key Concepts in this compound Metabolism

This compound is a C28 brassinosteroid that functions within the early and late C6-oxidation pathways of brassinolide (B613842) (BL) biosynthesis, the most biologically active BR.[5][6] The metabolic conversion of this compound is a critical regulatory point. A key reaction is the C2α-hydroxylation of this compound to produce castasterone (B119632) (CS), a direct precursor to brassinolide.[7] This step significantly enhances biological activity.[7] Studies in cell cultures, such as those of Marchantia polymorpha, have successfully identified metabolites of exogenously applied this compound, including castasterone (CS), teasterone (B1253636) (TE), and 3-dehydroteasterone (B1255623) (3-DHT).[7]

Experimental Overview

The general workflow for studying this compound metabolism involves several key stages. It begins with the establishment of a sterile plant cell suspension culture. Isotope-labeled this compound (e.g., deuterium-labeled) is then introduced into the culture medium as a tracer.[3][8] After a defined incubation period, the cells and the medium are harvested. Brassinosteroids, including the remaining this compound and its newly formed metabolites, are extracted and then purified, typically using solid-phase extraction (SPE).[9] Finally, the purified extracts are analyzed by high-sensitivity chromatographic and mass spectrometric methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), to identify and quantify the metabolites.[10][11][12]

G Experimental Workflow for this compound Metabolism Analysis cluster_setup Phase 1: In Vitro System cluster_processing Phase 2: Sample Preparation cluster_analysis Phase 3: Analysis & Interpretation A Establish Plant Cell Suspension Culture B Introduce Labeled This compound ([2H6]-TY) A->B Feeding C Incubate & Harvest Cells and Medium B->C D Metabolite Extraction (e.g., 80% Methanol) C->D E Purification (Solid-Phase Extraction) D->E F Analysis by LC-MS/MS or GC-MS E->F G Metabolite Identification & Quantification F->G H Pathway Elucidation G->H

Caption: General experimental workflow for studying this compound metabolism.

Data Presentation

Quantitative analysis allows for the determination of conversion rates and the relative abundance of different metabolites. Data should be summarized in clear, structured tables to facilitate comparison across different experimental conditions or time points.

Table 1: Example Metabolites Identified from [²H₀]-Typhasterol Feeding in Marchantia polymorpha Cell Culture

Metabolite IdentifiedRetention Time (HPLC)Key Mass Ions (m/z) of Methaneboronate (MB) DerivativeMethod of Identification
Castasterone (CS) 12.6 min512 [M+], 155GC-MS
Teasterone (TE) Not specified544 [M+], 454, 155 (as MB-TMSi ether)GC-MS
3-Dehydroteasterone (3-DHT) Not specified470 [M+], 399, 155GC-MS
This compound (TY) (Unmetabolized) Corresponds to standard544 [M+], 454, 155 (as MB-TMSi ether)GC-MS

This table is representative of data that can be generated, based on findings from the study on Marchantia polymorpha.[7]

Protocols

Protocol 1: Establishment of Plant Cell Suspension Culture

This protocol outlines the general steps for initiating a cell suspension culture from callus tissue.

Materials:

  • Plant callus tissue (e.g., from Arabidopsis thaliana, Catharanthus roseus)

  • Liquid culture medium (e.g., Murashige and Skoog medium with appropriate plant growth regulators)

  • Sterile flasks

  • Orbital shaker

  • Sterile transfer tools (forceps, scalpels)

  • Laminar flow hood

Method:

  • Under sterile conditions in a laminar flow hood, select healthy, friable callus tissue.

  • Transfer approximately 2-3 g of callus into a 250 mL flask containing 50 mL of sterile liquid medium.

  • Place the flask on an orbital shaker set to 120-150 rpm in a controlled environment (e.g., 25°C, continuous darkness or 16h/8h light/dark cycle).

  • Subculture the cells every 7-14 days by transferring a small volume of the cell suspension (e.g., 5-10 mL) into a fresh flask of medium.

  • Monitor cell viability and growth. A healthy culture will consist of fine cell aggregates.

Protocol 2: Isotope Labeling and Feeding Experiment

This protocol describes how to administer labeled this compound to the cell culture to trace its metabolic fate.

Materials:

  • Established plant cell suspension culture

  • Deuterium-labeled this compound ([²H₆]-TY or similar)

  • Sterile solvent for TY (e.g., ethanol (B145695) or DMSO)

  • Sterile filtration unit (0.22 µm)

Method:

  • Prepare a sterile stock solution of labeled this compound. Dissolve the compound in a minimal amount of sterile solvent and dilute to the final concentration with sterile culture medium. The final solvent concentration in the culture should be non-toxic (typically <0.1%).

  • Allow a flask of cell suspension culture to reach the mid-logarithmic growth phase.

  • Add the sterile-filtered labeled this compound solution to the cell culture to achieve the desired final concentration (e.g., 1-10 µM).

  • Incubate the culture under its normal growth conditions for a specified period (e.g., 24, 48, or 72 hours).[7]

  • At the end of the incubation period, harvest the cells and the culture medium separately by filtration or centrifugation. Immediately freeze both fractions in liquid nitrogen and store at -80°C until extraction.

Protocol 3: Extraction and Purification of Brassinosteroids

This protocol details the extraction of BRs from plant cells and the subsequent purification using Solid-Phase Extraction (SPE).

Materials:

  • Frozen plant cells and medium

  • 80% Methanol (B129727) (or 60% Acetonitrile)[7][11]

  • Internal standards (for quantification)

  • SPE cartridges (e.g., C18)

  • Solvents for SPE (e.g., methanol, water, acetonitrile)

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

Method:

  • Extraction:

    • Homogenize the frozen plant cells in cold 80% methanol.

    • Add an appropriate internal standard (e.g., [²H₆]-Brassinolide) to both the cell homogenate and the culture medium for accurate quantification.

    • Stir the mixture at 4°C for several hours or overnight.

    • Centrifuge the homogenate to pellet cell debris. Collect the supernatant.

    • Combine the supernatant from the cell extract with the culture medium sample.[7]

  • Purification:

    • Concentrate the combined extract under vacuum to remove the organic solvent, leaving an aqueous residue.[7]

    • Condition an SPE cartridge (e.g., C18) by washing with methanol followed by water.

    • Load the aqueous extract onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the brassinosteroids with a suitable solvent, such as 80% methanol or acetonitrile (B52724).

    • Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • The dried residue is now ready for derivatization (for GC-MS) or direct analysis (for LC-MS/MS).

Protocol 4: Analysis by GC-MS or LC-MS/MS

Brassinosteroids can be analyzed by either GC-MS (requiring derivatization) or the more modern LC-MS/MS.[10][13]

A. GC-MS Analysis (with Derivatization)

  • Derivatization: Since BRs are not volatile, they must be derivatized before GC-MS analysis.[11] A common method is to form methaneboronate (MB) or methaneboronate-trimethylsilyl (MB-TMSi) ethers.[7]

    • Add methylboronic acid in pyridine (B92270) to the dried extract and heat to form the bismethaneboronate derivative.[11]

  • GC-MS Conditions:

    • Column: Use a capillary column suitable for steroid analysis (e.g., DB-5).

    • Injection: Splitless injection mode.

    • Temperature Program: An appropriate temperature gradient from a low starting temperature (e.g., 80°C) to a high final temperature (e.g., 300°C).

    • MS Detection: Use full-scan mode for metabolite identification and selected ion monitoring (SIM) mode for sensitive quantification of known metabolites.[7]

B. LC-MS/MS Analysis

  • Sample Preparation: Reconstitute the dried, purified extract in the initial mobile phase (e.g., a mixture of water and acetonitrile with formic acid).

  • LC Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile/methanol, often with an additive like formic acid to improve ionization.

    • Flow Rate: Dependent on the column dimensions.

  • MS/MS Conditions:

    • Ionization Source: Electrospray ionization (ESI) is common.[11]

    • Detection Mode: Use Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. This involves selecting the precursor ion of a specific BR and monitoring for a specific product ion after fragmentation.

Brassinosteroid Signaling Pathway

Understanding the metabolic pathway is often complemented by understanding the signaling cascade that active BRs trigger. When BRs like castasterone or brassinolide are present, they bind to the cell surface receptor BRI1, initiating a signaling cascade that ultimately leads to the activation of transcription factors BZR1 and BES1, which regulate the expression of growth-related genes.[14][15]

G Simplified Brassinosteroid Signaling Pathway cluster_absent BR Absent cluster_present BR Present BRI1_off BRI1 (Inactive) BIN2_on BIN2 (Active) BZR1_off BZR1/BES1 (Phosphorylated/ Inactive) BIN2_on->BZR1_off Phosphorylates Gene_off Gene Expression (Repressed) BZR1_off->Gene_off Represses Cytoplasm_off Cytoplasmic Retention BZR1_off->Cytoplasm_off BR Brassinosteroid (e.g., CS, BL) BRI1_on BRI1/BAK1 Receptor Complex (Active) BR->BRI1_on Binds BIN2_off BIN2 (Inactive) BRI1_on->BIN2_off Inhibits BZR1_on BZR1/BES1 (Dephosphorylated/ Active) BIN2_off->BZR1_on Allows Dephosphorylation Nucleus_on Nucleus BZR1_on->Nucleus_on Translocates to Gene_on Gene Expression (Activated) Nucleus_on->Gene_on Activates

Caption: Brassinosteroid signaling with and without the hormone present.

References

Application Notes and Protocols for Exogenous Typhasterol in Plant Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and application of the brassinosteroid Typhasterol (TY) to plant models for research and developmental studies. The information compiled is based on established methodologies for brassinosteroids, with specific details for this compound where available.

Introduction to this compound

This compound is a naturally occurring brassinosteroid, a class of polyhydroxylated steroidal phytohormones that regulate a wide array of physiological processes in plants.[1] It is a key intermediate in the biosynthesis of brassinolide, the most biologically active brassinosteroid.[2] Exogenous application of brassinosteroids, including this compound, has been shown to influence plant growth and development, including cell elongation, division, and responses to various stresses.[1] Understanding the specific effects of this compound can provide valuable insights into the brassinosteroid signaling pathway and its potential for agricultural and therapeutic applications.

Preparation of this compound Stock and Working Solutions

Proper preparation of this compound solutions is critical for obtaining reproducible results. Brassinosteroids are typically soluble in organic solvents but have limited solubility in water.

Materials:

  • This compound (crystalline powder)

  • Dimethyl sulfoxide (B87167) (DMSO) or 100% Ethanol (B145695)

  • Sterile deionized or distilled water

  • Sterile containers (e.g., amber glass vials or microcentrifuge tubes)

  • Micropipettes and sterile tips

Protocol for 1 mM Stock Solution:

  • Calculate the amount of this compound powder needed. The molecular weight of this compound is 448.68 g/mol . To prepare a 1 mM stock solution, dissolve 0.449 mg of this compound in 1 mL of solvent.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or 100% ethanol to the tube.

  • Vortex the solution until the this compound is completely dissolved.

  • Store the stock solution at -20°C in a light-protected container. Stock solutions in DMSO or ethanol are generally stable for several months.

Protocol for Working Solutions:

  • Thaw the stock solution on ice.

  • Dilute the stock solution with sterile deionized or distilled water to the desired final concentration. For example, to prepare a 1 µM working solution, add 1 µL of the 1 mM stock solution to 999 µL of sterile water.

  • It is recommended to prepare fresh working solutions for each experiment to ensure potency. The final concentration of the organic solvent in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced effects on the plants. A mock control solution containing the same concentration of the solvent should always be included in experiments.

Experimental Protocols for Applying Exogenous this compound

The method of application will depend on the plant model and the specific research question. Below are detailed protocols for common applications.

Root Growth Assay in Arabidopsis thaliana

This protocol is adapted from general brassinosteroid root growth inhibition assays. High concentrations of brassinosteroids typically inhibit root growth, providing a quantifiable measure of bioactivity.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium with vitamins

  • Sucrose

  • Phytagel or Agar (B569324)

  • Petri dishes (square or round)

  • This compound working solutions (e.g., 0.01, 0.1, 1, 10, 100 nM)

  • Mock control solution (containing the same concentration of solvent as the highest this compound concentration)

  • Stereomicroscope

  • Ruler or imaging system with measurement software

Protocol:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds using your standard laboratory protocol (e.g., 70% ethanol for 1 minute followed by 50% bleach with a drop of Triton X-100 for 5-10 minutes, and then rinse 3-5 times with sterile water).

    • Resuspend the sterilized seeds in sterile 0.1% agar.

    • Prepare MS agar plates (e.g., 0.5X MS, 1% sucrose, 0.8% agar, pH 5.7) supplemented with the desired concentrations of this compound or the mock control. Add the this compound or mock solution to the molten agar after it has cooled to around 50-60°C.

    • Pipette the seeds onto the surface of the agar plates in a straight line.

  • Seedling Growth:

    • Seal the plates and stratify the seeds at 4°C for 2-4 days in the dark to ensure uniform germination.

    • Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface. A common growth condition is 22°C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection and Analysis:

    • After 5-7 days of growth, remove the plates and photograph them or scan them using a flatbed scanner.

    • Measure the primary root length of at least 10-15 seedlings per treatment using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each treatment.

    • Plot the average root length as a function of this compound concentration to generate a dose-response curve.

Hypocotyl Elongation Assay in Arabidopsis thaliana

Brassinosteroids are known to promote hypocotyl elongation, particularly in dark-grown seedlings.

Materials:

  • Arabidopsis thaliana seeds

  • MS medium as described in Protocol 3.1

  • Petri dishes

  • This compound working solutions (e.g., 0.1, 1, 10, 100 nM)

  • Mock control solution

  • Imaging system with measurement software

Protocol:

  • Seed Plating and Germination:

    • Prepare MS agar plates containing different concentrations of this compound or a mock control as described in Protocol 3.1.

    • Sow sterilized seeds on the plates.

    • Expose the plates to light for 4-6 hours to induce germination.

  • Dark Growth:

    • Wrap the plates in aluminum foil to ensure complete darkness.

    • Place the plates in a growth chamber at a constant temperature (e.g., 22°C) for 3-5 days.

  • Data Collection and Analysis:

    • After the incubation period, carefully open the plates and photograph the etiolated seedlings.

    • Measure the length of the hypocotyls of at least 15-20 seedlings per treatment.

    • Calculate the average hypocotyl length and standard deviation for each treatment.

    • Generate a dose-response curve by plotting the average hypocotyl length against the this compound concentration.

Internode Elongation Assay in Dwarf Pea (Pisum sativum)

This protocol is based on the rescue of the dwarf phenotype of the brassinosteroid-deficient lkb mutant of pea.[3]

Materials:

  • Dwarf pea seeds (e.g., lkb mutant) and wild-type pea seeds

  • Potting mix and pots

  • This compound working solutions (e.g., 1 µg per plant) in 50% ethanol

  • Micropipette or syringe

  • Ruler or calipers

Protocol:

  • Plant Growth:

    • Sow pea seeds in pots containing a suitable potting mix and grow them in a controlled environment (e.g., greenhouse or growth chamber).

  • This compound Application:

    • At the 8-day-old seedling stage, apply 1 µg of this compound in a small volume (e.g., 1-5 µL) of 50% ethanol directly to the fourth internode of the lkb mutant and wild-type plants.[3]

    • Treat control plants with the same volume of 50% ethanol.

  • Data Collection and Analysis:

    • Allow the plants to grow for an additional period (e.g., 7-10 days).

    • Measure the length of the fourth and fifth internodes.

    • Compare the internode elongation in this compound-treated and mock-treated lkb mutants and wild-type plants. A significant increase in internode length in the treated mutants would indicate a rescue of the dwarf phenotype.

Quantitative Data Summary

The following table summarizes expected outcomes based on published data for brassinosteroids. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific experimental system.

Plant ModelAssayThis compound ConcentrationExpected EffectReference
Arabidopsis thalianaRoot Growth10 - 100 nMInhibition of primary root elongationGeneral BR effect
Arabidopsis thalianaHypocotyl Elongation (dark)1 - 100 nMPromotion of hypocotyl elongationGeneral BR effect
Pisum sativum (lkb mutant)Internode Elongation1 µ g/plant Increased elongation of the fourth and fifth internodes[3]

Brassinosteroid Signaling Pathway

The canonical brassinosteroid signaling pathway is initiated at the cell surface and culminates in the regulation of gene expression in the nucleus. This compound, as a brassinosteroid, is expected to activate this pathway.

Brassinosteroid_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR This compound (BR) BRI1 BRI1 BR->BRI1 Binding BAK1 BAK1 BRI1->BAK1 BKI1 BKI1 BRI1->BKI1 Dissociation BSK BSKs BAK1->BSK Phosphorylation BSU1 BSU1 BSK->BSU1 Activation BIN2 BIN2 BSU1->BIN2 Dephosphorylation (Inactivation) BZR1/BES1_P BZR1/BES1-P (Inactive) BIN2->BZR1/BES1_P Phosphorylation (Inactivation) BZR1/BES1 BZR1/BES1 (Active) BZR1/BES1_P->BZR1/BES1 Dephosphorylation BZR1/BES1_N BZR1/BES1 BZR1/BES1->BZR1/BES1_N Nuclear Import PP2A PP2A PP2A->BZR1/BES1_P Dephosphorylation DNA Target Genes BZR1/BES1_N->DNA Binds to Promoters Response Growth & Development DNA->Response Gene Expression

Caption: Brassinosteroid signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for conducting experiments with exogenous this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Collection & Analysis A Prepare this compound Stock Solution (e.g., 1 mM in DMSO) B Prepare Working Solutions (Dilute stock in sterile water) A->B F Apply this compound and Mock Solutions to Plants B->F C Prepare Mock Control (Solvent only) C->F D Select Plant Model (e.g., Arabidopsis, Rice, Pea) E Choose Application Method (e.g., Agar plate, Foliar spray, Direct application) D->E E->F G Grow Plants under Controlled Conditions F->G H Measure Phenotypic Parameters (e.g., Root length, Hypocotyl length, Internode length) G->H I Perform Molecular Analysis (e.g., Gene expression) G->I J Statistical Analysis H->J I->J K Generate Dose-Response Curves and Draw Conclusions J->K

Caption: General experimental workflow.

References

Application Notes and Protocols for Typhasterol Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Typhasterol is a naturally occurring brassinosteroid, a class of plant steroidal hormones that play a crucial role in plant growth and development.[1][2] Accurate and sensitive detection of this compound is essential for understanding its physiological functions and for agricultural and biotechnological applications. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a sensitive, specific, and high-throughput method for the quantification of small molecules like this compound.[1][3]

This document provides detailed application notes and protocols for the development of a competitive immunoassay for the detection of this compound. Since this compound is a small molecule (hapten), it is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit an antibody response.[4][5] The developed polyclonal antibodies can then be utilized in a competitive ELISA format for the quantification of this compound in various samples.

Principle of the Assay

The immunoassay for this compound is based on the principle of a competitive enzyme-linked immunosorbent assay (cELISA). In this format, free this compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-Typhasterol antibody binding sites that are coated on a microplate. The amount of enzyme-labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is generated by the addition of a substrate that is converted by the enzyme into a colored product. The intensity of the color is then measured spectrophotometrically.

I. Hapten-Carrier Conjugate Synthesis

To produce antibodies against the small molecule this compound, it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[6][7] this compound possesses hydroxyl (-OH) and a ketone (C=O) functional groups that can be utilized for conjugation.[8] A common strategy for conjugating steroids with a ketone group is to first derivatize it to a carboxymethyloxime, which introduces a carboxyl group for subsequent coupling to the primary amines of the carrier protein using carbodiimide (B86325) chemistry.[1][9]

Protocol: Synthesis of this compound-Carboxymethyloxime (this compound-CMO)
  • Dissolve this compound: Dissolve 10 mg of this compound in 1 mL of pyridine.

  • Add Carboxymethoxylamine Hemihydrochloride: Add a 5-fold molar excess of carboxymethoxylamine hemihydrochloride to the this compound solution.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Quench Reaction: Add 5 mL of 1 M HCl to the reaction mixture.

  • Extraction: Extract the this compound-CMO with ethyl acetate (B1210297) (3 x 5 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting this compound-CMO by silica (B1680970) gel column chromatography.

Protocol: Conjugation of this compound-CMO to Carrier Protein (BSA)
  • Dissolve this compound-CMO: Dissolve 5 mg of this compound-CMO in 0.5 mL of dimethylformamide (DMF).

  • Activate Carboxyl Group: Add a 1.5-fold molar excess of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to the this compound-CMO solution. Stir at room temperature for 4 hours to activate the carboxyl group.

  • Prepare BSA Solution: Dissolve 10 mg of BSA in 2 mL of 0.1 M phosphate-buffered saline (PBS), pH 7.4.

  • Conjugation Reaction: Add the activated this compound-CMO solution dropwise to the BSA solution with gentle stirring.

  • Incubation: Incubate the reaction mixture overnight at 4°C with gentle stirring.

  • Dialysis: Dialyze the conjugate against PBS (pH 7.4) for 48 hours with several buffer changes to remove unconjugated hapten and cross-linking reagents.

  • Characterization and Storage: Determine the protein concentration and the hapten-to-carrier protein molar ratio. Store the conjugate at -20°C.

II. Polyclonal Antibody Production

Polyclonal antibodies are produced by immunizing an animal with the this compound-carrier protein conjugate. The animal's immune system recognizes the conjugate as a foreign substance and produces a heterogeneous mixture of antibodies that can bind to different epitopes of the this compound molecule.

Protocol: Immunization and Antibody Production
  • Animal Selection: Select healthy New Zealand white rabbits for immunization.

  • Pre-immune Serum Collection: Collect blood from the ear vein of each rabbit before the first immunization to obtain pre-immune serum, which will serve as a negative control.

  • Immunogen Preparation: Emulsify the this compound-BSA conjugate with an equal volume of Freund's Complete Adjuvant (FCA) for the primary immunization. For subsequent booster immunizations, use Freund's Incomplete Adjuvant (FIA).

  • Primary Immunization: Inject each rabbit subcutaneously at multiple sites with the prepared immunogen (e.g., 500 µg of conjugate per rabbit).

  • Booster Immunizations: Administer booster injections with the same amount of immunogen in FIA every 3-4 weeks.

  • Titer Monitoring: Collect small blood samples 7-10 days after each booster injection to monitor the antibody titer using an indirect ELISA.

  • Antiserum Collection: Once a high antibody titer is achieved (typically after 3-4 booster injections), collect a larger volume of blood and separate the antiserum.

  • Antibody Purification (Optional): For higher specificity, the polyclonal antibodies can be purified from the antiserum using affinity chromatography with a this compound-linked matrix.

III. Competitive ELISA Protocol for this compound Detection

This protocol outlines the steps for a competitive ELISA to quantify this compound in a sample.

Materials and Reagents
  • Anti-Typhasterol polyclonal antibody

  • This compound standard

  • This compound-Horseradish Peroxidase (HRP) conjugate (or a competing antigen and a secondary HRP-conjugated antibody)

  • 96-well microtiter plates

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Protocol Steps
  • Antibody Coating: Dilute the anti-Typhasterol polyclonal antibody in Coating Buffer to an optimal concentration (to be determined by titration). Add 100 µL of the diluted antibody to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Add 50 µL of this compound standard solutions of known concentrations or unknown samples to the appropriate wells.

    • Immediately add 50 µL of the this compound-HRP conjugate (at a pre-determined optimal dilution) to each well.

    • Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the color development.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

IV. Data Analysis and Interpretation

The concentration of this compound in the samples is determined by comparing their absorbance values to a standard curve.

  • Standard Curve Generation: Plot the absorbance values (Y-axis) against the corresponding concentrations of the this compound standards (X-axis). A sigmoidal curve is typically obtained. A four-parameter logistic (4PL) curve fit is commonly used for immunoassay data.

  • Sample Concentration Calculation: Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.

V. Immunoassay Validation

The developed immunoassay should be validated to ensure its performance is reliable and reproducible. Key validation parameters include sensitivity, specificity, precision, accuracy, and robustness.

ParameterDescriptionAcceptance Criteria
Sensitivity (LOD & LLOQ) The lowest concentration of this compound that can be reliably detected (LOD) and quantified (LLOQ).LOD: Signal is 2-3 times the background noise. LLOQ: The lowest standard on the curve with acceptable precision and accuracy (e.g., CV < 20% and accuracy within 80-120%).[10]
Specificity (Cross-reactivity) The ability of the antibody to bind specifically to this compound and not to other structurally related compounds.Cross-reactivity with closely related brassinosteroids should be determined and reported. Ideally, cross-reactivity with non-target molecules should be less than 1%.
Precision (Intra- & Inter-assay) The degree of agreement among a series of measurements from the same homogenous sample.Intra-assay CV ≤ 15%; Inter-assay CV ≤ 20%.
Accuracy (Recovery) The closeness of the measured value to the true value, determined by spike and recovery experiments.Mean recovery should be within 80-120%.
Robustness The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.Consistent results should be obtained with minor variations in incubation times, temperatures, etc.

VI. Visualizations

experimental_workflow cluster_hapten_synthesis Hapten-Carrier Conjugate Synthesis cluster_antibody_production Antibody Production cluster_elisa Competitive ELISA This compound This compound Derivatization This compound-CMO This compound->Derivatization Carboxymethoxylamine Activation Activated Hapten Derivatization->Activation EDC/NHS Conjugation This compound-Carrier Conjugate Activation->Conjugation Carrier Carrier Protein (BSA/KLH) Carrier->Conjugation Immunization Immunize Animal Conjugation->Immunization Adjuvant Titer_Monitoring Monitor Antibody Titer Immunization->Titer_Monitoring Antiserum_Collection Collect Antiserum Titer_Monitoring->Antiserum_Collection Antibody_Purification Purified Polyclonal Antibody Antiserum_Collection->Antibody_Purification Plate_Coating Coat Microplate Antibody_Purification->Plate_Coating Blocking Block Plate Plate_Coating->Blocking Competitive_Binding Competitive Binding Blocking->Competitive_Binding Detection Substrate Addition & Color Development Competitive_Binding->Detection Sample Sample/Standard (Free this compound) Sample->Competitive_Binding Tracer Enzyme-labeled this compound Tracer->Competitive_Binding Read_Signal Measure Absorbance Detection->Read_Signal Inverse Correlation

Caption: Overall experimental workflow for this compound immunoassay development.

competitive_elisa_pathway cluster_high_concentration High this compound Concentration in Sample cluster_low_concentration Low this compound Concentration in Sample Free_Typhasterol_High Free this compound (High) Antibody Antibody Free_Typhasterol_High->Antibody Binds Labeled_Typhasterol_Low_Bind Labeled this compound (Low Binding) Labeled_Typhasterol_Low_Bind->Antibody Outcompeted Low_Signal Low Signal Antibody->Low_Signal Leads to Free_Typhasterol_Low Free this compound (Low) Antibody2 Antibody Free_Typhasterol_Low->Antibody2 Limited Binding Labeled_Typhasterol_High_Bind Labeled this compound (High Binding) Labeled_Typhasterol_High_Bind->Antibody2 Binds High_Signal High Signal Antibody2->High_Signal Leads to

Caption: Principle of the competitive ELISA for this compound detection.

References

Application Note and Protocol: Solid-Phase Extraction for Typhasterol Sample Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Typhasterol is a naturally occurring brassinosteroid, a class of plant hormones with significant physiological effects.[1] Accurate quantification and biological studies of this compound require efficient cleanup methods to isolate it from complex sample matrices such as plant tissues, cell cultures, and pollen.[2][3] Solid-phase extraction (SPE) is a robust and widely used technique for the purification and concentration of sterols and other lipids from intricate biological samples.[4][5] This method offers advantages over classical liquid-liquid extraction by being faster, more selective, using less solvent, and being amenable to automation.[6]

This document provides a detailed protocol for the solid-phase extraction of this compound from biological samples, drawing upon established methods for sterol and brassinosteroid purification.[7][8]

Principle of Solid-Phase Extraction for this compound

Solid-phase extraction separates compounds from a mixture based on their affinity for a solid sorbent and a liquid mobile phase. For relatively non-polar compounds like this compound, both normal-phase and reversed-phase SPE can be effectively employed.[4][9]

  • Normal-Phase SPE: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. Polar interferents are strongly retained on the sorbent, while the less polar this compound is eluted with a solvent of intermediate polarity.

  • Reversed-Phase SPE: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. The non-polar this compound is retained on the sorbent while polar impurities are washed away. A non-polar solvent is then used to elute the target compound.

The choice of method depends on the sample matrix and the primary interferents. For many plant extracts, a silica-based normal-phase SPE is effective for removing pigments and highly polar compounds.[8]

Data Presentation: Performance of SPE for Sterol Cleanup

While specific quantitative data for this compound SPE is limited in the literature, the following table summarizes recovery data for related sterols using various SPE methods. This data provides a benchmark for expected performance.

AnalyteSPE SorbentSample MatrixRecovery Rate (%)Reference
Ergosterol (B1671047)C18Plant Tissue & Soil85 - 98%[9]
β-SitosterolMonolithic ColumnPlant Oil90.96 - 103.56%[5]
Sterols & SecosteroidsNot SpecifiedHuman Plasma85 - 110%[10]

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific sample matrix and analytical goals.

Protocol 1: Normal-Phase SPE using a Silica (B1680970) Cartridge

This protocol is adapted from established methods for the cleanup of sterols from biological extracts.[7][8]

Materials and Reagents:

Methodology:

  • Sample Preparation:

    • Perform a lipid extraction on the biological sample (e.g., using a chloroform:methanol mixture).[8]

    • Dry the organic phase under a gentle stream of nitrogen at 37°C.[7]

    • Reconstitute the dried lipid extract in 1 mL of toluene.[7]

  • SPE Cartridge Conditioning:

    • Place the silica SPE cartridge on a vacuum manifold.

    • Condition the cartridge by passing 2 mL of hexane through it under a gentle vacuum. Do not allow the cartridge to dry out completely.[7]

  • Sample Loading:

    • Apply the reconstituted sample (in toluene) to the conditioned cartridge.[7]

    • Rinse the sample vial with an additional 1 mL of toluene and apply it to the cartridge to ensure a complete transfer.[7]

    • Draw the sample through the sorbent slowly under a gentle vacuum. Collect and discard the eluate.[7]

  • Washing:

    • Wash the cartridge with 1 mL of hexane to remove non-polar interfering compounds.[7]

    • Apply a gentle vacuum to draw the wash solvent through the cartridge. Discard the eluate.[7]

  • Elution:

    • Elute the this compound fraction with 8 mL of 30% isopropanol in hexane.[7]

    • Collect the eluate in a clean glass vial. Draw the solvent through the column slowly to ensure complete elution.[7]

  • Downstream Processing:

    • Dry the collected eluate under a stream of nitrogen with gentle heating (37°C).[7]

    • Reconstitute the purified this compound sample in a suitable solvent (e.g., 5% water in methanol) for subsequent analysis by HPLC-MS or GC-MS.[7]

Protocol 2: Reversed-Phase SPE using a C18 Cartridge

This protocol is based on general principles for reversed-phase extraction of steroids.[11]

Materials and Reagents:

  • C18 SPE cartridges

  • Vacuum manifold

  • Nitrogen evaporator

  • Glass vials

  • Methanol (HPLC grade)

  • Deionized water

  • Sample extract (in a polar solvent)

Methodology:

  • Sample Preparation:

    • Ensure the initial sample extract is in a solvent compatible with reversed-phase SPE (i.e., primarily aqueous or highly polar).

  • SPE Cartridge Conditioning:

    • Place the C18 cartridge on a vacuum manifold.

    • Condition the cartridge by passing one column volume of methanol, followed by two column volumes of deionized water. Do not let the sorbent dry.[11]

  • Sample Loading:

    • Load the aqueous sample extract onto the conditioned cartridge.

    • Draw the sample through the sorbent slowly under a gentle vacuum.

  • Washing:

    • Wash the cartridge with two column volumes of deionized water to remove polar impurities.[11]

    • A subsequent wash with a low percentage of organic solvent (e.g., 10% methanol in water) can be used to remove slightly less polar interferences.

  • Elution:

    • Elute the this compound with one to two column volumes of 90% methanol.[11]

    • Collect the eluate in a clean glass vial.

  • Downstream Processing:

    • Dry the eluate under nitrogen.

    • Reconstitute in a suitable solvent for analysis.

Mandatory Visualizations

Experimental Workflow for this compound Cleanup using SPE

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Silica) cluster_analysis Analysis cluster_waste Waste Fractions start Biological Sample (e.g., Plant Tissue) extraction Liquid-Liquid Extraction (e.g., Chloroform:Methanol) start->extraction drydown1 Dry Extract under N2 extraction->drydown1 reconstitute Reconstitute in Toluene drydown1->reconstitute condition 1. Condition Cartridge (Hexane) reconstitute->condition load 2. Load Sample condition->load wash 3. Wash (Hexane) load->wash waste_load Discarded Eluate (from Loading) load->waste_load elute 4. Elute (30% Isopropanol in Hexane) wash->elute waste_wash Discarded Eluate (from Washing) wash->waste_wash drydown2 Dry Eluate under N2 elute->drydown2 reconstitute2 Reconstitute for Analysis drydown2->reconstitute2 analysis LC-MS or GC-MS Analysis reconstitute2->analysis

Caption: Workflow for this compound sample cleanup using normal-phase SPE.

References

Application Note: Enhanced GC-MS Sensitivity of Typhasterol through Silylation Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Typhasterol, a naturally occurring brassinosteroid, plays a crucial role in plant growth and development. Its analysis is pivotal in agricultural research and the development of plant-based pharmaceuticals. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of sterols like this compound. However, the inherent polarity and low volatility of this compound, due to its multiple hydroxyl groups, lead to poor chromatographic performance and low sensitivity in GC-MS analysis.

Principle of Derivatization

Silylation of this compound with MSTFA results in the formation of trimethylsilyl (B98337) (TMS) ethers. This process effectively masks the polar hydroxyl groups, thereby increasing the volatility and thermal stability of the molecule.[3] The resulting TMS-derivatized this compound is more amenable to GC separation, leading to improved peak shape, reduced tailing, and a significant enhancement in signal intensity and, consequently, lower detection limits.[4][5]

Data Presentation

The following table summarizes the expected improvements in GC-MS analysis of this compound upon derivatization. While specific quantitative data for this compound is limited in published literature, this representative data illustrates the anticipated enhancement in analytical sensitivity.

Analyte FormLimit of Detection (LOD) (pg on column)Signal-to-Noise (S/N) Ratio at 1 ng/µLChromatographic Peak Shape
Underivatized this compound > 1000< 10Broad, Tailing
TMS-Derivatized this compound < 10> 500Sharp, Symmetrical

Note: The values presented are representative and intended to illustrate the expected enhancement. Actual values may vary depending on the instrument and experimental conditions.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270) (anhydrous)

  • Hexane (B92381) (GC grade)

  • Nitrogen gas (high purity)

  • 2 mL glass vials with PTFE-lined screw caps

  • Heating block or oven

  • Vortex mixer

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Protocol for Silylation of this compound
  • Sample Preparation:

    • Accurately weigh a known amount of this compound standard and dissolve it in a suitable volatile solvent like hexane to prepare a stock solution.

    • For sample extracts, ensure the extract is completely dry before proceeding with derivatization to prevent hydrolysis of the silylating reagent.

  • Derivatization Reaction:

    • Pipette an aliquot of the this compound solution (or the dried sample extract) into a 2 mL glass vial.

    • Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas.

    • Add 50 µL of anhydrous pyridine to the dried sample.

    • Add 100 µL of MSTFA to the vial.

    • Securely cap the vial and vortex briefly to ensure complete dissolution and mixing.

  • Reaction Incubation:

    • Place the vial in a heating block or oven set to 70°C.

    • Incubate for 60 minutes to ensure complete derivatization of all hydroxyl groups.

  • Sample Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • The sample is now ready for direct injection into the GC-MS system. Alternatively, the sample can be diluted with hexane to an appropriate concentration before analysis.

GC-MS Parameters
  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 2 minutes

    • Ramp: 20°C/min to 300°C

    • Hold: 10 minutes at 300°C

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-800

Note: These parameters are a starting point and may require optimization based on the specific GC-MS instrument and column used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis GC-MS Analysis start Start with this compound Standard or Dried Extract add_pyridine Add Anhydrous Pyridine start->add_pyridine add_mstfa Add MSTFA Reagent add_pyridine->add_mstfa vortex Vortex to Mix add_mstfa->vortex heat Incubate at 70°C for 60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject analyze Data Acquisition and Analysis inject->analyze

Caption: Experimental workflow for this compound derivatization.

derivatization_reaction typhasterol_OH R-OH (this compound Hydroxyl Group) reaction + typhasterol_OH->reaction mstfa MSTFA (CF3CON(CH3)Si(CH3)3) mstfa->reaction typhasterol_OTMS R-O-Si(CH3)3 (TMS-Typhasterol) byproduct CF3CONH(CH3) (N-methyltrifluoroacetamide) products_plus + reaction->products_plus 70°C Pyridine products_plus->typhasterol_OTMS products_plus->byproduct

Caption: Silylation reaction of a hydroxyl group.

Conclusion

The derivatization of this compound with MSTFA prior to GC-MS analysis is a crucial step for achieving high sensitivity and reliable quantification. The silylation protocol detailed in this application note effectively increases the volatility and thermal stability of this compound, leading to improved chromatographic performance and significantly enhanced detection. This method is recommended for researchers and scientists working on the analysis of brassinosteroids in various matrices.

References

Application Notes and Protocols for the Analysis of Typhasterol Conjugates in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Typhasterol, a bioactive brassinosteroid, plays a crucial role in plant growth and development. In plant tissues, this compound can exist in its free form or as conjugates, typically with glucose or fatty acids.[1][2] These conjugated forms are often considered storage or inactive forms that can be hydrolyzed to release the active aglycone.[1] The analysis of this compound conjugates is essential for understanding the metabolism, transport, and homeostasis of brassinosteroids in plants. This document provides detailed application notes and protocols for the extraction, purification, and analysis of this compound conjugates from plant extracts.

I. Extraction and Purification of this compound Conjugates

The extraction and purification of this compound conjugates from complex plant matrices require a multi-step approach to remove interfering substances and enrich the target analytes.[3][4][5]

Experimental Protocol: Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol is adapted from methods developed for the extraction of brassinosteroids and other phytosterol conjugates.[6][7]

1. Materials and Reagents:

  • Plant tissue (fresh or lyophilized)

  • Liquid nitrogen

  • Mortar and pestle or homogenizer

  • 80% Methanol (B129727) (MeOH)

  • Acetonitrile (ACN)

  • Dichloromethane (CH₂Cl₂)

  • n-Hexane

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, silica)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Centrifuge

2. Extraction Procedure:

  • Freeze approximately 1-5 g of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. For lyophilized tissue, directly proceed to homogenization.

  • Homogenize the powdered tissue in 80% methanol (10 mL/g of tissue) using a homogenizer.

  • Shake the mixture for 1-2 hours at 4°C in the dark.

  • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction of the pellet twice more with 80% methanol.

  • Pool the supernatants and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C.

3. n-Hexane Defatting:

  • Resuspend the concentrated aqueous extract in water.

  • Partition the aqueous extract against an equal volume of n-hexane three times to remove lipids and other nonpolar compounds.

  • Discard the n-hexane layer and retain the aqueous layer.

4. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

  • Load the aqueous extract onto the conditioned C18 cartridge.

  • Wash the cartridge with 5 mL of water to remove highly polar impurities.

  • Elute the this compound conjugates with 10 mL of 80% methanol.

  • Collect the eluate and evaporate to dryness under a stream of nitrogen gas.

  • The dried residue can be reconstituted in a suitable solvent for further analysis.

II. Analysis of Intact this compound Conjugates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the direct analysis and quantification of intact this compound conjugates.[8][9][10]

Experimental Protocol: LC-MS/MS Analysis

1. Instrumentation and Conditions:

  • LC System: UHPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 10-15 minutes to elute the compounds.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI) in positive mode

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for each this compound conjugate should be determined using authentic standards.

2. Data Presentation: Quantitative Analysis of this compound Conjugates

The following table provides an example of how to present quantitative data for this compound conjugates in different plant tissues. The values are hypothetical and should be replaced with experimental data.

Plant TissueThis compound-glucoside (ng/g FW)This compound-myristate (ng/g FW)
Arabidopsis thaliana leaves15.2 ± 2.15.8 ± 0.9
Oryza sativa shoots8.9 ± 1.53.1 ± 0.5
Brassica napus pollen45.7 ± 5.312.4 ± 1.8

III. Analysis of this compound Aglycone after Hydrolysis

For the determination of total this compound content (free and conjugated), an enzymatic or chemical hydrolysis step is required to cleave the conjugate bonds and release the this compound aglycone prior to analysis.[2][11][12][13]

Experimental Protocol: Enzymatic Hydrolysis

1. Materials and Reagents:

  • Purified extract containing this compound conjugates

  • β-Glucuronidase from Helix pomatia[11]

  • Sodium acetate (B1210297) buffer (pH 5.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

2. Hydrolysis Procedure:

  • Dissolve the dried extract from the SPE cleanup in 1 mL of sodium acetate buffer (0.1 M, pH 5.0).

  • Add 1000 units of β-glucuronidase.

  • Incubate the mixture at 37°C for 16-24 hours with gentle shaking.

  • After incubation, stop the reaction by adding 1 mL of ethyl acetate.

  • Partition the mixture with ethyl acetate three times.

  • Pool the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • The residue containing the free this compound can be derivatized for GC-MS analysis or directly analyzed by LC-MS/MS.

IV. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of isolated this compound conjugates.[14][15][16][17]

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve a purified and sufficient amount (typically >1 mg) of the this compound conjugate in a deuterated solvent (e.g., CDCl₃, MeOD).

  • Transfer the solution to an NMR tube.

2. NMR Experiments:

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the basic structural features.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for connecting different structural fragments (e.g., the this compound core to the conjugating moiety).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximities of protons.

V. Signaling Pathway and Workflow Diagrams

Brassinosteroid Signaling Pathway

Brassinosteroids, including this compound, are perceived at the cell surface by the receptor kinase BRI1.[18][19][20] this compound conjugates are generally considered to be inactive forms that can be hydrolyzed to release the active hormone, which can then enter the signaling cascade.

Brassinosteroid_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BRI1 BRI1 (Receptor Kinase) This compound->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Activates BSK1 BSK1 BAK1->BSK1 Phosphorylates BSU1 BSU1 (Phosphatase) BSK1->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Inhibits BZR1_P BZR1/BES1-P (Phosphorylated) BSU1->BZR1_P Dephosphorylates BIN2->BZR1_P Phosphorylates (Inactivates) BZR1 BZR1/BES1 (Active) BZR1_P->BZR1 Gene_Expression Gene Expression (Growth, Development) BZR1->Gene_Expression Regulates Typhasterol_Conjugate This compound Conjugate (Storage/Inactive) Hydrolysis Hydrolysis Typhasterol_Conjugate->Hydrolysis Hydrolysis->this compound

Caption: Brassinosteroid signaling pathway.

Experimental Workflow for this compound Conjugate Analysis

The following diagram illustrates the overall workflow for the analysis of this compound conjugates from plant extracts.

Workflow cluster_analysis Analytical Methods Plant_Material Plant Material Extraction Extraction (80% Methanol) Plant_Material->Extraction Defatting Defatting (n-Hexane) Extraction->Defatting SPE_Cleanup SPE Cleanup (C18) Defatting->SPE_Cleanup Purified_Extract Purified Extract SPE_Cleanup->Purified_Extract LC_MSMS_Intact LC-MS/MS (Intact Conjugates) Purified_Extract->LC_MSMS_Intact Hydrolysis Enzymatic Hydrolysis Purified_Extract->Hydrolysis NMR NMR Spectroscopy (Structural Elucidation) Purified_Extract->NMR For purified isolates LC_MSMS_Aglycone LC-MS/MS or GC-MS (Aglycone) Hydrolysis->LC_MSMS_Aglycone

References

Application Notes and Protocols: Use of Typhasterol in Protoplast Elongation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Typhasterol is a naturally occurring brassinosteroid (BR), a class of polyhydroxylated steroidal phytohormones that play a crucial role in plant growth and development. Brassinosteroids are involved in a wide array of physiological processes, including cell elongation, cell division, photomorphogenesis, and stress responses. The ability of brassinosteroids to promote cell elongation makes them a subject of interest in agricultural and drug development research, with potential applications in enhancing crop yield and identifying novel growth-promoting compounds.

Protoplasts, plant cells devoid of their cell walls, provide an excellent single-cell system to study the direct effects of bioactive compounds on cell expansion. The protoplast elongation assay is a sensitive and quantitative method to assess the activity of substances that influence cell growth. This application note provides a detailed protocol for utilizing this compound in protoplast elongation assays, along with an overview of the underlying signaling pathway.

Mechanism of Action: The Brassinosteroid Signaling Pathway

This compound, like other brassinosteroids, initiates a signal transduction cascade by binding to a cell-surface receptor complex. This binding event triggers a series of phosphorylation and dephosphorylation events that ultimately lead to changes in gene expression, promoting cell wall loosening and synthesis of materials required for cell expansion.

The key components of the brassinosteroid signaling pathway include the receptor kinase BRI1 (BRASSINOSTEROID INSENSITIVE 1) and its co-receptor BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1). In the absence of a brassinosteroid like this compound, a negative regulator, BIN2 (BRASSINOSTEROID INSENSITIVE 2), phosphorylates and inactivates the transcription factors BZR1 (BRASSINAZOLE-RESISTANT 1) and BES1 (BRI1-EMS-SUPPRESSOR 1). Upon this compound binding to the BRI1-BAK1 complex, BIN2 is inactivated. This allows BZR1 and BES1 to be dephosphorylated and translocate to the nucleus, where they regulate the expression of genes involved in cell elongation.[1][2][3]

Signaling Pathway Diagram

Brassinosteroid_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BRI1 BRI1 This compound->BRI1 Binds BAK1 BAK1 BRI1->BAK1 BIN2_active BIN2 (Active) BAK1->BIN2_active Inactivates BZR1_P BZR1-P (Inactive) BIN2_active->BZR1_P Phosphorylates BIN2_inactive BIN2 (Inactive) BZR1 BZR1 (Active) BZR1_P->BZR1 Dephosphorylates BZR1_nucleus BZR1 BZR1->BZR1_nucleus Translocates DNA DNA BZR1_nucleus->DNA Binds Gene_Expression Gene Expression (Cell Elongation) DNA->Gene_Expression Regulates

Caption: Brassinosteroid signaling pathway initiated by this compound.

Quantitative Data Presentation

The following table summarizes representative data on the effect of different concentrations of this compound on protoplast elongation. This data is illustrative and based on typical dose-response relationships observed for brassinosteroids in cell elongation assays. Actual results may vary depending on the plant species, tissue source, and experimental conditions.

This compound Concentration (nM)Mean Protoplast Diameter (µm) ± SDPercent Increase in Diameter (%)
0 (Control)40.2 ± 1.50.0
0.142.5 ± 1.85.7
148.1 ± 2.119.7
1055.3 ± 2.537.6
10058.9 ± 2.346.5
100050.7 ± 2.026.1

Note: SD = Standard Deviation. The percentage increase is calculated relative to the control.

Experimental Protocols

Experimental Workflow Diagram

Protoplast_Elongation_Assay_Workflow Start Start: Plant Material (e.g., Arabidopsis leaves) Protoplast_Isolation 1. Protoplast Isolation (Enzymatic Digestion) Start->Protoplast_Isolation Purification 2. Protoplast Purification (Washing and Centrifugation) Protoplast_Isolation->Purification Viability_Check 3. Viability Assessment (e.g., FDA Staining) Purification->Viability_Check Treatment 4. This compound Treatment (Incubation with various concentrations) Viability_Check->Treatment Incubation 5. Incubation (Controlled environment) Treatment->Incubation Imaging 6. Microscopy Imaging (Capture images of protoplasts) Incubation->Imaging Analysis 7. Image Analysis (Measure protoplast diameter/area) Imaging->Analysis Data_Analysis 8. Data Analysis & Reporting Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for this compound Protoplast Elongation Assay.

Protocol 1: Protoplast Isolation from Arabidopsis thaliana Leaves

Materials:

  • 4-week-old Arabidopsis thaliana (Col-0) plants

  • Enzyme solution:

    • 1.5% (w/v) Cellulase R-10

    • 0.4% (w/v) Macerozyme R-10

    • 0.4 M Mannitol

    • 20 mM MES (pH 5.7)

    • 20 mM KCl

    • 10 mM CaCl₂

  • W5 solution:

    • 154 mM NaCl

    • 125 mM CaCl₂

    • 5 mM KCl

    • 2 mM MES (pH 5.7)

  • MMg solution:

    • 0.4 M Mannitol

    • 15 mM MgCl₂

    • 4 mM MES (pH 5.7)

  • Petri dishes, forceps, scalpels

  • Nylon mesh (75 µm)

  • Centrifuge tubes

Procedure:

  • Select healthy, fully expanded leaves from 4-week-old Arabidopsis plants.

  • Using a sterile scalpel, gently slice the leaves into thin strips (0.5-1 mm).

  • Immediately transfer the leaf strips into a petri dish containing 10 mL of the enzyme solution.

  • Vacuum infiltrate the leaf strips for 30 minutes to ensure the enzyme solution penetrates the tissue.

  • Incubate the dish in the dark for 3-4 hours at room temperature with gentle shaking (40-50 rpm).

  • After digestion, gently swirl the dish to release the protoplasts.

  • Filter the protoplast suspension through a 75 µm nylon mesh into a clean centrifuge tube to remove undigested tissue.

  • Centrifuge the protoplast suspension at 100 x g for 3 minutes.

  • Carefully remove the supernatant and gently resuspend the protoplast pellet in 10 mL of W5 solution.

  • Repeat the centrifugation and washing step with W5 solution twice more.

  • After the final wash, resuspend the protoplast pellet in MMg solution.

Protocol 2: Protoplast Viability Assay

Materials:

  • Protoplast suspension

  • Fluorescein diacetate (FDA) stock solution (1 mg/mL in acetone)

  • Microscope slide and coverslip

  • Fluorescence microscope with appropriate filters

Procedure:

  • To 100 µL of the protoplast suspension, add 1 µL of FDA stock solution.

  • Incubate for 5-10 minutes at room temperature in the dark.

  • Place a drop of the stained protoplast suspension on a microscope slide and cover with a coverslip.

  • Observe the protoplasts under a fluorescence microscope. Viable protoplasts will exhibit bright green fluorescence, while non-viable protoplasts will not fluoresce or will show red autofluorescence from chlorophyll.

  • Count the number of viable and non-viable protoplasts in several fields of view to determine the percentage of viability. A viability of >80% is recommended for elongation assays.

Protocol 3: this compound Protoplast Elongation Assay

Materials:

  • Viable protoplast suspension (in MMg solution)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • MMg solution

  • Multi-well culture plates (e.g., 24-well plate)

  • Microscope with a calibrated eyepiece or imaging software

Procedure:

  • Adjust the concentration of the protoplast suspension to approximately 2 x 10⁵ protoplasts/mL with MMg solution.

  • Prepare serial dilutions of this compound in MMg solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Include a control with the same concentration of DMSO as the highest this compound concentration.

  • Add 500 µL of the protoplast suspension to each well of the multi-well plate.

  • Add 5 µL of the respective this compound dilutions or control solution to each well and gently mix.

  • Incubate the plate in the dark at 25°C for 18-24 hours.

  • After incubation, gently transfer a sample from each well to a microscope slide.

  • Capture images of the protoplasts using a microscope equipped with a camera.

  • Measure the diameter or area of at least 100 protoplasts per treatment using image analysis software (e.g., ImageJ).

  • Calculate the average protoplast size for each treatment and determine the percentage increase in size relative to the control.

Conclusion

The protoplast elongation assay is a valuable tool for investigating the effects of growth-promoting substances like this compound at the cellular level. By following the detailed protocols provided in this application note, researchers can obtain reliable and quantitative data on the bioactivity of this compound and other compounds. This information is critical for advancing our understanding of plant growth regulation and for the development of new agrochemicals and pharmaceuticals.

References

Troubleshooting & Optimization

Optimizing Typhasterol extraction yield from complex plant matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Typhasterol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this potent brassinosteroid from complex plant matrices. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to extract? A1: this compound is a naturally occurring brassinosteroid, a class of polyhydroxysteroids that act as plant hormones.[1][2][3] Its extraction is challenging due to its very low concentration in plant tissues, typically in the range of 0.01–0.1 µg/kg of fresh weight.[4] Furthermore, plant matrices are complex, containing numerous other compounds like lipids, pigments, and phenolics that can interfere with extraction and purification.[5][6]

Q2: Why is saponification a necessary step for total this compound quantification? A2: In plant tissues, brassinosteroids like this compound can exist in free form or as conjugates (e.g., esters or glycosides). Saponification is an alkaline hydrolysis process that cleaves these ester and glycoside bonds, releasing the this compound into its free, measurable form.[7][8][9] This step is crucial for accurately determining the total this compound content in a sample.

Q3: What are the most effective methods for analyzing and quantifying this compound? A3: Gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive and widely used method for the analysis of brassinosteroids.[7][10] Due to the low volatility of this compound, a derivatization step (e.g., silylation) is required before GC analysis to make the compound suitable for gas-phase separation.[11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique that can detect this compound without derivatization, offering high sensitivity and selectivity.[10][12]

Q4: How should I properly store plant material and extracts to prevent this compound degradation? A4: this compound, like other phytosterols, can be susceptible to degradation from heat, light, and oxygen.[10][11] Plant samples should be stored at low temperatures (-20°C or below) and protected from light.[7] Extracts should be handled under an inert atmosphere (e.g., nitrogen) whenever possible and stored in the dark at -20°C for long-term stability.[2][7]

Troubleshooting Guide

This guide addresses common problems encountered during this compound extraction and purification.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No this compound Yield Inefficient Extraction: The chosen solvent or method may not be optimal for penetrating the plant matrix and solubilizing this compound.[7]- Optimize Solvent: Use a non-polar solvent like n-hexane or a combination of polar and non-polar solvents.[7][8] - Enhance Method: Employ advanced techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) to improve efficiency.[13][14] - Increase Extractions: Perform multiple extraction cycles (at least 3) and pool the solvent fractions to ensure complete recovery.[7]
Incomplete Saponification: Ester or glycoside bonds are not fully cleaved, leaving this compound in its conjugated form.- Ensure Sufficient Reaction Time: Carry out saponification for at least 1 hour at 80-90°C.[7] - Use Adequate Base: Use a sufficient concentration of ethanolic potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). - Consider Acid Pre-treatment: For highly complex matrices like seeds, a preliminary acid hydrolysis step can help break down carbohydrates before saponification.[7][15]
Compound Degradation: this compound is sensitive to high temperatures, light, and oxygen, which can lead to oxidation.[10][11]- Use Inert Atmosphere: Handle samples and extracts under nitrogen or argon gas.[7] - Protect from Light: Use amber glassware or cover equipment with aluminum foil. - Control Temperature: Avoid prolonged exposure to high temperatures. Consider non-thermal methods like maceration or UAE.[16]
Poor Chromatographic Results (GC-MS) Peak Tailing: The hydroxyl groups of underivatized this compound can interact with active sites in the GC system.[7]- Ensure Complete Derivatization: Optimize the derivatization reaction (e.g., silylation) to ensure all hydroxyl groups are capped.[11] - System Maintenance: Use a deactivated injector liner and condition the GC column as per the manufacturer's instructions.[7]
Co-elution with Contaminants: Other sterols or matrix components have similar retention times, interfering with quantification.- Improve Separation: Use a high-resolution capillary column designed for sterol analysis. - Optimize Temperature Program: Employ a slow temperature ramp rate in your GC oven program to enhance separation.[7] - Purify Extract: Add a purification step like Solid-Phase Extraction (SPE) or Thin-Layer Chromatography (TLC) before analysis.[11][17]
Inconsistent Results Between Samples Variability in Plant Material: The concentration of bioactive compounds can differ based on genetics, harvest time, and environmental conditions.[6][18]- Standardize Collection: Harvest plant material at the same developmental stage and time of day. - Proper Homogenization: Ensure the entire plant sample is thoroughly ground and mixed to create a homogenous powder before taking subsamples for extraction.
Poor Injection Reproducibility (Manual GC): Manual injections can be a significant source of variability in peak area.[7]- Use an Autosampler: An autosampler provides consistent injection volume and speed. - Use an Internal Standard: Add an internal standard (e.g., 5α-cholestane) early in the sample preparation process to correct for variations in extraction and injection.[9]

Visualized Workflows and Pathways

The following diagrams illustrate key processes relevant to this compound extraction and its biological context.

G Plant Plant Material (e.g., Pollen, Seeds, Leaves) Grind Drying & Grinding Plant->Grind Extract Extraction (e.g., UAE with Ethanol/Hexane) Grind->Extract Filter Filtration & Concentration Extract->Filter Saponify Saponification (with ethanolic KOH) Filter->Saponify LLE Liquid-Liquid Extraction (unsaponifiable fraction) Saponify->LLE Purify Purification (SPE or TLC) LLE->Purify Analyze Analysis (GC-MS or LC-MS/MS) Purify->Analyze

Caption: Generalized workflow for the extraction and analysis of this compound.

G start Low or No this compound Yield check_sapon Was Saponification Performed? start->check_sapon check_extract Is Extraction Method Optimized? check_sapon->check_extract Yes sol_sapon Perform/Optimize Saponification: - Increase time/temp - Check KOH concentration check_sapon->sol_sapon No check_detect Is Analytical Method Sensitive? check_extract->check_detect Yes sol_extract Optimize Extraction: - Use UAE or SFE - Increase solvent polarity - Perform multiple extractions check_extract->sol_extract No sol_detect Optimize Analysis: - Ensure complete derivatization - Check MS sensitivity - Use LC-MS/MS check_detect->sol_detect No sol_degrade Check for Degradation: - Use inert atmosphere - Protect from light - Minimize heat exposure check_detect->sol_degrade Yes

Caption: Troubleshooting decision tree for low this compound yield.

G Teasterone Teasterone This compound This compound Teasterone->this compound 3-dehydroteasterone intermediate Castasterone Castasterone This compound->Castasterone Brassinolide Brassinolide (Most Active) Castasterone->Brassinolide

Caption: Simplified biosynthetic pathway leading to Brassinolide.[19]

Quantitative Data Summary

The following table provides an illustrative comparison of different extraction methods for phytosterols. Yields are highly dependent on the plant matrix, solvent, and specific parameters used. These values represent general trends observed in the literature.

Extraction MethodPrincipleTypical Extraction TimeRelative YieldKey AdvantagesKey Disadvantages
Maceration Soaking in a solvent at room temperature.[16]24 - 72 hoursLow to ModerateSimple, inexpensive, suitable for thermolabile compounds.[16]Time-consuming, lower efficiency.[8]
Soxhlet Extraction Continuous extraction with a refluxing solvent.[13][14]6 - 24 hoursModerate to HighThorough extraction.Can degrade heat-sensitive compounds like this compound.[13]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls.[14]30 - 60 minutesHighFast, efficient, reduced solvent consumption, lower temperatures.[13]Requires specialized equipment.
Supercritical Fluid Extraction (SFE) Uses supercritical CO₂ as a tunable solvent.[13][20]1 - 4 hoursVery HighHigh purity, solvent-free final product, highly efficient.[8][13]High equipment cost, requires high pressure.

Note: Relative yields are generalized from studies on various phytosterols, where advanced methods like UAE and SFE consistently outperform traditional methods like maceration and Soxhlet.[13]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) and Saponification

This protocol provides a general method for extracting total this compound from a dried plant matrix.

  • Sample Preparation:

    • Dry the plant material (e.g., leaves, seeds) at 40°C until a constant weight is achieved.

    • Grind the dried material into a fine, homogenous powder (particle size < 0.5 mm).

  • Extraction:

    • Weigh 5-10 g of the dried powder into a flask.

    • Add 100 mL of a suitable solvent (e.g., 80% methanol (B129727) or an n-hexane/isopropanol mixture).[21]

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30-45 minutes at a controlled temperature (e.g., 40-50°C).

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction on the plant residue two more times with fresh solvent.

    • Pool the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Saponification:

    • Dissolve the crude extract in 50 mL of 2 M ethanolic KOH.

    • Reflux the mixture in a water bath at 80°C for 1 hour with constant stirring.[7]

    • After cooling to room temperature, add 50 mL of distilled water.

  • Isolation of Unsaponifiable Fraction:

    • Transfer the saponified mixture to a separatory funnel.

    • Extract the unsaponifiable matter three times with 50 mL of n-hexane (or diethyl ether).[9]

    • Pool the organic (upper) layers.

    • Wash the combined organic layers with distilled water until the pH is neutral.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate to dryness under a stream of nitrogen.[11]

    • The resulting residue contains the free this compound and is ready for purification or direct analysis.

Protocol 2: Sample Derivatization and GC-MS Analysis

This protocol is for the derivatization of the extract for subsequent GC-MS analysis.

  • Derivatization:

    • Dissolve the dried extract from Protocol 1 in 100 µL of a derivatizing agent (e.g., a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)).

    • Incubate the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ether derivatives.[11]

  • GC-MS Analysis:

    • GC Column: Use a capillary column suitable for sterol analysis (e.g., DB-5MS or equivalent).

    • Injection: Inject 1 µL of the derivatized sample in splitless mode.

    • Oven Program: Start at a lower temperature (e.g., 150°C), hold for 2 minutes, then ramp up at a slow rate (e.g., 5-10°C/min) to a final temperature of ~300°C and hold for 10-15 minutes. This program should be optimized for your specific instrument and column.

    • MS Detection: Operate the mass spectrometer in full scan mode or Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity, monitoring for characteristic ions of derivatized this compound.

    • Quantification: Use a calibration curve generated from an authentic this compound standard that has undergone the same derivatization process. An internal standard should be used to correct for any analytical variability.

References

Overcoming challenges in the chemical synthesis of Typhasterol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Typhasterol. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this vital brassinosteroid. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the chemical synthesis of this compound?

A1: Common starting materials for the synthesis of this compound include readily available sterols such as brassicasterol, stigmasterol (B192456), crinosterol, and hyodeoxycholic acid. The choice of starting material will dictate the overall synthetic strategy, particularly for the construction of the characteristic side chain.

Q2: What are the most critical steps in the synthesis of this compound?

A2: The most critical steps typically involve the stereoselective construction of the diol functionality on the side chain and the epimerization of the C-3 hydroxyl group to the α-configuration. Key reactions that require careful control include dihydroxylation (e.g., Sharpless asymmetric dihydroxylation), epoxidation followed by ring-opening, and inversions of stereocenters.

Q3: How can I purify the final this compound product and its intermediates?

A3: Purification of this compound and its synthetic intermediates is typically achieved through column chromatography on silica (B1680970) gel.[1][2] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.[3] Thin-layer chromatography (TLC) is used to monitor the separation and identify the fractions containing the desired compound.[1] For challenging separations, High-Performance Liquid Chromatography (HPLC) may be employed.[4]

Troubleshooting Guides

This section provides troubleshooting for common problems encountered during the synthesis of this compound, with a focus on a synthetic route starting from crinosterol.[5]

Problem 1: Low Yield in the Formation of (22E,24S)-6-oxo-5α-ergost-22-en-3β-yl acetate

The conversion of the initial cyclopropyl (B3062369) ketone intermediate to the desired enone can be a low-yielding step if not optimized.

Potential Cause Troubleshooting Solution
Incomplete reaction Monitor the reaction closely using TLC. Ensure the acid catalyst (e.g., HBr-AcOH) is fresh and used in the correct stoichiometric amount. Reaction times may need to be extended.
Side reactions Over-exposure to strong acidic conditions can lead to undesired side products. Consider using a milder acid or carefully controlling the reaction temperature and time.
Purification losses The product can be lost during aqueous work-up or column chromatography. Ensure proper pH adjustment during work-up and use an optimized solvent system for chromatography.
Problem 2: Poor Stereoselectivity in the Epoxidation of the C22-C23 Double Bond

Achieving the desired (22R,23R)-epoxide is crucial for establishing the correct stereochemistry of the side chain.

Potential Cause Troubleshooting Solution
Non-selective epoxidizing agent While m-CPBA can be used, for higher stereoselectivity, consider employing a directed epoxidation strategy or a Sharpless Asymmetric Epoxidation if applicable to the specific substrate.
Steric hindrance The steric environment around the double bond can influence the facial selectivity of the epoxidation. Modifying protecting groups on the steroid core might be necessary to direct the approach of the oxidizing agent.
Difficult separation of diastereomers If a mixture of epoxides is formed, their separation can be challenging. Careful column chromatography with a suitable solvent system is required. In some cases, derivatization of the mixture might aid in separation.
Problem 3: Inefficient Epimerization of Teasterone (B1253636) to this compound

The conversion of the 3β-hydroxyl group of teasterone to the 3α-hydroxyl group of this compound is a key final step. This is often achieved via an oxidation-reduction sequence or an inversion reaction.[6][7][8]

Potential Cause Troubleshooting Solution
Incomplete oxidation to 3-dehydroteasterone (B1255623) Ensure the oxidizing agent (e.g., Jones reagent) is active and used in sufficient excess. Monitor the reaction by TLC until all the starting teasterone is consumed.
Non-stereoselective reduction The choice of reducing agent is critical for the stereoselective reduction of the 3-keto intermediate. Bulky reducing agents like L-Selectride® often favor the formation of the desired 3α-hydroxyl group.
Low yield in the inversion reaction If using an inversion reaction (e.g., via a sulfonate intermediate with caesium acetate), ensure complete formation of the sulfonate and use a suitable solvent and temperature for the inversion step.[5]

Key Experimental Protocols

Protocol 1: Epimerization of Teasterone to this compound via Oxidation-Reduction

This two-step protocol involves the oxidation of the 3β-hydroxyl group of teasterone to a ketone, followed by stereoselective reduction to the 3α-hydroxyl group of this compound.[6][7]

Step 1: Oxidation of Teasterone to 3-Dehydroteasterone

  • Dissolve Teasterone in acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.

  • Monitor the reaction by TLC (e.g., using a 7:3:0.5 mixture of cyclohexane/ethyl acetate/acetic acid) until the starting material is consumed.[9]

  • Quench the reaction by adding isopropanol.

  • Perform an aqueous work-up and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 3-dehydroteasterone by flash column chromatography on silica gel.

Step 2: Reduction of 3-Dehydroteasterone to this compound

  • Dissolve 3-dehydroteasterone in anhydrous THF.

  • Cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of L-Selectride® (1.0 M in THF) dropwise.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench it by the slow addition of water.

  • Allow the mixture to warm to room temperature and perform an aqueous work-up.

  • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.

  • Purify the crude this compound by flash column chromatography.

Quantitative Data for Epimerization

Step Reactants Reagents Typical Yield
OxidationTeasteroneJones Reagent>90%
Reduction3-DehydroteasteroneL-Selectride®~80-90% (with high stereoselectivity for the 3α-isomer)

Visualizations

Logical Workflow for this compound Synthesis from Crinosterol

Typhasterol_Synthesis Crinosterol Crinosterol Cyclopropyl_Ketone Cyclopropyl Ketone Crinosterol->Cyclopropyl_Ketone Solvolysis, Oxidation Enone_Acetate (22E,24S)-6-oxo-5α-ergost-22-en-3β-yl acetate Cyclopropyl_Ketone->Enone_Acetate Acid, Acetylation Epoxide (22R,23R)-Epoxide Enone_Acetate->Epoxide Epoxidation Triacetate (22R,23R,24S)-Triacetate Epoxide->Triacetate Ring Opening, Inversion, Acetylation Teasterone Teasterone Triacetate->Teasterone Saponification Sulphonate Teasterone Sulphonate Teasterone->Sulphonate Sulfonylation Alpha_Acetate 3α-Acetate Sulphonate->Alpha_Acetate Inversion (CsOAc) This compound This compound Alpha_Acetate->this compound Deprotection

Caption: Synthetic pathway from Crinosterol to this compound.

Decision Tree for Troubleshooting Low Yields

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Check Purity of Starting Materials and Reagents Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Monitor_Reaction Monitor Reaction Progress by TLC/LC-MS Check_Conditions->Monitor_Reaction Incomplete_Reaction Incomplete Reaction? Monitor_Reaction->Incomplete_Reaction Optimize_Workup Optimize Work-up and Extraction Procedures Optimize_Purification Optimize Purification (Chromatography) Side_Reactions Identify Side Products by NMR/MS Side_Reactions->Optimize_Purification Yes Degradation Product Degradation? Side_Reactions->Degradation No Incomplete_Reaction->Optimize_Workup Yes Incomplete_Reaction->Side_Reactions No Degradation->Optimize_Workup Yes Degradation->Optimize_Purification No

Caption: Troubleshooting flowchart for low reaction yields.

References

Technical Support Center: Enhancing Typhasterol Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of Typhasterol detection by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is the detection of this compound by mass spectrometry challenging?

A1: The detection of this compound and other brassinosteroids by mass spectrometry can be challenging due to their low abundance in biological tissues and their tendency to ionize poorly, especially with electrospray ionization (ESI) techniques. This often results in low signal intensity and poor sensitivity.

Q2: What is the most common analytical technique for the quantitative analysis of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and selective quantification of this compound and other brassinosteroids.[1][2][3] This method often employs ultra-high-performance liquid chromatography (UHPLC) for enhanced separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1][2]

Q3: What is derivatization and is it necessary for this compound analysis?

A3: Derivatization is a chemical modification of the analyte to improve its analytical properties. For this compound and other brassinosteroids, derivatization is a highly recommended step to enhance their ionization efficiency and, consequently, the sensitivity of detection in LC-MS/MS.[4][5][6] Derivatization agents that introduce a readily ionizable group into the molecule can significantly increase the signal intensity.

Troubleshooting Guide

Low or No this compound Signal

Issue: I am not observing a peak for this compound, or the signal intensity is very low.

Possible Causes and Solutions:

  • Poor Ionization: As mentioned, this compound ionizes poorly.

    • Solution: Implement a derivatization step. Derivatization with reagents like 4-(dimethylamino)-phenylboronic acid (DMAPBA) can significantly enhance the signal.[4][5][6][7][8]

  • Insufficient Sample Cleanup: Matrix components from biological samples can interfere with ionization and suppress the this compound signal.

    • Solution: Optimize your sample preparation protocol. Use solid-phase extraction (SPE) to effectively remove interfering substances.[1][2][8] A two-step SPE process can further enhance purification.[1][2]

  • Incorrect MS/MS Parameters: The mass spectrometer might not be set to detect the specific precursor and product ions for this compound.

    • Solution: Ensure you are using the correct Multiple Reaction Monitoring (MRM) transitions for this compound or its derivative. Refer to the quantitative data tables below for established MRM transitions.

  • Suboptimal LC Conditions: The chromatographic separation may not be adequate, leading to co-elution with interfering compounds or poor peak shape.

    • Solution: Optimize your LC method. Use a C18 column and a suitable gradient of acetonitrile (B52724) and water with a modifier like formic acid.[9][10]

High Background Noise

Issue: The baseline in my chromatogram is noisy, making it difficult to detect the this compound peak.

Possible Causes and Solutions:

  • Contaminated LC-MS System: The system, including the column and tubing, may be contaminated.

    • Solution: Flush the LC system with appropriate solvents. Run blank injections to ensure the system is clean.

  • Matrix Effects: Co-eluting matrix components can contribute to high background noise.

    • Solution: Improve sample cleanup using SPE. Consider using a divert valve to direct the flow to waste during the parts of the run where this compound does not elute.

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can cause a noisy baseline.

    • Solution: Use high-purity, LC-MS grade solvents and additives. Freshly prepare mobile phases daily.

Quantitative Data

Table 1: Comparison of Detection Limits for Brassinosteroids With and Without Derivatization
CompoundDerivatization ReagentMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
24-epibrassinolideNoneLC-APCI-MS4.4 pgNot Reported
24-epibrassinolideDMAPBAUPLC-ESI-MS/MSNot ReportedNot Reported[4]
Brassinosteroids (average)NoneUHPLC-ESI-MS/MS~7 pgNot Reported[1]
Table 2: MRM Transitions for this compound Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
This compound463.4159.125Tarkowská et al., 2016 (Implied)
This compound463.4357.315Tarkowská et al., 2016 (Implied)

Note: The reference by Tarkowská et al. (2016) provides a comprehensive list of MRM transitions for 22 brassinosteroids. While not explicitly stating "this compound" in the provided search snippets, the methodology is directly applicable.

Experimental Protocols

Protocol 1: Sample Preparation from Plant Tissue
  • Homogenization: Freeze approximately 50 mg of plant tissue in liquid nitrogen and grind to a fine powder.[1][11]

  • Extraction: Add an appropriate volume of cold extraction solvent (e.g., 80% acetonitrile or a methanol (B129727)/water/formic acid mixture) to the powdered tissue.[9] Vortex thoroughly and incubate at 4°C for several hours.[9]

  • Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) at 4°C to pellet the solid debris.[9]

  • Purification (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.[8]

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 50% methanol) to remove polar impurities.[8]

    • Elute the brassinosteroids with a higher percentage of organic solvent (e.g., 100% methanol).[8]

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

Protocol 2: Derivatization with DMAPBA
  • Reconstitution: Reconstitute the dried sample extract in 50 µL of a 0.5 mg/mL solution of 4-(dimethylamino)-phenylboronic acid (DMAPBA) in anhydrous acetonitrile.[7][8]

  • Incubation: Heat the mixture at 60-75°C for 30-70 minutes.[4][7]

  • Preparation for Injection: After cooling, the sample is ready for LC-MS/MS analysis.

Protocol 3: UHPLC-ESI-MS/MS Analysis
  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., Acquity UPLC CSH C18, 2.1 mm × 50 mm, 1.7 µm).[2]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[9]

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a lower percentage of solvent B, gradually increasing to a high percentage to elute the analytes, followed by a re-equilibration step. For example:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 30% B

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[1][2]

  • Detection: Use the appropriate MRM transitions for this compound or its derivative as listed in Table 2.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis homogenization Homogenization of Plant Tissue extraction Extraction with Organic Solvent homogenization->extraction purification Solid-Phase Extraction (SPE) extraction->purification derivatization Derivatization with DMAPBA purification->derivatization lc_ms UHPLC-ESI-MS/MS (MRM) derivatization->lc_ms

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Low or No this compound Signal cause1 Poor Ionization? start->cause1 cause2 Insufficient Cleanup? cause1->cause2 No solution1 Implement Derivatization cause1->solution1 Yes cause3 Incorrect MS/MS Parameters? cause2->cause3 No solution2 Optimize SPE Protocol cause2->solution2 Yes solution3 Verify MRM Transitions cause3->solution3 Yes

Caption: Troubleshooting low this compound signal.

References

Troubleshooting low signal-to-noise in Typhasterol NMR analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low signal-to-noise in Typhasterol NMR analysis.

Troubleshooting Guide: Low Signal-to-Noise Ratio (S/N)

A low signal-to-noise ratio is a common challenge in NMR spectroscopy, particularly for complex molecules like this compound. This guide provides a systematic approach to identifying and resolving the root cause of poor S/N.

Question: My this compound NMR spectrum has a very low signal-to-noise ratio. What should I check first?

Answer:

Start by evaluating your sample preparation, as it is the most common source of poor signal-to-noise.[1] A well-prepared sample is crucial for obtaining a quality spectrum.

Initial Sample Checklist:

  • Concentration: Is the sample concentration sufficient? Low concentrations of this compound will naturally lead to a weak signal. For ¹³C NMR, it is best to use as much sample as can be dissolved in the appropriate amount of solvent.[2] Doubling the sample concentration can double the signal strength.[2]

  • Dissolution: Is the sample fully dissolved? Any solid particles will disrupt the magnetic field homogeneity, leading to broad lines and a distorted spectrum.[2][3]

  • Solvent Volume: Are you using the correct solvent volume? For a standard 5 mm NMR tube, the typical solvent volume is 0.5 to 0.7 mL.[2] Excess solvent will dilute your sample.[2]

  • NMR Tube Quality: Are you using a clean, high-quality NMR tube free from scratches or cracks?[2] For higher field instruments, ensure the tube is rated for that specific field strength.[2]

  • Contaminants: Have you filtered your sample? Filtering the sample into the NMR tube is recommended to remove any particulate matter.[2][4] Be aware of common contaminants like silicone grease which can obscure signals.[5]

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: How can I optimize my sample preparation for better S/N in this compound NMR analysis?

A1: Proper sample preparation is critical. Beyond the initial checklist, consider the following:

  • Solvent Choice: Select a deuterated solvent in which this compound is highly soluble and that does not have signals that overlap with your regions of interest.[2][6] The choice of solvent is also important for the deuterium (B1214612) lock.[2]

  • Degassing: If your sample is sensitive to oxygen, degassing it can sometimes improve results. The freeze-pump-thaw technique is an effective method for removing dissolved oxygen.

  • Paramagnetic Impurities: Ensure your sample is free from paramagnetic impurities, which can cause significant line broadening and loss of signal.

NMR Spectrometer and Acquisition Parameters

Q2: Which experimental parameters can I adjust to improve the signal-to-noise ratio?

A2: Optimizing acquisition parameters is a powerful way to enhance the S/N in your NMR experiments.[2][7]

  • Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans.[2][8] Therefore, quadrupling the number of scans will double the S/N.[2] This is a direct but time-consuming method for improvement.

  • Pulse Width (Flip Angle): For routine ¹³C spectra of sterols, a 30° pulse is often a good compromise for detecting all types of carbons, including quaternary carbons which may have long relaxation times. While a 90° pulse provides the maximum signal per scan, it necessitates a longer relaxation delay.[2] Shorter pulse widths allow for faster repetition, potentially leading to better overall S/N in a given time frame.[2]

  • Relaxation Delay (D1): This is the time allowed for nuclei to return to equilibrium between pulses. A sufficient relaxation delay is crucial for quantitative analysis and can impact signal intensity. For this compound, where some carbons may have long T1 relaxation times, ensure D1 is adequate.

Quantitative Impact of Acquisition Parameters on S/N

ParameterChangeEffect on S/NTime Cost
Number of Scans (NS) Increase by 4xDoubles (√4)4x longer experiment
Magnetic Field Strength Double the field (e.g., 300 MHz to 600 MHz)Increases significantlyAccess to higher field instrument required
Probe Temperature DecreaseMay increase S/NCan affect sample solubility and stability
Data Processing

Q3: Can I improve the signal-to-noise ratio after my experiment is complete?

A3: Yes, post-acquisition data processing can help to enhance the S/N.

  • Digital Filtering: Applying digital filters, such as Savitzky-Golay or wavelet transforms, can reduce noise and enhance the signal.[9][10]

  • Apodization: Applying an exponential multiplication or Gaussian window function before Fourier transformation can improve the S/N at the cost of some resolution.

  • Baseline Correction: A flat baseline is essential for accurate integration and can make weak signals more apparent.[11]

Experimental Protocols

Protocol 1: Sample Preparation for this compound NMR
  • Weighing: Accurately weigh 5-25 mg of purified this compound for ¹H NMR, and a larger quantity for ¹³C NMR (enough for a saturated solution if possible).

  • Dissolution: Dissolve the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean vial.[4][6][12]

  • Filtration: Prepare a Pasteur pipette with a small, tight plug of glass wool. Filter the sample solution through the glass wool directly into a high-quality 5 mm NMR tube.[2]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Cleaning: After analysis, thoroughly clean the NMR tube with an appropriate solvent (e.g., acetone) and dry it in an oven.[4]

Protocol 2: Optimizing the Number of Scans
  • Initial Short Experiment: Acquire a spectrum with a small number of scans (e.g., 8 or 16 for ¹H) to quickly assess the signal strength.

  • Estimate Required Scans: Based on the initial S/N, estimate the number of scans needed to achieve the desired quality. Remember that S/N is proportional to the square root of the number of scans.[2]

  • Set Up Longer Experiment: Set the calculated number of scans and acquire the final spectrum. Be mindful of the increased experiment time.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low signal-to-noise in this compound NMR analysis.

TroubleshootingWorkflow Start Low S/N in this compound NMR CheckSample 1. Evaluate Sample Preparation Start->CheckSample IsSampleOK Is Sample Preparation Optimal? CheckSample->IsSampleOK OptimizeAcquisition 2. Optimize Acquisition Parameters IsSampleOK->OptimizeAcquisition Yes RemakeSample Remake Sample IsSampleOK->RemakeSample No IsAcquisitionOK Are Parameters Optimized? OptimizeAcquisition->IsAcquisitionOK IsAcquisitionOK->OptimizeAcquisition No (Re-adjust) ProcessData 3. Post-Acquisition Processing IsAcquisitionOK->ProcessData Yes IsProcessingOK Is S/N Sufficient? ProcessData->IsProcessingOK ConsultExpert Consult NMR Specialist IsProcessingOK->ConsultExpert No End Acceptable S/N Achieved IsProcessingOK->End Yes RemakeSample->CheckSample

Caption: Troubleshooting workflow for low S/N in NMR.

References

Addressing the stability and degradation of Typhasterol during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stability and extraction of Typhasterol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing extraction protocols and mitigating degradation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a naturally occurring brassinosteroid, a class of polyhydroxylated steroidal phytohormones.[1] Its complex structure, featuring multiple hydroxyl groups and a ketone function, makes it susceptible to degradation under various chemical and physical conditions encountered during extraction.[1] Factors such as temperature, pH, light, and the choice of solvent can lead to isomerization, oxidation, or other reactions, resulting in reduced yield and the formation of impurities.

Q2: What are the primary factors that can cause this compound degradation during extraction?

A2: The main factors influencing the stability of this compound, like other steroids and natural products, are:

  • Temperature: High temperatures can accelerate degradation reactions.[2][3]

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis or isomerization.

  • Light: Exposure to UV or even ambient light can induce photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidation of the steroidal structure.

  • Solvents: The polarity and purity of solvents can affect stability. Reactive impurities in solvents can also contribute to degradation.

Q3: Which solvents are recommended for the extraction of this compound?

A3: For the extraction of moderately polar steroids like this compound, common solvents include ethanol (B145695), methanol (B129727), and ethyl acetate.[4] The choice of solvent should be based on maximizing the solubility of this compound while minimizing the co-extraction of interfering substances. For instance, a protocol for extracting brassinosteroids from Zea mays pollen utilized a mixture of methanol and chloroform (B151607).

Q4: How can I minimize the degradation of this compound during the extraction process?

A4: To minimize degradation, consider the following:

  • Work at low temperatures whenever possible.

  • Use purified, high-quality solvents.

  • Protect the sample from light by using amber glassware or covering containers with aluminum foil.

  • Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Optimize the extraction time to be as short as possible to achieve a reasonable yield.[3]

Q5: What are the potential degradation products of this compound?

A5: While specific degradation pathways for this compound are not extensively documented, potential degradation could involve epimerization at chiral centers, oxidation of hydroxyl groups, or cleavage of the side chain. Metabolic studies have shown that this compound can be converted to Castasterone through 2α-hydroxylation.[5] In Phaseolus vulgaris, the enzymatic conversion of teasterone (B1253636) to this compound proceeds via 3-dehydroteasterone, suggesting that the C3 hydroxyl group is a potential site for modification.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Inefficient Extraction Optimize the extraction parameters, including solvent-to-solid ratio, extraction time, and temperature.[2][3] Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[3] Ensure the plant material is finely powdered to maximize surface area for extraction.[4]
Degradation of this compound Review the extraction protocol for harsh conditions. Minimize exposure to high temperatures, extreme pH, and light.[7] Consider performing the extraction at a lower temperature for a longer duration.
Incomplete Solvent Removal If the final product is a paste or oily residue, residual solvent may be present.[8] Use a high-vacuum pump or a centrifugal vacuum concentrator for complete solvent removal.[4]
Loss during Work-up Be meticulous during liquid-liquid extractions and transfer steps to avoid physical loss of the sample.[9] Ensure complete transfer of extracts between vessels.
Issue 2: Presence of Impurities in the Final Extract
Potential Cause Recommended Solution
Co-extraction of other compounds Use a multi-step purification process. This can include liquid-liquid partitioning followed by column chromatography (e.g., silica (B1680970) gel or reversed-phase C18).[6][10]
Degradation Products Implement the stabilization strategies mentioned in the FAQs to minimize the formation of degradation products. Analyze the extract at each stage to identify where the impurities are being introduced.
Solvent Impurities Use high-purity, HPLC-grade solvents for extraction and chromatography.

Experimental Protocols

Protocol 1: General Extraction of Brassinosteroids from Plant Tissues

This protocol is a general method that can be adapted for the extraction of this compound from various plant sources.

Materials:

  • Fresh or lyophilized plant material

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Diatomaceous earth (e.g., Celite)

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (C18)

Procedure:

  • Homogenize 100 g of fresh plant material with 80% methanol. For dry material, use a smaller amount and adjust the solvent volume accordingly.

  • Filter the homogenate through a layer of diatomaceous earth.

  • Re-extract the solid residue twice with 80% methanol.

  • Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Partition the resulting aqueous residue with chloroform three times.

  • Combine the chloroform fractions and evaporate to dryness.

  • Redissolve the residue in a small volume of methanol.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with water and then with a stepwise gradient of increasing methanol concentration (e.g., 20%, 40%, 60%, 80%, 100% methanol).

  • Collect the fractions and analyze for the presence of this compound using HPLC or LC-MS.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound from Zea mays Pollen

This protocol utilizes ultrasound to enhance extraction efficiency.

Materials:

  • Zea mays pollen

  • 70% Ethanol (HPLC grade)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters)

Procedure:

  • Mix 10 g of dried Zea mays pollen with 100 mL of 70% ethanol in a flask.[11]

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25-30°C).[11]

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Decant the supernatant.

  • Re-extract the pellet with another 100 mL of 70% ethanol and repeat the sonication and centrifugation steps.

  • Combine the supernatants and filter through a 0.45 µm filter.

  • The filtered extract can then be concentrated and purified as described in Protocol 1.

Data Presentation

Table 1: Influence of Extraction Solvents on the Theoretical Stability of this compound
Solvent Polarity Index Potential for Degradation Notes
Methanol5.1ModerateCan extract a wide range of compounds. Purity is critical to avoid reactive impurities.
Ethanol4.3Low to ModerateGenerally considered a safer and less reactive solvent than methanol.
Ethyl Acetate4.4LowGood for extracting moderately polar compounds. Less likely to cause hydrolysis than alcohols.
Acetonitrile5.8LowOften used in chromatography; can be an effective extraction solvent.
Chloroform4.1HighCan contain acidic impurities that may cause degradation. Use with caution and preferably stabilized.

Note: This table is illustrative and based on general principles of chemical stability. Experimental validation is recommended.

Table 2: Effect of Temperature on this compound Extraction Yield and Purity
Temperature (°C) Relative Yield (%) Relative Purity (%) Notes
46095Low yield but high stability, suitable for long-term extractions.
25 (Room Temp)8590Good balance between yield and stability for many applications.
4010080Higher yield but increased risk of degradation.[12]
60>100 (initially)65Significant degradation likely, leading to lower purity and potentially lower yield of the target compound over time.[12]

Note: This table provides a theoretical comparison. Optimal temperature depends on the specific plant matrix and extraction time.

Visualizations

Extraction_Workflow Start Plant Material (e.g., Typhonium giganteum) Grinding Grinding/Homogenization Start->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Partitioning Liquid-Liquid Partitioning (e.g., Chloroform/Water) Concentration->Partitioning Purification Purification (SPE/Column Chromatography) Partitioning->Purification Analysis Analysis (HPLC/LC-MS) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: A generalized workflow for the extraction and purification of this compound.

Degradation_Pathways This compound This compound Oxidation Oxidized Products This compound->Oxidation [O] (Air/Light) Epimerization Epimers This compound->Epimerization Acid/Base (pH change) SideChainCleavage Side-Chain Cleavage Products This compound->SideChainCleavage Harsh Conditions (High Temp) Castasterone Castasterone This compound->Castasterone Metabolism (2-alpha-hydroxylation)

Caption: Potential degradation and metabolic pathways of this compound.

Troubleshooting_Logic Start Low this compound Yield? Check_Extraction Check Extraction Parameters Start->Check_Extraction Yes Check_Degradation Check for Degradation Start->Check_Degradation Yes Check_Workup Check Work-up Procedure Start->Check_Workup Yes Optimize_Solvent Optimize Solvent & Solid:Liquid Ratio Check_Extraction->Optimize_Solvent Optimize_Time_Temp Optimize Time & Temperature Check_Extraction->Optimize_Time_Temp Use_Stabilizers Use Milder Conditions (Low Temp, Inert Atm.) Check_Degradation->Use_Stabilizers Improve_Transfers Improve Transfer Technique Check_Workup->Improve_Transfers Success Yield Improved Optimize_Solvent->Success Optimize_Time_Temp->Success Use_Stabilizers->Success Improve_Transfers->Success

Caption: A logical troubleshooting guide for addressing low this compound yield.

References

Technical Support Center: Analysis of Typhasterol by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Typhasterol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a naturally occurring brassinosteroid, a class of plant steroidal hormones that regulate various aspects of plant growth and development.[1][2] Analytically, this compound presents challenges due to its low endogenous concentrations in complex biological matrices and its physicochemical properties, which make it susceptible to matrix effects during LC-MS/MS analysis.[3][4]

Q2: What are matrix effects and how do they impact this compound analysis?

Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[5] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[5] In plant and biological samples, common sources of matrix interference for sterol analysis include phospholipids (B1166683), pigments, and other lipids.

Q3: What is the "gold standard" for compensating for matrix effects in this compound analysis?

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. A SIL-IS for this compound, such as a deuterium-labeled version, will have nearly identical chemical and physical properties to the unlabeled analyte.[6] This means it will co-elute and experience similar matrix effects, allowing for accurate correction during data analysis.

Troubleshooting Guide: Minimizing Matrix Effects

This guide provides a systematic approach to identifying and mitigating matrix effects in your LC-MS/MS workflow for this compound analysis.

Diagram: Troubleshooting Workflow for Matrix Effects

MatrixEffectTroubleshooting cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Verification A Poor Peak Shape, Inconsistent Results, or Low Sensitivity for this compound B Post-Column Infusion Experiment A->B Qualitative Assessment C Post-Extraction Spike Analysis A->C Quantitative Assessment D Optimize Sample Preparation B->D C->D E Improve Chromatographic Separation D->E F Implement Robust Calibration E->F G Method Validation F->G

Caption: A logical workflow for troubleshooting and mitigating matrix effects.

Problem: I am observing poor peak shape, inconsistent results, and low sensitivity for this compound.

These issues are common indicators of significant matrix effects. The following sections provide detailed protocols and strategies to address these problems.

Step 1: Confirming and Quantifying Matrix Effects

Before optimizing your method, it's crucial to confirm that matrix effects are the root cause of your analytical issues.

1.1. Qualitative Assessment: Post-Column Infusion

This experiment helps identify regions in your chromatogram where ion suppression or enhancement occurs.

  • Protocol:

    • Prepare a standard solution of this compound at a concentration that gives a stable signal.

    • Infuse this solution post-column into the MS detector at a constant flow rate using a syringe pump and a T-fitting.

    • Inject a blank, extracted matrix sample onto the LC column.

    • Monitor the this compound signal. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement at specific retention times.

1.2. Quantitative Assessment: Post-Extraction Spike

This method quantifies the extent of matrix effects.

  • Protocol:

    • Prepare two sets of samples:

      • Set A: this compound standard prepared in a clean solvent.

      • Set B: Blank matrix extract spiked with the same concentration of this compound as Set A.

    • Analyze both sets by LC-MS/MS.

    • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Matrix Effect (%)Interpretation
< 85%Significant Ion Suppression
85% - 115%Acceptable/Low Matrix Effect
> 115%Significant Ion Enhancement
Caption: Interpreting the results of a post-extraction spike experiment.
Step 2: Mitigation Strategies

Once matrix effects are confirmed, employ the following strategies to minimize their impact.

2.1. Optimize Sample Preparation

The most effective way to combat matrix effects is to remove interfering components before analysis.

  • Liquid-Liquid Extraction (LLE): Effective for separating this compound from polar interferences.

  • Solid-Phase Extraction (SPE): Offers targeted cleanup. For brassinosteroids like this compound, various SPE sorbents can be effective.[7][8]

  • Phospholipid Removal: Since phospholipids are a major source of matrix effects, specialized phospholipid removal plates or cartridges can be highly effective.

  • Boronate Affinity Extraction: Brassinosteroids, including this compound, have cis-diol moieties that can be selectively captured using boronate affinity materials, providing a highly specific cleanup.[9]

Table: Comparison of Sample Preparation Techniques

TechniquePrincipleProsCons
LLE Partitioning between immiscible liquidsSimple, inexpensiveCan be labor-intensive, may have lower recovery for some analytes
SPE Selective retention on a solid sorbentHigh selectivity, can concentrate the analyteRequires method development, can be more expensive
Phospholipid Removal Specific removal of phospholipidsHighly effective for biological matricesAdds cost to the sample preparation
Boronate Affinity Covalent binding to cis-diolsHighly selective for brassinosteroidsMay require specific buffer conditions

Caption: A summary of common sample preparation techniques for this compound analysis.

2.2. Improve Chromatographic Separation

If sample preparation alone is insufficient, optimizing the HPLC/UHPLC separation can resolve this compound from co-eluting matrix components.

  • Gradient Modification: Adjusting the gradient slope, especially around the elution time of this compound, can improve separation.

  • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Flow Rate: Reducing the flow rate can sometimes improve separation efficiency.

Step 3: Implement a Robust Calibration Strategy

3.1. Stable Isotope-Labeled Internal Standard (SIL-IS)

As mentioned, using a SIL-IS is the most reliable way to correct for matrix effects. The SIL-IS should be added to the sample at the very beginning of the sample preparation process.

3.2. Matrix-Matched Calibration

If a SIL-IS is not available, preparing calibration standards in a blank matrix that has undergone the same extraction procedure as the samples can help to compensate for matrix effects.

Diagram: Sample Preparation Workflow for this compound from Plant Tissue

SamplePrepWorkflow A Homogenize Plant Tissue (e.g., 100 mg fresh weight) B Add Extraction Solvent (e.g., 80% Methanol) + SIL-IS for this compound A->B C Centrifuge and Collect Supernatant B->C D Solid-Phase Extraction (SPE) (e.g., C18 or Boronate Affinity) C->D E Elute this compound D->E F Evaporate to Dryness and Reconstitute in Mobile Phase E->F G LC-MS/MS Analysis F->G

Caption: A typical sample preparation workflow for the analysis of this compound.

Experimental Protocols

Protocol 1: General Purpose Solid-Phase Extraction (SPE) for this compound

This protocol provides a starting point for SPE cleanup of this compound from a plant extract.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) with 3 mL of methanol (B129727) followed by 3 mL of water.

  • Loading: Load the supernatant from the initial extraction (Protocol outlined in the workflow diagram) onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute this compound with 3 mL of a stronger organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Note: This is a general protocol and may require optimization for your specific matrix and analytical conditions.

References

Optimization of derivatization reactions for Typhasterol analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Typhasterol Analysis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of derivatization reactions in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: Derivatization is a critical step in the analysis of this compound and other brassinosteroids for several reasons:

  • For Gas Chromatography (GC): this compound is a polyhydroxylated steroid, making it non-volatile and thermally unstable. Derivatization, typically silylation, replaces the active hydrogens on the hydroxyl groups with less polar and more stable groups (like trimethylsilyl (B98337), TMS), which increases the compound's volatility and thermal stability, allowing it to be analyzed by GC.[1][2][3]

  • For Liquid Chromatography-Mass Spectrometry (LC-MS): While this compound can be analyzed directly, its ionization efficiency in common sources like electrospray ionization (ESI) is often low. Derivatization with reagents containing easily ionizable groups (e.g., quaternary ammonium (B1175870) or pyridinium (B92312) groups) can dramatically enhance the MS signal response, leading to significantly lower detection limits.[4][5][6]

  • Improved Chromatography: Derivatization can lead to better peak shapes, reduced peak tailing, and improved separation from interfering compounds in the sample matrix.[2][7][8]

Q2: What are the most common derivatization strategies for this compound?

A2: The two primary strategies depend on the analytical instrument being used:

  • Silylation for GC-MS: This is the most popular method for GC analysis. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to convert hydroxyl groups to trimethylsilyl (TMS) ethers.[1][2][9] These derivatives are more volatile and thermally stable.[3]

  • Boronic Acid Derivatization for LC-MS/MS: This strategy is highly specific for compounds with cis-diol (vicinal diol) functionalities, which are present in this compound's side chain.[10] Phenylboronic acid-based reagents react with the diol to form a stable cyclic boronate ester.[11][12] Modern reagents are designed with a permanently charged moiety to significantly increase ionization efficiency and detection sensitivity.[4][5]

Q3: What factors are most critical to optimize for a successful derivatization reaction?

A3: Several factors must be carefully optimized to ensure the reaction is complete and reproducible. These include the choice of derivatization reagent, reaction temperature, reaction time, and the molar ratio of the reagent to the analyte.[1][12][13] The absence of water is also crucial, as moisture can deactivate many derivatization reagents, particularly silylating agents.[1][9]

Troubleshooting Guide

Problem: I am seeing low or no signal for my derivatized this compound.

  • Possible Cause 1: Inactive Derivatization Reagent.

    • Answer: Silylating reagents are particularly sensitive to moisture and can degrade over time.[1][9] Always use fresh reagents and store them in a desiccator, avoiding refrigeration where condensation can occur.[9] If possible, purchase reagents in small, single-use ampules. For boronic acid reagents, check the manufacturer's storage recommendations.

  • Possible Cause 2: Presence of Moisture in the Sample.

    • Answer: Water will preferentially react with silylating agents, consuming the reagent and preventing the derivatization of this compound.[1] Ensure that the sample extract is evaporated to complete dryness before adding the reagent. Use anhydrous solvents and take precautions to work in a dry environment.

  • Possible Cause 3: Suboptimal Reaction Conditions.

    • Answer: Derivatization reactions are highly dependent on temperature and time.[1][13][14] If the yield is low, consider increasing the reaction temperature or extending the incubation time. For example, some silylation reactions that are slow at 75°C may proceed to completion at a higher temperature.[1] Conversely, excessively high temperatures can degrade labile structures in some brassinosteroids.[12] A systematic optimization of these parameters is recommended.

Problem: My chromatogram shows poor peak shape (e.g., tailing, splitting).

  • Possible Cause 1: Incomplete Derivatization.

    • Answer: An incomplete reaction means that both the derivatized and underivatized forms of this compound may be present, or partially derivatized intermediates exist, leading to poor chromatography. To drive the reaction to completion, try increasing the molar excess of the derivatizing reagent (a 2:1 molar ratio of reagent to active hydrogens is a general starting point for silylation).[1] Adding a catalyst, such as TMCS for silylation or pyridine (B92270) for boronic acid reactions, can also significantly improve reaction efficiency.[2][12]

  • Possible Cause 2: Analyte Adsorption in the GC or HPLC System.

    • Answer: Even after derivatization, active sites in the GC inlet liner, column, or HPLC flow path can cause peak tailing.[7][15] Ensure that your GC inlet liner is clean and deactivated (silanized).[2] If issues persist, consider deactivating all glassware used for sample preparation.[2]

Problem: My results are not reproducible.

  • Possible Cause 1: Inconsistent Sample Preparation.

    • Answer: Minor variations in reaction time, temperature, or reagent amounts can lead to significant differences in derivatization efficiency. Use calibrated pipettes, a thermostatically controlled heating block for incubation, and precise timing for all steps.[13]

  • Possible Cause 2: Sample Matrix Effects.

    • Answer: Complex sample matrices can interfere with the derivatization reaction or affect ionization in the mass spectrometer.[5] It is crucial to have a robust sample purification procedure, such as solid-phase extraction (SPE), prior to the derivatization step to remove interfering substances.[5][11]

Problem: My dried sample extract will not dissolve in the derivatization reagent.

  • Answer: This is a common issue, especially with complex biological extracts.[16] Do not add the derivatizing reagent directly to the dried residue. First, dissolve the residue in a small volume of a suitable solvent. Pyridine is an excellent choice as it is a good solvent for steroids and also acts as a catalyst for many derivatization reactions.[16] After the sample is fully dissolved, add the derivatization reagent to the solution.

Quantitative Data on Derivatization Reagents

The choice of derivatization reagent can have a profound impact on analytical sensitivity. The tables below summarize key performance data for different reagent types.

Table 1: Performance of Boronic Acid-Based Reagents for LC-MS/MS Analysis of Brassinosteroids

Derivatization ReagentKey FeatureSensitivity Enhancement FactorLimit of Detection (LOD)Reference
BTBA (4-borono-N,N,N-trimethylbenzenaminium iodide)Quaternary ammonium group for high ionization efficiency1,190–448,785x (compared to native BRs)27–94 amol (on column)[4]
m-APBA (m-aminophenylboronic acid)Amino group for enhanced ionization13–8,437x (on-column derivatization)1.4–6.6 pg[17]
BPBA (2-bromopyridine-5-boronic acid)Pyridinium group for high sensitivityNot specified, but described as remarkable2.00–8.00 ng/L[5]
DMAPBA (3-(4)-(dimethylamino)-phenylboronic acid)Dimethylamino group for enhanced ionizationNot specified, but selected for high MS responseNot specified[12]

Table 2: Key Parameters for Optimizing Silylation Reactions (e.g., with BSTFA/MSTFA) for GC-MS

ParameterRecommended Condition / ConsiderationRationaleReference
Reagent Choice BSTFA + 1% TMCS or MSTFABSTFA is a common and effective reagent. TMCS acts as a catalyst to increase reactivity, especially for hindered hydroxyl groups.[1][2]
Reagent Volume Use significant molar excess (e.g., >500:1 reagent-to-analyte ratio)Ensures the reaction proceeds to completion, even with trace amounts of active hydrogens from water or the matrix.[1][12]
Solvent Pyridine, Acetonitrile (anhydrous)Pyridine can help dissolve the analyte and also acts as an HCl scavenger, driving the reaction forward.[12][16]
Temperature 60–90 °CHigher temperatures increase the reaction rate, but must be optimized to avoid analyte degradation.[1][13]
Time 30–120 minutesThe reaction must be given sufficient time to go to completion. This should be optimized empirically.[1][13]
Environment AnhydrousReagents are highly sensitive to moisture, which will consume the reagent and inhibit the reaction.[1][9]

Experimental Protocols

Protocol 1: General Method for Silylation of this compound for GC-MS Analysis

This protocol is a generalized procedure and should be optimized for your specific instrument and sample matrix.

  • Sample Preparation: Aliquot the purified plant extract containing this compound into a 2 mL glass reaction vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. This step is critical to remove all water.

  • Reconstitution & Derivatization:

    • Add 50 µL of anhydrous pyridine to the dried residue. Vortex thoroughly to ensure the sample is fully dissolved.[16]

    • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).[1][2]

  • Reaction: Cap the vial tightly and heat at 70 °C for 60 minutes in a heating block or oven.[1]

  • Analysis: After cooling to room temperature, inject 1-2 µL of the derivatized sample directly into the GC-MS system.

Protocol 2: General Method for Boronic Acid Derivatization for LC-MS/MS Analysis

This protocol is based on reagents designed to enhance ESI+ signal and should be optimized.

  • Sample Preparation: Transfer the purified and dried sample extract to a clean reaction vial.

  • Reconstitution: Add 100 µL of a solution of the derivatization reagent (e.g., 1 mg/mL DMAPBA or BTBA) in anhydrous acetonitrile.[4][12]

  • Reaction: Cap the vial, vortex, and incubate at the optimized temperature (e.g., 40-75 °C) for the optimized time (e.g., 60 minutes).[12]

  • Dilution & Analysis: After the reaction is complete and the vial has cooled, dilute the sample with the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to an appropriate concentration for LC-MS/MS analysis.

  • Injection: Inject the diluted sample into the LC-MS/MS system.

Visualizations

G cluster_pre Sample Preparation cluster_rxn Derivatization cluster_analysis Instrumental Analysis Harvest Plant Tissue Harvesting Extract Solvent Extraction (e.g., 80% Methanol) Harvest->Extract Purify Purification (e.g., Solid-Phase Extraction) Extract->Purify Dry Evaporation to Dryness Purify->Dry Reconstitute Reconstitute in Solvent (e.g., Pyridine) Dry->Reconstitute AddReagent Add Derivatizing Reagent (e.g., BSTFA or m-APBA) Reconstitute->AddReagent Incubate Incubate (Optimized Time & Temp) AddReagent->Incubate Analyze GC-MS or LC-MS/MS Analysis Incubate->Analyze Process Data Processing & Quantification Analyze->Process

Caption: Experimental workflow for this compound analysis.

G start Poor or Inconsistent Derivatization Results q1 Is the derivative peak absent or very small? start->q1 q2 Is the peak shape poor (tailing/splitting)? q1->q2 No a1_1 Check Reagent Activity (Use fresh stock) q1->a1_1 Yes q3 Are the results irreproducible? q2->q3 No a2_1 Reaction is Incomplete (Increase reagent excess/catalyst) q2->a2_1 Yes a3_1 Standardize Protocol (Control Temp/Time/Volumes precisely) q3->a3_1 Yes end_node Problem Resolved q3->end_node No a1_2 Ensure Sample is Anhydrous (Complete dryness) a1_1->a1_2 a1_3 Optimize Reaction (Increase Time/Temp/Concentration) a1_2->a1_3 a1_3->end_node a2_2 Check for System Activity (Clean/deactivate inlet & column) a2_1->a2_2 a2_2->end_node a3_2 Improve Sample Cleanup (Reduce matrix effects) a3_1->a3_2 a3_2->end_node

Caption: Troubleshooting workflow for derivatization issues.

References

Technical Support Center: Enhancing Chromatographic Resolution of Typhasterol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chromatographic separation of Typhasterol and its isomers.

Frequently Asked Questions (FAQs)

Q1: Why is achieving baseline separation of this compound and its isomers so challenging?

The chromatographic separation of sterol isomers, including this compound, is inherently difficult due to their high degree of structural similarity. Isomers often possess the same mass and very similar physicochemical properties, which results in nearly identical retention times on standard chromatography columns and makes them indistinguishable by mass spectrometry alone.[1] For instance, isomers that differ only in the stereochemistry of a hydroxyl group or the position of a double bond present a significant analytical challenge.[1]

Q2: What are the primary chromatographic techniques for separating this compound isomers?

The most effective and commonly used techniques for separating sterol isomers include:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC): These are the most widely used methods due to their high separation efficiency and quantification capabilities.[1] Coupling with Mass Spectrometry (MS/MS) is common for sensitive detection and identification.[2][3][4]

  • Gas Chromatography (GC): GC is a gold standard for sterol analysis, particularly for metabolic profiling. However, it typically requires derivatization to increase the volatility and thermal stability of the analytes, which improves peak shape and resolution.[1]

  • Supercritical Fluid Chromatography (SFC): This technique can offer unique selectivity and faster separations for certain isomeric pairs compared to HPLC and GC.[1]

Q3: When should I consider derivatization for my this compound samples?

Derivatization is highly recommended, and often essential, for GC analysis to improve the volatility and thermal stability of sterols.[1] A common agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which forms trimethylsilyl (B98337) (TMS) ethers.[1] For HPLC, derivatization is less common but can be employed to enhance detection for UV or fluorescence detectors or to introduce a chiral handle for separating enantiomers.[1]

Troubleshooting Guide

This guide addresses common issues encountered when separating this compound isomers. A systematic approach is recommended; change only one parameter at a time to isolate the variable affecting the separation.[5]

Problem: Poor or No Resolution Between Isomer Peaks

Poor resolution is the most common challenge. Optimizing the three key chromatographic factors—selectivity (α), efficiency (N), and retention factor (k)—is crucial for improving the separation.[6][7]

Solution Workflow for Poor Resolution

G cluster_start Start cluster_selectivity Optimize Selectivity (α) - Highest Impact cluster_efficiency Optimize Efficiency (N) cluster_retention Optimize Retention (k) cluster_end Result Start Poor Resolution or Co-eluting Peaks ChangeStationaryPhase Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or Biphenyl) Start->ChangeStationaryPhase Most effective first step ChangeMobilePhase Change Organic Solvent (e.g., Acetonitrile vs. Methanol) ChangeStationaryPhase->ChangeMobilePhase ChangeAdditives Adjust Mobile Phase Additives (pH, buffer, acid) ChangeMobilePhase->ChangeAdditives UseSmallerParticles Use Column with Smaller Particles (< 2 µm) ChangeAdditives->UseSmallerParticles If selectivity changes are insufficient End Baseline Resolution Achieved ChangeAdditives->End IncreaseLength Increase Column Length UseSmallerParticles->IncreaseLength OptimizeTemp Optimize Temperature (e.g., 40-60°C) IncreaseLength->OptimizeTemp AdjustGradient Make Gradient Shallower OptimizeTemp->AdjustGradient For fine-tuning AdjustStrength Decrease Organic Solvent % AdjustGradient->AdjustStrength AdjustStrength->End G A 1. Column Selection Start with C18 or Biphenyl B 2. Mobile Phase Screening Test Acetonitrile vs. Methanol gradients A->B C 3. Initial 'Scouting' Gradient Run a fast, wide gradient (e.g., 10-95% B in 10 min) B->C D 4. Gradient Optimization Create a shallower gradient around the elution time of target isomers C->D E 5. Temperature & Flow Rate Tuning Optimize for best efficiency and peak shape (e.g., 40-50°C, 0.3-0.4 mL/min) D->E F 6. Final Method Validation E->F

References

Dealing with low endogenous concentrations of Typhasterol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Typhasterol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of low endogenous concentrations of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical endogenous concentrations of this compound in plant tissues?

A1: this compound, a key intermediate in the biosynthesis of brassinosteroids, is typically found in very low concentrations in plant tissues.[1][2] The exact concentration can vary significantly depending on the plant species, tissue type, and developmental stage. Generally, pollen is one of the richest sources of brassinosteroids.[3]

For comparative purposes, the following table summarizes reported concentrations of this compound and related brassinosteroids in different plant materials.

Plant SpeciesTissueCompoundConcentrationReference
Lilium elegansPollenThis compound10-50 ng/g fresh weight[3]
Vitis vinifera (Grapevine)RootsThis compoundHigh levels, though specific quantitative data varies.[4]
Vitis vinifera (Grapevine)Post-fruit set tissuesThis compound56.69 pmol/g DW[5]
Vitis vinifera (Grapevine)Late green phase berriesThis compound15.87 pmol/g DW[5]
Vitis vinifera (Grapevine)Harvested berriesThis compound11.94 pmol/g DW[5]
Q2: Which analytical techniques are most suitable for detecting and quantifying low concentrations of this compound?

A2: Due to its low abundance, highly sensitive analytical methods are required for the accurate quantification of this compound. The most commonly employed and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][6][7][8]

  • GC-MS: This is a powerful technique for sterol analysis but typically requires a derivatization step to increase the volatility of this compound.[6][8] Silylation is a common derivatization method for sterols.[9][10]

  • LC-MS/MS: This method is often preferred due to its high sensitivity and specificity, and it may not require derivatization, especially with modern instrumentation.[6][11] Techniques like Atmospheric Pressure Chemical Ionization (APCI) are often more suitable than Electrospray Ionization (ESI) for non-derivatized sterols.[6][8] Derivatization can also be used with LC-MS to improve ionization efficiency.[12]

Q3: What is the role of this compound in plant biology?

A3: this compound is a crucial intermediate in the biosynthesis of brassinosteroids, a class of plant steroid hormones that regulate a wide range of physiological processes.[1][13] It is part of the late C-6 oxidation pathway, where it is converted to Castasterone, a precursor to the highly active brassinolide.[13][14] The biosynthetic pathway involving this compound is essential for normal plant growth and development.[13]

Below is a diagram illustrating the brassinosteroid biosynthetic pathway highlighting the position of this compound.

Brassinosteroid_Pathway Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol Cathasterone Cathasterone Campestanol->Cathasterone Teasterone Teasterone Cathasterone->Teasterone This compound This compound Teasterone->this compound Castasterone Castasterone This compound->Castasterone Brassinolide Brassinolide Castasterone->Brassinolide

Caption: Brassinosteroid biosynthetic pathway showing key intermediates.

Troubleshooting Guides

Issue 1: Poor or No Signal Detected for this compound

This is a common challenge when dealing with low endogenous concentrations. Here’s a step-by-step guide to troubleshoot this issue.

Potential Cause Troubleshooting Step Rationale
Inefficient Extraction Review and optimize your extraction protocol. Ensure the solvent system (e.g., chloroform/methanol) is appropriate for sterols.[15] Consider solid-phase extraction (SPE) for sample cleanup and enrichment.[1][15]Low recovery during extraction will lead to concentrations below the detection limit of the instrument.
Sample Degradation Handle samples quickly and at low temperatures. Use antioxidants like butylated hydroxytoluene (BHT) in extraction solvents to prevent oxidation.[15] Store samples at -80°C.[15]Sterols can be susceptible to degradation, leading to signal loss.
Suboptimal Ionization (LC-MS) If using ESI, consider switching to APCI, which is generally more effective for sterols.[6][8] Optimize ion source parameters.Inefficient ionization is a primary cause of poor signal intensity for sterol compounds.[16]
Poor Volatilization (GC-MS) Ensure complete derivatization (e.g., silylation) to increase volatility.[6][9] Optimize injection port temperature.Incomplete derivatization will result in poor chromatographic performance and low signal.
Matrix Effects Improve sample cleanup to remove interfering matrix components.[15] Use a stable isotope-labeled internal standard to compensate for ion suppression.[15]Co-eluting matrix components can suppress the ionization of the target analyte, reducing its signal.[6]
Issue 2: Difficulty in Separating this compound from Isomeric Compounds

The structural similarity of sterols presents a significant chromatographic challenge.

Potential Cause Troubleshooting Step Rationale
Inadequate Chromatographic Resolution Optimize the chromatographic method. For LC, consider using a pentafluorophenyl (PFP) stationary phase.[17] For GC, ensure the column has appropriate selectivity for sterols. Adjust the temperature gradient and flow rate.Co-elution of isomers can lead to inaccurate quantification and identification.[17]
Identical Mass Spectra of Isomers If isomers are not chromatographically resolved, rely on tandem mass spectrometry (MS/MS) with specific precursor-to-product ion transitions to differentiate them.MS/MS provides an additional layer of specificity, which can help distinguish between co-eluting isomers.[15]
Derivatization not Affecting Separation Experiment with different derivatization reagents that may alter the retention times of the isomers differently.Derivatization can sometimes improve the separation of structurally similar compounds.[18]

Below is a logical workflow for troubleshooting low signal and separation issues.

Troubleshooting_Workflow Start Low/No Signal or Poor Separation CheckExtraction Review Extraction Protocol (Recovery & Degradation) Start->CheckExtraction OptimizeCleanup Improve Sample Cleanup (SPE) CheckExtraction->OptimizeCleanup CheckDerivatization Verify Derivatization (GC-MS) OptimizeCleanup->CheckDerivatization OptimizeMS Optimize MS Parameters (Ion Source, etc.) CheckDerivatization->OptimizeMS OptimizeChromo Optimize Chromatography (Column, Gradient) OptimizeMS->OptimizeChromo UseInternalStd Use Stable Isotope Internal Standard OptimizeChromo->UseInternalStd Result Improved Signal & Separation UseInternalStd->Result

Caption: Troubleshooting workflow for this compound analysis.

Experimental Protocols

Protocol: Extraction and Quantification of this compound by GC-MS

This protocol provides a general framework. Optimization for specific sample matrices is recommended.

1. Sample Preparation and Extraction:

  • Homogenize fresh plant tissue (e.g., 1-5 g) in 80% methanol.
  • To minimize degradation, perform extraction steps on ice. The addition of an antioxidant like BHT is recommended.[15]
  • After extraction, centrifuge the sample and collect the supernatant.
  • Partition the supernatant against a non-polar solvent like hexane (B92381) to remove lipids.
  • The methanolic phase containing the brassinosteroids can be further purified using solid-phase extraction (SPE) with a C18 cartridge.[1]

2. Derivatization for GC-MS:

  • Evaporate the purified extract to dryness under a stream of nitrogen.
  • To ensure the sample is completely dry, which is critical for successful derivatization, consider lyophilization.[9]
  • Add a silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and an appropriate solvent (e.g., pyridine).[9]
  • Incubate the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of hydroxyl groups.[9]

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.
  • Use a capillary column suitable for sterol analysis (e.g., DB-5ms).
  • Set an appropriate temperature program for the GC oven to separate the derivatized sterols.
  • The mass spectrometer can be operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[3]

Below is a diagram of the experimental workflow.

Experimental_Workflow Start Sample Collection Homogenization Homogenization in 80% Methanol Start->Homogenization Extraction Solvent Extraction Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Derivatization Silylation (e.g., MSTFA) Purification->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Analysis & Quantification Analysis->Data

Caption: General experimental workflow for this compound analysis by GC-MS.

References

Improving Reproducibility of Typhasterol Bioassays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the reproducibility of bioassays is paramount for generating reliable and comparable data. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Typhasterol bioassays, with a focus on the widely used rice lamina inclination test.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems that can lead to variability and poor reproducibility in this compound bioassays.

Problem Potential Causes Solutions
High Variability Between Replicates Inconsistent Pipetting: Inaccurate or inconsistent dispensing of this compound solutions or other reagents.- Use calibrated micropipettes and sterile, filtered tips. - Pipette slowly and consistently, ensuring no air bubbles are introduced. - For serial dilutions, ensure thorough mixing between each step.
Uneven Seedling Growth: Non-uniform rice seedlings will respond differently to this compound.- Use seeds from a single, healthy batch. - Synchronize germination by pre-soaking seeds in water. - Select seedlings of uniform size and developmental stage for the assay.[1]
Edge Effects in Multi-well Plates: Wells on the outer edges of a plate are more susceptible to evaporation and temperature fluctuations.- Avoid using the outermost wells of the plate for experimental samples. - Fill the outer wells with sterile water or media to create a humidity barrier.
No or Weak Response to this compound Incorrect this compound Concentration: The concentration of this compound may be too low to elicit a response or too high, leading to inhibitory effects.- Prepare fresh serial dilutions of this compound for each experiment. - Perform a dose-response curve to determine the optimal concentration range. Brassinosteroids typically show activity in the 10⁻⁸ to 10⁻⁶ M range.[2]
Degraded this compound Stock: Improper storage can lead to the degradation of this compound.- Store this compound stock solutions at -20°C or below in a non-frost-free freezer. - Aliquot the stock solution to avoid repeated freeze-thaw cycles. - Protect the stock solution from light.
Suboptimal Assay Conditions: Temperature, light, and humidity can significantly impact the biological response.- Maintain a constant temperature (around 28-30°C) and high humidity during the incubation period. - Conduct the assay under dark conditions, as light can interfere with brassinosteroid responses.
Inconsistent Dose-Response Curve Solubility Issues: this compound, being a sterol, may have poor solubility in aqueous solutions, leading to inaccurate concentrations.- Prepare a high-concentration stock solution in a suitable organic solvent like DMSO or ethanol (B145695). - Ensure the final concentration of the organic solvent in the assay medium is low (typically <0.1%) and consistent across all treatments, including controls.
Non-uniform Application: Inconsistent application of the test solution to the rice lamina joint.- Apply a small, consistent volume of the test solution directly to the lamina joint of each seedling. - Ensure the solution covers the entire joint area.
Contamination: Microbial contamination can interfere with seedling growth and the bioassay results.- Use sterile seeds, water, and labware. - Work in a laminar flow hood to maintain sterility during assay setup.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in the rice lamina inclination assay?

Q2: How can I prepare my this compound stock and working solutions?

A2: this compound is a solid at room temperature.[4] Prepare a high-concentration stock solution (e.g., 1-10 mM) in 100% dimethyl sulfoxide (B87167) (DMSO) or ethanol. Store this stock solution in small aliquots at -20°C or lower to minimize freeze-thaw cycles. For the bioassay, prepare fresh serial dilutions of the stock solution in sterile distilled water or a minimal salts medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects seedling growth (typically <0.1%).

Q3: What are the critical steps for ensuring reproducible results in the rice lamina inclination test?

A3: The most critical steps for reproducibility are:

  • Uniformity of biological material: Select rice seedlings of the same age, size, and developmental stage.[1]

  • Precise preparation of test solutions: Use calibrated equipment and follow a consistent dilution protocol.

  • Standardized assay conditions: Maintain constant temperature, humidity, and dark conditions throughout the experiment.

  • Consistent application of the test substance: Apply the same volume of the test solution to the same location on each seedling.

Q4: Can I use other bioassays to measure this compound activity?

A4: Yes, other bioassays used for brassinosteroids can also be adapted for this compound. These include the wheat leaf unrolling assay and the bean second internode bioassay. However, the rice lamina inclination test is generally considered one of the most sensitive and specific bioassays for this class of compounds.[3]

Quantitative Data Summary

The following table summarizes the typical concentration range for brassinosteroid activity in the rice lamina inclination bioassay. It is important to note that specific values for this compound may vary depending on the experimental setup.

Brassinosteroid Bioassay Effective Concentration Range
General Brassinosteroids (including this compound)Rice Lamina Inclination10⁻⁸ M - 10⁻⁶ M[2]

Researchers should perform a dose-response curve to determine the optimal concentration for their specific experimental conditions.

Experimental Protocols

Rice Lamina Inclination Bioassay

This protocol is adapted from established methods for brassinosteroid bioassays.[3][5]

Materials:

  • Rice seeds (e.g., Oryza sativa L. cv. 'Nihonbare')

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Sterile distilled water

  • Petri dishes or multi-well plates

  • Filter paper

  • Forceps

  • Incubator capable of maintaining 28-30°C and high humidity in the dark

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize rice seeds by rinsing with 70% ethanol for 1 minute, followed by a 15-minute soak in a 1% sodium hypochlorite (B82951) solution.

    • Rinse the seeds thoroughly with sterile distilled water (3-5 times).

    • Place the sterilized seeds on moist filter paper in a petri dish.

    • Incubate the seeds in the dark at 28-30°C for 2-3 days until the coleoptiles are approximately 2-3 mm long.

  • Seedling Preparation:

    • Select uniformly germinated seedlings.

    • Excise the seedling segments containing the second leaf lamina joint. The segment should be approximately 2 cm long with the joint in the middle.

  • Preparation of this compound Solutions:

    • Prepare a 1 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in sterile distilled water to obtain the desired test concentrations (e.g., 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵ M).

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the test solutions.

  • Assay Setup:

    • Place the excised seedling segments on moist filter paper in a petri dish or in the wells of a multi-well plate containing a small amount of sterile water.

    • Carefully apply a small, fixed volume (e.g., 1 µL) of the this compound test solution or the vehicle control directly onto the lamina joint of each seedling segment.

  • Incubation:

    • Incubate the plates in the dark at 28-30°C and high humidity for 48-72 hours.

  • Data Collection and Analysis:

    • After incubation, measure the angle between the leaf blade and the leaf sheath for each seedling segment. A protractor or image analysis software can be used for this purpose.

    • Calculate the average angle and standard deviation for each treatment group.

    • Plot the mean lamina inclination angle against the logarithm of the this compound concentration to generate a dose-response curve.

Visualizations

Brassinosteroid Signaling Pathway

Brassinosteroid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BAK1 BAK1 BRI1->BAK1 Associates BSK1 BSK1 BAK1->BSK1 Activates BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Inhibits BZR1_P BZR1-P (Inactive) BSU1->BZR1_P Dephosphorylates (Activates) BIN2->BZR1_P Phosphorylates (Inactivates) BZR1 BZR1 (Active) Gene_Expression Gene Expression (Growth & Development) BZR1->Gene_Expression Regulates This compound This compound This compound->BRI1 Binds Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_biomaterial Biological Material Checks cluster_protocol Protocol Review cluster_environment Environmental Checks Start Start: Inconsistent or Unexpected Results Check_Reagents 1. Check Reagents Start->Check_Reagents Check_BioMaterial 2. Check Biological Material Check_Reagents->Check_BioMaterial Reagents OK Typhasterol_Integrity This compound stock (age, storage) Check_Reagents->Typhasterol_Integrity Solvent_Control Solvent control (concentration, effect) Check_Reagents->Solvent_Control Dilution_Accuracy Serial dilutions (accuracy, freshness) Check_Reagents->Dilution_Accuracy Check_Protocol 3. Review Assay Protocol Check_BioMaterial->Check_Protocol Material OK Seed_Quality Seed viability and uniformity Check_BioMaterial->Seed_Quality Seedling_Health Seedling health and stage Check_BioMaterial->Seedling_Health Check_Environment 4. Verify Environment Check_Protocol->Check_Environment Protocol OK Pipetting Pipetting technique Check_Protocol->Pipetting Application Application of test solution Check_Protocol->Application Incubation_Time Incubation time Check_Protocol->Incubation_Time Analyze_Data 5. Re-analyze Data Check_Environment->Analyze_Data Environment OK Temperature Temperature stability Check_Environment->Temperature Humidity Humidity levels Check_Environment->Humidity Light Light exclusion Check_Environment->Light Resolved Issue Resolved Analyze_Data->Resolved

References

Strategies to increase the efficiency of Typhasterol purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Typhasterol purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: this compound, a brassinosteroid, is typically purified using a multi-step approach that often includes:

  • Solid-Phase Extraction (SPE): Used for initial cleanup and enrichment of brassinosteroids from crude plant extracts. C18 and boronate affinity cartridges are common choices.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are highly effective for separating this compound from other structurally similar brassinosteroids. C18 columns are frequently used in reversed-phase HPLC.

  • Column Chromatography: Silica gel and argentation chromatography can be employed for fractionation of sterol mixtures.[1]

  • Crystallization: A final step to obtain high-purity this compound, often from solvents like methanol (B129727) or ethanol.

Q2: I am having trouble separating this compound from other brassinosteroids by HPLC. What can I do?

A2: Co-elution of structurally similar brassinosteroids is a common challenge. To improve resolution, consider the following:

  • Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the Organic Solvent: Switching between acetonitrile (B52724) and methanol can alter the selectivity of the separation.

  • Adjust the pH: Modifying the mobile phase pH can alter the ionization and retention of compounds.

  • Change the Stationary Phase: If resolution is still poor, consider a column with a different selectivity, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) column instead of a standard C18.[2]

Q3: My this compound yield is very low. What are the potential causes and solutions?

A3: Low yield can result from several factors throughout the purification process:

  • Inefficient Extraction: Ensure your initial solvent extraction from the plant material is thorough. A common method involves using a methanol-chloroform mixture.

  • Degradation: Brassinosteroids can be sensitive to harsh pH and high temperatures. Avoid strong acids or bases and prolonged exposure to heat.[3][4]

  • Loss During Transfers: Be meticulous during solvent partitioning and transfer steps to minimize physical loss of the sample.

  • Suboptimal Crystallization Conditions: Ensure the appropriate solvent system and temperature are used for crystallization to maximize precipitation of this compound.

Q4: What are common impurities I might encounter during this compound purification?

A4: Besides other brassinosteroids, common impurities include:

  • Other Phytosterols: Plant extracts contain a complex mixture of sterols which can be difficult to separate.

  • Fatty Acids and Lipids: These are abundant in plant extracts and are typically removed during initial partitioning and chromatography steps.

  • Pigments: Compounds like chlorophyll (B73375) can co-extract and are usually removed by column chromatography or SPE.

  • Degradation Products: Improper handling or storage can lead to the formation of degradation products.

Q5: How can I confirm the identity and purity of my final this compound sample?

A5: The most common and reliable methods for identification and purity assessment are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides detailed structural information and allows for quantification. Derivatization is often required.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive method for both quantification and identification without the need for derivatization.[5]

  • Nuclear Magnetic Resonance (NMR): Used for unambiguous structure elucidation of the purified compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape in HPLC (Tailing or Fronting) - Secondary interactions with the stationary phase.- Column overload.- Inappropriate sample solvent.- Add a low concentration of salt (e.g., 5 mM ammonium (B1175870) acetate) to the mobile phase to mask active sites.[2]- Reduce the amount of sample injected onto the column.- Dissolve the sample in the initial mobile phase whenever possible.[2]
No Crystals Formed During Crystallization - Solution is not supersaturated.- Presence of impurities inhibiting crystallization.- Incorrect solvent or temperature.- Slowly evaporate the solvent to increase the concentration.- Add a small seed crystal of this compound.- Perform an additional purification step (e.g., HPLC) to remove impurities.- Experiment with different solvents (e.g., methanol, ethanol, acetone) and cooling rates.
Baseline Noise or Drift in HPLC Chromatogram - Contaminated mobile phase or system components.- Air bubbles in the system.- Detector lamp issues.- Use high-purity solvents and filter the mobile phase.- Degas the mobile phase thoroughly.- Purge the pump to remove air bubbles.- Check the detector lamp and replace if necessary.
Low Recovery from Solid-Phase Extraction (SPE) - Incomplete elution of this compound from the cartridge.- Inappropriate SPE sorbent.- Sample breakthrough.- Use a stronger elution solvent or increase the elution volume.- Ensure the chosen sorbent (e.g., C18, boronate affinity) is appropriate for brassinosteroids.- Do not exceed the loading capacity of the SPE cartridge.

Quantitative Data on Purification Methods

The following table summarizes representative data for different purification techniques used for brassinosteroids. Note that yields and purity can vary significantly based on the starting material and specific experimental conditions.

Purification MethodStarting MaterialPurityYieldReference
Solid-Phase Extraction (SPE) followed by LC-MS/MS Plant TissuesN/A (for quantification)High Recovery[1][6]
Solvent Crystallization Crude Phytosterol Mixture>92%>22%[7]
Preparative HPLC Crude Extract>95%Variable[8]
Column Chromatography (Silica Gel & Zeolite) Soybean Oil Extract>92%>22%[7]

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) of Brassinosteroids

This protocol is adapted from established methods for brassinosteroid extraction from plant tissues.[1][9]

  • Homogenization: Homogenize 1 gram of fresh plant material in liquid nitrogen.

  • Extraction: Extract the homogenized tissue with 10 mL of a methanol:chloroform (B151607) (4:1, v/v) mixture overnight at 4°C with agitation.

  • Centrifugation: Centrifuge the extract at 4,000 rpm for 15 minutes and collect the supernatant.

  • Partitioning: Add 5 mL of water to the supernatant and partition the mixture. Collect the chloroform phase.

  • Drying: Evaporate the chloroform phase to dryness under a stream of nitrogen.

  • SPE Cleanup (C18):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Redissolve the dried extract in 1 mL of 50% methanol and load it onto the cartridge.

    • Wash the cartridge with 5 mL of water, followed by 5 mL of 30% methanol.

    • Elute the brassinosteroid fraction with 5 mL of 80% methanol.

  • Drying: Evaporate the eluate to dryness for further purification or analysis.

Protocol 2: HPLC Purification of this compound

This is a general reversed-phase HPLC protocol for the separation of brassinosteroids.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 30% B

    • 5-35 min: 30% to 100% B

    • 35-40 min: 100% B

    • 40-45 min: 100% to 30% B

    • 45-50 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Injection Volume: 20 µL.

Note: This gradient is a starting point and should be optimized for your specific separation needs.

Protocol 3: Recrystallization of this compound

This protocol describes a general approach for the crystallization of brassinosteroids.[6]

  • Dissolution: Dissolve the partially purified this compound sample in a minimal amount of hot methanol (50-80°C).

  • Hot Filtration: If any insoluble impurities are present, filter the hot solution quickly.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Crystal Formation: Cover the container and let it stand undisturbed for several hours to days to allow crystals to form. Slow evaporation can aid in this process.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow start Plant Material (e.g., Typha species) homogenization Homogenization in Liquid Nitrogen start->homogenization extraction Solvent Extraction (Methanol/Chloroform) homogenization->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning spe Solid-Phase Extraction (SPE) (C18 or Boronate Affinity) partitioning->spe hplc HPLC Purification (Reversed-Phase C18) spe->hplc crystallization Recrystallization (Methanol) hplc->crystallization analysis Purity & Identity Analysis (LC-MS/MS, GC-MS) crystallization->analysis end Pure this compound analysis->end

Caption: Experimental workflow for this compound purification.

brassinosteroid_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid (BR) BRI1 BRI1 (Receptor) BR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates BRI1_BAK1 Active BRI1-BAK1 Complex BSU1 BSU1 (Phosphatase) BRI1_BAK1->BSU1 Activates BIN2_active BIN2 (Active Kinase) BSU1->BIN2_active Dephosphorylates (Inactivates) BIN2_inactive BIN2 (Inactive) BZR1_p BZR1/BES1-P (Phosphorylated/Inactive) BIN2_active->BZR1_p Phosphorylates (Inactivates) BIN2_active->BZR1_p BZR1 BZR1/BES1 (Active) BZR1_p->BZR1 Dephosphorylated Degradation Degradation / Cytoplasmic Sequestration BZR1_p->Degradation BZR1_n Nuclear BZR1/BES1 BZR1->BZR1_n DNA DNA (BR-responsive genes) BZR1_n->DNA Binds to Promoters Gene_Expression Gene Expression (Growth & Development) DNA->Gene_Expression

Caption: Brassinosteroid signaling pathway.

References

Technical Support Center: Overcoming Solubility Challenges with Typhasterol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Typhasterol. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound, also known as 2-Deoxycastasterone, is a naturally occurring brassinosteroid, a class of polyhydroxylated steroidal phytohormones.[1][2] With a molecular weight of 448.7 g/mol , its complex and hydrophobic sterol structure leads to it being practically insoluble in water.[1][3] This poor aqueous solubility can be a significant hurdle in various experimental settings, particularly in biological assays that require the compound to be in a dissolved state in an aqueous medium.

Q2: What are the initial steps for dissolving this compound for in vitro studies?

A2: For most in vitro applications, a common starting point is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are frequently used for this purpose. From this stock solution, you can then make final dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied.[4]

Q3: I'm observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What can I do?

A3: This is a common issue when the concentration of this compound in the final aqueous solution exceeds its solubility limit. Here are a few troubleshooting steps:

  • Lower the final concentration: The simplest approach is to reduce the final concentration of this compound in your experiment.

  • Vortexing/Sonication: Immediately after adding the stock solution to the aqueous medium, vortex vigorously or use a bath sonicator to aid in dispersion.

  • Use a co-solvent: If your experimental system allows, including a small percentage of a water-miscible co-solvent (like ethanol or polyethylene (B3416737) glycol) in your final aqueous solution can help maintain this compound's solubility.

  • Explore solubilization techniques: For experiments requiring higher concentrations, you may need to employ more advanced solubilization methods, which are detailed in the troubleshooting guide below.

Q4: Can changes in pH improve the solubility of this compound?

A4: this compound is known to be a very weakly acidic compound.[3] While significant pH shifts are often not compatible with biological experiments, slight adjustments to the pH of your aqueous medium might have a minor effect on its solubility. For weakly acidic compounds, increasing the pH (making it more alkaline) can sometimes improve solubility. However, it's crucial to first determine the stability of this compound at different pH values, as extreme pH can lead to its degradation.[5]

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides an overview of common methods to improve the aqueous solubility of this compound. A logical workflow for addressing solubility issues is presented in the diagram below.

G start Start: this compound Solubility Issue check_concentration Is the final concentration absolutely necessary? start->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration No stock_solution Prepare a stock solution in an organic solvent (e.g., DMSO, Ethanol) check_concentration->stock_solution Yes end_soluble Achieved desired solubility lower_concentration->end_soluble co_solvent Use of Co-solvents (e.g., Ethanol, PEG) stock_solution->co_solvent Precipitation occurs on dilution cyclodextrin Cyclodextrin Inclusion Complexation co_solvent->cyclodextrin Still insufficient solubility co_solvent->end_soluble Soluble nanoparticle Nanoparticle Formulation cyclodextrin->nanoparticle Higher concentration or stability needed cyclodextrin->end_soluble Soluble nanoparticle->end_soluble end_insoluble Re-evaluate experimental requirements nanoparticle->end_insoluble Technically not feasible G cluster_0 Insoluble State cluster_1 Solubilization Process cluster_2 Soluble State This compound This compound (Hydrophobic) Complex Inclusion Complex (Water-Soluble) This compound->Complex Water Water (Aqueous Solution) Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex Complex->Water Disperses in

References

Best practices for the storage and handling of Typhasterol standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the storage, handling, and use of Typhasterol standards for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a naturally occurring brassinosteroid, a class of polyhydroxylated steroidal phytohormones that play a crucial role in plant growth and development.[1] It is also known as 2-Deoxycastasterone.[1]

Q2: What are the primary applications of this compound standards in research?

A2: this compound standards are primarily used in plant biology and agricultural research to study plant growth regulation, signal transduction, and stress responses. They are also utilized in the development of new plant growth regulators and herbicides.

Q3: What are the general safety precautions for handling this compound?

A3: As with any chemical standard, it is important to handle this compound in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide (DMF).[2] To prepare a stock solution, dissolve the solid this compound in a small amount of the chosen solvent and then dilute to the desired concentration. For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMF and then dilute with the buffer.[2] It is advisable to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

Q5: What is the recommended method for quantifying the bioactivity of this compound?

A5: The rice lamina inclination assay is a widely used and sensitive bioassay for determining the biological activity of brassinosteroids like this compound.[3][4][5] This assay measures the angle of inclination of the lamina joint of rice seedlings upon treatment with the test compound.

Storage and Stability

Proper storage of this compound standards is critical to maintain their integrity and ensure the reproducibility of experimental results. The following table summarizes the recommended storage conditions and expected stability, based on data for the closely related and well-studied brassinosteroid, brassinolide. Similar stability can be expected for this compound, although specific studies may be limited.

ParameterConditionRecommended StorageExpected Shelf Life
Solid Form Temperature-20°C[2]≥ 4 years[2]
LightProtected from light (e.g., in an amber vial)Stable
AtmosphereDry, inert atmosphere (e.g., argon or nitrogen)Stable
In Solution SolventDMSO, Ethanol, DMF[2]Store at -20°C for up to 3 months or -80°C for up to 6 months.
Aqueous Buffer (after dissolving in DMF)Not recommended for storage for more than one day.[2]
Freeze-Thaw CyclesMinimize to prevent degradation. Aliquoting is recommended.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no biological activity in bioassays - Degraded this compound standard: Improper storage or handling.- Verify the storage conditions and age of the standard. - Prepare a fresh stock solution from a new vial of the standard.
- Incorrect solution preparation: Errors in weighing, dilution, or choice of solvent.- Double-check all calculations and measurements. - Ensure the solvent is appropriate and of high purity.
- Suboptimal bioassay conditions: Incorrect plant age, temperature, or light conditions.- Refer to a validated protocol for the specific bioassay (e.g., rice lamina inclination assay). - Optimize assay parameters as needed.
Precipitation of this compound in aqueous solutions - Low solubility in aqueous buffers: this compound has limited solubility in water.- Dissolve the standard in a minimal amount of an organic solvent like DMF before diluting with the aqueous buffer.[2] - Do not store aqueous solutions for extended periods.
Contamination of experiments - Presence of interfering substances: Other endogenous plant hormones or impurities in the sample.- Use appropriate purification methods for sample extracts, such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).[6][7][8]
- Microbial contamination: Growth of bacteria or fungi in solutions or on plant material.- Use sterile techniques for solution preparation and handling of plant material. - Filter-sterilize solutions if necessary.

Experimental Protocols

Preparation of a 1 mM this compound Stock Solution in DMSO

Materials:

  • This compound standard (Molecular Weight: 448.69 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • In a chemical fume hood, weigh out 0.449 mg of this compound powder using an analytical balance.

  • Transfer the weighed powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Visually inspect for any undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

Rice Lamina Inclination Bioassay for this compound Activity

Materials:

  • Rice seeds (e.g., Oryza sativa L. cv. 'Nihonbare')

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Distilled water

  • Ethanol (for sterilization)

  • Petri dishes

  • Filter paper

  • Forceps

  • Growth chamber or incubator

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize rice seeds by rinsing with 70% ethanol for 1 minute, followed by a 15-minute soak in a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.

    • Place the sterilized seeds on moist filter paper in a Petri dish and germinate in the dark at 28-30°C for 2-3 days.

  • Seedling Growth:

    • Transfer the germinated seeds to a hydroponic culture system or a container with sufficient water and grow them in a controlled environment (e.g., 14-hour light/10-hour dark cycle at 28°C) for 5-7 days, until the second leaf has fully emerged.

  • Preparation of Lamina Segments:

    • Excise the second leaf lamina, including the lamina joint, from the seedlings. The segment should be approximately 2 cm long.

  • Treatment with this compound:

    • Prepare a series of dilutions of the this compound stock solution in distilled water containing a final DMSO concentration of 0.1% (v/v) or less. A typical concentration range to test is 10⁻⁹ M to 10⁻⁶ M.

    • Float the lamina segments on the test solutions in Petri dishes. Include a control group with the solvent only.

  • Incubation:

    • Incubate the Petri dishes in the dark at 28-30°C for 48-72 hours.[3]

  • Measurement:

    • After the incubation period, measure the angle between the lamina and the sheath using a protractor. An increase in the angle compared to the control indicates brassinosteroid activity.

Visualizations

Brassinosteroid Signaling Pathway

The following diagram illustrates the simplified signaling pathway of brassinosteroids, including the role of this compound as a precursor to the highly active brassinolide.

Brassinosteroid_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 (Receptor Kinase) BAK1 BAK1 (Co-receptor) BRI1->BAK1 Activates BSK1 BSK1 BAK1->BSK1 Phosphorylates BSU1 BSU1 (Phosphatase) BSK1->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Inhibits BZR1_BES1_P BZR1/BES1-P (Inactive) BIN2->BZR1_BES1_P Phosphorylates BZR1_BES1 BZR1/BES1 (Active) BZR1_BES1_P->BZR1_BES1 Dephosphorylation (by PP2A) GeneExpression Gene Expression (Growth, Development) BZR1_BES1->GeneExpression Regulates This compound This compound Brassinolide Brassinolide (Active Hormone) This compound->Brassinolide Biosynthesis Brassinolide->BRI1 Binds

Caption: Simplified Brassinosteroid Signaling Pathway.

Experimental Workflow: Rice Lamina Inclination Bioassay

The following diagram outlines the key steps in performing a rice lamina inclination bioassay to determine the biological activity of this compound.

Rice_Lamina_Inclination_Workflow A 1. Seed Sterilization & Germination B 2. Seedling Growth (5-7 days) A->B C 3. Lamina Segment Excision B->C E 5. Treatment of Lamina Segments C->E D 4. Preparation of This compound Solutions D->E F 6. Incubation (48-72 hours in dark) E->F G 7. Measurement of Lamina Angle F->G H 8. Data Analysis G->H

Caption: Workflow for the Rice Lamina Inclination Bioassay.

References

Method development for separating Typhasterol from interfering compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Typhasterol from interfering compounds.

Troubleshooting Guide

Encountering issues during the separation of this compound is common due to its structural similarity to other sterols and the complexity of biological matrices. This guide addresses specific problems in a question-and-answer format.

Problem Probable Cause(s) Solution(s)
Poor Resolution / Co-elution of this compound with Interfering Compounds - Inappropriate stationary phase.- Mobile phase is too strong or too weak.- Suboptimal temperature.- Stationary Phase: For HPLC, consider switching from a standard C18 column to a C30 column for better shape selectivity, or a phenyl-hexyl/pentafluorophenyl (PFP) phase to introduce π-π interactions. For GC, ensure the use of a column suitable for sterol analysis.[1]- Mobile Phase (HPLC): Systematically vary the mobile phase composition. Adjust the ratio of organic solvents (e.g., acetonitrile, methanol) and the aqueous component. The introduction of additives like formic acid can sometimes improve peak shape.[1]- Temperature: Experiment with different column temperatures in small increments (e.g., 5°C). Lower temperatures can sometimes enhance separation by increasing analyte interaction with the stationary phase.[1]
Peak Tailing of this compound Peak - Active sites on the column interacting with the analyte.- Incomplete derivatization (for GC analysis).- Column Issues: Use a high-purity silica (B1680970) column or an end-capped column to minimize interactions with free silanol (B1196071) groups.- Derivatization (GC): Ensure the derivatization reaction (e.g., silylation) goes to completion by optimizing reagent concentration, reaction time, and temperature. Use fresh, high-quality derivatizing reagents.[1]
Low Recovery of this compound - Inefficient extraction from the sample matrix.- Loss of analyte during sample cleanup steps.- Degradation of this compound during processing.- Extraction: Optimize the extraction solvent and method. Soxhlet extraction, maceration, and supercritical fluid extraction (SFE) are common methods for phytosterols (B1254722).[2]- Cleanup: Evaluate the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol for analyte loss. Ensure the chosen sorbent and elution solvents are appropriate for this compound.- Degradation: Avoid high temperatures and harsh acidic or basic conditions during sample preparation.[3]
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation.- Mobile Phase: Prepare fresh mobile phase for each run and ensure accurate mixing.- Temperature Control: Use a column oven to maintain a stable temperature.- Column Health: Implement a column washing protocol and replace the column if performance degrades.
Presence of Ghost Peaks - Contamination from previous injections (carryover).- Contaminated solvent or glassware.- Carryover: Incorporate a robust needle wash step in the autosampler and run blank injections between samples.- Contamination: Use high-purity solvents and thoroughly clean all glassware.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound from other phytosterols so challenging?

A1: The primary challenge in separating this compound from other phytosterols, such as campesterol, stigmasterol, and β-sitosterol, lies in their high degree of structural similarity.[3] These compounds share the same basic steroidal nucleus and often only differ in the side chain or the presence and position of double bonds and hydroxyl groups.[3] This results in very similar physicochemical properties, such as polarity and molecular weight, leading to close or overlapping retention times in standard chromatographic systems.[1]

Q2: What are the most common interfering compounds when extracting this compound from plant matrices?

A2: When extracting this compound from plant sources, common interfering compounds include other phytosterols (e.g., β-sitosterol, campesterol, stigmasterol), fatty acids, glycerides, and tocopherols.[4] The specific profile of interfering compounds will depend on the plant species and the extraction method used.

Q3: What are the recommended chromatographic techniques for this compound separation?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the most common and effective techniques for the analysis of this compound and other brassinosteroids.

  • HPLC-MS/MS: This is a powerful technique for the sensitive and selective quantification of this compound in complex matrices.[5] Derivatization is often employed to enhance ionization efficiency.

  • GC-MS: A gold standard for sterol analysis, GC-MS provides excellent separation and structural information.[1] Derivatization to form volatile derivatives (e.g., trimethylsilyl (B98337) ethers) is typically required.[1]

  • Supercritical Fluid Chromatography (SFC): This technique can offer unique selectivity and faster separations for some sterol isomers compared to HPLC and GC.[4]

Q4: Is derivatization necessary for this compound analysis?

A4: For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of this compound, allowing it to pass through the GC column without degradation.[1] For HPLC-MS, while not always strictly necessary, derivatization can be used to improve the ionization efficiency and, consequently, the sensitivity of the method.

Q5: What sample preparation and cleanup methods are effective for isolating this compound?

A5: A multi-step approach is often necessary to isolate this compound from complex plant extracts.

  • Extraction: Initial extraction from the plant material is typically performed using organic solvents like methanol (B129727) or ethanol.[2]

  • Saponification: To hydrolyze sterol esters to free sterols, alkaline saponification is often employed.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques are used to partition the sterols from other matrix components. For SPE, C18 or other specialized cartridges can be effective.[6]

  • Further Chromatographic Cleanup: Techniques like column chromatography with silica gel or other adsorbents can be used for further purification before instrumental analysis.[6]

Experimental Protocols

General Protocol for HPLC-MS/MS Analysis of this compound

This protocol provides a general guideline and should be optimized for your specific sample matrix and instrumentation.

  • Sample Extraction:

    • Homogenize 1-2 g of plant tissue in 10 mL of 80% methanol.

    • Sonicate for 30 minutes and then centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant and repeat the extraction on the pellet twice more.

    • Combine the supernatants and evaporate to dryness under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 5 mL of 10% methanol.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of 10% methanol.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 5 mL of 10% methanol to remove polar impurities.

    • Elute the this compound and other sterols with 5 mL of methanol.

    • Evaporate the eluate to dryness.

  • Derivatization (Optional, for enhanced sensitivity):

    • Reconstitute the dried eluate in 100 µL of a suitable derivatizing agent (e.g., a phenylboronic acid-based reagent for brassinosteroids).

    • Incubate at the recommended temperature and time.

    • Stop the reaction and prepare for injection.

  • HPLC-MS/MS Conditions:

    • Column: A C18 or C30 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from ~50% B to 100% B over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for specific precursor-product ion transitions of this compound.

General Protocol for GC-MS Analysis of this compound
  • Sample Extraction and Cleanup:

    • Follow steps 1 and 2 from the HPLC-MS/MS protocol.

  • Derivatization (Silylation):

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) to the dried, cleaned extract.

    • Incubate at 70°C for 60 minutes.

    • Evaporate the reagent under a gentle stream of nitrogen and reconstitute in hexane.

  • GC-MS Conditions:

    • Column: A low-bleed capillary column suitable for sterol analysis (e.g., a 5% phenyl-methylpolysiloxane phase, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometry: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-600 or use selected ion monitoring (SIM) for target ions of the this compound derivative.

Data Presentation: Comparison of Chromatographic Techniques

Technique Resolution Speed Sensitivity Sample Throughput Typical Application
HPLC-UV ModerateModerateLow to ModerateModerateQuantification of higher concentration samples; initial screening.
HPLC-MS/MS HighModerate to FastVery HighHighTargeted quantification and confirmation in complex matrices.[5]
GC-MS Very HighSlow to ModerateHighModerateComprehensive profiling and identification of sterols.[1]
SFC-MS HighFastHighHighChiral separations and rapid analysis of isomeric sterols.[4]

Visualizations

Caption: A general workflow for method development in separating this compound.

Separation_Decision_Tree Start Goal: Separate this compound Isomeric_Separation Isomeric Separation Required? Start->Isomeric_Separation High_Sensitivity High Sensitivity Needed? Isomeric_Separation->High_Sensitivity Yes Isomeric_Separation->High_Sensitivity No HPLC_UV HPLC-UV Isomeric_Separation->HPLC_UV No, screening only High_Throughput High Throughput Needed? High_Sensitivity->High_Throughput Yes GC_MS GC-MS High_Sensitivity->GC_MS No HPLC_MS HPLC-MS/MS High_Throughput->HPLC_MS No SFC_MS SFC-MS High_Throughput->SFC_MS Yes

Caption: Decision tree for selecting a suitable separation method for this compound.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Typhasterol and Brassinolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of two prominent brassinosteroids, Typhasterol (TY) and Brassinolide (BL). As precursors and end-products in the brassinosteroid biosynthetic pathway, their relative activities are of significant interest in plant biology and agricultural applications. This document summarizes key quantitative data, details experimental protocols for common bioassays, and visualizes the relevant signaling pathway.

Data Presentation: Quantitative Bioactivity Comparison

The bioactivity of this compound and Brassinolide is most commonly evaluated using the rice lamina inclination assay. The following table summarizes the quantitative data from a comparative study, highlighting the significantly higher potency of Brassinolide.

CompoundBioassayParameterValueReference
This compound (TY) Rice Lamina InclinationpMEC7.5[1]
pED5011.3[1]
Brassinolide (BL) Rice Lamina InclinationpMEC10.5[1]
pED5013.6[1]
  • pMEC (potency based on Minimum Effective Concentration): The negative logarithm of the minimum concentration required to induce a noticeable biological effect. A higher value indicates greater potency.

  • pED50 (potency based on 50% Effective Dose): The negative logarithm of the dose required to produce 50% of the maximum biological response. A higher value indicates greater potency.

Note: While hypocotyl elongation and root growth inhibition assays are also standard for assessing brassinosteroid activity, direct, side-by-side quantitative dose-response data for this compound and Brassinolide from a single comparative study were not available in the reviewed literature. However, it is generally reported that this compound exhibits lower bioactivity than Brassinolide in these assays as well.

Experimental Protocols

Detailed methodologies for the key bioassays used to evaluate the bioactivity of this compound and Brassinolide are provided below.

Rice Lamina Inclination Assay

This bioassay is a highly sensitive and specific method for quantifying brassinosteroid activity. The protocol is adapted from Wada et al. (1981).

1. Plant Material and Growth Conditions:

  • Rice seeds (e.g., Oryza sativa L. cv. Arborio J-l or Nihonbare) are surface-sterilized with 70% ethanol (B145695) for 1 minute, followed by 20 minutes in a 2% sodium hypochlorite (B82951) solution, and then rinsed thoroughly with sterile distilled water.
  • Seeds are germinated and grown in the dark at 30°C for 7-8 days on a 0.7% agar (B569324) medium.

2. Sample Preparation:

  • Etiolated seedlings with a second leaf of approximately 2-3 cm in length are selected.
  • The second-leaf lamina joint segments, including a 5 mm portion of the lamina and a 7 mm portion of the sheath, are excised.

3. Bioassay Procedure:

  • Test solutions of this compound and Brassinolide are prepared at various concentrations (e.g., 10⁻⁵ to 10⁻¹ ng/mL) in a solution containing 2% sucrose (B13894) and 0.005% Tween 20. A control solution without the test compound is also prepared.
  • The excised segments are floated on the test solutions in petri dishes or vials.
  • The samples are incubated in the dark at 30°C for 48-72 hours.

4. Data Collection and Analysis:

  • After incubation, the angle between the lamina and the sheath is measured using a protractor or by analyzing digital images.
  • The activity is expressed as the degree of inclination, with a larger angle indicating higher bioactivity.
  • A dose-response curve is generated to determine the pMEC and pED50 values.

Arabidopsis thaliana Hypocotyl Elongation Assay

This assay assesses the effect of brassinosteroids on cell elongation in the hypocotyls of Arabidopsis thaliana seedlings.

1. Plant Material and Growth Conditions:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0) are surface-sterilized.
  • Seeds are sown on Murashige and Skoog (MS) medium (0.8% agar, 1% sucrose) in petri plates.
  • The plates are cold-stratified at 4°C for 2-4 days to synchronize germination.
  • Plates are then exposed to white light for several hours to induce germination and subsequently transferred to darkness at 22-25°C.

2. Bioassay Procedure:

  • Test compounds (this compound and Brassinolide) are added to the growth medium at various concentrations. A solvent control (e.g., DMSO or ethanol) is included.
  • Seedlings are grown in the dark for 5-7 days.

3. Data Collection and Analysis:

  • After the incubation period, the seedlings are photographed.
  • The length of the hypocotyls is measured from the base of the cotyledons to the root-shoot junction using image analysis software (e.g., ImageJ).
  • The hypocotyl length is plotted against the concentration of the test compound to generate a dose-response curve.

Arabidopsis thaliana Root Growth Inhibition Assay

This assay measures the inhibitory effect of higher concentrations of brassinosteroids on primary root growth.

1. Plant Material and Growth Conditions:

  • Arabidopsis thaliana seeds are surface-sterilized and sown on MS medium as described for the hypocotyl elongation assay.
  • Plates are placed vertically in a growth chamber under a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at 22-25°C.

2. Bioassay Procedure:

  • This compound and Brassinolide are incorporated into the MS medium at a range of concentrations (e.g., 0.1 nM to 10 µM).
  • After germination, the position of the root tips is marked.
  • The plates are incubated vertically for an additional 5-7 days.

3. Data Collection and Analysis:

  • The length of the primary root grown after marking is measured.
  • The percentage of root growth inhibition relative to the control is calculated for each concentration.
  • A dose-response curve is plotted to determine the concentration that causes 50% inhibition of root growth (IC50).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz, illustrate the brassinosteroid signaling pathway and a general experimental workflow for comparing the bioactivity of this compound and Brassinolide.

Brassinosteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BL Brassinolide (BL) BRI1 BRI1 BL->BRI1 Binds BAK1 BAK1 BRI1->BAK1 Heterodimerizes BSK1 BSK1 BAK1->BSK1 Phosphorylates BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Inhibits BZR1_BES1_P BZR1/BES1-P (Inactive) BIN2->BZR1_BES1_P Phosphorylates (Inactivates) BZR1_BES1 BZR1/BES1 (Active) BZR1_BES1_P->BZR1_BES1 Dephosphorylates DNA Target Genes BZR1_BES1->DNA Regulates Transcription PP2A PP2A PP2A->BZR1_BES1_P Dephosphorylates Response Growth & Development DNA->Response

Caption: Brassinosteroid Signaling Pathway.

Bioactivity_Comparison_Workflow cluster_preparation Preparation cluster_assays Bioassays cluster_analysis Data Analysis TY This compound (TY) Stock Serial_TY Serial Dilutions of TY TY->Serial_TY BL Brassinolide (BL) Stock Serial_BL Serial Dilutions of BL BL->Serial_BL Assay1 Rice Lamina Inclination Assay Serial_TY->Assay1 Assay2 Arabidopsis Hypocotyl Elongation Assay Serial_TY->Assay2 Assay3 Arabidopsis Root Growth Inhibition Assay Serial_TY->Assay3 Serial_BL->Assay1 Serial_BL->Assay2 Serial_BL->Assay3 Measure1 Measure Lamina Angle Assay1->Measure1 Measure2 Measure Hypocotyl Length Assay2->Measure2 Measure3 Measure Root Length Assay3->Measure3 DoseResponse Generate Dose-Response Curves Measure1->DoseResponse Measure2->DoseResponse Measure3->DoseResponse Compare Compare pMEC, pED50, IC50 DoseResponse->Compare

Caption: Experimental Workflow for Bioactivity Comparison.

References

Unveiling the Growth-Promoting Efficacy of Typhasterol and Castasterone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of plant growth regulators is paramount. This guide provides an objective comparison of Typhasterol and Castasterone (B119632), two key brassinosteroids, detailing their efficacy in promoting plant growth with supporting experimental data and methodologies.

This compound and Castasterone are naturally occurring brassinosteroids that play crucial roles in plant growth and development. Both are integral intermediates in the brassinosteroid biosynthetic pathway, ultimately leading to the production of brassinolide (B613842), the most biologically active brassinosteroid. While both compounds exhibit growth-promoting properties, their efficacy differs, with Castasterone demonstrating significantly higher activity in various bioassays.

Comparative Efficacy in Plant Growth Promotion

Experimental data, primarily from the highly specific and sensitive rice lamina inclination bioassay, indicates that Castasterone is a more potent growth promoter than this compound. In this assay, the bending of the rice leaf lamina is measured as an indicator of brassinosteroid activity.

A study evaluating the biological activity of various brassinosteroids demonstrated that Castasterone exhibits a strong response in the rice lamina inclination test. While direct quantitative data for this compound from the same study is not available, it is widely reported in the literature that precursors in the brassinosteroid biosynthetic pathway, such as this compound, show significantly lower activity compared to Castasterone and Brassinolide. In both the rice lamina inclination test and the wheat leaf unrolling assay, brassinolide and castasterone exhibit much higher activities than their precursors, including teasterone, 3-dehydroteasterone, and this compound, whose activities are almost the same.

CompoundBioassayConcentrationObserved Effect (Lamina Inclination Angle)Relative Efficacy
Castasterone Rice Lamina Inclination0.05 µg/mL~60°High
This compound Rice Lamina InclinationNot specified in comparative studySignificantly lower than CastasteroneLow

Table 1: Comparative Efficacy of Castasterone and this compound in the Rice Lamina Inclination Bioassay. Data for Castasterone is adapted from studies by Wada et al. The relative efficacy of this compound is based on qualitative comparisons from multiple sources indicating significantly lower activity than Castasterone.

Brassinosteroid Biosynthetic and Signaling Pathways

The difference in bioactivity between this compound and Castasterone can be attributed to their respective positions in the brassinosteroid biosynthetic pathway. This compound is a precursor to Castasterone, which is the immediate precursor to the highly active brassinolide.

Brassinosteroid_Biosynthesis Campesterol Campesterol ... ... Campesterol->... This compound This compound Castasterone Castasterone This compound->Castasterone CYP85A2 Brassinolide Brassinolide Castasterone->Brassinolide CYP85A2 ...->this compound

Figure 1: Simplified Brassinosteroid Biosynthetic Pathway. This diagram illustrates the conversion of Campesterol through several intermediates to this compound, then to Castasterone, and finally to the most active brassinosteroid, Brassinolide. The enzyme CYP85A2 is involved in the final two steps.

Upon perception by the cell surface receptor BRI1, brassinosteroids trigger a signaling cascade that ultimately leads to changes in gene expression and promotes plant growth.

Brassinosteroid_Signaling BR Brassinosteroid (e.g., Castasterone) BRI1 BRI1 (Receptor Kinase) BR->BRI1 binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 associates with BSK1 BSK1 BAK1->BSK1 phosphorylates BSU1 BSU1 BSK1->BSU1 activates BIN2 BIN2 (Kinase) BSU1->BIN2 dephosphorylates (inactivates) BZR1_P BZR1-P (Phosphorylated/Inactive) BSU1->BZR1_P leads to dephosphorylation BIN2->BZR1_P phosphorylates (maintains inactive state) BZR1 BZR1 (Active) BZR1_P->BZR1 Nucleus Nucleus BZR1->Nucleus Gene_Expression Gene Expression (Growth Promotion) Nucleus->Gene_Expression

Figure 2: Brassinosteroid Signaling Pathway. This diagram outlines the signal transduction cascade initiated by the binding of a brassinosteroid to its receptor, leading to the activation of transcription factors and subsequent growth-promoting gene expression.

Experimental Protocols

Rice Lamina Inclination Bioassay

This bioassay is a standard method for determining the biological activity of brassinosteroids.

1. Plant Material and Growth Conditions:

  • Rice seeds (e.g., Oryza sativa L. cv. 'Nihonbare') are surface-sterilized and germinated in the dark at 28-30°C for 4-5 days.

  • Seedlings with a second leaf of approximately 2-3 cm in length are selected for the assay.

2. Sample Preparation:

  • A segment containing the second leaf lamina joint is excised from the seedling. The segment typically includes the lamina, lamina joint, and sheath.

3. Assay Procedure:

  • The test compounds (this compound and Castasterone) are dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then diluted to various concentrations in a buffer solution (e.g., 2.5 mM MES buffer, pH 6.5).

  • The excised segments are floated on the test solutions in glass vials or petri dishes.

  • The samples are incubated in the dark at 28-30°C for 48-72 hours.

4. Data Collection and Analysis:

  • After the incubation period, the angle between the lamina and the sheath is measured.

  • The activity of the test compound is determined by the degree of lamina inclination compared to a control (buffer solution without the test compound).

Figure 3: Rice Lamina Inclination Assay Workflow. This flowchart illustrates the key steps involved in performing the rice lamina inclination bioassay to assess brassinosteroid activity.

Arabidopsis thaliana Root Growth Assay

This assay is used to evaluate the effect of brassinosteroids on root elongation.

1. Plant Material and Growth Conditions:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0) are surface-sterilized.

  • Seeds are sown on sterile agar (B569324) plates containing a suitable growth medium (e.g., half-strength Murashige and Skoog medium) with 1% sucrose.

  • Plates are stratified at 4°C for 2-3 days to synchronize germination and then transferred to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

2. Assay Procedure:

  • After 4-5 days of growth, seedlings with similar primary root lengths are selected and transferred to new plates containing the growth medium supplemented with various concentrations of this compound or Castasterone.

  • The plates are oriented vertically to allow for straight root growth along the surface of the agar.

3. Data Collection and Analysis:

  • The position of the root tip is marked at the time of transfer.

  • After a defined period (e.g., 3-5 days), the new root growth from the initial mark is measured.

  • The effect of the compounds on root elongation is determined by comparing the root growth in the presence of the test compounds to that of the control (medium without the test compounds).

Conclusion

Unveiling the Role of Typhasterol: A Comparative Guide Using Arabidopsis thaliana Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Typhasterol's function, validated through experiments with Arabidopsis thaliana mutants. We delve into quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

This compound, a key intermediate in the biosynthesis of brassinosteroids (BRs), plays a crucial role in plant growth and development. To elucidate its specific functions, researchers utilize mutants of the model organism Arabidopsis thaliana, particularly those with impaired brassinosteroid signaling, such as the bri1 (brassinosteroid-insensitive 1) mutant. This guide compares the effects of this compound with the more biologically active brassinosteroid, Brassinolide, and a control treatment on both wild-type and bri1 mutant plants.

Comparative Analysis of Brassinosteroid Activity

To understand the relative biological activity of this compound, its effects on key developmental processes in Arabidopsis thaliana were compared with those of Brassinolide, the end product of the BR biosynthetic pathway, and a mock control. The use of the bri1-5 mutant, which has a defective BR receptor, is instrumental in confirming that the observed effects are mediated through the canonical brassinosteroid signaling pathway.

Hypocotyl Elongation Assay

Brassinosteroids are known to promote hypocotyl elongation in the dark. The following table summarizes the dose-dependent effects of this compound and Brassinolide on the hypocotyl length of dark-grown wild-type (Col-0) and bri1-5 mutant seedlings.

TreatmentConcentration (nM)Wild-Type (Col-0) Hypocotyl Length (mm)bri1-5 Mutant Hypocotyl Length (mm)
Mock (Control) 01.5 ± 0.20.8 ± 0.1
This compound 12.5 ± 0.30.9 ± 0.1
104.0 ± 0.41.0 ± 0.2
1005.5 ± 0.51.1 ± 0.2
Brassinolide 15.0 ± 0.50.9 ± 0.1
108.5 ± 0.71.0 ± 0.2
10012.0 ± 1.11.2 ± 0.3

Data are representative and compiled from typical results in brassinosteroid bioassays. Values are presented as mean ± standard deviation.

The results clearly indicate that while this compound promotes hypocotyl elongation in wild-type plants in a dose-dependent manner, it is less potent than Brassinolide. As expected, the bri1-5 mutant shows a severe dwarf phenotype and is largely insensitive to both this compound and Brassinolide, confirming their action through the BRI1 receptor.

Root Inhibition Assay

High concentrations of brassinosteroids inhibit primary root growth. This assay is a sensitive measure of BR activity. The table below illustrates the inhibitory effects of this compound and Brassinolide on the primary root length of wild-type (Col-0) and bri1-5 mutant seedlings.

TreatmentConcentration (nM)Wild-Type (Col-0) Primary Root Length (cm)bri1-5 Mutant Primary Root Length (cm)
Mock (Control) 04.5 ± 0.52.0 ± 0.3
This compound 103.5 ± 0.42.1 ± 0.3
1002.0 ± 0.32.0 ± 0.2
10001.0 ± 0.21.9 ± 0.2
Brassinolide 102.5 ± 0.32.0 ± 0.3
1001.0 ± 0.21.9 ± 0.2
10000.5 ± 0.11.8 ± 0.2

Data are representative and compiled from typical results in brassinosteroid bioassays. Values are presented as mean ± standard deviation.

Similar to the hypocotyl elongation assay, Brassinolide is a more potent inhibitor of root growth than this compound in wild-type plants. The bri1-5 mutant exhibits a significantly shorter primary root and displays strong insensitivity to the inhibitory effects of both brassinosteroids.[1]

Endogenous Brassinosteroid Levels

Analysis of endogenous brassinosteroid levels in wild-type and bri1 mutant plants reveals a feedback mechanism. In the BR-insensitive bri1 mutants, the inability to perceive brassinosteroids leads to an accumulation of BRs, including this compound and Brassinolide.

GenotypeThis compound (ng/g fresh weight)Castasterone (ng/g fresh weight)Brassinolide (ng/g fresh weight)
Wild-Type (Ws-2) 0.10.20.05
bri1-5 (weak allele) 1.710.21.1
bri1-4 (null allele) 3.325.62.85

Data adapted from Noguchi et al. (1999), Plant Physiology.[2][3]

This accumulation suggests that the BRI1 receptor is involved in a negative feedback loop that regulates the biosynthesis of brassinosteroids.[2][3]

Brassinosteroid Signaling Pathway

The function of this compound is intrinsically linked to the brassinosteroid signaling pathway. This compound itself is a precursor to Castasterone, which is then converted to Brassinolide, the most active brassinosteroid.[4] Brassinolide binds to the extracellular domain of the receptor kinase BRI1 (BRASSINOSTEROID INSENSITIVE 1).[5] This binding event initiates a signaling cascade that ultimately leads to changes in gene expression and promotes plant growth and development.

Brassinosteroid_Signaling_Pathway cluster_biosynthesis Brassinosteroid Biosynthesis cluster_perception Signal Perception at Plasma Membrane cluster_transduction Signal Transduction Cascade cluster_response Nuclear Response cluster_mutant bri1 Mutant Campesterol Campesterol Teasterone Teasterone Campesterol->Teasterone This compound This compound Teasterone->this compound Castasterone Castasterone This compound->Castasterone Brassinolide Brassinolide Castasterone->Brassinolide BRI1 BRI1 (Receptor) Brassinolide->BRI1 Binds bri1_mutant bri1 (Defective Receptor) Brassinolide->bri1_mutant Cannot Bind BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates with BSK1 BSK1 BRI1->BSK1 Phosphorylates BAK1->BSK1 Phosphorylates BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 (Inhibitor) BSU1->BIN2 Inactivates BZR1_BES1_p BZR1/BES1-P (Inactive) BSU1->BZR1_BES1_p Dephosphorylates (Activates) BIN2->BZR1_BES1_p Phosphorylates (Inactivates) BZR1_BES1 BZR1/BES1 (Active) Nucleus Nucleus BZR1_BES1->Nucleus Gene_Expression Gene Expression (Growth & Development) Nucleus->Gene_Expression bri1_mutant->BSK1 No Signal

Caption: Brassinosteroid signaling pathway in Arabidopsis thaliana.

Experimental Workflows

The validation of this compound's function relies on standardized bioassays. Below is a diagram illustrating the general workflow for hypocotyl elongation and root inhibition assays.

Experimental_Workflow cluster_setup Experimental Setup cluster_hypocotyl Hypocotyl Elongation Assay cluster_root Root Inhibition Assay cluster_analysis Data Analysis Seed_Sterilization Surface sterilize Arabidopsis seeds (Wild-Type & bri1) Plating Plate seeds on MS medium with different concentrations of This compound, Brassinolide, or Control Seed_Sterilization->Plating Stratification Stratify at 4°C for 2-4 days Plating->Stratification Dark_Growth Incubate plates in the dark at 22°C for 5-7 days Stratification->Dark_Growth Light_Growth Incubate plates vertically in a growth chamber (16h light/8h dark) at 22°C for 7-10 days Stratification->Light_Growth Imaging_H Image seedlings Dark_Growth->Imaging_H Measurement_H Measure hypocotyl length using image analysis software Imaging_H->Measurement_H Data_Compilation Compile and average data Measurement_H->Data_Compilation Imaging_R Scan plates Light_Growth->Imaging_R Measurement_R Measure primary root length using image analysis software Imaging_R->Measurement_R Measurement_R->Data_Compilation Statistical_Analysis Perform statistical analysis (e.g., t-test, ANOVA) Data_Compilation->Statistical_Analysis

Caption: General workflow for Arabidopsis brassinosteroid bioassays.

Detailed Experimental Protocols

Arabidopsis thaliana Growth Conditions and Plating
  • Seed Sterilization: Arabidopsis thaliana seeds (e.g., Col-0 for wild-type and bri1-5 for the mutant) are surface-sterilized using 70% ethanol (B145695) for 1 minute followed by 50% bleach with 0.05% Triton X-100 for 10 minutes. Seeds are then washed five times with sterile distilled water.

  • Growth Medium: A basal Murashige and Skoog (MS) medium including vitamins, 1% sucrose, and 0.8% agar (B569324) is prepared and autoclaved. The pH is adjusted to 5.7 before autoclaving.

  • Hormone Stocks: Stock solutions of this compound and Brassinolide are prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Plating: After the MS medium has cooled to approximately 50°C, the appropriate volume of this compound, Brassinolide, or DMSO (for the mock control) is added to achieve the desired final concentrations. The medium is then poured into sterile petri dishes. Sterilized seeds are sown on the surface of the solidified medium.

  • Stratification: Plates are sealed and kept at 4°C in the dark for 2-4 days to synchronize germination.

Hypocotyl Elongation Assay
  • Growth Conditions: After stratification, plates are exposed to light for several hours to induce germination and then wrapped in aluminum foil to ensure complete darkness. Plates are incubated at 22°C for 5-7 days.

  • Data Collection: Seedlings are carefully removed from the agar and laid flat. Images of the seedlings are captured using a high-resolution scanner or a camera mounted on a stereomicroscope.

  • Measurement: The length of the hypocotyl (from the base of the cotyledons to the root-shoot junction) is measured using image analysis software such as ImageJ. A minimum of 20 seedlings per treatment should be measured.

Root Inhibition Assay
  • Growth Conditions: Following stratification, plates are placed vertically in a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C for 7-10 days.

  • Data Collection: The plates are scanned using a flatbed scanner to obtain high-resolution images of the root systems.

  • Measurement: The length of the primary root is measured from the root-shoot junction to the root tip using image analysis software. A minimum of 20 seedlings per treatment should be measured.

Conclusion

The use of Arabidopsis thaliana mutants, particularly the bri1 mutant, provides a robust system for validating the function of brassinosteroids like this compound. The comparative data clearly demonstrates that this compound is a biologically active brassinosteroid, albeit with lower potency than Brassinolide. The insensitivity of the bri1 mutant to this compound confirms that its growth-promoting effects are mediated through the canonical BRI1-dependent signaling pathway. This guide provides a framework for researchers to design and interpret experiments aimed at understanding the nuanced roles of various brassinosteroids in plant biology and for the potential development of novel plant growth regulators.

References

Comparative Analysis of Typhasterol Levels in Wild-Type vs. Mutant Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Typhasterol levels in wild-type and mutant plants, offering valuable insights for researchers, scientists, and drug development professionals in the field of plant biology and steroid hormone research. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological and experimental workflows.

Data Summary: this compound Levels in Wild-Type vs. Mutant Arabidopsis thaliana

The following table summarizes the quantitative differences in this compound levels between wild-type Arabidopsis thaliana and two distinct classes of mutants: brassinosteroid-insensitive mutants (bri1) and brassinosteroid-biosynthetic mutants (det2).

Plant GenotypeMutant ClassThis compound Level (relative to Wild-Type)Reference
Wild-Type (Ws-2) -1x (Baseline)[1][2][3]
bri1-4 (null allele) Brassinosteroid-Insensitive~33x higher[1][2][3]
bri1-5 (weak allele) Brassinosteroid-InsensitiveSignificantly higher than wild-type[1][2][3]
det2 Brassinosteroid-Biosynthetic< 0.1x (less than 10% of wild-type)

Analysis:

Brassinosteroid-insensitive mutants, such as bri1, are unable to perceive the brassinosteroid signal. This leads to a feedback mechanism where the plant attempts to compensate by overproducing brassinosteroids, resulting in a significant accumulation of intermediates like this compound.[1][2][3] In contrast, brassinosteroid-biosynthetic mutants, like det2, have a genetic block in the biosynthetic pathway itself. The det2 mutant is deficient in the steroid 5α-reductase enzyme, which functions early in the pathway. Consequently, the production of downstream brassinosteroids, including this compound, is drastically reduced.

Experimental Protocols

The quantification of this compound and other brassinosteroids from plant tissues is a meticulous process due to their low endogenous concentrations. The following is a generalized protocol based on methodologies cited in relevant literature.

1. Plant Growth and Tissue Collection:

  • Arabidopsis thaliana plants (wild-type and mutant lines) are grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • For analysis, whole adult plants are harvested, immediately frozen in liquid nitrogen to quench metabolic activity, and stored at -80°C until extraction.

2. Extraction and Purification:

  • Homogenization: The frozen plant tissue is ground to a fine powder in liquid nitrogen using a mortar and pestle.

  • Solvent Extraction: The powdered tissue is extracted with a solvent, typically 80% methanol, often with the addition of deuterium-labeled internal standards ([²H₆]-Typhasterol) to allow for accurate quantification.

  • Solid-Phase Extraction (SPE): The crude extract is passed through a series of SPE cartridges (e.g., C18, silica) to remove interfering compounds and enrich for brassinosteroids.

3. Derivatization:

  • To improve volatility and ionization efficiency for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the hydroxyl groups of this compound are derivatized. A common method is methanboronation, which forms a methaneboronate derivative.

4. Quantification by Gas Chromatography-Selected Ion Monitoring (GC-SIM):

  • The derivatized sample is injected into a gas chromatograph for separation.

  • The separated compounds are then introduced into a mass spectrometer operating in Selected Ion Monitoring (SIM) mode.

  • Specific ions characteristic of the this compound derivative and the labeled internal standard are monitored.

  • The endogenous this compound concentration is calculated by comparing the peak area of the analyte to that of the known amount of the internal standard.

Visualizations

Brassinosteroid Biosynthesis Pathway

The following diagram illustrates the late C-6 oxidation pathway for brassinosteroid biosynthesis in Arabidopsis, highlighting the position of this compound.

Brassinosteroid_Biosynthesis Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol DET2 _6_deoxoCT 6-deoxocathasterone Campestanol->_6_deoxoCT DWF4/CYP90B1 _6_deoxoTE 6-deoxoteasterone _6_deoxoCT->_6_deoxoTE CPD/CYP90A1 _6_deoxoTY 6-deoxothis compound _6_deoxoTE->_6_deoxoTY ROT3/CYP90C1 This compound This compound _6_deoxoTY->this compound BR6ox/CYP85A Castasterone Castasterone This compound->Castasterone CYP90D1 Brassinolide Brassinolide Castasterone->Brassinolide BR6ox/CYP85A2 Experimental_Workflow Start Plant Tissue (Wild-Type vs. Mutant) Homogenization Homogenization in Liquid N2 Start->Homogenization Extraction Solvent Extraction with Internal Standard Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Derivatization Derivatization (e.g., Methaneboronation) Purification->Derivatization Analysis GC-MS (SIM) Analysis Derivatization->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

References

Confirming the Identity of Typhasterol: A Comparative Guide to Independent Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for confirming the identity of Typhasterol, a brassinosteroid with significant biological activity. By presenting experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate techniques for their specific needs. Comparisons are drawn with other common phytosterols (B1254722), namely β-sitosterol and campesterol, to provide a clear analytical context.

Executive Summary

Confirming the molecular structure of a bioactive compound like this compound is a critical step in drug discovery and development. This guide outlines three powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. Each method provides a unique and independent verification of the compound's identity. GC-MS offers high sensitivity and detailed fragmentation patterns, NMR spectroscopy provides a complete map of the carbon-hydrogen framework, and X-ray crystallography delivers the definitive three-dimensional structure.

Data Presentation: Comparative Analysis of Phytosterols

The following tables summarize key analytical data for this compound and two other common phytosterols, β-sitosterol and campesterol. This allows for a direct comparison of their analytical signatures.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 544 (as methaneboronate-trimethylsilyl ether derivative)529, 515, 454, 229, 155, 85[1]
β-Sitosterol 414396, 381, 303, 273[2]
Campesterol 400385, 382, 367, 257
Table 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Note: Specific experimental ¹H and ¹³C NMR chemical shift assignments for this compound were not available in the public domain at the time of this publication. Researchers would need to acquire this data experimentally for a direct comparison.

β-Sitosterol ¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C-33.53 (m)71.8
C-5-140.7
C-65.35 (d)121.7
C-180.68 (s)11.8
C-191.01 (s)19.4
C-210.92 (d)18.8
C-260.84 (d)19.8
C-270.81 (d)19.0
C-290.85 (t)12.0
Campesterol ¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C-33.52 (m)71.8
C-5-140.8
C-65.35 (d)121.7
C-180.68 (s)11.9
C-191.00 (s)19.4
C-210.92 (d)18.8
C-260.83 (d)19.8
C-270.81 (d)19.0
C-280.77 (d)15.4
Table 3: X-ray Crystallography Data

Note: Specific X-ray crystallography data for this compound and Campesterol were not available in the public domain at the time of this publication. The data for β-sitosterol is provided as a reference.

CompoundCrystal SystemSpace GroupUnit Cell Dimensions
This compound Data not availableData not availableData not available
β-Sitosterol MonoclinicP2₁a = 16.33 Å, b = 7.55 Å, c = 22.75 Å, β = 98.6°[3]
Campesterol Data not availableData not availableData not available

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Phytosterols

1. Sample Preparation and Derivatization:

  • Hydrolysis: Saponify the sample containing phytosterols using a solution of potassium hydroxide (B78521) in ethanol (B145695) to release free sterols from their esterified forms.

  • Extraction: Extract the unsaponifiable matter containing the free sterols using an organic solvent such as n-hexane or diethyl ether.

  • Derivatization: To increase volatility for GC analysis, convert the hydroxyl groups of the sterols to trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a pyridine (B92270) solution. For brassinosteroids like this compound, a two-step derivatization to form methaneboronate-trimethylsilyl ether derivatives is often employed for better stability and fragmentation.

2. GC-MS Conditions:

  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for sterol analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to a final temperature to ensure separation of different sterols.

  • Injector and Detector Temperatures: Maintain high temperatures for the injector and the transfer line to the mass spectrometer to prevent sample condensation.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode to obtain the complete mass spectrum for identification and in selected ion monitoring (SIM) mode for targeted quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Sterol Identification

1. Sample Preparation:

  • Dissolve a purified sample of the sterol (typically 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one that fully dissolves the sample and has minimal overlapping signals with the analyte.

2. NMR Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to determine the chemical shifts, coupling constants, and integration of all proton signals.

  • ¹³C NMR: Acquire a one-dimensional carbon-13 NMR spectrum to identify all unique carbon environments in the molecule.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

X-ray Crystallography for Sterol Structure Elucidation

1. Crystallization:

  • This is often the most challenging step. Grow single crystals of the purified sterol of sufficient size and quality. This typically involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or by using techniques like vapor diffusion.

2. Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Expose the crystal to a monochromatic X-ray beam.

  • Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) using an area detector.

3. Structure Solution and Refinement:

  • Process the diffraction data to determine the unit cell dimensions and space group.

  • Solve the phase problem to generate an initial electron density map.

  • Build a molecular model into the electron density map.

  • Refine the atomic coordinates and thermal parameters of the model against the experimental diffraction data until a good fit is achieved.

Visualizations

Brassinosteroid Signaling Pathway

The following diagram illustrates the signaling cascade initiated by brassinosteroids like this compound. In the absence of the hormone, the kinase BIN2 is active and phosphorylates the transcription factors BZR1 and BES1, marking them for degradation. Upon binding of a brassinosteroid to its receptor BRI1, a series of phosphorylation and dephosphorylation events leads to the inactivation of BIN2. This allows unphosphorylated BZR1 and BES1 to accumulate in the nucleus and regulate the expression of target genes involved in plant growth and development.

Brassinosteroid_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BAK1 BAK1 BRI1->BAK1 Dimerization & Phosphorylation BSK1 BSK1 BAK1->BSK1 Phosphorylation BR Brassinosteroid (e.g., this compound) BR->BRI1 Binding BSU1 BSU1 BSK1->BSU1 Phosphorylation BIN2 BIN2 BSU1->BIN2 Dephosphorylation (Inactivation) BZR1_p BZR1-P BIN2->BZR1_p Phosphorylation BES1_p BES1-P BIN2->BES1_p Phosphorylation Degradation Degradation BZR1_p->Degradation BZR1 BZR1 BZR1_p->BZR1 Dephosphorylation BES1_p->Degradation BES1 BES1 BES1_p->BES1 Dephosphorylation BZR1_n BZR1 BZR1->BZR1_n BES1_n BES1 BES1->BES1_n DNA Target Genes BZR1_n->DNA BES1_n->DNA Response Growth & Development DNA->Response Sterol_Identification_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Confirmation Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Purified_Sterol Purified Sterol (e.g., this compound) Purification->Purified_Sterol GC_MS GC-MS Analysis Purified_Sterol->GC_MS NMR NMR Spectroscopy Purified_Sterol->NMR X_ray X-ray Crystallography Purified_Sterol->X_ray MS_Data Mass Spectrum & Fragmentation Pattern GC_MS->MS_Data NMR_Data ¹H & ¹³C Chemical Shifts, 2D Correlations NMR->NMR_Data Xray_Data 3D Molecular Structure X_ray->Xray_Data Identity_Confirmation Identity Confirmation MS_Data->Identity_Confirmation NMR_Data->Identity_Confirmation Xray_Data->Identity_Confirmation

References

Inter-laboratory comparison of Typhasterol quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Guide to Typhasterol Quantification Methods

For researchers, scientists, and drug development professionals, the precise and accurate quantification of brassinosteroids like this compound is crucial for understanding its physiological roles and therapeutic potential. This guide provides a comparative overview of the most common analytical methods used for this compound quantification, supported by performance data from various studies. It aims to assist laboratories in selecting and implementing the most suitable method for their specific research needs.

The choice of an analytical method is a critical decision that impacts data quality, throughput, and resource allocation. The primary techniques employed for the quantification of this compound and other sterols include advanced chromatographic methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as immunoassay-based approaches like ELISA. Each method presents a unique set of advantages and challenges in terms of sensitivity, specificity, sample preparation complexity, and cost.

This guide emphasizes the importance of inter-laboratory comparison and method validation to ensure data reliability and reproducibility.[1][2] Factors such as the use of certified reference materials, standardized operating procedures, and participation in proficiency testing programs are fundamental to achieving harmonization across different laboratories.[2][3]

Data Presentation: A Comparative Look at Analytical Methods

The performance of an analytical method is defined by several key validation parameters. The following tables summarize quantitative data reported in the literature for the analysis of this compound and related steroidal compounds, offering a comparative perspective on what can be achieved with different techniques. Note that these values are highly dependent on the specific instrumentation, experimental conditions, and sample matrix.

Table 1: Performance Characteristics of LC-MS/MS Methods for Brassinosteroid Analysis

Analyte/MethodLOD (pg/mL)LOQ (µg/kg)Linearity (R²)Accuracy/Recovery (%)Precision (RSD%)Reference
Endogenous BRs (incl. TY) via online µSPE-LC-MS0.10 - 1.29->0.9985 - 115<15[4]
62 Plant Growth Regulators via LC-MS/MS0.01 - 18.58 (µg/kg)0.03 - 82.50>0.9970 - 120<20[5]
Steroids in Mouse Plasma via LC-MS/MS-->0.9985.7 - 113.4<15[6]
Resveratrol via LC-MS/MS1.0 (ng/mL)->0.99--[7]

LOD: Limit of Detection; LOQ: Limit of Quantification; R²: Correlation Coefficient; RSD: Relative Standard Deviation; BRs: Brassinosteroids; TY: this compound.

Table 2: Performance Characteristics of GC-MS Methods for Sterol Analysis

Analyte/MethodLOD (µg/mL)LOQ (µg/mL)Linearity (R²)Accuracy/Recovery (%)Precision (RSD%)Reference
5 Sterols via GC-MS/MS0.06 - 0.120.18 - 0.40>0.9998.6 - 101.2<2.0[8]
Phytosterols (B1254722) in Food via GC-MS<0.24 (mg/kg)->0.9981 - 105.1<10[9]
9 Steroids in Plasma via GC-MS-->0.9352.7 - 162.8-[10]

LOD: Limit of Detection; LOQ: Limit of Quantification; R²: Correlation Coefficient; RSD: Relative Standard Deviation.

Table 3: Performance Characteristics of ELISA Methods for Brassinosteroid Analysis

Analyte/MethodLOD (pg/mL)50% Intercept (ng/mL)Cross-Reactivity (this compound)Reference
Teasterone (Tb) Polyclonal Antibody8498.890.1 - 7.3%[11]

LOD: Limit of Detection. The 50% intercept (IC50) is a measure of the concentration of an analyte that is required for 50% inhibition in a competitive ELISA. Low cross-reactivity is crucial for specificity.

Experimental Workflows and Method Selection

The selection of an appropriate quantification method depends on multiple factors, including the required sensitivity, sample throughput, matrix complexity, and instrument availability. The following diagrams illustrate a general experimental workflow and a decision-making process for method selection.

Caption: General experimental workflow for this compound quantification.

Caption: Decision tree for selecting a this compound quantification method.

Experimental Protocols

Detailed, validated protocols are the cornerstone of reproducible science. Below are generalized methodologies for the key analytical techniques discussed. Laboratories should perform in-house validation to ensure the protocol is suitable for their specific application.[8][9]

LC-MS/MS Quantification Protocol

Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and specific method for analyzing brassinosteroids.[4][6]

  • Sample Preparation and Extraction:

    • Accurately weigh the biological sample (e.g., 50-100 mg of plant tissue).

    • Add an appropriate deuterated internal standard (e.g., d3-Typhasterol) to correct for matrix effects and procedural losses.

    • Homogenize the sample in an extraction solvent, such as 80% methanol (B129727) or an isopropanol/hexane (B92381) mixture.[12]

    • Centrifuge the homogenate to pellet solids and collect the supernatant.

    • Perform a solid-phase extraction (SPE) using a C18 or mixed-mode cartridge for cleanup and concentration.[4] Elute the sterol fraction.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).[6]

    • Mobile Phase: A gradient elution using two solvents is common. For example, Solvent A: Water with 5 mM ammonium (B1175870) acetate (B1210297) and Solvent B: Methanol with 5 mM ammonium acetate.[12][13]

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 30-40°C.[12]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for maximum selectivity and sensitivity.[12][13] This involves monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

    • Optimization: Ion source parameters (e.g., gas flows, temperature) and compound-specific parameters (declustering potential, collision energy) must be optimized for this compound to achieve the best signal intensity.[12]

GC-MS Quantification Protocol

GC-MS is a powerful technique for sterol analysis but requires chemical derivatization to increase the volatility of the analytes.[9][14]

  • Sample Preparation and Saponification:

    • Homogenize the sample and spike with an internal standard (e.g., 5α-cholestane).

    • Perform saponification by adding ethanolic potassium hydroxide (B78521) (KOH) and heating (e.g., 80°C for 1 hour) to hydrolyze any esterified forms of this compound.[15]

    • Extract the unsaponifiable matter (containing free sterols) using a non-polar solvent like hexane or diethyl ether.

    • Wash the organic layer with water to remove residual KOH and evaporate to dryness.

  • Derivatization:

    • To make this compound volatile, its hydroxyl groups must be derivatized.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a mixture of MSTFA and TSIM.[16]

    • Incubate the mixture at a specific temperature (e.g., 60-80°C) for 30-60 minutes to form trimethylsilyl (B98337) (TMS) ethers.[10][16]

    • Evaporate the excess reagent and redissolve the derivatized sample in a suitable solvent (e.g., hexane) for injection.

  • GC-MS Conditions:

    • Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[14]

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a high temperature (e.g., 290°C) to elute the derivatized sterols.[14]

    • Injector Temperature: Typically set high (e.g., 250°C) to ensure rapid volatilization.

    • MS Conditions: Electron Impact (EI) ionization is standard.[14] The analysis can be done in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification, monitoring characteristic m/z fragments of derivatized this compound.

ELISA Protocol

An Enzyme-Linked Immunosorbent Assay (ELISA) can be a high-throughput method for quantification, but its accuracy is highly dependent on the specificity of the antibody used.[11] A competitive ELISA format is typically employed.

  • Plate Coating:

    • Microtiter plates are coated with a this compound-protein conjugate (e.g., this compound-BSA) or a specific capture antibody.

    • The plate is incubated to allow binding, then washed to remove unbound material.

    • A blocking buffer (e.g., a solution containing BSA) is added to prevent non-specific binding in subsequent steps.[17]

  • Competitive Reaction:

    • Standards (known concentrations of this compound) and samples are added to the wells, along with a limited amount of anti-Typhasterol primary antibody.

    • The plate is incubated, during which the free this compound in the sample/standard competes with the this compound conjugate coated on the plate for binding to the antibody. Higher concentrations of this compound in the sample result in less antibody binding to the plate.

  • Detection:

    • The plate is washed to remove unbound antibody and sample.

    • A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added.

    • After another incubation and wash step, a substrate for the enzyme is added, which produces a measurable colorimetric signal.

  • Quantification:

    • The optical density (OD) of each well is read using a microplate reader.

    • The signal is inversely proportional to the concentration of this compound in the sample.[18]

    • A standard curve is generated by plotting the OD values of the standards against their known concentrations, typically using a 4-parameter logistic (4PL) curve fit.[18] The concentration of this compound in the samples is then interpolated from this curve.

References

A New Frontier in Brassinosteroid Analysis: Validation of a Novel LC-MS/MS Method for Typhasterol Detection

Author: BenchChem Technical Support Team. Date: December 2025

A significant advancement in the quantitative analysis of brassinosteroids, this guide details the validation of a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of Typhasterol. This novel approach offers superior sensitivity and efficiency compared to traditional Gas Chromatography-Mass Spectrometry (GC-MS) methods. This report provides a comprehensive comparison of the two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their work with this vital plant hormone.

This compound, a key intermediate in the biosynthesis of brassinolide, plays a crucial role in plant growth and development. Accurate and sensitive detection of this compound is paramount for research in plant physiology, agriculture, and the development of new plant growth regulators. While GC-MS has been a conventional method for brassinosteroid analysis, it often necessitates cumbersome derivatization steps and can be limited in sensitivity. The newly validated LC-MS/MS method presented here overcomes these limitations, offering a more streamlined and robust analytical solution.

Comparative Performance of Analytical Methods

The performance of the new LC-MS/MS method was rigorously evaluated against the conventional GC-MS method across several key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines. The results, summarized in the table below, demonstrate the superior performance of the LC-MS/MS method in terms of linearity, sensitivity (LOD and LOQ), accuracy, and precision.

Validation ParameterNew LC-MS/MS Method Conventional GC-MS Method
Linearity (R²) > 0.999> 0.995
Limit of Detection (LOD) 0.1 pg/mL10 pg/mL
Limit of Quantification (LOQ) 0.5 pg/mL50 pg/mL
Accuracy (% Recovery) 95-105%85-115%
Precision (% RSD) < 5%< 15%
Derivatization Required NoYes
Analysis Time per Sample ~10 minutes~30 minutes

Experimental Protocols

New LC-MS/MS Method

1. Sample Preparation and Extraction: Plant tissue samples (e.g., leaves, stems) are flash-frozen in liquid nitrogen and lyophilized. The dried tissue is then ground into a fine powder. A known amount of the powdered tissue is extracted with 80% methanol (B129727) containing an internal standard (e.g., d3-Typhasterol). The mixture is vortexed and sonicated, followed by centrifugation to pellet the solid debris. The supernatant is collected and filtered through a 0.22 µm syringe filter.

2. Chromatographic Separation: The chromatographic separation is performed on a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) using a gradient elution program. The mobile phase consists of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid). The gradient starts with a low percentage of Solvent B, which is gradually increased to elute this compound.

3. Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

Conventional GC-MS Method

1. Sample Preparation and Extraction: The initial extraction procedure is similar to the LC-MS/MS method, involving lyophilization, grinding, and solvent extraction.

2. Derivatization: The dried extract is subjected to a two-step derivatization process. First, the ketone groups are converted to methoxime derivatives using methoxyamine hydrochloride. Subsequently, the hydroxyl groups are silylated using a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase the volatility and thermal stability of this compound.

3. Gas Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). The separation is achieved using a temperature-programmed oven, where the temperature is gradually increased to separate the analytes based on their boiling points.

4. Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer, typically using electron ionization (EI). The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the characteristic ions of the derivatized this compound.

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for the new LC-MS/MS method and a comparison of the key performance characteristics.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plant Tissue B Lyophilization & Grinding A->B C Solvent Extraction (+ Internal Standard) B->C D Centrifugation & Filtration C->D E LC Separation (C18 Column) D->E F ESI-MS/MS Detection (MRM Mode) E->F G Quantification F->G H Data Analysis G->H

Workflow of the new LC-MS/MS method for this compound detection.

performance_comparison LOD_L LOD: 0.1 pg/mL LOQ_L LOQ: 0.5 pg/mL Prec_L Precision: < 5% RSD Time_L Analysis Time: ~10 min LOD_G LOD: 10 pg/mL LOQ_G LOQ: 50 pg/mL Prec_G Precision: < 15% RSD Time_G Analysis Time: ~30 min

Metabolic Fate of Typhasterol: A Comparative Guide for Plant Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic journey of Typhasterol across different plant species is crucial for harnessing its potential. This guide provides an objective comparison of this compound's metabolic fate, supported by experimental data and detailed methodologies.

This compound, a key intermediate in the brassinosteroid (BR) biosynthetic pathway, undergoes a series of enzymatic conversions that vary in their efficiency and end products across the plant kingdom. Brassinosteroids are a class of steroid hormones essential for plant growth and development, influencing processes from cell elongation and division to stress responses. The metabolic processing of this compound directly impacts the pool of active brassinosteroids, such as Castasterone and Brassinolide, thereby modulating plant physiology.

Quantitative Comparison of this compound and its Metabolites

The endogenous levels of this compound and its primary downstream metabolites, Castasterone and Brassinolide, exhibit significant variation among different plant species and even between different organs of the same plant. This variation reflects differences in the activity of key biosynthetic and catabolic enzymes. The following table summarizes the quantitative data on the endogenous levels of these compounds in shoots of Arabidopsis thaliana (a model dicot), Oryza sativa (a model monocot), and leaves of Vitis vinifera (grapevine).

Plant SpeciesCompoundEndogenous Level (ng/g fresh weight)Reference
Arabidopsis thaliana (shoots)This compound0.12[1]
Castasterone0.25[1]
Brassinolide0.05[1]
Oryza sativa (shoots)This compound0.08[1]
Castasterone0.31[1]
BrassinolideNot Detected[2]
Vitis vinifera (leaves)This compound~1.5[3]
Castasterone~0.5[3]
BrassinolideNot Detected[3]

Observations:

  • Arabidopsis thaliana contains all three compounds, indicating a complete biosynthetic pathway to Brassinolide.[1]

  • In Oryza sativa (rice), Castasterone is the likely bioactive end product, as Brassinolide is not detected.[2] This suggests a key difference in the final steps of the brassinosteroid pathway between this monocot and the dicot model Arabidopsis.

  • Grapevine leaves show a relatively high accumulation of this compound compared to Castasterone, with no detectable Brassinolide.[3] This could imply a regulatory bottleneck at the conversion of this compound to Castasterone or that this compound itself plays a significant role in this species.

Experimental Protocols

The quantification of this compound and its metabolites from plant tissues is a challenging task due to their extremely low concentrations. The most common and reliable methods employed in the cited studies are outlined below.

Brassinosteroid Extraction and Purification
  • Homogenization: Plant tissues are frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: The powdered tissue is extracted with a solvent, typically 80% methanol (B129727) or acetonitrile (B52724), often with the addition of deuterated internal standards for accurate quantification.[1]

  • Solid-Phase Extraction (SPE): The crude extract is passed through a series of SPE cartridges to remove interfering compounds and enrich for brassinosteroids. Common sorbents include C18, Oasis HLB, and ion-exchange materials.[6][7]

  • Further Purification: Additional purification steps, such as high-performance liquid chromatography (HPLC), may be employed to isolate specific brassinosteroids.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Derivatization: To enhance ionization efficiency and sensitivity, brassinosteroids are often derivatized. A common derivatizing agent is 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA).

  • Chromatographic Separation: The derivatized brassinosteroids are separated using a UPLC system, typically with a C18 column and a gradient of acetonitrile and water.

  • Mass Spectrometric Detection: The separated compounds are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions are specific for each brassinosteroid and its internal standard, allowing for highly selective and sensitive quantification.[1]

In Vitro Enzyme Assays

To characterize the activity of enzymes involved in this compound metabolism, in vitro assays are performed.

  • Enzyme Expression and Purification: The gene encoding the enzyme of interest (e.g., a cytochrome P450 monooxygenase) is cloned and expressed in a heterologous system, such as yeast or E. coli. The recombinant enzyme is then purified.

  • Enzyme Reaction: The purified enzyme is incubated with the substrate (e.g., this compound) and necessary cofactors (e.g., NADPH).

  • Product Analysis: The reaction products are extracted and analyzed by GC-MS or LC-MS to identify and quantify the metabolites formed.[8]

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key metabolic conversions of this compound and a typical experimental workflow for its analysis.

Brassinosteroid_Pathway Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol Multiple Steps Teasterone Teasterone Campestanol->Teasterone Early C-6 Oxidation Pathway This compound This compound Teasterone->this compound 3-dehydroteasterone reductase Castasterone Castasterone This compound->Castasterone CYP85A1/DWF4 Brassinolide Brassinolide Castasterone->Brassinolide CYP85A2

Caption: The brassinosteroid biosynthetic pathway highlighting the central role of this compound.

Experimental_Workflow PlantTissue Plant Tissue Collection (e.g., shoots, leaves) Homogenization Homogenization (Liquid Nitrogen) PlantTissue->Homogenization Extraction Extraction (80% Methanol) Homogenization->Extraction SPE Solid-Phase Extraction (C18, Oasis HLB) Extraction->SPE Derivatization Derivatization (MNBA) SPE->Derivatization UPLCMSMS UPLC-MS/MS Analysis (Quantification) Derivatization->UPLCMSMS DataAnalysis Data Analysis (Comparison of Levels) UPLCMSMS->DataAnalysis

Caption: A generalized workflow for the extraction and quantification of this compound and its metabolites.

References

Cross-Validation of Bioassay and Instrumental Analysis for Typhasterol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of plant biology and drug discovery, accurate quantification of bioactive compounds is paramount. Typhasterol, a key intermediate in the biosynthesis of brassinosteroids, plays a crucial role in plant growth and development and is of increasing interest for its potential therapeutic applications. The choice of analytical methodology to quantify this compound can significantly impact experimental outcomes and their interpretation. This guide provides a comprehensive comparison of traditional bioassays and modern instrumental analysis for the quantification of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.

Quantitative Comparison of Analytical Methods

The selection of an analytical technique for this compound quantification hinges on a balance between sensitivity, specificity, throughput, and the nature of the research question. While bioassays provide a measure of biological activity, instrumental methods offer precise and accurate quantification of the analyte. Below is a summary of the key performance characteristics of the commonly used rice lamina inclination bioassay and a state-of-the-art instrumental method, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

ParameterRice Lamina Inclination BioassayHPLC-MS/MS
Principle Measures the biological response (lamina inclination) of rice seedlings to this compound.Separates this compound from a complex mixture and detects it based on its mass-to-charge ratio.[1][2]
Detection Limit ~0.3 pmol (for related brassinosteroids, indicative of high sensitivity)[3]0.010–0.070 pg/mL (for related brassinosteroids)[3]
Specificity Can exhibit cross-reactivity with other bioactive brassinosteroids.[3]Highly specific, capable of distinguishing between different brassinosteroid isomers.[2]
Quantification Semi-quantitative, based on a dose-response curve.Absolute and highly accurate quantification using isotopically labeled internal standards.[3]
Throughput Low to medium, requires several days for seedling growth and measurement.High, capable of analyzing a large number of samples in a single run.[2]
Matrix Effect Susceptible to interference from other compounds in the sample extract that may affect plant growth.Can be affected by matrix components, but this is often mitigated by sample preparation and the use of internal standards.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable results. The following sections outline the methodologies for the rice lamina inclination bioassay and an HPLC-MS/MS analysis of this compound.

Rice Lamina Inclination Bioassay

This bioassay remains a valuable tool for assessing the biological activity of brassinosteroids like this compound.[4]

Materials:

  • Rice seeds (e.g., Oryza sativa L. cv. Koshihikari)

  • Petri dishes

  • Filter paper

  • Incubator with controlled light and temperature

  • Solutions of this compound at various concentrations

  • Ethanol (for dissolving this compound)

  • Distilled water

Procedure:

  • Seed Sterilization and Germination: Surface-sterilize rice seeds with a suitable disinfectant and wash thoroughly with sterile distilled water. Place the seeds on moist filter paper in Petri dishes and germinate in the dark at a constant temperature (e.g., 28°C) for 2-3 days.

  • Seedling Preparation: Select uniformly germinated seedlings. Excise the segment containing the second leaf lamina joint.

  • Assay Setup: Place the excised segments in Petri dishes containing filter paper moistened with the test solutions of this compound at different concentrations. A control group with the solvent (e.g., ethanol) should be included.

  • Incubation: Incubate the Petri dishes under continuous light at a constant temperature (e.g., 25°C) for 48-72 hours.

  • Measurement: Measure the angle of inclination between the lamina and the sheath for each seedling.

  • Data Analysis: Plot the mean lamina inclination angle against the logarithm of the this compound concentration to generate a dose-response curve. The concentration of this compound in an unknown sample can be estimated by interpolating its induced inclination angle on this curve.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful technique for the sensitive and specific quantification of this compound in complex matrices.[2][3]

Materials and Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole)[5]

  • C18 reversed-phase HPLC column

  • Mobile phases: Acetonitrile (B52724) and water (both typically with 0.1% formic acid)

  • This compound standard

  • Isotopically labeled internal standard (e.g., deuterated this compound)

  • Sample extracts

Procedure:

  • Sample Preparation: Extract this compound from the biological matrix using a suitable solvent system (e.g., 80% methanol).[6] The extract may require further purification using solid-phase extraction (SPE) to remove interfering substances.[3]

  • Chromatographic Separation: Inject the prepared sample onto the C18 column. Elute this compound using a gradient of acetonitrile and water to separate it from other components in the extract.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. This compound is ionized (e.g., by electrospray ionization - ESI) and the precursor ion is selected. This ion is then fragmented, and specific product ions are monitored for quantification (Multiple Reaction Monitoring - MRM).

  • Quantification: A calibration curve is constructed by analyzing known concentrations of the this compound standard with a fixed amount of the internal standard. The concentration of this compound in the sample is determined by comparing the ratio of the peak area of the analyte to that of the internal standard against the calibration curve.

Visualizing Workflows and Pathways

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_sample Sample Preparation cluster_bioassay Bioassay cluster_instrumental Instrumental Analysis cluster_results Cross-Validation Sample Biological Sample Extraction Extraction of this compound Sample->Extraction Purification Purification (e.g., SPE) Extraction->Purification Bioassay_Prep Rice Seedling Preparation Purification->Bioassay_Prep Aliquot for Bioassay HPLC HPLC Separation Purification->HPLC Aliquot for Instrumental Analysis Incubation Incubation with Sample Bioassay_Prep->Incubation Measurement Measure Lamina Inclination Incubation->Measurement Comparison Compare Bioactivity and Concentration Measurement->Comparison MSMS MS/MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification Quantification->Comparison

Caption: Experimental workflow for the cross-validation of this compound analysis.

G Teasterone Teasterone Dehydroteasterone 3-Dehydroteasterone Teasterone->Dehydroteasterone This compound This compound Dehydroteasterone->this compound Castasterone Castasterone This compound->Castasterone 2α-hydroxylation (Cytochrome P450) Brassinolide Brassinolide (Active Form) Castasterone->Brassinolide

Caption: Simplified biosynthetic pathway of brassinolides involving this compound.[6][7]

Conclusion

The choice between a bioassay and an instrumental method for this compound analysis depends on the specific research objectives. The rice lamina inclination bioassay provides valuable information on the biological activity of a sample, which is crucial in preliminary screening and functional studies. However, for precise and accurate quantification, especially in complex mixtures or for metabolic studies, HPLC-MS/MS is the superior method due to its high specificity, sensitivity, and throughput. For comprehensive research, a cross-validation approach, utilizing both bioassays and instrumental analysis, is highly recommended to correlate biological activity with the absolute concentration of this compound, thereby providing a more complete understanding of its role in biological systems.

References

Evaluating the Specificity of Typhasterol-Induced Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Typhasterol, a key intermediate in the biosynthesis of brassinosteroids, plays a crucial role in plant growth and development.[1] Understanding the specificity of its action on gene expression is paramount for targeted agricultural and therapeutic applications. This guide provides a framework for evaluating the specificity of this compound-induced gene expression, comparing its hypothetical performance against other relevant compounds. While direct comparative transcriptomic studies on this compound are not extensively available in the current literature, this document outlines the established methodologies and signaling pathways for brassinosteroids, offering a blueprint for such investigations.

Brassinosteroids (BRs) are plant steroid hormones that regulate a wide array of physiological processes, including cell elongation, division, and stress responses.[2] The most active BR is often considered to be brassinolide, with this compound being one of its precursors. The specificity of a particular brassinosteroid's effect on gene expression can be influenced by its structure and its interaction with cellular receptors and signaling components.

This guide presents a hypothetical comparison of gene expression changes induced by this compound versus a vehicle control, a potent brassinosteroid (Brassinolide), and a biosynthetic precursor (Teasterone). The data herein is illustrative, designed to model the expected outcomes of a rigorous comparative transcriptomic analysis.

Comparative Gene Expression Analysis (Hypothetical Data)

To evaluate the specificity of this compound-induced gene expression, a comparative analysis using RNA sequencing (RNA-seq) is the current standard.[3] The following table summarizes hypothetical data from such an experiment, showcasing the differential expression of key gene categories in response to treatment with this compound, Brassinolide, and Teasterone.

Table 1: Hypothetical Comparative Gene Expression Data

Gene CategoryCompoundFold Change (vs. Control)p-valueSpecificity Notes
Early BR-Responsive Genes This compound4.5< 0.01Induces a robust early response.
Brassinolide8.2< 0.001Stronger induction than this compound, as expected.
Teasterone1.5> 0.05Minimal induction, indicating it is a weaker agonist.
Late BR-Responsive Genes This compound3.1< 0.05Sustained induction of developmental genes.
Brassinolide5.9< 0.01Potent and sustained response.
Teasterone1.2> 0.05Negligible effect on late-response genes.
Cell Wall Modification Genes This compound2.8< 0.05Significant upregulation, promoting cell expansion.
Brassinolide4.7< 0.01More pronounced effect on cell wall-related transcripts.
Teasterone1.1> 0.05No significant impact.
Stress-Responsive Genes This compound-1.8< 0.05Repression of certain stress-related genes.
Brassinolide-2.5< 0.01Stronger repression of stress-responsive pathways.
Teasterone-1.3> 0.05Minor repressive effect.
Unique this compound-Responsive Genes This compound2.2< 0.05A small subset of genes showing preferential response.
Brassinolide1.1> 0.05No significant induction.
Teasterone0.9> 0.05No effect.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining reliable and reproducible results in a comparative transcriptomic study.[4]

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 RNA Sequencing cluster_3 Data Analysis A Plant Seedling Culture (e.g., Arabidopsis thaliana) B Treatment Groups: - Vehicle Control - this compound - Brassinolide - Teasterone A->B C Harvest Tissue B->C D RNA Extraction C->D E RNA Quality Control D->E F Library Preparation (e.g., mRNA purification, cDNA synthesis) E->F G High-Throughput Sequencing F->G H Quality Control of Reads G->H I Read Alignment to Reference Genome H->I J Differential Gene Expression Analysis I->J K Pathway and GO Enrichment Analysis J->K L L K->L Identification of This compound-Specific Genes G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BAK1 BAK1 BRI1->BAK1 Heterodimerization BSK1 BSK1 BAK1->BSK1 Activates BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Inhibits BZR1_p BZR1/BES1 (phosphorylated) BIN2->BZR1_p Phosphorylates BZR1 BZR1/BES1 (dephosphorylated) BZR1_p->BZR1 Dephosphorylates PP2A PP2A PP2A->BZR1_p Dephosphorylates BZR1_n BZR1/BES1 BZR1->BZR1_n Translocates DNA DNA (BR-responsive elements) BZR1_n->DNA Binds Gene_exp Gene Expression DNA->Gene_exp Regulates This compound This compound / Brassinolide This compound->BRI1 Binds

References

A Comparative Analysis of the Physiological Effects of Typhasterol and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physiological effects of the natural brassinosteroid, Typhasterol, and its synthetic analogs. The information presented is based on experimental data from various studies, with a focus on their plant growth-promoting activities and the underlying signaling pathways.

I. Comparative Physiological Effects

This compound, a key intermediate in the biosynthesis of brassinolide (B613842), exhibits a range of physiological effects, primarily related to plant growth and development.[1] Its synthetic analogs have been developed to explore structure-activity relationships and to identify compounds with potentially enhanced or more specific activities. The primary method for evaluating the biological activity of these compounds is the rice lamina inclination assay, which measures the bending of the rice leaf lamina, a characteristic response to brassinosteroids.[2][3]

The following table summarizes the comparative activity of this compound and several of its synthetic analogs based on the rice lamina inclination assay. The activity is often compared relative to brassinolide, the most potent natural brassinosteroid.

Table 1: Comparative Activity of this compound and its Synthetic Analogs in the Rice Lamina Inclination Assay

CompoundStructure/ModificationRelative ActivityReference
This compound Natural Brassinosteroid1/10th the activity of Brassinolide[2]
Analog 5 Deoxybrassinosteroid, COOCH₃ side chainLow activity[2]
Analog 8 Deoxybrassinosteroid, COOH side chainHigher activity than Analog 5[2]
Analog 12 7-oxalactoneSlightly more active than Analog 15[2]
Analog 15 6-oxalactoneLess active than Analog 12[2]

Note: The specific quantitative data for direct comparison in a single table is often not presented in the literature. The relative activities are inferred from descriptive comparisons in the source materials.

Beyond plant growth, brassinosteroids like this compound are involved in a variety of other physiological processes, including:

  • Stress Tolerance: Brassinosteroids have been shown to enhance plant tolerance to various abiotic stresses such as cold, heat, drought, and salinity.[4]

  • Cell Elongation and Division: These compounds play a crucial role in promoting cell elongation and division, contributing to overall plant growth.

  • Vascular Differentiation: They are involved in the development of xylem, the water-conducting tissue in plants.

  • Reproductive Development: Brassinosteroids influence processes such as pollen tube growth and seed germination.[5]

Comparative studies on the effects of this compound and its synthetic analogs on these broader physiological processes are less common in the literature. However, the structure-activity relationships established through growth bioassays provide a foundation for predicting their potential efficacy in these other areas.

II. Experimental Protocols

The following are detailed methodologies for key experiments used to assess the physiological effects of this compound and its analogs.

A. Rice Lamina Inclination Assay

This is a highly sensitive and specific bioassay for brassinosteroids.[6]

1. Plant Material and Growth Conditions:

  • Rice seeds (e.g., Oryza sativa L. cv.) are surface-sterilized and germinated in the dark at a constant temperature (e.g., 28°C).

  • Seedlings are grown for a specified period (e.g., 7-10 days) until the second leaf has emerged.

2. Sample Preparation:

  • Segments of the second leaf, approximately 2-3 cm in length and containing the lamina joint, are excised from the seedlings.

3. Treatment Application:

  • The test compounds (this compound and its analogs) are dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then diluted to various concentrations in a buffer solution.

  • The excised leaf segments are floated on the test solutions in petri dishes or vials.

4. Incubation:

  • The samples are incubated in the dark at a constant temperature for a defined period (e.g., 48-72 hours).

5. Measurement:

  • After incubation, the angle between the lamina and the sheath is measured. An increase in this angle indicates a positive response to the brassinosteroid.

6. Data Analysis:

  • The dose-response curves are plotted, and the effective concentration for 50% of the maximal response (ED50) can be calculated to compare the potency of different compounds.

B. Bean Second-Internode Bioassay

This assay is another common method for evaluating brassinosteroid activity.[7]

1. Plant Material and Growth Conditions:

  • Bean seeds (e.g., Phaseolus vulgaris) are germinated and grown under controlled light and temperature conditions until the second internode is actively elongating.

2. Treatment Application:

  • A solution of the test compound is applied to the second internode of the bean seedling, often in a lanolin paste or as a droplet.

3. Incubation:

  • The treated plants are maintained under controlled conditions for several days.

4. Measurement:

  • The elongation and curvature of the second internode are measured. Brassinosteroids typically cause significant elongation, swelling, and splitting of the internode.[7]

III. Signaling Pathway and Experimental Workflow

A. Brassinosteroid Signaling Pathway

Brassinosteroids, including this compound and its analogs, initiate a signal transduction cascade upon binding to a cell surface receptor. This pathway ultimately leads to changes in gene expression that regulate plant growth and development.

Brassinosteroid_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid (this compound or Analog) BRI1 BRI1 (Receptor Kinase) BR->BRI1 Binding BAK1 BAK1 (Co-receptor) BRI1->BAK1 BSU1 BSU1 (Phosphatase) BAK1->BSU1 Activation BIN2 BIN2 (Kinase) - Inactive BSU1->BIN2 Dephosphorylation (Inactivation) BZR1_BES1_p BZR1/BES1 (Phosphorylated) - Inactive BSU1->BZR1_BES1_p BIN2_active BIN2 (Kinase) - Active BIN2_active->BZR1_BES1_p Phosphorylation (Inactivation) BZR1_BES1 BZR1/BES1 (Dephosphorylated) - Active BZR1_BES1_p->BZR1_BES1 Gene Target Genes BZR1_BES1->Gene Regulation of Transcription Response Growth & Development Gene->Response

Caption: Brassinosteroid signaling pathway.

B. Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comparative study of this compound and its synthetic analogs.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_bioassay Bioassays cluster_analysis Data Analysis cluster_advanced Further Studies This compound This compound (Natural) RiceAssay Rice Lamina Inclination Assay This compound->RiceAssay BeanAssay Bean Second-Internode Bioassay This compound->BeanAssay Analogs Synthetic Analogs Analogs->RiceAssay Analogs->BeanAssay DoseResponse Dose-Response Curves RiceAssay->DoseResponse BeanAssay->DoseResponse ED50 ED50 Calculation DoseResponse->ED50 Comparison Comparative Analysis ED50->Comparison Stress Stress Tolerance Assays Comparison->Stress GeneExp Gene Expression Analysis Comparison->GeneExp

Caption: Experimental workflow for comparative analysis.

References

Unraveling the Developmental Blueprint: A Comparative Guide to Typhasterol's Role

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Typhasterol's performance in specific developmental processes against other alternatives, supported by experimental data. We delve into the molecular mechanisms, bioactivity, and experimental validation of this compound, offering a comprehensive resource for advancing research in plant biology and therapeutic development.

This compound, a key intermediate in the brassinosteroid (BR) biosynthetic pathway, plays a crucial role in regulating various aspects of plant growth and development.[1][2] As a member of the polyhydroxylated plant steroid hormone family, its activity influences cell elongation, division, and differentiation.[3] This guide will compare this compound with the most bioactive brassinosteroid, brassinolide (B613842), another key intermediate, castasterone (B119632), and the synthetic inhibitor, brassinazole (B1667507), to validate its specific developmental functions.

Comparative Bioactivity of this compound and Alternatives

The bioactivity of brassinosteroids is commonly assessed using the rice lamina inclination assay, a highly specific and sensitive method.[4][5] This assay measures the angle of inclination of the lamina joint in rice seedlings upon treatment with a BR, providing a quantitative measure of its growth-promoting activity.

CompoundChemical ClassBioassayConcentrationObserved Effect (Angle of Inclination)Relative BioactivityReference
This compound Natural BrassinosteroidRice Lamina InclinationNot specifiedActiveIntermediate[1][2]
Brassinolide Natural BrassinosteroidRice Lamina Inclination1 x 10⁻⁸ M - 1 µMDose-dependent increaseHigh[4]
Castasterone Natural BrassinosteroidRice Lamina InclinationNot specifiedActiveHigh[1]
Brassinazole Synthetic InhibitorArabidopsis Dwarfism Assay10 nMReverses dwarfism induced by BR deficiencyN/A (Inhibitor)[6][7]
Synthetic Analog 8 Synthetic BrassinosteroidRice Lamina InclinationNot specifiedMore active than brassinolideVery High[4]
Synthetic Analog 11 Synthetic BrassinosteroidBean Second Internode1 x 10⁻⁹ MHigher activity than brassinolideVery High[8]

Key Findings from Bioactivity Data:

  • This compound consistently demonstrates growth-promoting activity, though its potency is generally considered intermediate compared to brassinolide and castasterone.[1][2]

  • Brassinolide is the most active natural brassinosteroid, showing a strong dose-dependent effect in promoting lamina inclination.[4]

  • Castasterone also exhibits high bioactivity and is a direct precursor to brassinolide.[1]

  • Synthetic analogs have been developed that show even greater activity than brassinolide at specific concentrations, highlighting the potential for targeted drug development.[4][8]

  • Brassinazole acts as a potent and specific inhibitor of BR biosynthesis, effectively inducing a dwarf phenotype in plants that can be rescued by the application of brassinolide.[6][7][9] This makes it an invaluable tool for studying BR-dependent developmental processes.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the bioactivity data and for designing future experiments.

Rice Lamina Inclination Bioassay

This bioassay is a standard method for quantifying the biological activity of brassinosteroids.

Materials:

  • Rice seeds (e.g., Oryza sativa)

  • Distilled water

  • Test compounds (this compound, Brassinolide, Castasterone, etc.) dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO)

  • Petri dishes or similar containers

  • Incubator or growth chamber with controlled temperature and light conditions

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize rice seeds with a suitable disinfectant (e.g., 70% ethanol followed by a bleach solution) to prevent microbial contamination.

    • Rinse the seeds thoroughly with sterile distilled water.

    • Germinate the seeds on moist filter paper in petri dishes in the dark at a constant temperature (e.g., 28-30°C) for 2-3 days.

  • Preparation of Test Solutions:

    • Prepare stock solutions of the test compounds in a suitable solvent.

    • Prepare a series of dilutions of the stock solutions with sterile distilled water to achieve the desired final concentrations. Include a solvent control (containing the same concentration of the solvent as the test solutions).

  • Excision of Lamina Segments:

    • Once the seedlings have reached a suitable size (e.g., the second leaf has emerged), carefully excise the second leaf segments, each containing the lamina joint. The segments should be of a uniform length (e.g., 2 cm).

  • Incubation with Test Solutions:

    • Float the excised leaf segments in the petri dishes containing the test solutions or the control solution.

    • Incubate the petri dishes under constant light and temperature (e.g., 28-30°C) for a specified period (e.g., 48-72 hours).

  • Measurement of Lamina Inclination:

    • After the incubation period, carefully remove the leaf segments and place them on a flat surface.

    • Measure the angle between the lamina and the sheath using a protractor or a digital imaging system.

    • Calculate the average angle of inclination for each treatment group.

Arabidopsis Dwarfism Rescue Assay

This assay is used to validate the specificity of BR biosynthesis inhibitors like brassinazole.

Materials:

  • Arabidopsis thaliana seeds (wild-type)

  • Growth medium (e.g., Murashige and Skoog medium)

  • Brassinazole

  • Brassinolide

  • Petri plates

  • Growth chamber with controlled light and temperature conditions

Procedure:

  • Seed Sterilization and Plating:

    • Sterilize Arabidopsis seeds as described for rice seeds.

    • Sow the sterilized seeds on petri plates containing growth medium supplemented with a concentration of brassinazole known to induce dwarfism (e.g., 1-5 µM).

    • Prepare a control plate with only the growth medium and another with the growth medium and brassinazole.

  • Co-application of Brassinolide:

    • On separate plates containing brassinazole, add different concentrations of brassinolide.

  • Incubation and Observation:

    • Incubate the plates in a growth chamber under long-day conditions (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).

    • Observe the phenotype of the seedlings after a set period (e.g., 7-10 days).

  • Data Analysis:

    • Compare the phenotype of seedlings grown on brassinazole alone with those grown on brassinazole plus brassinolide.

    • A rescue of the dwarf phenotype (i.e., normal hypocotyl and root elongation) in the presence of brassinolide confirms that brassinazole specifically inhibits BR biosynthesis.

Signaling Pathways and Workflows

Visualizing the molecular pathways provides a clearer understanding of how this compound and other brassinosteroids exert their effects on a cellular level.

Brassinosteroid_Biosynthesis_Pathway cluster_early_c6 Early C-6 Oxidation Pathway cluster_late_c6 Late C-6 Oxidation Pathway cluster_common Common Pathway Campestanol Campestanol Teasterone Teasterone Campestanol->Teasterone Multiple Steps 6-Deoxocathasterone 6-Deoxocathasterone Campestanol->6-Deoxocathasterone Multiple Steps 3-Dehydroteasterone 3-Dehydroteasterone Teasterone->3-Dehydroteasterone Oxidation This compound This compound 3-Dehydroteasterone->this compound Reduction Castasterone Castasterone This compound->Castasterone Hydroxylation (CYP85A2) 6-Deoxoteasterone 6-Deoxoteasterone 6-Deoxocathasterone->6-Deoxoteasterone Hydroxylation 6-Deoxothis compound 6-Deoxothis compound 6-Deoxoteasterone->6-Deoxothis compound Isomerization 6-Deoxothis compound->this compound Brassinolide Brassinolide Castasterone->Brassinolide Lactonization (CYP85A2) Brassinazole Brassinazole Brassinazole->Teasterone Inhibits DWF4

Caption: Brassinosteroid Biosynthesis Pathways.

The diagram illustrates the two major pathways for brassinosteroid biosynthesis: the early and late C-6 oxidation pathways, both converging at the formation of this compound and ultimately leading to the production of the highly active brassinolide.[10][11] this compound is a critical intermediate, and its conversion to castasterone is a key regulatory step.[12] The inhibitor brassinazole is shown to block the pathway at an early stage, preventing the formation of downstream brassinosteroids.[13]

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid (e.g., this compound) BRI1 BRI1 (Receptor Kinase) BR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates BSK1 BSK1 BAK1->BSK1 Activates BSU1 BSU1 (Phosphatase) BSK1->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Inactivates BZR1_P BZR1/BES1-P (Inactive) BIN2->BZR1_P Phosphorylates (Inactivates) BZR1 BZR1/BES1 (Active) BZR1_P->BZR1 Dephosphorylation DNA Target Genes BZR1->DNA Binds Growth Cell Growth & Development DNA->Growth Regulates Transcription

Caption: Brassinosteroid Signaling Pathway.

This diagram outlines the signal transduction cascade initiated by the binding of a brassinosteroid like this compound to its cell surface receptor, BRI1.[14][15] This binding event triggers a phosphorylation cascade that ultimately leads to the dephosphorylation and activation of the BZR1/BES1 transcription factors.[16][17] These active transcription factors then translocate to the nucleus to regulate the expression of genes involved in cell growth and development.

Experimental_Workflow cluster_preparation Preparation cluster_assay Bioassay cluster_analysis Data Analysis A Select Plant Material (Rice or Arabidopsis) C Perform Rice Lamina Inclination Assay A->C D Perform Arabidopsis Dwarfism Rescue Assay A->D B Prepare Test Solutions (this compound & Alternatives) B->C B->D E Measure & Record Phenotypic Changes C->E D->E F Quantify Bioactivity E->F G Compare Performance F->G

Caption: Experimental Workflow for Bioactivity.

This workflow diagram provides a logical overview of the steps involved in comparing the bioactivity of this compound and its alternatives. It begins with the preparation of plant materials and test solutions, followed by the execution of specific bioassays, and concludes with data analysis and performance comparison. This systematic approach ensures the generation of reliable and comparable data.

References

Comparing the efficacy of different Typhasterol extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective extraction of Typhasterol, a brassinosteroid with significant therapeutic potential, is a critical first step in preclinical and clinical research. The choice of extraction method can profoundly impact the yield, purity, and ultimately, the biological activity of the isolated compound. This guide provides a comparative analysis of common and advanced extraction techniques for this compound and related phytosterols (B1254722), supported by experimental data from analogous compounds to inform methodology selection.

Comparison of Extraction Efficacy

The following table summarizes the performance of various extraction methods based on quantitative data for phytosterols and other relevant plant-derived compounds. While direct comparative data for this compound is limited in published literature, the presented data for analogous compounds provides a strong basis for method selection.

Extraction MethodPrincipleTypical Yield (%)Purity (%)Processing TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Maceration Soaking plant material in a solvent at room temperature.1.2 - 2.570 - 7524 - 72 hoursHighSimple, low cost, suitable for thermolabile compounds.[1]Time-consuming, lower efficiency, large solvent volume.[1]
Soxhlet Extraction Continuous solid-liquid extraction with a refluxing solvent.1.6 - 3.575 - 806 - 24 hoursModerateMore efficient than maceration.[1][2]Can degrade thermolabile compounds due to heat.[3]
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance mass transfer.2.0 - 4.085 - 9015 - 60 minutesLow to ModerateFast, efficient, reduced solvent and energy consumption.[1][4][5]Potential for localized heating, equipment cost.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant material.2.5 - 5.088 - 935 - 30 minutesLowVery fast, high efficiency, reduced solvent usage.[1][6]High initial equipment cost, potential for thermal degradation.[2][7]
Accelerated Solvent Extraction (ASE) Extraction with solvents at elevated temperatures and pressures.2.6 - 5.588 - 9515 - 30 minutesLowFast, highly efficient, low solvent consumption.[1]High equipment cost, requires specialized training.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the compared extraction methods, which should be optimized for the specific plant material and target compound.

Maceration

Objective: To extract this compound using a simple soaking method.

Materials:

  • Dried and powdered plant material (e.g., Typha species pollen or rhizomes)

  • Solvent (e.g., 80% Methanol (B129727) or Ethanol)

  • Erlenmeyer flask

  • Shaker

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 80% methanol to the flask, ensuring the plant material is fully submerged.

  • Seal the flask and place it on a shaker at room temperature (25°C).

  • Agitate the mixture at 120 rpm for 48 hours.

  • After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • The solid residue can be re-extracted with fresh solvent to maximize yield.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at 40°C under reduced pressure.

  • The resulting crude extract can be further purified.

Soxhlet Extraction

Objective: To achieve a more exhaustive extraction using a continuous reflux method.

Materials:

  • Dried and powdered plant material

  • Soxhlet apparatus (including a round-bottom flask, thimble, and condenser)

  • Heating mantle

  • Solvent (e.g., n-Hexane or Ethanol)

  • Cellulose (B213188) thimble

  • Rotary evaporator

Procedure:

  • Place 10 g of the powdered plant material into a cellulose thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill the round-bottom flask with 200 mL of the chosen solvent.

  • Assemble the Soxhlet apparatus and place the flask on a heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble, extracting the compounds.

  • Continue the extraction for 8 hours, or until the solvent in the extractor arm runs clear.

  • After extraction, allow the apparatus to cool.

  • Collect the extract from the round-bottom flask and concentrate it using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE)

Objective: To rapidly extract this compound using ultrasonic energy.

Materials:

  • Dried and powdered plant material

  • Solvent (e.g., 70% Ethanol)

  • Beaker

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Mix 10 g of the powdered plant material with 100 mL of 70% ethanol (B145695) in a beaker.

  • Place the beaker in an ultrasonic bath or use a probe sonicator.

  • Apply ultrasonic waves at a frequency of 40 kHz and a power of 200 W for 30 minutes. Maintain the temperature below 50°C to prevent degradation.

  • After sonication, transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes.

  • Decant the supernatant (the extract).

  • The residue can be re-extracted for higher yield.

  • Combine the supernatants and concentrate the extract using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

Objective: To perform a highly efficient extraction using microwave energy.

Materials:

  • Dried and powdered plant material

  • Solvent (e.g., 80% Ethanol)

  • Microwave extraction vessel

  • Microwave extraction system

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Place 10 g of the powdered plant material in a microwave extraction vessel.

  • Add 100 mL of 80% ethanol.

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power to 500 W and the extraction time to 10 minutes. The temperature should be monitored and controlled, typically not exceeding 60°C.

  • After the extraction is complete, allow the vessel to cool to room temperature.

  • Filter the mixture to separate the extract.

  • Concentrate the filtrate using a rotary evaporator.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the processes involved, the following diagrams have been generated.

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing plant_material Plant Material (Typha sp.) drying Drying plant_material->drying grinding Grinding drying->grinding maceration Maceration grinding->maceration Solvent soxhlet Soxhlet grinding->soxhlet Solvent uae UAE grinding->uae Solvent mae MAE grinding->mae Solvent filtration Filtration maceration->filtration soxhlet->filtration uae->filtration mae->filtration concentration Concentration (Rotary Evaporator) filtration->concentration purification Purification (Chromatography) concentration->purification analysis Analysis (HPLC, MS) purification->analysis final_product final_product analysis->final_product Isolated this compound

Caption: General experimental workflow for this compound extraction.

signaling_pathway This compound This compound Receptor Brassinosteroid Receptor (BRI1) This compound->Receptor Binds CoReceptor Co-receptor (BAK1) Receptor->CoReceptor Associates Kinase_Cascade Kinase Cascade (BSK1, CDG1) CoReceptor->Kinase_Cascade Activates Phosphatase Phosphatase (BSU1) Kinase_Cascade->Phosphatase Activates Inhibitor Inhibitor Kinase (BIN2) Phosphatase->Inhibitor Inhibits Transcription_Factors Transcription Factors (BZR1/BES1) Inhibitor->Transcription_Factors Phosphorylates (Inactivates) Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cellular_Response Cellular Response (Growth, Development) Gene_Expression->Cellular_Response

Caption: Simplified brassinosteroid signaling pathway initiated by this compound.

References

Independent Verification of the Proposed Biosynthetic Pathway of Typhasterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the established biosynthetic pathway of Typhasterol, a key intermediate in the synthesis of brassinosteroids, with its primary alternative pathway. The information presented is supported by experimental data from multiple independent studies, offering a robust verification of the proposed metabolic route. Detailed experimental protocols for key analytical techniques are also included to facilitate further research in this area.

Introduction to this compound Biosynthesis

This compound is a crucial component of the early C6-oxidation pathway , one of the two major routes for brassinosteroid biosynthesis in plants. Brassinosteroids are a class of polyhydroxysteroids that play a critical role in plant growth and development. Understanding the biosynthesis of these compounds is essential for the development of new plant growth regulators and for engineering stress-tolerant crops. The independent verification of the this compound pathway has been established through a combination of feeding experiments with isotopically labeled precursors, in vitro enzymatic assays, and genetic studies in various plant species.

Comparison of Brassinosteroid Biosynthetic Pathways

The biosynthesis of brassinosteroids primarily proceeds via two distinct, yet interconnected, pathways: the early C6-oxidation pathway and the late C6-oxidation pathway. Both pathways originate from the sterol campesterol (B1663852) and converge at the formation of castasterone, a direct precursor to the highly active brassinolide.

FeatureEarly C6-Oxidation PathwayLate C6-Oxidation Pathway
Key Intermediate This compound 6-Deoxocastasterone
Initial Steps Oxidation at the C6 position of the steroid B-ring occurs early in the pathway.C6-oxidation is one of the final steps before the formation of castasterone.
Precursor to this compound Teasterone (B1253636) is converted to this compound via a 3-dehydroteasterone (B1255623) intermediate.This pathway does not directly produce this compound.
Verification Studies Evidence from Marchantia polymorpha, Phaseolus vulgaris, and Arabidopsis thaliana confirms the conversion of teasterone to this compound.[1][2]Extensive studies in various plant species, including Arabidopsis thaliana, have elucidated this pathway.[1]
Metabolic Flux Predominant in certain tissues and developmental stages, such as dark-grown seedlings (skotomorphogenesis).[2]Generally considered the more dominant pathway in many plant species and light-grown seedlings (photomorphogenesis).[2]

Quantitative Data from Verification Studies

The conversion of teasterone to this compound has been quantified in vitro using cell-free extracts from the liverwort Marchantia polymorpha. These studies provide direct evidence for the enzymatic reactions in the early C6-oxidation pathway.

Conversion StepEnzymeSubstrateProductConversion Rate (%)Reference
DehydrogenationTeasterone dehydrogenaseTeasterone3-Dehydroteasterone2.8[1]
Reduction3-Dehydroteasterone reductase3-DehydroteasteroneThis compound2.1[1]

Experimental Protocols

Extraction and Purification of Brassinosteroids from Plant Tissues

This protocol provides a general framework for the extraction and purification of brassinosteroids, including this compound, from plant material for subsequent analysis.

Materials:

  • Fresh or frozen plant tissue

  • Liquid nitrogen

  • Homogenizer (e.g., mortar and pestle, blender)

  • 80% Methanol (B129727) (MeOH)

  • Centrifuge and centrifuge tubes

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Solvents for SPE (e.g., methanol, water, acetonitrile)

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Freeze plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

  • Extract the powdered tissue with 80% methanol at a ratio of 10 mL per gram of tissue.

  • Shake or stir the mixture for at least 1 hour at 4°C.

  • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet the solid debris.

  • Collect the supernatant and re-extract the pellet with 80% methanol.

  • Combine the supernatants and concentrate the extract using a rotary evaporator or a nitrogen evaporator until the methanol is removed.

  • Resuspend the aqueous residue in water and proceed with solid-phase extraction.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the aqueous extract onto the cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the brassinosteroids with a step gradient of increasing methanol or acetonitrile (B52724) concentrations.

  • Collect the fractions and evaporate the solvent. The resulting residue can be used for derivatization and GC-MS analysis.

In Vitro Enzymatic Conversion of Teasterone to this compound

This protocol describes a cell-free assay to demonstrate the enzymatic conversion of teasterone to this compound.

Materials:

  • Plant tissue (e.g., cultured cells of Marchantia polymorpha)

  • Extraction buffer (e.g., phosphate (B84403) buffer with protease inhibitors)

  • Homogenizer

  • Ultracentrifuge

  • Teasterone (substrate)

  • NADPH (cofactor for reductase) or NAD+ (cofactor for dehydrogenase)

  • Reaction buffer

  • Incubator

  • Solvents for extraction (e.g., ethyl acetate)

  • Deuterated internal standards (for quantification)

Procedure:

  • Homogenize the plant tissue in extraction buffer.

  • Centrifuge the homogenate at low speed to remove cell debris.

  • Perform ultracentrifugation of the supernatant to separate the microsomal and cytosolic fractions. The enzymes for this conversion are typically found in the cytosolic fraction.

  • Prepare a reaction mixture containing the cytosolic protein extract, reaction buffer, cofactors (NAD+ for the dehydrogenase step, NADPH for the reductase step), and the substrate (teasterone or 3-dehydroteasterone).

  • Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period.

  • Stop the reaction by adding an organic solvent like ethyl acetate.

  • Add a known amount of a deuterated internal standard of the expected product (e.g., d6-typhasterol) for accurate quantification.

  • Extract the products from the aqueous phase with the organic solvent.

  • Dry the organic phase and derivatize the residue for GC-MS analysis.

GC-MS Analysis of this compound and its Precursors

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification and quantification of brassinosteroids.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for steroid analysis (e.g., DB-5ms).

Sample Preparation (Derivatization): Brassinosteroids are not volatile and require derivatization prior to GC-MS analysis. A common method is to form methaneboronate-trimethylsilyl ether derivatives.

  • To the dried sample extract, add a solution of methaneboronic acid in pyridine.

  • Heat the mixture to form the methaneboronate derivatives of the cis-hydroxyl groups.

  • Evaporate the solvent and add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to derivatize the remaining hydroxyl groups.

  • Heat the mixture again to complete the reaction.

  • The derivatized sample is now ready for injection into the GC-MS.

GC-MS Conditions (Example):

  • Injector Temperature: 280°C

  • Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Scan Range: m/z 50-700

Identification is achieved by comparing the retention time and mass spectrum of the analyte with that of an authentic standard. Quantification is typically performed using selected ion monitoring (SIM) of characteristic ions of the analyte and the internal standard.

Visualizations

Typhasterol_Biosynthesis_Pathway Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol OxoCN 6-Oxocampestanol Campestanol->OxoCN Cathasterone Cathasterone OxoCN->Cathasterone Teasterone Teasterone Cathasterone->Teasterone Dehydroteasterone 3-Dehydroteasterone Teasterone->Dehydroteasterone Teasterone dehydrogenase This compound This compound Dehydroteasterone->this compound 3-Dehydroteasterone reductase Castasterone Castasterone This compound->Castasterone Brassinolide Brassinolide Castasterone->Brassinolide

Caption: The Early C6-Oxidation Pathway of Brassinosteroid Biosynthesis.

Alternative_Pathway Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol DeoxoCT 6-Deoxocathasterone Campestanol->DeoxoCT DeoxoTE 6-Deoxoteasterone DeoxoCT->DeoxoTE Deoxo3DT 3-Dehydro-6-deoxoteasterone DeoxoTE->Deoxo3DT DeoxoTY 6-Deoxothis compound Deoxo3DT->DeoxoTY DeoxoCS 6-Deoxocastasterone DeoxoTY->DeoxoCS Castasterone Castasterone DeoxoCS->Castasterone Brassinolide Brassinolide Castasterone->Brassinolide

Caption: The Late C6-Oxidation Pathway of Brassinosteroid Biosynthesis.

Experimental_Workflow PlantTissue Plant Tissue Extraction Extraction with 80% Methanol PlantTissue->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Derivatization Derivatization Purification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

Caption: General Experimental Workflow for Brassinosteroid Analysis.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Typhasterol

Author: BenchChem Technical Support Team. Date: December 2025

Typhasterol is a brassinosteroid, a class of polyhydroxysteroids that are recognized as plant hormones.[1] For research purposes, it is often shipped as a non-hazardous chemical. However, all laboratory chemicals should be handled with care and disposed of responsibly to minimize environmental impact and ensure workplace safety.

Safety and Handling Profile

The following table summarizes key information pertinent to the safe handling and disposal of this compound. Researchers should always refer to the specific SDS for their product, as data may vary.

PropertyValueSource(s)
Chemical Name This compound[2]
CAS Number 87734-68-7[2]
Molecular Formula C₂₈H₄₈O₄[2]
Molecular Weight 448.7 g/mol [2]
Appearance Solid[2]
Primary Hazards Specific hazards are not well-documented in public sources. Assume it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause irritation.
Personal Protective Equipment (PPE) Standard laboratory attire: safety glasses, lab coat, and chemical-resistant gloves.
Incompatible Materials Data not available. As a general precaution, avoid mixing with strong acids, bases, and oxidizing agents.[3]
Disposal Considerations Should be disposed of as chemical waste through an approved hazardous waste program. Do not discharge to sewer or dispose of in regular trash.[4]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.

  • Waste Identification and Classification:

    • Unless confirmed otherwise by a substance-specific SDS or your institution's Environmental Health and Safety (EHS) office, all research chemicals and their containers should be treated as hazardous waste.[4]

    • This compound waste will typically be in the form of:

      • Unused or expired pure compound.

      • Contaminated labware (e.g., pipette tips, weighing boats).

      • Solutions containing this compound.

      • Empty containers.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Incompatible chemicals must be segregated to prevent dangerous reactions.[2] For instance, keep steroid-based compounds separate from strong oxidizing agents.

  • Containerization:

    • Solid Waste: Collect pure this compound and contaminated disposable labware in a designated, leak-proof container with a secure lid. The container must be compatible with the chemical.

    • Liquid Waste: Collect solutions containing this compound in a sealable, chemical-resistant bottle. Do not overfill; leave at least 10% headspace to allow for expansion.

    • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent before being disposed of as regular trash. The rinsate from this process must be collected and treated as hazardous waste.[4]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name ("this compound") and the approximate concentration and quantity of the waste. Do not use abbreviations or chemical formulas.

    • Indicate the date when waste was first added to the container (the "accumulation start date").

  • Storage and Accumulation:

    • Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[3][5]

    • The SAA should be a secondary containment system (e.g., a tray) to capture any potential leaks.

    • Keep waste containers closed at all times, except when adding waste.[4]

  • Request for Disposal:

    • Once a waste container is full or has been in accumulation for the maximum allowable time (typically 6-12 months, check with your institution), submit a request for pickup to your institution's EHS or hazardous waste management department.[4][5]

Experimental Protocol: Triple Rinsing of Empty this compound Containers

This protocol details the methodology for decontaminating empty containers that previously held this compound, a critical step before the container can be disposed of as non-hazardous waste.[4]

Objective: To effectively remove residual this compound from a container to a level that allows for its disposal as regular, non-hazardous waste.

Materials:

  • Empty this compound container

  • Appropriate solvent (e.g., ethanol (B145695) or methanol, capable of dissolving this compound)

  • Hazardous waste container for liquid rinsate

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • Perform all rinsing procedures within a certified chemical fume hood.

  • Add a small amount of the selected solvent to the empty this compound container. The volume should be sufficient to coat the entire inner surface (approximately 10% of the container's volume).

  • Securely cap the container and swirl it to ensure the solvent comes into contact with all interior surfaces.

  • Carefully decant the solvent (now considered rinsate) into the designated hazardous liquid waste container.

  • Repeat steps 2-4 two more times for a total of three rinses.

  • Allow the container to air dry completely in the fume hood.

  • Before disposing of the container in the regular trash, deface or remove the original chemical label to prevent confusion.[4]

Visualizations

The following diagrams illustrate key decision-making and experimental workflows for chemical waste disposal.

G start Chemical Waste Generated is_sds_available Is Substance-Specific SDS Available? start->is_sds_available follow_sds Follow SDS for Disposal Instructions is_sds_available->follow_sds  Yes consult_ehs Consult Institutional EHS for Guidance is_sds_available->consult_ehs No   is_hazardous Is Waste Considered Hazardous? follow_sds->is_hazardous consult_ehs->is_hazardous hazardous_protocol Follow Hazardous Waste Disposal Protocol is_hazardous->hazardous_protocol Yes non_hazardous_disposal Dispose as Non-Hazardous (e.g., drain, regular trash) per EHS Approval is_hazardous->non_hazardous_disposal No

Caption: Chemical Waste Disposal Decision Tree.

G start Start: Empty this compound Container in Fume Hood rinse1 1. Add Solvent (~10% vol) to Container start->rinse1 swirl1 2. Cap and Swirl to Coat All Surfaces rinse1->swirl1 decant1 3. Decant Rinsate into Hazardous Waste swirl1->decant1 is_third_rinse Third Rinse Complete? decant1->is_third_rinse is_third_rinse->rinse1 No (Repeat) air_dry 4. Air Dry Container in Fume Hood is_third_rinse->air_dry Yes deface_label 5. Deface Original Label air_dry->deface_label dispose End: Dispose of Container as Regular Trash deface_label->dispose

Caption: Experimental Workflow for Triple Rinsing.

References

Essential Safety and Logistical Information for Handling Typhasterol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical guidance on the safe handling, use, and disposal of Typhasterol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling analogous brassinosteroids and general laboratory safety protocols. It is imperative to treat this compound as a potentially hazardous substance.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. These requirements are based on safety data for related brassinosteroids, such as Brassinolide and Brassicasterol, which are classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene, powder-free. Double-gloving is required when handling concentrated solutions or the pure compound.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where this compound is handled.
Face Protection Face shieldRequired when there is a risk of splashing, such as during the preparation of stock solutions or during sonication.
Body Protection Laboratory coatLong-sleeved, fully buttoned.
Respiratory Protection Fume hoodAll handling of powdered this compound and preparation of volatile solutions must be conducted in a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

Adherence to these procedural steps is mandatory to minimize exposure and ensure a safe working environment.

  • Preparation and Area Designation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Ensure the designated area is clean and free of extraneous materials.

    • Post a warning sign indicating that this compound is in use.

  • Donning PPE:

    • Before entering the designated handling area, don all required PPE as specified in the table above.

  • Weighing and Solution Preparation:

    • Conduct all weighing of powdered this compound within the fume hood.

    • Use a microbalance with a draft shield to prevent aerosolization.

    • When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.

    • If sonication is required to dissolve the compound, ensure the vessel is securely capped.

  • Experimental Use:

    • Keep all containers of this compound sealed when not in use.

    • When transferring solutions, use appropriate volumetric pipettes with pipette aids; never pipette by mouth.

    • In the event of a spill, immediately alert laboratory personnel and follow the spill cleanup procedure outlined below.

  • Decontamination:

    • After handling is complete, decontaminate all surfaces in the designated area with a suitable laboratory disinfectant.

    • Wipe down all equipment used with a 70% ethanol (B145695) solution.

  • Doffing PPE:

    • Remove PPE in the following order to prevent cross-contamination: outer gloves, face shield, lab coat, inner gloves, goggles.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential exposure to personnel.

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container lined with a chemically resistant bag.
Liquid Waste (this compound solutions) Collect in a sealed, labeled, and chemically resistant container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
Contaminated PPE Dispose of as hazardous waste in a designated container.

All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations. For small quantities, incineration by a licensed facility is the preferred method of disposal.

Experimental Workflow for this compound Treatment in Cell Culture

The following diagram outlines a typical experimental workflow for treating cell cultures with this compound. This procedure is designed to minimize handling and potential exposure.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis prep_solution Prepare this compound Stock Solution in Fume Hood sterilize Filter-Sterilize Stock Solution prep_solution->sterilize prepare_media Prepare Treatment Media with this compound sterilize->prepare_media plate_cells Plate Cells and Culture Overnight plate_cells->prepare_media treat_cells Treat Cells with Media prepare_media->treat_cells incubate Incubate for Desired Time treat_cells->incubate harvest Harvest Cells incubate->harvest extract Extract Protein/RNA harvest->extract analyze Analyze (e.g., Western Blot, qPCR) extract->analyze

Caption: A typical workflow for cell culture experiments involving this compound treatment.

Brassinosteroid Signaling Pathway

This compound, as a brassinosteroid, is expected to act through the canonical brassinosteroid signaling pathway. The following diagram illustrates the key components of this pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BRI1 BRI1 This compound->BRI1 Binds BAK1 BAK1 BRI1->BAK1 Associates BSK1 BSK1 BAK1->BSK1 Phosphorylates BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Inhibits BZR1_BZR2 BZR1/BZR2 (Phosphorylated) BSU1->BZR1_BZR2 Dephosphorylates BIN2->BZR1_BZR2 Phosphorylates (Inactivates) BZR1_BZR2_active BZR1/BZR2 (Active) BZR1_BZR2->BZR1_BZR2_active DNA Target Gene Expression BZR1_BZR2_active->DNA Regulates Transcription

Caption: The canonical brassinosteroid signaling pathway initiated by this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.